(R)-Linezolid
Beschreibung
Eigenschaften
IUPAC Name |
N-[[(5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZROVQLWOKYKF-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275723 | |
| Record name | acetamide, n-[[(5r)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872992-20-6 | |
| Record name | R-Linezolid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872992206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | acetamide, n-[[(5r)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-LINEZOLID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H12RJ0A6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Advent of a New Antibiotic Class: A Technical Guide to the Discovery and History of (S)-Linezolid
Foreword: A Paradigm Shift in Antibacterial Therapy
The late 20th century witnessed a concerning rise in antimicrobial resistance, particularly among Gram-positive pathogens. Organisms such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) posed a significant threat to public health, rendering many existing antibiotic therapies ineffective.[1] This escalating crisis created an urgent medical need for novel classes of antibiotics with unique mechanisms of action. In 2000, the approval of Linezolid (marketed as Zyvox) marked a pivotal moment in this battle.[2] It was the first member of a new class of synthetic antibiotics, the oxazolidinones, to be introduced into clinical practice in over two decades.[2] This guide provides an in-depth technical exploration of the discovery, history, and development of the biologically active enantiomer, (S)-Linezolid, tailored for researchers, scientists, and drug development professionals. It is important to note that while the initial query specified "(R)-Linezolid," the antibacterial activity resides in the (S)-enantiomer, which is the focus of this guide.[3]
The Genesis of Oxazolidinones: From Herbicides to Antibacterials
The foundational discovery of the oxazolidinone scaffold was not in the realm of medicine, but rather in agricultural science. These compounds were initially investigated for their herbicidal properties. However, in the 1980s, scientists at DuPont began exploring their potential as antibacterial agents, leading to the identification of early compounds like DuP-721.[1] While these initial candidates demonstrated promising in vitro activity, they were ultimately plagued by toxicity issues, which led to the discontinuation of their development.[1]
Despite these early setbacks, the unique chemical structure and mechanism of action of the oxazolidinones continued to intrigue researchers. In the 1990s, a dedicated research program at Pharmacia & Upjohn (now part of Pfizer) revisited this chemical class.[4] Their efforts were driven by a deep understanding of the structure-activity relationships (SAR) and a commitment to overcoming the toxicity challenges of the earlier compounds.
Structure-Activity Relationship (SAR) Studies: The Path to Linezolid
The Pharmacia & Upjohn team embarked on extensive SAR studies to optimize the oxazolidinone scaffold for both potent antibacterial activity and an acceptable safety profile.[5][6] These investigations revealed several key structural features essential for efficacy:
-
The Oxazolidinone Core (A-Ring): This five-membered ring is the central pharmacophore. The (S)-configuration at the C-5 position was found to be crucial for antibacterial activity.[3]
-
The N-Aryl Substituent (B-Ring): An N-phenyl group at the 3-position of the oxazolidinone ring was determined to be optimal. A fluorine atom at the meta-position of this phenyl ring significantly enhanced potency.[3]
-
The C-5 Side Chain: The nature of the substituent at the C-5 position proved to be a critical determinant of activity. The acetamidomethyl group present in Linezolid was found to provide a balanced profile of potency and safety.[5][6]
-
The Morpholine Ring (C-Ring): The para-morpholino group on the N-phenyl ring was instrumental in improving the pharmacokinetic properties of the molecule, including its excellent oral bioavailability.[5]
These systematic modifications led to the identification of two promising clinical candidates: eperezolid and linezolid.[4] While both showed nearly identical in vitro activity and toxicity profiles, Linezolid was ultimately selected for further development due to its superior pharmacokinetic profile, which allowed for twice-daily dosing compared to the three-times-a-day regimen required for eperezolid.[1][4]
Diagram: Key Structural Features of (S)-Linezolid
Caption: Key pharmacophoric elements of (S)-Linezolid.
The Asymmetric Synthesis of (S)-Linezolid: A Stereochemical Imperative
The critical importance of the (S)-configuration at the C-5 position of the oxazolidinone ring necessitated the development of efficient and stereoselective synthetic routes. Over the years, numerous asymmetric syntheses of (S)-Linezolid have been reported, reflecting the ingenuity of process chemists.[7][8][9][10] One notable and elegant approach involves a copper-catalyzed asymmetric Henry reaction as the key step.[7][8]
Experimental Protocol: Asymmetric Synthesis via Henry Reaction
This protocol outlines a representative asymmetric synthesis of (S)-Linezolid.
Step 1: Asymmetric Henry Reaction
-
To a solution of 3-fluoro-4-morpholinobenzaldehyde (1.0 eq) and nitromethane (1.5 eq) in a suitable solvent (e.g., isopropanol) at room temperature, add a chiral copper(II) catalyst complex (e.g., Cu(OAc)₂ with a camphor-derived aminopyridine ligand) (0.05 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting nitroaldol intermediate by column chromatography to yield (R)-1-(3-fluoro-4-morpholinophenyl)-2-nitroethanol.
Step 2: Reduction of the Nitro Group
-
Dissolve the purified nitroaldol (1.0 eq) in a suitable solvent (e.g., methanol).
-
Add a reducing agent, such as Raney nickel or palladium on carbon (catalytic amount), under a hydrogen atmosphere.
-
Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).
-
Filter the catalyst and concentrate the filtrate under reduced pressure to obtain the corresponding amino alcohol.
Step 3: Cyclization to Form the Oxazolidinone Ring
-
Dissolve the amino alcohol (1.0 eq) in a suitable solvent (e.g., dichloromethane).
-
Add a carbonylating agent, such as carbonyldiimidazole (CDI) or phosgene, and a non-nucleophilic base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature until the cyclization is complete.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield the oxazolidinone intermediate.
Step 4: Acetylation of the Amine
-
Dissolve the oxazolidinone intermediate (1.0 eq) in a suitable solvent (e.g., pyridine or dichloromethane with a base).
-
Add acetic anhydride or acetyl chloride (1.1 eq) and stir at room temperature.
-
Upon completion, quench the reaction with water and extract the product.
-
Purify the crude product by recrystallization or column chromatography to obtain (S)-Linezolid.
Diagram: Asymmetric Synthesis Workflow
Caption: A representative asymmetric synthesis route to (S)-Linezolid.
A Unique Mechanism of Action: Halting Protein Synthesis at its Inception
Linezolid's efficacy stems from its novel mechanism of action, which distinguishes it from all other classes of protein synthesis inhibitors.[11][12] While most antibiotics that target the ribosome inhibit the elongation phase of protein synthesis, Linezolid acts at the very beginning of the process.[11]
Linezolid binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome.[12] This binding site is located at the peptidyl transferase center (PTC). By occupying this critical position, Linezolid prevents the formation of a functional 70S initiation complex, which is the essential first step in bacterial protein synthesis.[12] This complex consists of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator transfer RNA (fMet-tRNA). By blocking the assembly of this complex, Linezolid effectively halts the production of bacterial proteins, leading to a bacteriostatic effect against most susceptible organisms.[12]
This unique mechanism means that there is no cross-resistance between Linezolid and other classes of protein synthesis inhibitors.[11]
Diagram: Mechanism of Action
Caption: Linezolid's inhibition of the 70S initiation complex formation.
Clinical Development and Efficacy: A New Weapon Against Resistant Pathogens
Linezolid underwent rigorous clinical trials that demonstrated its efficacy in treating a range of serious Gram-positive infections.[4] Its excellent oral bioavailability of nearly 100% allows for a convenient switch from intravenous to oral therapy.[1]
Comparative Efficacy: Linezolid vs. Vancomycin for MRSA Infections
A key area of clinical investigation has been the comparison of Linezolid with vancomycin, the standard of care for MRSA infections. Numerous studies and meta-analyses have been conducted to evaluate their relative effectiveness.
| Outcome Measure | Linezolid | Vancomycin | Odds Ratio (95% CI) | p-value | Reference(s) |
| Clinical Cure Rate (at end of treatment) | Higher | Lower | 1.85 (1.33-2.59) | <0.001 | [13] |
| Clinical Cure Rate (at follow-up) | Higher | Lower | 1.49 (1.17-1.91) | 0.001 | [13] |
| MRSA Clearance Rate (at end of therapy) | Superior | Inferior | - | - | [13] |
| MRSA Clearance Rate (at test of cure) | Superior | Inferior | - | - | [13] |
| All-Cause Mortality (Nosocomial Pneumonia) | Lower | Higher | - | - | [14] |
Note: The table presents a summary of findings from a meta-analysis and other studies. Odds ratios and p-values are indicative of a statistically significant advantage for Linezolid in the cited studies.
While some individual trials have shown no statistically significant difference in overall cure rates, meta-analyses and studies focusing on specific infections like nosocomial pneumonia have suggested potential advantages for Linezolid.[11][13][14][15][16]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
A fundamental in vitro assay to determine the susceptibility of a bacterial isolate to an antibiotic is the Minimum Inhibitory Concentration (MIC) test.
Broth Microdilution Method (as per CLSI/EUCAST guidelines)
-
Prepare Antibiotic Stock Solution: Prepare a stock solution of Linezolid in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilutions: Perform a series of two-fold serial dilutions of the Linezolid stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final concentration range should typically span from 0.06 to 64 µg/mL.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum of the test organism (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of Linezolid that completely inhibits the visible growth of the organism.
Diagram: MIC Determination Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion: A Legacy and a Foundation for Future Innovation
The discovery and development of (S)-Linezolid represent a landmark achievement in medicinal chemistry and infectious disease research. It not only provided a critically needed therapeutic option for treating multidrug-resistant Gram-positive infections but also validated a new antibiotic target and mechanism of action. The story of Linezolid is a testament to the power of persistent and rational drug design, turning an initially unpromising class of compounds into a life-saving medicine. The insights gained from the extensive SAR studies and the novel synthetic strategies developed for Linezolid continue to inform the discovery of next-generation oxazolidinones and other antibacterial agents, ensuring that the fight against antimicrobial resistance remains a dynamic and evolving field.
References
- Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. (n.d.). National Institutes of Health.
- Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. (2001). Chemical & Pharmaceutical Bulletin.
- Linezolid versus Vancomycin for the Treatment of Methicillin-Resistant Staphylococcus aureus Infections. (2003). Clinical Infectious Diseases.
- Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021). National Institutes of Health.
- Comparative Effectiveness of Linezolid and Vancomycin among a National Cohort of Patients Infected with Methicillin-Resistant Staphylococcus aureus. (2015). National Institutes of Health.
- Known structure-activity relationships of oxazolidinone antibiotics. (n.d.). ResearchGate.
- Linezolid vs. vancomycin in treatment of methicillin-resistant staphylococcus aureus infections: a meta-analysis. (2017). European Review for Medical and Pharmacological Sciences.
- Linezolid versus vancomycin for MRSA skin and soft tissue infections (systematic review and meta-analysis). (2010). National Center for Biotechnology Information.
- Oxazolidinone antibiotics. (n.d.). EBSCO.
- Comparison of Linezolid and Vancomycin for Methicillin-resistant Staphylococcus aureus Pneumonia: Institutional Implications. (2016). National Institutes of Health.
- Concise asymmetric synthesis of Linezolid through catalyzed Henry reaction. (2013). RSC Advances.
- The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. (2022). National Institutes of Health.
- The Discovery of Linezolid, the First Oxazolidinone Antibacterial Agent. (2001). Current Drug Targets - Infectious Disorders.
- Derivation of a Precise and Consistent Timeline for Antibiotic Development. (2022). National Institutes of Health.
- Mutation detection and minimum inhibitory concentration determination against linezolid and clofazimine in confirmed XDR-TB clinical isolates. (2022). National Institutes of Health.
- The asymmetric Henry reaction as synthetic tool for production of drugs Linezolid and Rivaroxaban. (2022). Beilstein Archives.
- Bedaquiline and linezolid MIC distributions and epidemiological cut-off values for Mycobacterium tuberculosis in the Latin American region. (2021). Journal of Antimicrobial Chemotherapy.
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Institutes of Health.
- Expert consensus statement on therapeutic drug monitoring and individualization of linezolid. (2022). National Institutes of Health.
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2023). ResearchGate.
- A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. (2019). ResearchGate.
- A new and alternate synthesis of Linezolid: An antibacterial agent. (2011). Der Pharma Chemica.
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Introduction: The Imperative for Enantiopure (S)-Linezolid
An In-depth Technical Guide to the Stereoselective Synthesis of (S)-Linezolid
Linezolid is a critically important synthetic antibiotic, representing the first member of the oxazolidinone class to be approved for clinical use. It exhibits potent activity against a range of serious Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), by a novel mechanism involving the inhibition of bacterial protein synthesis at the initiation stage.[1][2]
The Linezolid molecule possesses a single stereocenter at the C-5 position of the oxazolidinone ring. Its pharmacological activity is almost exclusively associated with the (S)-enantiomer. The (R)-enantiomer is considered essentially inactive and constitutes a chiral impurity.[3] Consequently, the development of efficient, scalable, and stereocontrolled synthetic methods to produce enantiomerically pure (S)-Linezolid is a paramount objective in pharmaceutical chemistry. This guide provides an in-depth analysis of the core strategies employed to achieve this, tailored for researchers and drug development professionals.
Part 1: Core Synthetic Philosophies
The synthesis of enantiopure (S)-Linezolid is dominated by two principal strategies: the utilization of pre-existing chirality from the "chiral pool" and the creation of the key stereocenter through asymmetric synthesis.
Figure 1: Core strategic workflows for (S)-Linezolid synthesis.
The Chiral Pool Approach: Leveraging Nature's Stereochemistry
This strategy is arguably the most common in industrial settings due to the relatively low cost and high enantiomeric purity of the starting materials. The core principle is to use a readily available enantiopure molecule as a scaffold, transferring its stereochemistry to the final product.
Key Starting Materials:
-
(R)-Epichlorohydrin: This is an inexpensive and widely available chiral building block. The synthesis typically involves the nucleophilic opening of the epoxide ring by 3-fluoro-4-morpholinylaniline, which sets the (R)-configuration at the chloromethyl-bearing carbon. This intermediate then undergoes cyclization to form the oxazolidinone ring.[2][4] The stereochemistry is inverted at the C-5 position during the subsequent functionalization steps to yield the final (S)-Linezolid.
-
D-Mannitol: This sugar provides a source of multiple stereocenters. While effective, synthetic routes starting from D-mannitol can be lengthy, involving several protection and deprotection steps to isolate the desired chiral fragment.[1][5]
The primary advantage of this approach is its robustness and predictability. The stereochemical outcome is dictated by the starting material, obviating the need for complex asymmetric catalysts and optimization of enantioselectivity. However, the synthetic sequences can sometimes be longer compared to asymmetric methods.
Asymmetric Synthesis: Creating Chirality on Demand
Asymmetric synthesis builds the chiral center from achiral or prochiral precursors using a chiral catalyst or auxiliary. This approach offers elegance and often shorter routes.
The Asymmetric Henry (Nitroaldol) Reaction:
A prominent method in the literature involves the copper-catalyzed asymmetric Henry reaction.[3][6] This reaction couples nitromethane with an aldehyde precursor, typically N-Cbz-3-aminopropane-1-al, to form a chiral nitroaldol.
The causality behind this choice is the high level of stereocontrol that can be achieved with chiral ligands complexed to a metal catalyst (e.g., copper(II)). The catalyst creates a chiral environment, forcing the addition of the nitromethane to one face of the aldehyde, leading to a high enantiomeric excess (ee) of one enantiomer.[7][8] The resulting nitroaldol is a versatile intermediate; the nitro group can be reduced to an amine, and the hydroxyl group can participate in the formation of the oxazolidinone ring. Enantiomeric excesses of up to 91% have been reported for the key nitroaldol intermediate using this method.[7]
Figure 2: Mechanism of the catalytic asymmetric Henry reaction.
Part 2: Key Transformations and Mechanistic Insights
Regardless of the initial strategy, the synthesis converges on several key chemical transformations to construct the final molecule.
Formation of the Oxazolidinone Ring
The construction of the 5-membered oxazolidinone ring is a critical step. A common and efficient method involves the cyclization of an N-substituted-3-amino-1,2-propanediol intermediate.
-
With Phosgene Derivatives: Reagents like phosgene, diphosgene, or triphosgene were used in early syntheses but are now largely avoided in industrial production due to their extreme toxicity.
-
With Carbonyl Diimidazole (CDI): CDI is a much safer and highly effective reagent for this transformation. It reacts with the hydroxyl and amino groups of the amino alcohol intermediate to form the cyclic carbamate (oxazolidinone) ring with high yield.[1]
-
From an Isocyanate: An alternative route involves reacting 3-fluoro-4-morpholinophenylisocyanate with a chiral epoxide, such as (R)-glycidyl butyrate or (R)-epoxyazidopropane, often catalyzed by a Lewis acid like magnesium bromide.[9][10] This reaction simultaneously introduces the aryl group and forms the oxazolidinone ring.
Installation of the Acetamide Side Chain
The final steps of the synthesis involve converting a precursor group at the C-5 position into the required (S)-acetamidomethyl side chain. A common pathway proceeds via the key intermediate (R)-3-(3-fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one.[11]
-
Activation of the Hydroxyl Group: The primary alcohol is first converted into a good leaving group, typically a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively.[12]
-
Nucleophilic Substitution: The activated intermediate is then treated with an azide source, such as sodium azide. This SN2 reaction proceeds with inversion of configuration, converting the (R)-stereocenter to the desired (S)-configuration.
-
Reduction and Acetylation: The resulting azide is reduced to the primary amine (Linezolid amine) via catalytic hydrogenation (e.g., using Pd/C).[9] The final step is the acetylation of this amine with acetic anhydride to yield (S)-Linezolid.[2]
An alternative to the azide route involves using potassium phthalimide as the nitrogen source, followed by deprotection with hydrazine hydrate to release the primary amine.[2][13] This method avoids the use of potentially explosive azides, making it more amenable to large-scale synthesis.[4]
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(R)-Linezolid: A Molecular Dissection of its Ribosomal RNA Inhibition Mechanism
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Linezolid, the first clinically approved oxazolidinone antibiotic, presents a unique paradigm in the inhibition of bacterial protein synthesis. Its efficacy against multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), stems from a distinct mechanism of action targeting the bacterial ribosome.[1][2] This guide provides a comprehensive technical exploration of the molecular interactions between (R)-Linezolid and its target, the 23S ribosomal RNA (rRNA) of the 50S subunit. We will dissect the precise binding site, the structural consequences of this interaction, and the ultimate disruption of the protein synthesis initiation phase. Furthermore, this document details the key experimental methodologies that have been instrumental in elucidating this mechanism and explores the molecular basis of clinical resistance.
The Strategic Target: The Bacterial 50S Ribosomal Subunit
The bacterial ribosome, a 70S complex composed of a 30S and a 50S subunit, is a primary target for numerous antibiotic classes.[3] Its structural and compositional differences from the eukaryotic 80S ribosome provide a therapeutic window, allowing for selective inhibition of bacterial protein synthesis with minimal host toxicity.[1] Linezolid specifically targets the large 50S subunit, which houses the peptidyl transferase center (PTC) – the catalytic core responsible for peptide bond formation.[4][5] The PTC is a highly conserved region composed almost entirely of 23S rRNA, making it an ideal target for broad-spectrum activity against susceptible bacteria.[5]
The Mechanism of Action: Arresting Translation at Initiation
Unlike many antibiotics that inhibit the elongation phase of protein synthesis, Linezolid's primary mechanism is the inhibition of the initiation phase.[6][7] It prevents the formation of a functional 70S initiation complex, which is the crucial first step in translating mRNA into protein.[1][8]
This inhibitory action is achieved by Linezolid binding to a specific site on the 23S rRNA within the 50S subunit.[9] This binding event sterically interferes with the correct positioning of the initiator N-formylmethionyl-tRNA (fMet-tRNA) in the P-site.[10][11] By preventing the stable association of the fMet-tRNA with the ribosome-mRNA complex, Linezolid effectively blocks the formation of the first peptide bond, thereby halting protein synthesis before it can even begin.[12][13][14]
The High-Resolution Binding Site within the Peptidyl Transferase Center
Structural studies using X-ray crystallography and cryo-electron microscopy (cryo-EM) have precisely mapped the Linezolid binding site to the A-site pocket of the PTC on the 50S subunit.[5][11][15] The drug nestles into a deep cleft formed exclusively by universally conserved 23S rRNA nucleotides.[4][11]
Key interactions in Staphylococcus aureus include:
-
Hydrogen Bonds: The drug forms critical hydrogen bonds with specific rRNA bases. The morpholino ring's oxygen interacts with U2585, the acetamide group with A2451, and the oxazolidinone ring with G2505.[3]
-
Hydrophobic and van der Waals Interactions: The aromatic rings of Linezolid engage in favorable hydrophobic and van der Waals interactions with surrounding nucleotides, including G2061, C2501, U2504, and U2506, which further stabilize its position.[3]
Induced Conformational Changes in 23S rRNA
Linezolid binding is not a simple lock-and-key interaction. It actively remodels the local architecture of the PTC. A critical event is the stabilization of the universally conserved nucleotide U2585 into a non-productive conformation.[3][11] In its normal, flexible state, U2585 is vital for the induced-fit binding of tRNAs. By locking U2585 in a fixed position via a hydrogen bond, Linezolid prevents the necessary conformational flexibility required for productive tRNA binding and peptide bond formation.[3]
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An In-depth Technical Guide to (R)-Linezolid Structure-Activity Relationship (SAR) Studies
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Linezolid, the first clinically approved oxazolidinone antibiotic, marked a significant milestone in the fight against multidrug-resistant Gram-positive pathogens.[1][2] Its novel mechanism of action, targeting the initiation phase of bacterial protein synthesis, provides a critical advantage against organisms that have developed resistance to other antibiotic classes.[][4][5] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of the (R)-Linezolid scaffold. We will deconstruct the molecule to its core components, examining the causal relationships between specific structural modifications and their impact on antibacterial potency, target binding, and spectrum of activity. Furthermore, this document details the essential experimental workflows required to conduct robust SAR studies, from chemical synthesis to microbiological evaluation, grounding these protocols in established, self-validating standards.
The Molecular Target and Mechanism of Action: The Bacterial Ribosome
The antibacterial efficacy of Linezolid stems from its unique ability to inhibit bacterial protein synthesis at the initiation stage.[][5] Unlike many antibiotics that interfere with the elongation phase, Linezolid prevents the formation of the functional 70S initiation complex, which is composed of the 30S and 50S ribosomal subunits, mRNA, and initiator tRNA.[4][5]
Linezolid exerts its effect by binding specifically to the 50S ribosomal subunit.[2][4] High-resolution structural studies have pinpointed its binding site to the peptidyl transferase center (PTC), a deep cleft formed by 23S rRNA nucleotides.[6][7] This binding pocket is strategically located where aminoacyl-tRNAs must position themselves for peptide bond formation.[6][7] By occupying this space, Linezolid sterically hinders the correct placement of the tRNA in the A-site, thereby arresting the entire process of protein synthesis before it can effectively begin.[5][7] This distinct mechanism means that cross-resistance with other protein synthesis inhibitors is rare.[5]
Key interactions within the binding pocket include hydrogen bonds and van der Waals forces with specific 23S rRNA residues, such as A2451 and U2585.[7] The precise orientation and conformation of Linezolid within this pocket are paramount to its activity, making it a rich target for SAR exploration.
Visualization: Linezolid's Interaction with the Peptidyl Transferase Center (PTC)
The following diagram illustrates the key interactions between Linezolid and the 23S rRNA nucleotides within the 50S ribosomal subunit. Understanding these interactions is fundamental to interpreting SAR data.
Caption: Key binding interactions of Linezolid within the PTC.
Core Structure-Activity Relationships of the Linezolid Scaffold
The antibacterial activity of Linezolid is not attributable to a single functional group but rather to the synergistic interplay of its distinct structural components.[8] The molecule can be dissected into three key regions for SAR analysis: the A-ring (oxazolidinone core), the B-ring (N-aryl substituent), and the C-5 side chain.[8][9]
The A-Ring: Oxazolidinone Core and Stereochemistry
The oxazolidinone ring is the central pharmacophore.[8] Its structural rigidity and planarity are crucial for proper orientation within the ribosomal binding site.[] A critical and non-negotiable feature for activity is the stereochemistry at the C-5 position. The (R)-configuration (also referred to as S-configuration in some literature depending on nomenclature conventions) is essential for antibacterial activity.[][8] The enantiomer, (S)-Linezolid, is devoid of significant antibacterial potency, a fact that underscores the precise stereochemical requirements of the ribosomal target. This chirality correctly positions the C-5 side chain for its vital interactions within the binding pocket.
The B-Ring: N-Aryl Substituent
The N-aryl ring, specifically the 3-fluorophenyl group in Linezolid, plays a significant role in both potency and pharmacokinetic properties.[10]
-
Fluorine Substitution: The fluorine atom at the 3-position of the phenyl ring is a key determinant of potency.[11][12] This substitution enhances activity, likely through favorable electronic and hydrophobic interactions within the binding site.[13] Studies introducing fluorine have consistently shown improved antibacterial effects compared to non-fluorinated analogues.[11][12]
-
The Morpholine Moiety: Attached at the 4-position of the phenyl ring is the morpholine ring. This group is crucial. Its oxygen atom forms a key hydrogen bond with the U2585 nucleotide of the 23S rRNA, anchoring the molecule in the PTC.[7] While other heterocyclic systems have been explored at this position, the morpholine ring provides a well-optimized balance of potency, solubility, and metabolic stability.
The C-5 Side Chain: The Acetamidomethyl Group
The (R)-5-acetamidomethyl group is arguably the most critical region for direct interaction with the ribosome and a primary focus of SAR studies.[10][14]
-
The Acetamide Moiety: The acetamide group forms a crucial hydrogen bond with nucleotide A2451.[7] This interaction is a cornerstone of Linezolid's binding affinity.
-
Chain Length and Substituents: SAR studies have shown that the N-acetyl group is optimal. Increasing the alkyl chain length generally leads to a decrease in potency.[12] However, replacing the acetamide with other bioisosteres, such as thioamides, thiocarbamates, or small heterocyclic rings like 1,2,3-triazoles, has yielded compounds with retained or even enhanced potency.[10][11][15] This suggests that while the hydrogen bonding capability is vital, the pocket can accommodate different functionalities. Modifications in this region are particularly important for designing next-generation oxazolidinones to overcome resistance mechanisms like the Cfr methyltransferase, which modifies A2503 and can sterically hinder the binding of compounds with a traditional acetamide group.[10][15]
Systematic SAR Exploration: A Data-Driven Analysis
The following table summarizes representative SAR data from various studies, illustrating the impact of modifications at different positions on antibacterial activity, measured by Minimum Inhibitory Concentration (MIC).
| Compound/Analogue | Key Modification | MIC (μg/mL) vs. S. aureus ATCC 29213 | Rationale for Activity Change | Reference |
| This compound | Reference Compound | 1-4 | Optimal binding via acetamide, morpholine, and fluoro-phenyl groups. | [15] |
| Analogue 1 | (S)-enantiomer | >64 | Incorrect stereochemistry prevents proper fit in the ribosomal binding pocket. | [] |
| Analogue 2 | No fluorine on B-ring | 8-16 | Loss of favorable electronic/hydrophobic interactions, reducing potency. | [11][12] |
| Analogue 3 | C-5 side chain: N-propionamide | 4-8 | Increased alkyl chain length begins to reduce binding affinity. | [12] |
| Analogue 4 | C-5 side chain: 1,2,3-triazole | 1-2 | Triazole acts as an effective bioisostere for the acetamide, maintaining key interactions. | [10] |
| Analogue 5 | C-5 side chain: Hydroxymethyl | 8-16 | Loss of the critical hydrogen bond donor/acceptor capability of the amide group. | [10] |
| Analogue 6 | C-5 side chain: Thioamide | 1-4 | Thioamide maintains hydrogen bonding capacity and can enhance potency. | [11] |
Note: MIC values are generalized from multiple sources for illustrative purposes.
Experimental Workflows for Oxazolidinone SAR Studies
A successful SAR campaign relies on a systematic and reproducible experimental workflow. This involves the synthesis of analogues, evaluation of their antibacterial activity, and confirmation of on-target activity.
Visualization: Workflow for a Typical Linezolid SAR Study
This diagram outlines the logical progression from molecular design to data analysis in an SAR study.
Caption: Iterative cycle of a structure-activity relationship study.
Protocol: Generalized Synthesis of Linezolid Analogues
This protocol outlines a common synthetic route for producing this compound analogues with modifications to the C-5 side chain, a frequent objective in SAR studies.[16]
Objective: To synthesize N-((R)-3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl) analogues.
Starting Material: (R)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)amine.
Step-by-Step Methodology:
-
Preparation of the Amine Intermediate: The key amine intermediate is typically synthesized from (R)-epichlorohydrin and 3-fluoro-4-morpholinylaniline, followed by cyclization and functional group manipulation (e.g., conversion of a hydroxyl to an azide, then reduction).[16]
-
Acylation Reaction (Coupling): a. Dissolve 1.0 equivalent of the amine intermediate in a suitable aprotic solvent (e.g., Dichloromethane, DMF). b. Add 1.2 equivalents of a base (e.g., Triethylamine, DIPEA) to the solution and stir at 0 °C. c. Slowly add 1.1 equivalents of the desired acylating agent (e.g., an acid chloride, R-COCl) or activate the corresponding carboxylic acid (R-COOH) with a coupling agent (e.g., EDC/HOBt). d. Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Work-up and Purification: a. Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. b. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. d. Purify the crude product using column chromatography on silica gel to yield the final analogue.
-
Structural Verification: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: Broth Microdilution MIC Assay
This protocol adheres to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.[17][18][19]
Objective: To determine the lowest concentration of a Linezolid analogue that inhibits the visible growth of a target bacterium.
Materials:
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. faecium ATCC 29212).
-
Test compounds and reference antibiotic (Linezolid) dissolved in DMSO.
Step-by-Step Methodology:
-
Inoculum Preparation: a. From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Plate Preparation: a. Prepare a 2-fold serial dilution of each test compound and Linezolid directly in the 96-well plates using CAMHB. Typical concentration ranges are 64 to 0.06 µg/mL. b. Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls (Self-Validation): a. Growth Control: A well containing only CAMHB and the bacterial inoculum (no drug). b. Sterility Control: A well containing only CAMHB (no bacteria, no drug). c. Reference Control: Include Linezolid in every assay to ensure consistency and validate results against a known standard.
-
Incubation: Incubate the plates at 35-37 °C for 18-24 hours in ambient air.
-
Reading the MIC: a. The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[20] b. The growth control must show clear turbidity, and the sterility control must remain clear.
Conclusion and Future Directions
The structure-activity relationship of this compound is a well-defined field, yet it continues to offer fertile ground for innovation. The core principles—the necessity of the (R)-configuration at C-5, the importance of the fluorinated N-aryl ring, and the hydrogen-bonding capability of the C-5 side chain—remain the foundation of all modern oxazolidinone design.[8][10]
Future research is primarily driven by the need to overcome emerging resistance mechanisms, particularly the Cfr-mediated methylation of the ribosome.[6][15] This has shifted the focus of SAR studies towards modifications of the C-5 side chain and the exploration of novel heterocyclic replacements for the morpholine ring to establish new interactions within the PTC that are unaffected by resistance mutations.[10][15] By leveraging the foundational SAR knowledge detailed in this guide and applying the robust experimental workflows, researchers can continue to evolve this critical class of antibiotics to meet the challenges of antimicrobial resistance.
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Foreword: A Paradigm Shift in Gram-Positive Antimicrobial Therapy
An In-depth Technical Guide to the Core Pharmacological Properties of (R)-Linezolid
The emergence of multidrug-resistant Gram-positive pathogens, such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), presented a formidable challenge to clinical medicine in the late 20th century. The introduction of Linezolid, the first clinically approved member of the oxazolidinone class of antibiotics, marked a pivotal moment in addressing this threat. As a completely synthetic antimicrobial, its development was not predicated on modifying existing natural products but on a rational design targeting a unique bacterial process. This guide provides a deep dive into the fundamental pharmacological properties of this compound, the active enantiomer, intended for researchers and drug development professionals. We will dissect its mechanism, explore its pharmacokinetic and pharmacodynamic profiles, and detail the experimental frameworks used to characterize its activity.
The Unique Mechanism of Action: Halting Protein Synthesis at its Inception
Unlike the vast majority of protein synthesis inhibitors that disrupt the elongation phase of translation (e.g., macrolides, aminoglycosides), Linezolid's primary power lies in its ability to block the very first step: initiation.[1][2][3] This distinction is critical as it circumvents most existing resistance mechanisms that target elongation-phase inhibitors.[1]
Linezolid exerts its effect by binding to the bacterial ribosome, a complex and highly conserved molecular machine. Specifically, it targets the 50S large ribosomal subunit.[3][4] High-resolution structural studies have pinpointed its binding site within the peptidyl transferase center (PTC), a functionally critical region composed almost entirely of 23S ribosomal RNA (rRNA).[5][6][7][8] By lodging itself in this A-site pocket, Linezolid physically obstructs the correct positioning of the initiator fMet-tRNA.[6][9] This action prevents the formation of the functional 70S initiation complex, which consists of the 50S and 30S subunits, mRNA, and the initiator tRNA.[10][11][12][13][14] Without this complete, functional complex, the translation of messenger RNA into protein cannot begin, leading to a cessation of bacterial proliferation.[2][14]
This mechanism confers a bacteriostatic effect against staphylococci and enterococci, effectively halting their growth and allowing the host immune system to clear the infection.[3][13] However, against most strains of streptococci, Linezolid exhibits bactericidal activity.[3][13]
Antimicrobial Spectrum of Activity
Linezolid's primary clinical value stems from its reliable activity against a wide array of clinically important Gram-positive bacteria, including strains resistant to other antibiotic classes.[2]
-
Staphylococcus aureus : Includes both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains.[15]
-
Enterococcus faecium and Enterococcus faecalis : Critically, this includes vancomycin-resistant enterococci (VRE).[2][15]
-
Streptococcus pneumoniae : Active against both penicillin-susceptible and penicillin-resistant isolates.[1][15]
-
Other Streptococci : Including Streptococcus pyogenes and Streptococcus agalactiae.[2][3]
-
Other Pathogens : It demonstrates in vitro activity against Listeria monocytogenes, Corynebacterium species, certain Nocardia and Mycobacterium species (including some drug-resistant tuberculosis strains), and some anaerobic bacteria like Bacteroides fragilis and Clostridioides difficile.[1][2][][17]
Linezolid is notably ineffective against most Gram-negative bacteria due to the presence of endogenous efflux pumps that actively remove the drug from the bacterial cell, preventing it from reaching its ribosomal target.[18]
Table 1: In Vitro Susceptibility of Key Gram-Positive Pathogens to Linezolid
The following table summarizes the minimum inhibitory concentrations (MICs) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of bacterial isolates, compiled from surveillance studies. These values are crucial for predicting clinical efficacy.
| Organism | Oxacillin/Vancomycin Status | No. of Isolates | Linezolid MIC₅₀ (µg/mL) | Linezolid MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Oxacillin-Resistant (MRSA) | Varies | 2[19] | 2[20] or 4[19][21] |
| Staphylococcus aureus | Oxacillin-Susceptible (MSSA) | Varies | 2 | 2 |
| Enterococcus faecalis | Vancomycin-Susceptible | 428 | 2 | 2[20] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 196 | 2 | 2[20] |
| Streptococcus pneumoniae | Penicillin-Resistant | 422 | Not specified | Not specified |
| All S. pneumoniae | - | 422 | Not specified | 100% Susceptible[20] |
Note: Susceptibility breakpoints can vary by agency (e.g., CLSI, EUCAST). For S. aureus and Enterococcus, a MIC ≤4 µg/mL is generally considered susceptible.[13][19]
Pharmacokinetics: The Journey Through the Body (ADME)
A key advantage of Linezolid in clinical practice is its highly favorable pharmacokinetic profile, characterized by excellent oral bioavailability and wide tissue distribution.
-
Absorption : Following oral administration, Linezolid is rapidly and completely absorbed, with an absolute bioavailability of approximately 100%.[14][22][23] This allows for a seamless transition from intravenous (IV) to oral therapy without dose adjustment, facilitating earlier patient discharge.[24] Peak plasma concentrations (Cmax) are typically reached within 1 to 2 hours.[22][25]
-
Distribution : Linezolid has a volume of distribution (Vd) at a steady state of 40 to 50 liters, which approximates total body water.[24][25] This indicates extensive penetration into tissues. Its binding to plasma proteins is low, at around 31%, meaning a large fraction of the drug is free and available to exert its antimicrobial effect.[22][24][25] It achieves clinically relevant concentrations in lung epithelial lining fluid, skin and soft tissues, bone, and cerebrospinal fluid (CSF).[24][25][26]
-
Metabolism : Linezolid is primarily metabolized via a non-enzymatic oxidation pathway, forming two inactive metabolites (PNU-142586 and PNU-142300).[24][25][26] Crucially, it is not a significant substrate, inhibitor, or inducer of the major cytochrome P450 (CYP450) enzyme systems, minimizing the potential for drug-drug interactions with medications metabolized through these common pathways.
-
Excretion : The drug is cleared through both renal and non-renal routes. Approximately 65% of clearance is non-renal (metabolic), while the remaining 35% is renal, with about 30-35% of the dose excreted unchanged in the urine.[22][23] The elimination half-life is consistently between 5 and 7 hours, supporting a twice-daily dosing regimen.[22]
Table 2: Key Pharmacokinetic Parameters of this compound in Adults
| Parameter | Value | Clinical Implication |
| Oral Bioavailability | ~100%[22][23] | Interchangeable IV and oral dosing. |
| Tmax (Time to Peak) | 1–2 hours[22][25] | Rapid achievement of therapeutic concentrations. |
| Plasma Protein Binding | ~31%[22][24] | High fraction of active, unbound drug. |
| Volume of Distribution (Vd) | 40–50 L[24][25] | Excellent penetration into various tissues. |
| Elimination Half-Life (t½) | 5–7 hours[22] | Supports convenient twice-daily (q12h) dosing. |
| Primary Clearance Route | Non-renal (~65%)[23][24] | No dose adjustment needed for renal impairment. |
Pharmacodynamics: Linking Exposure to Efficacy
The pharmacodynamic (PD) profile of an antibiotic describes the relationship between drug exposure and its antimicrobial effect. For Linezolid, a time-dependent antibiotic, the most predictive pharmacokinetic/pharmacodynamic (PK/PD) index is the ratio of the 24-hour Area Under the Curve to the MIC (AUC₂₄/MIC).[26][27]
An AUC₂₄/MIC ratio of 80 to 120 is generally associated with maximal efficacy for Gram-positive pathogens. The percentage of the dosing interval that the drug concentration remains above the MIC (%T > MIC) is also a relevant parameter, with a target of 85-100% often cited for optimal bacteriostatic activity.[27] Linezolid also exhibits a moderate post-antibiotic effect (PAE) of 1 to 2 hours against staphylococci and streptococci, meaning it continues to suppress bacterial growth even after concentrations fall below the MIC.[25][26]
Mechanisms of Acquired Resistance
While resistance to Linezolid remains relatively uncommon, its emergence is a significant clinical concern. The mechanisms almost exclusively involve modifications at the drug's binding site on the ribosome.[5][8]
-
23S rRNA Mutations : This is the most common mechanism.[5][28] Point mutations in the domain V region of the 23S rRNA gene, particularly the G2576T substitution, alter the conformation of the binding pocket, reducing Linezolid's binding affinity.[29][30]
-
Ribosomal Protein Alterations : Mutations in the genes encoding ribosomal proteins L3 and L4, which are near the PTC, can also confer resistance.[5][31] These mutations are thought to cause allosteric changes that are transmitted through the rRNA network to the drug-binding site.[32]
-
cfr Gene Acquisition : A highly concerning mechanism is the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene.[29][31] This gene is often located on mobile genetic elements like plasmids, allowing for horizontal transfer between bacteria.[29] It encodes an RNA methyltransferase that modifies a specific nucleotide (A2503) within the Linezolid binding site.[30] This methylation sterically hinders the binding of not only Linezolid but also several other classes of antibiotics that target the PTC, leading to a multidrug-resistant phenotype.[30]
Experimental Protocol: MIC Determination via Broth Microdilution
To ensure the trustworthiness and reproducibility of susceptibility data, standardized protocols are essential. The broth microdilution method is a cornerstone technique for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of Linezolid that visibly inhibits the growth of a specific bacterial isolate.
Principle: A standardized bacterial inoculum is challenged with serial twofold dilutions of Linezolid in a liquid growth medium. After incubation, the presence or absence of visible growth is assessed.
Methodology:
-
Preparation of Linezolid Stock Solution:
-
Accurately weigh a reference-grade powder of this compound.
-
Dissolve in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Further dilute in sterile water or cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working stock.
-
-
Preparation of Microdilution Plates:
-
Using a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.
-
Add 100 µL of the working Linezolid stock solution to well 1.
-
Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
This creates a concentration gradient (e.g., from 64 µg/mL down to 0.125 µg/mL).
-
Well 11 serves as the positive growth control (no drug). Well 12 serves as the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is now 100 µL.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
Visually inspect the wells for turbidity (growth). A button of cells at the bottom of a well indicates growth.
-
The MIC is the lowest concentration of Linezolid at which there is no visible growth (i.e., the first clear well).[19]
-
Validate the test by ensuring robust growth in the positive control (well 11) and no growth in the sterility control (well 12).
-
Concluding Remarks
This compound remains a cornerstone of therapy for severe Gram-positive infections, particularly those caused by resistant pathogens. Its unique mechanism of action, favorable pharmacokinetic profile, and high oral bioavailability provide significant clinical advantages. Understanding its core pharmacological properties—from its precise interaction with the bacterial ribosome to the PK/PD drivers of its efficacy—is paramount for its judicious use, the interpretation of clinical outcomes, and the development of next-generation oxazolidinones designed to overcome emerging resistance.[8] Continued surveillance of susceptibility patterns and a deep understanding of resistance mechanisms are essential to preserving the utility of this vital antimicrobial agent.
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A Technical Guide to the Preliminary In Vitro Antibacterial Spectrum of (R)-Linezolid
Preamble: Contextualizing (R)-Linezolid in Drug Discovery
The emergence of multidrug-resistant (MDR) pathogens necessitates a robust and continuous pipeline of novel antimicrobial agents. Linezolid, the first clinically approved oxazolidinone antibiotic, marked a significant advancement in treating serious Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3] Its unique mechanism of action, inhibiting the initiation of bacterial protein synthesis, circumvents common cross-resistance pathways observed with other antibiotic classes.[3][4][]
Linezolid is a chiral molecule, with the pharmacological activity residing in the (S)-enantiomer.[3] The compound that is the subject of this guide, this compound, is its stereoisomer. In drug development, it is critical to characterize all stereoisomers of a chiral drug candidate. While often one enantiomer is active and the other is inactive (the eutomer and distomer, respectively), the distomer can sometimes contribute to off-target effects, exhibit different metabolic profiles, or possess unexpected biological activity.
This technical guide provides a comprehensive framework for conducting a preliminary in vitro evaluation of the antibacterial spectrum of this compound. The methodologies described herein are grounded in international standards and are designed to generate the foundational data required to make informed decisions in an early-stage research or drug development program. We will proceed from the foundational principles of susceptibility testing to detailed, actionable protocols, explaining the scientific rationale behind each experimental choice.
Section 1: The Mechanistic Foundation of Oxazolidinones
To logically design an antibacterial assessment, we must first understand the target. Linezolid acts by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit, preventing the formation of a functional 70S initiation complex.[1][6] This blockade at the very start of protein synthesis is a distinct mechanism compared to other inhibitors that disrupt later elongation steps.[3][4] Therefore, any activity from this compound would likely stem from its ability (or inability) to effectively bind to this same ribosomal pocket. Resistance to Linezolid primarily arises from point mutations in the 23S rRNA gene (e.g., G2576T) or the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes a methyltransferase that modifies the binding site.[1][7][8]
Caption: Mechanism of Action for Oxazolidinones.
Section 2: Core Methodologies for Determining In Vitro Activity
The cornerstone of an antibacterial profile is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism under standardized conditions.[9][10] We will detail two gold-standard methods for quantitative MIC determination, referencing guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12]
Broth Microdilution Method
This is the most common quantitative method, valued for its efficiency and scalability.[10][13] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.
Causality of Protocol Choices:
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium because it has good batch-to-batch reproducibility, is low in sulfonamide inhibitors, and supports the growth of most common non-fastidious pathogens.[14]
-
Inoculum: Standardizing the bacterial inoculum to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) is critical for reproducibility.[15] The final test concentration of ~5 x 10⁵ CFU/mL ensures that the bacterial density does not overwhelm the antimicrobial agent, which would lead to falsely elevated MICs.[16]
-
Controls: Including a growth control (no drug) and a sterility control (no bacteria) in every plate is a self-validating step to ensure the bacteria are viable and the medium is not contaminated.[10]
Step-by-Step Protocol:
-
Preparation of this compound Stock: Prepare a high-concentration stock solution (e.g., 1280 µg/mL) of this compound in a suitable solvent (e.g., DMSO), then dilute it further in CAMHB.
-
Serial Dilution: In a 96-well plate, create a two-fold serial dilution of this compound.
-
Add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the starting this compound concentration (e.g., 256 µg/mL, which is 2x the highest final concentration) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and repeat this process across to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 as the sterility control.
-
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate.
-
Suspend them in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.[15]
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.[16]
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is now 200 µL.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[9]
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[10]
Caption: Broth Microdilution Experimental Workflow.
Agar Dilution Method
This method is considered a reference standard and is particularly efficient for testing a large panel of bacterial isolates against a single compound.[17][18] It involves incorporating the antimicrobial agent directly into the agar medium.
Step-by-Step Protocol:
-
Preparation of this compound Plates:
-
Prepare a series of this compound stock solutions at 10x the final desired concentrations.
-
For each concentration, add 2 mL of the 10x drug solution to 18 mL of molten Mueller-Hinton Agar (MHA), mix thoroughly, and pour into a sterile petri dish.
-
Also prepare a drug-free control plate. Allow plates to solidify and dry.
-
-
Inoculum Preparation: Prepare bacterial suspensions for each test isolate, standardized to a 0.5 McFarland standard as described for broth microdilution.
-
Inoculation: Using a multipoint inoculator (replicator), spot-inoculate approximately 1-2 µL of each standardized bacterial suspension onto the surface of the agar plates, starting with the drug-free control and proceeding to the highest concentration. This delivers about 10⁴ CFU per spot.[17]
-
Incubation: Incubate plates at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface.[17]
Section 3: Designing the Test Panel for Spectrum Definition
A robust preliminary assessment requires testing against a diverse and clinically relevant panel of microorganisms. This panel should include representatives of key pathogen groups and designated quality control (QC) strains.
Proposed Bacterial Panel for this compound Evaluation:
| Category | Organism | Rationale & Reference Strains |
| Gram-Positive Cocci | Staphylococcus aureus | Key pathogen; include methicillin-susceptible (MSSA) and resistant (MRSA) strains. QC Strain: ATCC 29213. |
| Enterococcus faecalis | Important nosocomial pathogen; include vancomycin-susceptible (VSE) and resistant (VRE) strains. QC Strain: ATCC 29212. | |
| Streptococcus pneumoniae | Major cause of community-acquired pneumonia. QC Strain: ATCC 49619. | |
| Gram-Negative Bacilli | Escherichia coli | Representative Enterobacterales; expected to be resistant. QC Strain: ATCC 25922. |
| Pseudomonas aeruginosa | Non-fermenter, known for intrinsic resistance mechanisms (e.g., efflux). QC Strain: ATCC 27853. | |
| Anaerobes | Bacteroides fragilis | Clinically significant anaerobic pathogen. Linezolid has known activity.[19] |
| Atypicals | Mycobacterium tuberculosis | Linezolid is used off-label for MDR-TB; activity is relevant.[20][21] |
Section 4: Data Presentation and Interpretation
All quantitative data must be summarized in a clear, tabular format. Below is a hypothetical data table illustrating how the results for this compound could be presented alongside the known activity of the active (S)-Linezolid enantiomer for comparison.
Table 1: Hypothetical Preliminary In Vitro Activity of this compound vs. (S)-Linezolid
| Organism (Strain) | (S)-Linezolid MIC (µg/mL) | This compound MIC (µg/mL) | Fold Difference |
| S. aureus (ATCC 29213) | 2 | >128 | >64x |
| S. aureus (MRSA) | 2 | >128 | >64x |
| E. faecalis (ATCC 29212) | 2 | 128 | 64x |
| E. faecium (VRE) | 1 | >128 | >128x |
| S. pneumoniae (ATCC 49619) | 1 | 64 | 64x |
| E. coli (ATCC 25922) | >64 | >128 | N/A |
| P. aeruginosa (ATCC 27853) | >64 | >128 | N/A |
Note: Data are illustrative and do not represent actual experimental results.
Interpretation: In this hypothetical scenario, this compound demonstrates significantly weaker activity (64-fold to >128-fold higher MICs) compared to the active (S)-Linezolid against key Gram-positive targets. This would strongly suggest that the stereochemistry at the C5 position of the oxazolidinone ring is critical for effective binding to the ribosomal target, and that this compound is the distomer with negligible antibacterial activity.
Section 5: Concluding Remarks and Future Directions
This guide outlines a standardized, robust, and scientifically-grounded approach to defining the preliminary in vitro antibacterial spectrum of this compound. By adhering to established CLSI/EUCAST methodologies and employing a well-characterized panel of microorganisms, researchers can generate high-quality, reproducible data essential for early-stage drug development decisions.
Based on the preliminary MIC data, several future studies could be warranted:
-
Confirmation of Target Engagement: If any unexpected activity is observed, biochemical assays could be employed to determine if this compound binds to the 50S ribosomal subunit.
-
Bactericidal vs. Bacteriostatic Activity: For any organisms where this compound shows moderate activity, time-kill assays should be performed to determine if the effect is bactericidal (killing) or bacteriostatic (inhibiting growth). Linezolid itself is generally bacteriostatic against staphylococci and enterococci but bactericidal against most streptococci.[2][4]
-
Expanded Panel Testing: If warranted, testing should be expanded to a larger panel of recent clinical isolates to confirm the initial findings.
Ultimately, a thorough characterization of all stereoisomers is a hallmark of rigorous pharmaceutical science. This framework provides the necessary tools to confidently assess the antibacterial potential, or lack thereof, of this compound.
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A Technical Guide to the Early Animal Model Efficacy Evaluation of (S)-Linezolid
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the pivotal early-stage animal model efficacy studies for Linezolid, the first clinically approved oxazolidinone antibiotic. As the pharmacologically active agent is the (S)-enantiomer, this document focuses exclusively on the preclinical data that established its efficacy against multidrug-resistant Gram-positive pathogens. The (R)-enantiomer is considered a chiral impurity, and its absence is a critical quality attribute.[1] We will dissect the causality behind the selection of specific animal models, from neutropenic thigh infections to pneumonia and foreign-body models, and detail the experimental protocols that form the basis of a robust preclinical evaluation. The narrative synthesizes pharmacokinetic and pharmacodynamic (PK/PD) principles, illustrating how parameters such as AUC/MIC were established as key predictors of in vivo success. This guide is structured to provide drug development professionals with a comprehensive framework for understanding and designing preclinical programs for novel antibacterial agents, grounded in the foundational work performed on Linezolid.
Introduction: The Imperative for a New Class of Antibiotics
The late 20th century saw a dramatic rise in infections caused by Gram-positive bacteria resistant to conventional therapies. The emergence of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) in clinical settings created an urgent unmet medical need.[2][3] This crisis spurred the development of novel antibiotic classes with unique mechanisms of action to circumvent existing resistance pathways. The oxazolidinones, a synthetic class of antimicrobials, emerged as a promising solution, with Linezolid being its first member approved for clinical use.[3][4] Its unique mechanism, targeting an early step in bacterial protein synthesis, meant that cross-resistance with other protein synthesis inhibitors was unlikely.[4][5]
Linezolid: Chirality, Synthesis, and Mechanism of Action
The Critical Role of Chirality: (S)-Linezolid as the Active Moiety
Linezolid possesses a single chiral center, meaning it exists as two enantiomers: (S)-Linezolid and (R)-Linezolid. It is crucial to understand that all antibacterial efficacy is attributed to the (S)-enantiomer.[1][6] The (R)-enantiomer is considered a process-related impurity, and its levels are strictly controlled during manufacturing.[1] Consequently, all preclinical and clinical development, particularly efficacy studies, focuses on the purified (S)-enantiomer. Asymmetric synthesis methods are therefore critical to produce the desired active agent with high enantiomeric purity.[6][7]
Mechanism of Action: A Unique Blockade of Protein Synthesis Initiation
Linezolid exerts its bacteriostatic effect (bactericidal against most streptococci) by inhibiting bacterial protein synthesis at the initiation stage, a mechanism distinct from other antibiotic classes that typically inhibit the elongation phase.[2][3][4]
-
Binding Site: Linezolid binds to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome.[3][8]
-
Inhibition of the 70S Initiation Complex: This binding physically prevents the formation of a functional 70S initiation complex, which is the complete ribosome structure necessary to begin translating mRNA into protein.[2][5][8]
-
Result: By blocking this first critical step, protein production is halted, preventing bacterial multiplication.[2]
Resistance to Linezolid primarily arises from point mutations in the 23S rRNA gene (e.g., G2576T) or the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes a methyltransferase that modifies the ribosome at the Linezolid binding site.[5][9][10][11][12]
Caption: Mechanism of (S)-Linezolid action on bacterial protein synthesis.
Preclinical Pharmacokinetics and Pharmacodynamics (PK/PD)
A thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile in animals is fundamental to designing meaningful efficacy studies.
Pharmacokinetic Profile in Key Animal Models
Linezolid exhibits a favorable pharmacokinetic profile across multiple preclinical species, characterized by rapid absorption and high oral bioavailability.[13][14] This allows for flexible dosing routes (intravenous and oral) in animal studies, mirroring its clinical utility.[4] The drug is well-distributed to tissues, with a volume of distribution approximating total body water.[13][14][15] Metabolism is the primary route of clearance, yielding two main inactive carboxylic acid metabolites.[13][14][16]
Table 1: Comparative Pharmacokinetic Parameters of Linezolid in Preclinical Species
| Parameter | Mouse | Rat | Dog |
| Oral Bioavailability (%) | > 70%[13][14] | > 95%[13][14] | > 95%[13][14] |
| Protein Binding (%) | < 35%[13] | < 35%[13] | < 35%[13] |
| Elimination Half-life (hr) | ~1.0[17] | Varies with dose | ~5-7[14] |
| Primary Clearance Route | Metabolic[13][14] | Metabolic[13][14] | Metabolic[13][14] |
Note: Values are approximate and can vary based on study design and dosing.
Key Pharmacodynamic (PD) Parameters
The goal of PK/PD analysis is to link drug exposure to antibacterial effect. For Linezolid, early animal studies were crucial in identifying the PK/PD index that best predicts efficacy. The three main indices considered are:
-
Peak/MIC: The ratio of the maximum serum concentration to the Minimum Inhibitory Concentration (MIC).
-
T>MIC: The percentage of the dosing interval during which the drug concentration remains above the MIC.
-
AUC/MIC: The ratio of the 24-hour Area Under the Curve (drug exposure) to the MIC.
In murine infection models, the AUC/MIC ratio was determined to be the primary parameter driving the efficacy of Linezolid against both S. aureus and S. pneumoniae.[17] A T>MIC of 40% of the dosing interval is generally predictive of a bacteriostatic effect.[15][16]
Caption: Logical workflow for PK/PD parameter integration to predict efficacy.
Foundational Animal Models for Efficacy Assessment
Rationale for Model Selection
The choice of an animal model is dictated by the need to simulate a specific human infection. Early Linezolid studies utilized a range of models to establish broad efficacy. According to FDA guidance, animal models of infection are a critical component of a nonclinical microbiology development program.[18][19]
-
Murine Thigh Infection Model: This is a cornerstone model for antibacterial research. It allows for precise quantification of bacterial killing in a localized, deep-seated infection. The use of neutropenic mice (rendered so by cyclophosphamide) is a critical experimental choice, as it isolates the bactericidal or bacteriostatic activity of the drug from the confounding effects of the host immune system.[17][20][21]
-
Pneumonia Models: To demonstrate efficacy in respiratory tract infections, rodent (mouse, rat) and rabbit models of pneumonia are employed.[22][23][24][25] These models are essential for a drug indicated for community-acquired or nosocomial pneumonia.
-
Skin and Soft Tissue Infection (SSTI) Models: Models such as the murine groin abscess model are used to evaluate drug performance in complicated skin infections, another key indication for Linezolid.[20][21]
-
Foreign-Body/Implant Infection Models: These specialized models (e.g., subcutaneous cage in guinea pigs or implant-associated infection in rats) are vital for assessing a drug's ability to treat infections involving biofilms on prosthetic materials.[26][27]
Efficacy Studies of (S)-Linezolid in Murine Models
Murine Thigh Infection Model (Neutropenic and Immunocompetent)
Studies in this model demonstrated Linezolid's dose-dependent activity against MRSA and penicillin-resistant S. pneumoniae.[17] A key finding was that higher doses were required to achieve the same degree of bacterial killing in neutropenic animals compared to immunocompetent ones, underscoring the synergistic role of the immune system in clearing infections.[20][21] For example, to achieve a >1 log10 CFU reduction of S. aureus, a dose of 100 mg/kg was needed in neutropenic mice, whereas 20 mg/kg was sufficient in immunocompetent mice.[20]
Protocol: Neutropenic Murine Thigh Infection Model
-
Immunosuppression: Administer cyclophosphamide intraperitoneally to female mice at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection to induce neutropenia.
-
Inoculum Preparation: Prepare a mid-logarithmic phase culture of the target pathogen (e.g., S. aureus ATCC 29213). Wash and dilute the bacterial suspension in saline to the desired concentration (e.g., 10^7 CFU/mL).
-
Infection: Inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of each mouse.
-
Treatment Initiation: At 2 hours post-infection, begin the treatment regimen. Administer Linezolid (e.g., 20, 50, 100 mg/kg) via the desired route (oral gavage or subcutaneous injection) at specified intervals. Include a vehicle-treated control group.
-
Efficacy Assessment: At 24 hours after treatment initiation, euthanize the mice. Aseptically remove the entire thigh muscle, homogenize it in saline, and perform serial dilutions.
-
Quantification: Plate the dilutions onto appropriate agar (e.g., Tryptic Soy Agar). Incubate for 18-24 hours and count the colonies to determine the number of CFU per thigh.
-
Analysis: Efficacy is expressed as the change in log10 CFU per thigh compared to the bacterial count at the start of therapy.
Murine Hematogenous Pulmonary Infection Model
This model simulates pneumonia arising from bacteremia. In studies using this model, Linezolid significantly reduced the bacterial load of MRSA in the lungs compared to vancomycin.[22] Against vancomycin-insensitive S. aureus (VISA), Linezolid treatment resulted in a significantly improved survival rate (85%) compared to untreated controls or vancomycin-treated animals (40-45%).[22]
Efficacy in Other Relevant Animal Models
Rat Models of Pneumonia
In an immunocompetent rat model of pneumococcal pneumonia, oral Linezolid at 50 mg/kg twice daily was as effective as subcutaneous ceftriaxone in reducing bacterial counts in bronchoalveolar lavage fluid.[23]
Rabbit Models of Necrotizing Pneumonia
In a rabbit model of MRSA necrotizing pneumonia, early treatment with Linezolid (1.5 hours post-infection) dramatically improved survival (75% survival vs. 0% in untreated controls) and was associated with significant suppression of bacterial exotoxin production (Panton-Valentine leukocidin and α-hemolysin). This demonstrates a key advantage of protein synthesis inhibitors in toxin-mediated diseases.
Data Synthesis and Interpretation
The collective data from these diverse animal models provided a robust preclinical package demonstrating the efficacy of Linezolid against key Gram-positive pathogens.
Table 2: Summary of (S)-Linezolid Efficacy in Key Animal Models
| Animal Model | Pathogen | Key Efficacy Finding | Reference |
| Neutropenic Mouse Thigh | S. aureus | Dose of 100 mg/kg (bid) required for >1 log10 kill. | [20][21] |
| Neutropenic Mouse Thigh | S. pneumoniae | Static doses ranged from 22.2 to 97.1 mg/kg/24h. | [17] |
| Mouse Hematogenous Pneumonia | MRSA, VISA | Significantly reduced MRSA CFU vs. vancomycin; improved survival in VISA infection. | [22] |
| Rat Pneumonia | S. pneumoniae | 50 mg/kg (bid) was as effective as ceftriaxone. | [23] |
| Rabbit Necrotizing Pneumonia | MRSA (USA300) | Early treatment improved survival and suppressed toxin production. | |
| Guinea Pig Foreign Body | MRSA | Combination with rifampin was effective in eradicating cage-associated infection. | [26] |
digraph "Preclinical_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];// Nodes start [label="Identify Lead Compound\n((S)-Linezolid)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; invitro [label="In Vitro Characterization\n(MIC, Spectrum, MoA)", fillcolor="#F1F3F4", fontcolor="#202124"]; pkpd [label="Animal PK/PD Studies\n(Mouse, Rat, Dog)", fillcolor="#F1F3F4", fontcolor="#202124"]; model_select [label="Select Relevant\nAnimal Efficacy Models", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124"]; thigh [label="Thigh Infection\n(Neutropenic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pneumonia [label="Pneumonia\n(Mouse, Rat)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ssti [label="SSTI / Abscess\n(Mouse)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; other [label="Specialized Models\n(Endocarditis, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; efficacy [label="Demonstrate In Vivo Efficacy\n(Dose-Response)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; clinical [label="Proceed to\nClinical Trials", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> invitro; invitro -> pkpd; pkpd -> model_select; model_select -> {thigh, pneumonia, ssti, other}; {thigh, pneumonia, ssti, other} -> efficacy; efficacy -> clinical; }
Caption: Standard preclinical workflow for antibacterial drug development.
Conclusion
The early animal model efficacy studies for (S)-Linezolid were instrumental in its development and approval. They established its potent activity against challenging multidrug-resistant Gram-positive pathogens in a variety of clinically relevant infection types. Through meticulous experimental design, including the use of both immunocompetent and neutropenic models, researchers were able to define the PK/PD drivers of efficacy, primarily the AUC/MIC ratio. This foundational work not only validated Linezolid as a therapeutic agent but also provided a valuable roadmap for the preclinical evaluation of future generations of antibacterial drugs.
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Introduction: The Imperative of Chirality in Linezolid's Efficacy
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An In-Depth Technical Guide to the Stereoisomers of Linezolid: A Comparative Analysis of (R)- and (S)-Enantiomers
Abstract
Linezolid, the inaugural member of the oxazolidinone class of antibiotics, represents a critical therapeutic option for combating multidrug-resistant Gram-positive infections. As a chiral molecule, Linezolid exists as two non-superimposable mirror images, the (S)- and (R)-enantiomers. This technical guide provides a comprehensive comparative analysis of these stereoisomers, delving into the foundational principles of chirality and its profound impact on pharmacological activity. While the (S)-enantiomer is the clinically utilized active pharmaceutical ingredient, this guide also explores the role and significance of the (R)-enantiomer, often regarded as a chiral impurity. We will dissect the stereoselective synthesis, antibacterial efficacy, mechanism of action, pharmacokinetic profiles, and toxicological considerations for each enantiomer, offering researchers, scientists, and drug development professionals a detailed understanding of this important antibiotic.
Introduction: The Significance of Chirality in Drug Design
Chirality, a fundamental property of molecules that exist in two non-superimposable mirror-image forms known as enantiomers, plays a pivotal role in pharmacology. Biological systems, including enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules. Consequently, enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even contribute to adverse effects.[1] The case of Linezolid provides an excellent illustration of this principle, where the antibacterial activity is primarily associated with the (S)-enantiomer.[2]
The U.S. Food and Drug Administration (FDA) and other regulatory bodies emphasize the importance of characterizing the properties of individual enantiomers in a drug product.[3] This has led to a trend in modern drug development towards the marketing of single-enantiomer drugs, a process sometimes referred to as a "chiral switch."[1]
(S)-Linezolid: The Active Moiety
Linezolid, as prescribed clinically, is the pure (S)-enantiomer, chemically designated as (S)-N-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide.[]
Stereoselective Synthesis
The synthesis of enantiomerically pure (S)-Linezolid is a key manufacturing consideration. Various asymmetric synthesis strategies have been developed to produce the desired (S)-enantiomer with high enantiomeric excess, often employing chiral auxiliaries or catalysts.[5] One notable approach involves a copper-catalyzed asymmetric Henry reaction as a crucial step.[5]
Antibacterial Activity and Spectrum
(S)-Linezolid exhibits potent activity against a wide range of Gram-positive bacteria, including strains resistant to other antibiotic classes.[6][7] This includes methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[8][9] Its activity against certain anaerobic bacteria has also been documented.[6] Linezolid is generally bacteriostatic against staphylococci and enterococci but can be bactericidal against some streptococcal strains.[8]
Mechanism of Action
The antibacterial action of (S)-Linezolid is unique among protein synthesis inhibitors. It binds to the 23S ribosomal RNA (rRNA) of the bacterial 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex.[8][10] This inhibition of the initiation phase of protein synthesis is a distinct mechanism that circumvents cross-resistance with other antibiotic classes that target protein synthesis at later stages.[6]
Figure 1: Mechanism of action of (S)-Linezolid.
Pharmacokinetics
(S)-Linezolid exhibits favorable pharmacokinetic properties, including high oral bioavailability of approximately 100%, allowing for seamless transition from intravenous to oral therapy.[11] It has a plasma protein binding of about 31% and a volume of distribution that approximates total body water.[12] The elimination half-life is approximately 5-7 hours.[11] Linezolid is primarily metabolized via oxidation of the morpholine ring into two inactive metabolites.[8]
| Pharmacokinetic Parameter | Value |
| Oral Bioavailability | ~100% |
| Protein Binding | ~31% |
| Volume of Distribution | 40-50 L |
| Elimination Half-life | 5-7 hours |
| Metabolism | Oxidation of morpholine ring |
Toxicology
The most significant adverse effects associated with (S)-Linezolid therapy, particularly with prolonged use, are hematological and neurological. Myelosuppression, including thrombocytopenia, anemia, and neutropenia, can occur.[12] Peripheral and optic neuropathy have also been reported. A notable and potentially severe adverse effect is lactic acidosis, which is attributed to mitochondrial toxicity.[12] Linezolid can inhibit mitochondrial protein synthesis, which shares similarities with bacterial protein synthesis.[12]
(R)-Linezolid: The Distomer
The (R)-enantiomer of Linezolid is primarily regarded as a chiral impurity in the manufacturing of the active (S)-Linezolid.[13]
Antibacterial Activity
While direct and extensive comparative studies on the antibacterial activity of this compound are not widely available in peer-reviewed literature, it is generally understood to be the inactive or significantly less active enantiomer. The stereospecificity of the binding site on the bacterial ribosome is the likely reason for this disparity in activity. The precise three-dimensional arrangement of the (S)-enantiomer is crucial for its effective binding and subsequent inhibition of protein synthesis.
Pharmacokinetics
Toxicology
The toxicology of this compound as a distinct entity has not been extensively characterized in publicly available literature. However, regulatory agencies require that the levels of impurities, including chiral impurities, in a drug substance be controlled within strict limits. Toxicological assessments of impurities are conducted during drug development to ensure their presence at specified levels does not pose a significant risk to patients.[14] Some studies on Linezolid degradation impurities have been conducted, though it is not always specified if the (R)-enantiomer is among them.[15][16] One patent suggests that a degradation impurity of Linezolid may have higher acute toxicity than the parent compound, but the identity of this impurity as the (R)-enantiomer is not confirmed.[16]
Experimental Protocols
Chiral Separation of Linezolid Enantiomers by HPLC
This protocol provides a method for the analytical separation of (R)- and (S)-Linezolid to assess enantiomeric purity.
Objective: To resolve and quantify the (R)- and (S)-enantiomers of Linezolid.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Chiral stationary phase column (e.g., Chiralcel OJ-RH)[13]
-
Acetonitrile (HPLC grade)
-
Di-sodium hydrogen phosphate (analytical grade)
-
Orthophosphoric acid (for pH adjustment)
-
Linezolid reference standard (racemic and enantiomerically pure)
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a 150mM di-sodium hydrogen phosphate buffer. Adjust the pH to 4.5 with orthophosphoric acid. The mobile phase consists of this buffer and acetonitrile in an 86:14 (v/v) ratio.[13] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Prepare stock solutions of racemic Linezolid and the individual (R)- and (S)-enantiomers in the mobile phase. Prepare a series of working standard solutions of the (R)-enantiomer in a solution of the (S)-enantiomer to create a calibration curve for impurity quantification.
-
Sample Preparation: Dissolve the Linezolid sample to be tested in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: Chiralcel OJ-RH (or equivalent)
-
Mobile Phase: 150mM di-sodium hydrogen phosphate buffer (pH 4.5) : Acetonitrile (86:14, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify the peaks for (S)- and this compound based on the retention times obtained from the individual enantiomer standards. Quantify the amount of the (R)-enantiomer in the sample using the calibration curve.
Figure 2: Workflow for Chiral HPLC Analysis of Linezolid.
In Vitro Antibacterial Susceptibility Testing (MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the Linezolid enantiomers against a panel of Gram-positive bacteria.
Objective: To compare the in vitro antibacterial activity of (R)- and (S)-Linezolid.
Materials:
-
(S)-Linezolid and this compound
-
Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation: Grow the bacterial strains overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Drug Dilution Series: Prepare a series of two-fold dilutions of (S)-Linezolid and this compound in CAMHB in the 96-well plates. The final concentration range should typically span from 0.06 to 64 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plates containing the drug dilutions. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Conclusion
The stereochemistry of Linezolid is a critical determinant of its antibacterial efficacy. The (S)-enantiomer is the therapeutically active agent, exhibiting a unique mechanism of action that has made it a valuable tool in the fight against resistant Gram-positive pathogens. In contrast, the (R)-enantiomer is considered an inactive chiral impurity, and as such, its pharmacological and toxicological profiles have not been extensively studied or reported in the public domain. This technical guide has provided a detailed overview of the known properties of (S)-Linezolid and has contextualized the role of the (R)-enantiomer within the principles of chiral drug development. For researchers and professionals in the field, a thorough understanding of the stereospecificity of Linezolid is essential for its appropriate use, for the development of new oxazolidinone antibiotics, and for ensuring the quality and safety of the drug product.
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(R)-Linezolid: An In-depth Technical Guide to Solubility and Stability Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linezolid, an oxazolidinone-class antibiotic, represents a critical therapeutic option for treating infections caused by multi-drug resistant Gram-positive bacteria, including streptococci, vancomycin-resistant enterococci (VRE), and methicillin-resistant Staphylococcus aureus (MRSA).[1] Its efficacy is intrinsically linked to its bioavailability, which is heavily influenced by its physicochemical properties, primarily solubility and stability. This guide provides a comprehensive framework for the systematic evaluation of (R)-Linezolid's solubility and stability, crucial parameters that govern its formulation development, manufacturing, storage, and ultimately, its clinical performance. As the enantiomerically pure form, understanding the specific behavior of this compound is paramount for ensuring drug product quality and therapeutic consistency.
This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind the experimental designs, emphasizing a self-validating approach to data generation. By integrating established analytical methodologies with insights into the molecular behavior of this compound, this guide aims to equip researchers with the necessary tools to conduct robust and reliable physicochemical profiling.
Physicochemical Properties of this compound: A Foundation for Profiling
A thorough understanding of the inherent physicochemical properties of this compound is the cornerstone of any solubility and stability investigation.
| Property | Value | Significance for Solubility & Stability |
| Chemical Name | N-[[(S)-3-(3-Fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl] methyl] acetamide[2] | The structure contains an oxazolidinone ring and other functional groups susceptible to hydrolysis and oxidation.[3][4] |
| Molecular Formula | C₁₆H₂₀FN₃O₄[2][5] | Influences molecular weight and solvation properties. |
| Molecular Weight | 337.35 g/mol [5][6] | A key parameter for quantitative analysis. |
| pKa | ~1.8 (weak base)[7] | The low pKa indicates Linezolid is not ionized in aqueous media with a pH above 4, suggesting pH-independent solubility in the physiological range.[7] However, extreme pH can catalyze degradation.[8] |
| Log P | ~0.55 - 0.9[1][5] | Indicates moderate lipophilicity, suggesting a balance between aqueous and lipid solubility. |
| Aqueous Solubility | ~3 mg/mL[1][7] | This moderate solubility is a critical factor for oral bioavailability. |
This compound Solubility Profiling: A Multi-faceted Approach
The solubility of an active pharmaceutical ingredient (API) dictates its dissolution rate and subsequent absorption. A comprehensive solubility profile for this compound should be established across a range of physiologically and pharmaceutically relevant media.
Equilibrium Solubility Determination
The shake-flask method is the recommended "gold standard" for determining equilibrium solubility due to its simplicity and reliability.[9][10]
Experimental Workflow: Equilibrium Solubility
Caption: Workflow for equilibrium solubility determination.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to vials containing the test medium. The WHO recommends determining the pH-solubility profile over a pH range of 1.2–6.8, using at least three pH conditions (e.g., pH 1.2, 4.5, and 6.8).[9] The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath at 37 ± 1 °C to simulate physiological conditions.[9] Periodically sample the supernatant to determine when equilibrium is reached (i.e., when consecutive measurements are consistent, often between 24-72 hours).[9]
-
Sampling and Analysis: Once equilibrium is established, carefully withdraw an aliquot of the supernatant. Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.[11]
-
Quantification: Accurately dilute the filtrate with a suitable mobile phase and quantify the concentration of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[12][13]
Rationale for Method Selection:
-
HPLC-UV: This method offers high specificity, sensitivity, and accuracy for the quantification of this compound, allowing for reliable determination of its concentration in various media. A well-developed HPLC method can also separate the parent drug from any potential degradants, ensuring that only the intact drug is quantified.[14][15]
Biorelevant Media Solubility
To better predict in vivo performance, solubility should also be assessed in biorelevant media that mimic the composition of gastrointestinal fluids.[16][17][18]
-
Fasted State Simulated Intestinal Fluid (FaSSIF): Simulates the conditions in the small intestine on an empty stomach (pH ~6.5).[16][17]
-
Fed State Simulated Intestinal Fluid (FeSSIF): Simulates the conditions in the small intestine after a meal (pH ~5.0), which is important for understanding potential food effects on drug absorption.[16][17]
The experimental procedure is identical to the equilibrium solubility protocol, with the substitution of biorelevant media for simple buffers.[11] These media contain physiological surfactants like bile salts and lecithin that can enhance the solubility of lipophilic drugs.[16][18]
This compound Stability Profiling: Unveiling Degradation Pathways
Stability testing is essential to determine the intrinsic stability of the drug substance and to identify potential degradation products. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2), are a critical component of this process.[19][20][21][22]
Forced Degradation Studies
These studies involve subjecting this compound to stress conditions more severe than those it would likely encounter during manufacturing, storage, or clinical use.[23] The goal is to accelerate degradation to identify potential degradation products and pathways.
Experimental Workflow: Forced Degradation
Caption: Workflow for forced degradation studies.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or methanol:water).[24]
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl and heat. Studies show Linezolid has minimal degradation in acidic conditions.[8]
-
Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH and heat. Linezolid is known to degrade significantly under alkaline conditions, with complete degradation possible within an hour in 0.1 M NaOH.[8][25] This involves the opening of the oxazolidinone ring.[25]
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-6%) at room temperature.[4][23] The morpholine ring is susceptible to oxidation.[3]
-
Thermal Degradation: Expose both the solid drug substance and a solution to dry heat (e.g., 70 °C).[23][26]
-
Photostability: Expose the drug substance and a solution to light as specified in ICH Q1B.[19] A control sample should be protected from light.
-
-
Time-Point Sampling: Withdraw samples at appropriate time intervals.
-
Sample Treatment: Neutralize acidic and basic samples before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. This method must be capable of separating the intact this compound from all process-related impurities and degradation products.[19][23]
Development of a Stability-Indicating HPLC Method
A crucial aspect of stability profiling is the use of a validated stability-indicating analytical method.[15][24][27]
Key Method Characteristics:
-
Specificity: The ability to resolve the this compound peak from all potential degradant peaks. This is often achieved using a photodiode array (PDA) detector to assess peak purity.[19]
-
Accuracy and Precision: The method must provide accurate and reproducible results.[14]
-
Linearity and Range: The method should demonstrate a linear response over a defined concentration range.[14][15]
-
Sensitivity: The limits of detection (LOD) and quantification (LOQ) for both this compound and its degradants should be established.[27]
Typical HPLC Parameters for this compound:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[23][27]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile (e.g., methanol:water 70:30 v/v).[24]
-
Detection: UV at a wavelength where this compound has significant absorbance (e.g., 251-258 nm).[2][24][26][28]
-
Column Temperature: Controlled at a constant temperature (e.g., 30-40 °C).[24][27]
Data Interpretation and Reporting
Solubility Data
Solubility data should be reported in mg/mL or µg/mL at each specified temperature and for each medium.
Example Data Table: this compound Equilibrium Solubility
| Medium | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 37 | [Insert experimental value] |
| 0.1 N HCl (pH 1.2) | 37 | [Insert experimental value] |
| pH 4.5 Acetate Buffer | 37 | [Insert experimental value] |
| pH 6.8 Phosphate Buffer | 37 | [Insert experimental value] |
| FaSSIF | 37 | [Insert experimental value] |
| FeSSIF | 37 | [Insert experimental value] |
Stability Data
Stability data from forced degradation studies should be presented clearly, indicating the percentage of degradation and the formation of any major degradants.
Example Data Table: this compound Forced Degradation Summary
| Stress Condition | Duration | Assay of this compound (%) | Major Degradant(s) (Area %) | Mass Balance (%) |
| 0.1 N HCl, 60°C | 24 h | [Value] | [Peak RRT, Area %] | [Value] |
| 0.1 N NaOH, 60°C | 8 h | [Value] | [Peak RRT, Area %] | [Value] |
| 6% H₂O₂, RT | 24 h | [Value] | [Peak RRT, Area %] | [Value] |
| Dry Heat, 70°C | 72 h | [Value] | [Peak RRT, Area %] | [Value] |
| Photolytic (ICH Q1B) | - | [Value] | [Peak RRT, Area %] | [Value] |
Mass Balance: A critical component of a self-validating study is the mass balance calculation. The sum of the assay of the parent drug and the levels of all degradation products should ideally be close to 100%, indicating that all significant degradation products have been detected.
Conclusion
The systematic profiling of this compound's solubility and stability is a non-negotiable step in its development pathway. The methodologies and rationales presented in this guide provide a robust framework for generating high-quality, reliable data. This data is fundamental for informed decision-making in formulation design, manufacturing process control, and the establishment of appropriate storage conditions and shelf-life for the final drug product. A thorough understanding of these core physicochemical properties ultimately underpins the delivery of a safe, effective, and stable therapeutic agent to patients.
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Asymmetric synthesis of (R)-Linezolid intermediates
An In-Depth Technical Guide to the Asymmetric Synthesis of (R)-Linezolid Intermediates
Authored by a Senior Application Scientist
Foreword: The Chirality Imperative in Modern Antibiotics
Linezolid, the first clinically approved oxazolidinone antibiotic, represents a critical line of defense against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its novel mechanism of action, which involves inhibiting the initiation of bacterial protein synthesis, sets it apart from other antibiotic classes.[3] The therapeutic efficacy of Linezolid is exclusively attributed to its (S)-enantiomer, which necessitates that its synthesis proceeds via stereochemically pure intermediates. The critical chiral center is the C5 of the oxazolidinone ring, which must possess the (R)-configuration in its precursor form.[4]
This guide provides an in-depth analysis of the core asymmetric strategies employed in the synthesis of these vital (R)-configured intermediates. We will move beyond mere procedural descriptions to explore the mechanistic underpinnings and strategic considerations that guide the selection of a synthetic route, offering field-proven insights for researchers, scientists, and drug development professionals.
Strategic Overview: Pillars of Asymmetric Synthesis for Linezolid
The industrial and laboratory-scale synthesis of this compound intermediates predominantly relies on three strategic pillars. The choice among them is dictated by factors such as cost, scalability, desired enantiopurity, and available technology.
-
Kinetic Resolution of Racemic Precursors: These methods involve the selective reaction of one enantiomer from a racemic mixture, leaving the desired, unreacted enantiomer in high enantiomeric excess.
-
Asymmetric Synthesis from Prochiral Substrates: This elegant approach creates the desired stereocenter from a non-chiral starting material using a chiral catalyst or reagent.
-
Chiral Pool Synthesis: This strategy leverages naturally occurring, inexpensive, and enantiomerically pure compounds (the "chiral pool") as starting materials.
The following diagram illustrates the logical convergence of these strategies toward the key chiral intermediates that form the backbone of Linezolid.
Caption: Convergent pathways for the synthesis of Linezolid intermediates.
Kinetic Resolution: A Scalable and Robust Approach
Kinetic resolution is a workhorse of industrial chiral synthesis. Its primary limitation is a theoretical maximum yield of 50% for the desired enantiomer; however, its operational simplicity and high selectivity often make it economically attractive.[5]
Jacobsen Hydrolytic Kinetic Resolution (HKR) of Epichlorohydrin
The hydrolytic kinetic resolution (HKR) of terminal epoxides, developed by Eric Jacobsen, is a landmark in asymmetric catalysis.[6][7] This method employs a chiral (salen)Co(III) complex to catalyze the addition of water to one enantiomer of a racemic epoxide, leaving the other enantiomer unreacted and highly enantioenriched.
Causality of Selection: For the synthesis of (R)-epichlorohydrin, racemic epichlorohydrin is treated with approximately 0.55 equivalents of water in the presence of a catalytic amount (0.1-2 mol%) of the (R,R)-(salen)Co complex.[8] The catalyst selectively activates the (S)-epichlorohydrin, facilitating its rapid hydrolysis to (S)-3-chloro-1,2-propanediol. The desired (R)-epichlorohydrin remains largely unreacted and can be isolated with high enantiomeric excess (>99% ee).[8] The diol byproduct can be separated by distillation, and the catalyst can often be recovered and reused.[7][9]
Caption: Workflow for synthesis of an oxazolidinone intermediate from (R)-glycidyl butyrate.
Experimental Protocol: Synthesis of N-Phenyl-(5R)-hydroxymethyl-2-oxazolidinone
This protocol is adapted from a procedure published in Organic Syntheses, Vol. 77, p.57 (2000). [10]
-
Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the aryl carbamate (1.0 equiv).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) and cool the resulting solution to -78°C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.6 M in hexanes, 1.0 equiv) dropwise, maintaining the internal temperature below -70°C. Stir the resulting solution for 30-60 minutes at -78°C.
-
Epoxide Addition: Add (R)-glycidyl butyrate (1.0 equiv) dropwise via syringe, again keeping the temperature below -70°C.
-
Reaction: Stir the mixture at -78°C for several hours until the reaction is complete (monitor by TLC).
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography or recrystallization to yield the pure (R)-5-(hydroxymethyl) oxazolidinone intermediate.
Conclusion and Future Outlook
The asymmetric synthesis of this compound intermediates is a mature field characterized by several robust and scalable strategies. Kinetic resolutions, particularly the Jacobsen HKR, offer unparalleled enantioselectivity for producing key building blocks like (R)-epichlorohydrin. Asymmetric catalysis, through methods like the Sharpless epoxidation and the Henry reaction, provides more atom-economical and elegant pathways.
Looking ahead, the field is moving towards even greater efficiency and sustainability. The development of continuous flow synthesis for Linezolid and its intermediates promises to reduce reaction times, improve safety, and minimize waste, representing the next frontier in the production of this vital antibiotic. [11][12][13]The continued refinement of catalytic systems with lower loadings, higher turnover numbers, and broader substrate scopes will further enhance the economic and environmental viability of these critical synthetic transformations.
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- Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purific
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Introduction: The Imperative of Chirality in Linezolid Synthesis
An In-Depth Technical Guide to the Stereospecific Synthesis of Linezolid
Linezolid (marketed as Zyvox®) represents a significant milestone in antibacterial therapy as the first clinically approved member of the oxazolidinone class.[1][2] Its unique mechanism of action, inhibiting the initiation of bacterial protein synthesis, renders it effective against a broad spectrum of multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][3]
The therapeutic efficacy of Linezolid is intrinsically linked to its molecular stereochemistry. The molecule possesses a single stereocenter at the C-5 position of the oxazolidinone ring. The desired biological activity resides exclusively in the (S)-enantiomer, which is capable of binding effectively to the bacterial ribosome.[4] The (R)-enantiomer is considered essentially inactive.[4] Consequently, the development of robust, scalable, and stereospecific synthetic routes to produce the enantiopure (S)-Linezolid is a critical objective in pharmaceutical manufacturing.
This guide provides an in-depth technical overview of the core strategies employed for the stereospecific synthesis of Linezolid. While the pharmacologically active agent is (S)-Linezolid, this document will focus on the synthesis of key (R)-configured chiral intermediates, which are pivotal precursors. The principles and methodologies described can be readily adapted to synthesize the (R)-enantiomer of Linezolid for research or reference purposes by simply selecting the opposite enantiomer of the chiral starting material or catalyst. Our discussion will emphasize the causality behind strategic choices, the validation of protocols, and the authoritative science underpinning these advanced synthetic pathways.
Part 1: Strategic Approaches to Stereochemical Control
The central challenge in Linezolid synthesis is the efficient and precise installation of the C-5 stereocenter. Three principal strategies have emerged, each with distinct advantages and considerations for industrial-scale production.
The Chiral Pool Strategy: Building from Nature's Scaffolds
This is the most common and often most cost-effective approach, leveraging readily available and inexpensive enantiopure starting materials. The key is to transfer the existing chirality of the starting material to the final Linezolid structure.
-
(R)-Epichlorohydrin: This is arguably the most widely used chiral building block for Linezolid synthesis due to its commercial availability and versatile reactivity.[1][2][5][6] The synthesis involves the nucleophilic attack of the appropriately substituted aniline on the epoxide ring, followed by cyclization to form the oxazolidinone core. This pathway is direct, convergent, and avoids the need for chiral catalysts or resolutions, making it highly attractive for large-scale manufacturing.[2]
-
(R)-Glycidyl Butyrate: This serves as another effective chiral electrophile. The original synthesis of Linezolid reported by Upjohn involved the reaction of an N-protected 3-fluoro-4-morpholinylaniline with (R)-glycidyl butyrate in the presence of a strong base like n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C).[7][8] While effective, the requirement for cryogenic conditions and pyrophoric reagents presents significant challenges for industrial implementation.[1][7]
-
D-Mannitol: Early synthetic routes utilized D-mannitol as a chiral starting material.[1] However, these pathways are often lengthy and less efficient compared to modern approaches, making them less economically viable.[1]
Asymmetric Catalysis: Forging Chirality with Precision
Asymmetric catalysis offers an elegant alternative, creating the desired stereocenter from achiral or prochiral precursors through the use of a chiral catalyst.
-
Asymmetric Henry (Nitroaldol) Reaction: This strategy has been explored in detail for the synthesis of Linezolid precursors.[4][9][10][11] The reaction involves the enantioselective addition of nitromethane to an aldehyde precursor. Copper(II) complexes with chiral ligands, such as those derived from camphor, have been shown to effectively catalyze this transformation, yielding the desired nitroaldol intermediate with high enantiomeric excess (up to 91% ee).[4][9][10] This intermediate can then be converted to the key amino alcohol necessary for oxazolidinone ring formation.
-
Sharpless Asymmetric Epoxidation: A landmark reaction in organic synthesis, the Sharpless epoxidation allows for the highly enantioselective conversion of primary or secondary allylic alcohols into 2,3-epoxyalcohols.[12][13][14][15][16] This method can be used to prepare a chiral epoxide intermediate, which then serves as a precursor in a manner similar to using (R)-epichlorohydrin. The choice of diethyl tartrate (DET) isomer, (+)-DET or (-)-DET, dictates the facial selectivity of the epoxidation, allowing for predictable control over the product's absolute stereochemistry.[12][13]
Kinetic Resolution: Separating Enantiomers
Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the product.
-
Jacobsen's Hydrolytic Kinetic Resolution (HKR): This is a powerful and practical method for resolving racemic terminal epoxides.[17][18][19][20][21] The reaction uses a chiral (salen)Co(III) complex as a catalyst to hydrolyze one enantiomer of the epoxide selectively, leaving the other enantiomer unreacted and thus highly enantioenriched.[20][21] This technique can be applied to racemic epichlorohydrin to produce enantiopure (R)- or (S)-epichlorohydrin, which can then be channeled into a chiral pool synthesis. The HKR is noted for its operational simplicity, low catalyst loadings, and use of water as a reagent.[20]
-
Enzymatic Resolution: Enzymes, particularly lipases, can exhibit high enantioselectivity and are used to resolve racemic mixtures of alcohols or esters.[22] In the context of Linezolid, an enzyme could be used to selectively acylate or hydrolyze a racemic diol precursor, enabling the separation of the enantiomers. Dynamic kinetic resolutions, where the slower-reacting enantiomer is racemized in situ, can allow for theoretical yields approaching 100%.[22]
Part 2: A Deep Dive into the (R)-Epichlorohydrin Route
The synthesis of (S)-Linezolid starting from (R)-epichlorohydrin is a convergent and industrially viable process.[2] The pathway retains the stereochemical integrity of the starting material throughout the sequence.
The overall transformation can be visualized as follows:
Caption: Convergent synthesis of (S)-Linezolid from (R)-Epichlorohydrin.
Step-by-Step Mechanistic Walkthrough
-
Epoxide Ring Opening: The synthesis commences with the reaction between 3-fluoro-4-morpholinylaniline and (R)-epichlorohydrin.[2][23] The aniline nitrogen acts as a nucleophile, attacking one of the epoxide carbons. This attack occurs preferentially at the terminal, less sterically hindered carbon, leading to the formation of the desired (R)-1-(3-fluoro-4-morpholinophenylamino)-3-chloropropan-2-ol intermediate. This step is crucial as it establishes the core carbon-nitrogen bond while preserving the stereocenter.
-
Oxazolidinone Ring Formation: The resulting amino alcohol is then cyclized to form the oxazolidinone ring.[2][23] While early methods used hazardous reagents like phosgene, modern syntheses employ safer alternatives. A common and effective method is the use of 1,1'-carbonyldiimidazole (CDI) in a solvent like dichloromethane.[2] CDI acts as a phosgene equivalent, activating the hydroxyl and amino groups to facilitate intramolecular cyclization, yielding (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one.
-
Introduction of the Acetamido Side Chain: The final phase involves converting the C-5 chloromethyl group into the required N-acetylaminomethyl side chain. This is typically achieved via a three-step sequence:
-
Azide Formation: The chloromethyl intermediate is treated with sodium azide (NaN₃) in a polar aprotic solvent like DMF. This proceeds via an Sₙ2 reaction, inverting the stereochemistry at the methylene carbon (which is achiral) and forming the corresponding azidomethyl intermediate.
-
Reduction: The azide is then reduced to the primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.[7]
-
Acetylation: Finally, the primary amine is acetylated using acetic anhydride in the presence of a base, or simply in a suitable solvent like ethyl acetate, to yield the final (S)-Linezolid product.[7][23]
-
An alternative to the azide route is the use of a Gabriel synthesis, where potassium phthalimide is used to displace the chloride, followed by deprotection with hydrazine hydrate to release the primary amine.[2][5]
Part 3: Quantitative Data & Experimental Protocols
Data Summary: Asymmetric Henry Reaction Catalysts
The Asymmetric Henry reaction provides a powerful method for establishing the C-5 stereocenter. The choice of chiral ligand is critical for achieving high enantioselectivity.
| Catalyst/Ligand System | Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Copper(II) with Camphor-derived Aminopyridine | N-Cbz protected aldehyde | Good | 83-90% | [4][9] |
| Copper(II) with Ligand Ia | N-Cbz protected aldehyde | 85 | 91% | [4][10] |
| Copper(II) with Ligand IIa | N-Cbz protected aldehyde | 93 | 89% | [4][10] |
| Copper(II) with Ligand IIIa | N-Cbz protected aldehyde | 95 | 83% | [4][10] |
Note: The specific structures of ligands Ia, IIa, and IIIa are detailed in the cited literature. Yields are typically for the isolated nitroaldol product.
Detailed Experimental Protocol: Oxazolidinone Ring Formation via CDI
This protocol describes the cyclization of N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline to form the key oxazolidinone intermediate, based on methodologies reported in the literature.[2]
Materials & Reagents:
-
N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.0 eq)
-
Dichloromethane (DCM), anhydrous (approx. 10 mL per gram of starting material)
-
Deionized Water
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane.
-
Reagent Addition: To the stirred solution, add 1,1'-carbonyldiimidazole (1.0 eq) portion-wise at room temperature (20-25 °C).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 18-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic solution sequentially with deionized water (2 x volume of DCM).
-
Isolation: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product, (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone. The product can be further purified by recrystallization or column chromatography if necessary.
Self-Validation: The success of this protocol is validated by characterization of the product via ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and by chiral HPLC to confirm the retention of enantiopurity. The yield for this step is typically high, often exceeding 75%.[2]
Part 4: Visualizing Key Stereochemical Concepts
A clear understanding of how stereochemistry is established and transferred is paramount. The following diagrams illustrate the core principles of two powerful asymmetric methods applicable to Linezolid synthesis.
Sharpless Asymmetric Epoxidation Mnemonic
The facial selectivity of the Sharpless epoxidation can be reliably predicted. This allows for the rational synthesis of either enantiomer of the desired epoxyalcohol.
Caption: Mnemonic for predicting stereochemistry in Sharpless Epoxidation.
Jacobsen Hydrolytic Kinetic Resolution (HKR)
The HKR process efficiently separates a racemic epoxide into two valuable, enantioenriched products: a diol and the unreacted epoxide.
Caption: Workflow of Jacobsen Hydrolytic Kinetic Resolution (HKR).
Conclusion
The stereospecific synthesis of Linezolid is a well-refined science, demonstrating the power of modern asymmetric synthesis. While multiple strategies exist, the chiral pool approach starting from (R)-epichlorohydrin remains a dominant method in industrial settings due to its efficiency, cost-effectiveness, and high fidelity in stereochemical transfer. Asymmetric catalytic methods, particularly the Henry reaction, offer competitive and elegant alternatives that avoid reliance on chiral starting materials. Ultimately, the choice of synthetic route depends on a balance of factors including scale, cost of goods, safety, and environmental impact. The continued exploration of novel catalysts and process optimization ensures that the production of this vital antibiotic remains efficient and robust for years to come.
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Foreword: A New Paradigm in Gram-Positive Therapeutics
An In-Depth Technical Guide to the Early Microbiological Studies of (R)-Linezolid
The emergence of multidrug-resistant Gram-positive pathogens, such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), in the late 20th century presented a formidable challenge to clinical microbiology and infectious disease management. The existing antimicrobial arsenal was dwindling in efficacy, creating an urgent need for novel therapeutic agents. It was in this context that the oxazolidinones, a completely synthetic class of antimicrobials, were introduced. Linezolid, the first member of this class to be approved for clinical use, represented a landmark development. This guide provides a detailed exploration of the foundational microbiological studies that characterized this compound, offering insights into the experimental rationale and methodologies that established its unique place in modern medicine.
Elucidating a Novel Mechanism of Action: Inhibition of Protein Synthesis Initiation
A primary directive in early research was to determine if Linezolid's mechanism of action was truly novel. A unique mechanism would imply a low probability of cross-resistance with existing antibiotic classes, a critical attribute for a drug intended to treat resistant organisms[1][2].
Identifying the Ribosomal Target
Initial biochemical assays demonstrated that Linezolid is a potent inhibitor of bacterial protein synthesis[3]. The central causality question was: where in this complex process does inhibition occur?
Early studies established that Linezolid selectively binds to the 50S ribosomal subunit, not the 30S subunit.[4][5][6] This was a pivotal discovery, placing it in the same general category as macrolides, lincosamides, and chloramphenicol. However, competitive binding studies revealed a more complex picture. While chloramphenicol and lincomycin could compete for binding, suggesting an overlapping site, Linezolid's functional inhibition point was distinct[6][7].
The definitive breakthrough came from studies showing that Linezolid specifically prevents the formation of a functional 70S initiation complex, which is the crucial first step in translation.[7][8][9] This complex consists of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and formylmethionyl-transfer RNA (fMet-tRNA)[6][7]. By binding to the 23S rRNA component of the 50S subunit at the peptidyl transferase center (PTC), Linezolid physically obstructs the correct positioning of fMet-tRNA, thereby stalling the entire protein synthesis cascade before it can even begin[9][10][11][12]. This mechanism is unique; other 50S inhibitors typically interfere with the later elongation phase of protein synthesis[1][13][14].
Experimental Workflow: Ribosome Binding and Initiation Complex Assay
To validate this mechanism, researchers employed initiation complex assays. The logic of this experiment is to measure the formation of the complete 70S-mRNA-fMet-tRNA complex in the presence and absence of the drug. A reduction in complex formation directly indicates inhibition at the initiation step.
Caption: Workflow for the Initiation Complex Inhibition Assay.
Defining the In Vitro Spectrum of Activity
With a novel mechanism established, the next logical step was to define Linezolid's spectrum of activity. The primary focus of these early studies was on clinically important, and often multidrug-resistant, Gram-positive cocci[2].
Core Pathogen Panel
Initial investigations concentrated on a panel of pathogens responsible for the majority of severe nosocomial and community-acquired infections:
-
Staphylococcus aureus (including MRSA)
-
Coagulase-Negative Staphylococci (e.g., S. epidermidis)
-
Enterococcus faecalis (including VRE)
-
Enterococcus faecium (including VRE)
-
Streptococcus pneumoniae (including penicillin-resistant strains)
-
Streptococcus pyogenes
Quantitative Susceptibility: Minimum Inhibitory Concentration (MIC)
The gold-standard metric for in vitro activity is the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. Early studies consistently demonstrated that Linezolid possessed potent activity against this core panel, with MIC values typically falling within a narrow, unimodal distribution between 0.5 and 4 mg/L.[13][14][15] Crucially, this activity was maintained against strains already resistant to other antibiotic classes, confirming the prediction of no cross-resistance[4][13][16].
| Organism (Resistance Phenotype) | Number of Isolates (Typical Study) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
| S. aureus (Methicillin-Susceptible) | >100 | 1-2 | 2 | 0.5 - 4 |
| S. aureus (Methicillin-Resistant, MRSA) | >100 | 1-2 | 2 | 0.5 - 4 |
| Coagulase-Negative Staphylococci | >50 | 1 | 2 | 0.5 - 4 |
| E. faecalis (Vancomycin-Susceptible) | >100 | 1-2 | 2 | 0.5 - 4 |
| E. faecalis (Vancomycin-Resistant, VRE) | >50 | 1-2 | 2 | 1 - 4 |
| E. faecium (Vancomycin-Resistant, VRE) | >50 | 1-2 | 2 | 1 - 4 |
| S. pneumoniae (Penicillin-Susceptible) | >100 | 0.5 | 1 | 0.25 - 2 |
| S. pneumoniae (Penicillin-Resistant) | >50 | 0.5-1 | 1-2 | 0.25 - 2 |
| Streptococcus spp. | >50 | 0.5 | 1 | 0.25 - 2 |
Data synthesized from multiple early in vitro studies.[4][13][17][18][19][20][21]
Linezolid was also found to have activity against some anaerobic Gram-negative species but not aerobic Gram-negative bacteria, which was attributed to the presence of endogenous efflux pumps in the latter.[13][14][15]
Standardized Methodologies for Susceptibility Testing
To ensure reproducible and comparable data across laboratories, establishing robust testing protocols was paramount. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method was, and remains, the reference standard.
Protocol: Broth Microdilution MIC Determination
This method is a self-validating system because it includes a growth control (no antibiotic) to confirm organism viability and a sterility control (no organism) to confirm media integrity.
Step-by-Step Methodology:
-
Preparation of Antibiotic Dilutions: A stock solution of Linezolid is prepared. A two-fold serial dilution series is then created in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate. The final concentration range typically spans from 0.06 to 64 mg/L.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared. Several colonies are suspended in saline to match a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final target concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate (including a growth control well with no antibiotic) is inoculated with the bacterial suspension. The plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is determined as the lowest concentration of Linezolid that completely inhibits visible bacterial growth. This is observed as the first clear well in the dilution series.
-
Quality Control: Concurrently, a known quality control strain (e.g., S. aureus ATCC 29213) is tested to ensure the results fall within an acceptable, predefined MIC range, thereby validating the accuracy of the test run.
Other methods, such as agar dilution and gradient diffusion (Etest), were also validated for Linezolid testing[22][23][24].
Pharmacodynamic Characterization
Beyond simple inhibition, understanding the nature and duration of Linezolid's effect was crucial for predicting clinical efficacy and designing dosing regimens.
Bacteriostatic vs. Bactericidal Activity
An important distinction in microbiology is whether a drug kills bacteria (bactericidal) or merely inhibits their growth (bacteriostatic). Early time-kill studies were performed to establish this characteristic. These experiments involve exposing a standard inoculum of bacteria to a fixed concentration of the antibiotic and quantifying the viable cell count over 24 hours.
The findings demonstrated a nuanced profile:
-
Bacteriostatic against staphylococci and enterococci.[1][18]
-
Bactericidal against the majority of streptococci, including S. pneumoniae.[1][25]
This distinction is clinically relevant; bactericidal agents are often preferred for severe infections in immunocompromised patients.
Post-Antibiotic Effect (PAE)
The Post-Antibiotic Effect (PAE) refers to the persistent suppression of bacterial growth after brief exposure to an antimicrobial. A significant PAE allows for less frequent dosing intervals. The causality behind this experiment is to determine if the drug's inhibitory effects linger even after its concentration falls below the MIC.
Linezolid was found to have a moderate in vitro PAE of approximately 0.5 to 2.4 hours against key Gram-positive pathogens.[26][27][28] The duration of the PAE was concentration-dependent, being longer at 4x MIC than at 1x MIC[26][28].
Caption: Experimental Workflow for Determining Post-Antibiotic Effect (PAE).
Early Investigations into Resistance
A critical question for any new antibiotic is the potential for resistance development. Early in vitro studies indicated that resistance to Linezolid was difficult to select and occurred at a low frequency.[4][13]
The primary mechanism of resistance identified in these early laboratory and clinical isolates was the emergence of point mutations in the domain V region of the 23S rRNA gene.[10][13][29] This is the binding site for Linezolid. The most commonly cited mutation was G2576T[30]. Because bacteria possess multiple copies of the rRNA operon, mutations must occur in several copies to confer a significant level of resistance, which partly explains the low frequency of emergence.
Later studies would also identify the plasmid-mediated cfr (chloramphenicol-florfenicol resistance) gene as a transferable mechanism of resistance, a finding of significant epidemiological concern[10][30][31].
Expanded Spectrum: Activity Against Mycobacterium tuberculosis
Beyond its primary targets, early research explored Linezolid's activity against other challenging pathogens. Notably, it demonstrated potent in vitro activity against both drug-susceptible and multidrug-resistant (MDR) isolates of Mycobacterium tuberculosis[21][32]. MIC values were consistently low, often ≤1.0 mg/L[32][33]. These foundational studies were crucial, paving the way for later clinical trials that would establish Linezolid as a cornerstone of treatment regimens for extensively drug-resistant tuberculosis (XDR-TB)[33][34][35][36].
Conclusion
The early microbiological evaluation of this compound was a systematic and logical process designed to answer fundamental questions of mechanism, spectrum, and durability. Through a series of validated experimental protocols, researchers established its unique inhibition of protein synthesis initiation, potent activity against key multidrug-resistant Gram-positive pathogens, and a high barrier to resistance development. These foundational in vitro studies provided the robust scientific rationale for its clinical development and ultimate deployment as a critical tool in the fight against antimicrobial resistance.
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Unraveling the Enantioselective Origins of (R)-Linezolid's Antibacterial Power: A Technical Guide
This in-depth technical guide delves into the molecular underpinnings of (R)-Linezolid's antibacterial activity, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the precise mechanism of action, the critical role of stereochemistry, and the experimental methodologies used to elucidate these foundational principles. This guide is designed to not only present established knowledge but also to provide practical, field-proven insights into the experimental choices that have paved the way for this important antibiotic.
Introduction: A New Class to Combat a Growing Threat
The rise of multidrug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), has created an urgent need for novel antibacterial agents.[1][2] Linezolid, the first clinically approved member of the oxazolidinone class of antibiotics, emerged as a critical therapeutic option to address this challenge.[1][2][3] Its unique mechanism of action, targeting an early step in bacterial protein synthesis, allows it to circumvent existing resistance mechanisms to other antibiotic classes.[3][4] This guide will dissect the origins of its potent antibacterial effect, with a specific focus on the stereochemically defined (R)-enantiomer.
The Core Mechanism: Halting Protein Synthesis at its Inception
Linezolid exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[3][4] Unlike many other protein synthesis inhibitors that interfere with the elongation phase, Linezolid binds to the 50S ribosomal subunit and prevents the formation of a functional 70S initiation complex.[5] This complex, comprising the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and initiator transfer RNA (fMet-tRNA), is the essential starting point for protein translation. By blocking its assembly, Linezolid effectively shuts down the production of all bacterial proteins, leading to a bacteriostatic effect against most susceptible organisms and a bactericidal effect against some streptococci.[3][6]
The binding site of Linezolid is located within the peptidyl transferase center (PTC) of the 23S ribosomal RNA (rRNA) on the 50S subunit.[7][8][9] High-resolution crystal structures of Linezolid bound to the bacterial ribosome have revealed that it occupies a deep cleft surrounded by 23S rRNA nucleotides.[7][8][9] This strategic positioning sterically hinders the proper placement of the aminoacyl-tRNA in the A-site, thereby preventing peptide bond formation.[10]
}
The Decisive Role of Stereochemistry: Why the (R)-Enantiomer Prevails
Linezolid possesses a single chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers: this compound and (S)-Linezolid. It is a well-established fact that the antibacterial activity resides almost exclusively in the (R)-enantiomer. The (S)-enantiomer is essentially devoid of antibiotic properties. This stereospecificity is a direct consequence of the three-dimensional arrangement of the Linezolid binding pocket on the ribosome.
The precise fit of the (R)-enantiomer within the ribosomal binding site allows for optimal interactions, including hydrogen bonding and van der Waals forces, with key rRNA nucleotides. These interactions stabilize the drug-ribosome complex and effectively block the progression of protein synthesis. In contrast, the (S)-enantiomer, with its different spatial orientation, is unable to establish these critical interactions, resulting in a significantly lower binding affinity and a lack of antibacterial activity.
This stark difference in activity underscores the importance of stereoselective synthesis in the manufacturing of Linezolid, ensuring that the final drug product contains only the desired (R)-enantiomer.
Experimental Verification of this compound's Activity
The elucidation of this compound's antibacterial origins is the result of a confluence of elegant experimental techniques. Here, we provide an overview and representative protocols for key methodologies.
Asymmetric Synthesis of this compound
The ability to selectively synthesize the (R)-enantiomer of Linezolid is paramount to its therapeutic use. Numerous asymmetric synthetic routes have been developed. One common and efficient approach involves the use of a chiral auxiliary or a stereoselective reaction to establish the correct stereochemistry at the C5 position of the oxazolidinone ring.
Illustrative Protocol: Asymmetric Synthesis via Sharpless Asymmetric Epoxidation
This protocol provides a conceptual framework for a common strategy. Specific reagents and conditions may vary based on published literature.
-
Preparation of the Chiral Epoxide:
-
An allylic alcohol precursor is subjected to Sharpless asymmetric epoxidation using titanium(IV) isopropoxide, a chiral diethyl tartrate (DIPT), and an oxidizing agent like tert-butyl hydroperoxide. The choice of (+)-DIPT or (-)-DIPT determines the stereochemistry of the resulting epoxide. For this compound, the appropriate DIPT is chosen to yield the desired (R)-epoxide.
-
Causality: The Sharpless epoxidation is a highly reliable and predictable method for creating chiral epoxides from prochiral allylic alcohols, providing a robust foundation for the stereoselective synthesis.
-
-
Ring Opening of the Epoxide:
-
The chiral epoxide is then reacted with an appropriate amine, such as 3-fluoro-4-morpholinylaniline, under controlled conditions. This nucleophilic ring-opening reaction proceeds with high regioselectivity and stereospecificity, leading to the formation of a chiral amino alcohol.
-
Causality: The regioselectivity of the epoxide opening is crucial for obtaining the correct connectivity of the final molecule.
-
-
Oxazolidinone Ring Formation:
-
The resulting amino alcohol is cyclized to form the oxazolidinone ring. This is often achieved by reaction with a carbonylating agent like carbonyldiimidazole (CDI) or phosgene.
-
Causality: This cyclization step locks in the stereocenter and forms the core oxazolidinone structure.
-
-
Acetylation:
-
The final step involves the acetylation of the primary amine on the C5 side chain to yield this compound.
-
Causality: The acetamide group is a key structural feature that contributes to the drug's antibacterial efficacy.
-
}
Determination of Enantiomeric Purity by Chiral HPLC
Ensuring the stereochemical integrity of the final drug substance is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers.
Protocol: Chiral HPLC for Linezolid Enantiomers
This is a representative protocol based on published methods. The specific column and mobile phase composition may require optimization.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as Chiralpak® AD-H or Chiralcel® OJ-RH, is commonly used.[7][10][11]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape and resolution.[7] A common mobile phase composition is hexane:isopropanol:trifluoroacetic acid (80:20:0.1, v/v/v).[7]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where Linezolid has significant absorbance, usually around 254 nm.
-
Sample Preparation: A dilute solution of the Linezolid sample in the mobile phase.
-
Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution containing both (R)- and (S)-Linezolid (a racemic mixture) to determine the retention times and resolution of the two enantiomers.
-
Inject the this compound test sample.
-
The enantiomeric purity is calculated by comparing the peak area of the (S)-enantiomer (the impurity) to the total peak area of both enantiomers.
-
| Parameter | Typical Value |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Isopropanol:TFA (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Resolution (Rs) | > 2.0 |
Table 1: Representative Chiral HPLC Parameters for Linezolid Enantiomer Separation.
In Vitro Translation Inhibition Assay
This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system. It provides a quantitative measure of the compound's activity against the bacterial ribosome.
Protocol: Coupled In Vitro Transcription-Translation Assay
This protocol utilizes a commercially available E. coli S30 extract system, which contains all the necessary components for transcription and translation.
-
Reagents and Materials:
-
E. coli S30 extract kit (containing S30 extract, premix solution, and amino acid mixture).
-
Reporter plasmid DNA (e.g., encoding luciferase or β-galactosidase).
-
This compound and (S)-Linezolid stock solutions of known concentrations.
-
Control antibiotics (e.g., chloramphenicol as a positive control for translation inhibition).
-
Nuclease-free water.
-
Luminometer or spectrophotometer for detecting the reporter protein activity.
-
-
Procedure:
-
Prepare a master mix of the S30 extract, premix, and amino acid mixture according to the manufacturer's instructions.
-
In separate microcentrifuge tubes or a microplate, add the reporter plasmid DNA.
-
Add varying concentrations of this compound, (S)-Linezolid, and control antibiotics to the respective tubes/wells. Include a "no inhibitor" control.
-
Initiate the reaction by adding the S30 master mix to each tube/well.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation of the reporter gene.
-
Stop the reaction (e.g., by placing on ice).
-
Measure the activity of the synthesized reporter protein. For luciferase, add the luciferin substrate and measure luminescence. For β-galactosidase, add the appropriate substrate (e.g., ONPG) and measure absorbance.
-
Calculate the percent inhibition of protein synthesis for each compound concentration relative to the "no inhibitor" control.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of protein synthesis) for this compound and (S)-Linezolid.
-
Expected Outcome: The IC50 value for this compound will be significantly lower than that for (S)-Linezolid, demonstrating the stereospecific inhibition of bacterial protein synthesis.
Ribosome Binding Assays
These assays directly measure the interaction of a compound with the bacterial ribosome. A common method is a competition binding assay using a radiolabeled ligand that is known to bind to the same site as the test compound.
Protocol: Competition Ribosome Binding Assay
This protocol is a conceptual outline and requires specialized reagents and equipment for handling radioactivity.
-
Preparation of Ribosomes:
-
Isolate 70S ribosomes from a susceptible bacterial strain (e.g., E. coli or S. aureus) through differential centrifugation and sucrose density gradient centrifugation. The purity and activity of the ribosomes are critical for the assay's success.
-
-
Radiolabeled Ligand:
-
A radiolabeled compound known to bind to the peptidyl transferase center, such as [3H]-chloramphenicol or a radiolabeled Linezolid analog, is used.
-
-
Assay Procedure:
-
In a series of tubes, combine a fixed concentration of purified 70S ribosomes and the radiolabeled ligand.
-
Add increasing concentrations of unlabeled this compound or (S)-Linezolid to the tubes. Include a control with no unlabeled competitor.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the ribosome-bound radioligand from the unbound radioligand. This can be achieved by filtration through a nitrocellulose membrane (which retains ribosomes) followed by washing.
-
Quantify the amount of radioactivity on the filter using a scintillation counter.
-
The amount of bound radioligand will decrease as the concentration of the unlabeled competitor increases.
-
Calculate the Ki (inhibition constant) for this compound and (S)-Linezolid, which is a measure of their binding affinity.
-
Expected Outcome: this compound will exhibit a much lower Ki value than (S)-Linezolid, indicating a significantly higher affinity for the bacterial ribosome.
Conclusion: A Foundation for Future Drug Discovery
The potent and specific antibacterial activity of this compound is a direct result of its unique mechanism of action and the precise stereochemical interactions with its ribosomal target. The experimental methodologies detailed in this guide have been instrumental in unraveling these fundamental principles. A thorough understanding of the origins of this compound's activity not only provides a solid foundation for its clinical use but also serves as a blueprint for the rational design of next-generation oxazolidinone antibiotics with improved efficacy and resistance profiles. The continued application of these and other advanced techniques will be crucial in the ongoing battle against antibiotic resistance.
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An In-depth Technical Guide to the Chemical Properties of (R)-Linezolid
Introduction: The Significance of (R)-Linezolid in Modern Antimicrobial Therapy
Linezolid, the first clinically approved oxazolidinone antibiotic, represents a critical tool in the fight against multidrug-resistant Gram-positive infections.[1][2] Its novel mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase, sets it apart from other protein synthesis inhibitors and has made it a vital therapeutic option against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3][4] The therapeutic activity of linezolid resides solely in its (S)-enantiomer. The (R)-enantiomer, this compound, is considered inactive.[4] A thorough understanding of the chemical properties of the active enantiomer is paramount for researchers, scientists, and drug development professionals in optimizing its synthesis, formulation, and analytical characterization. This guide provides a comprehensive exploration of the core chemical characteristics of this compound, offering insights into its structure, synthesis, and physicochemical properties.
I. Molecular Structure and Physicochemical Properties
The chemical identity and biological activity of this compound are dictated by its unique molecular architecture.
A. Chemical Structure
This compound, systematically named N-[[(5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide, possesses a core oxazolidinone ring system.[5] Key structural features include:
-
Oxazolidinone Core: This five-membered heterocyclic ring is essential for its antibacterial activity.
-
N-phenyl Group: An N-aryl substituent with a fluoro moiety and a morpholine ring enhances its potency and pharmacokinetic profile.[6]
-
Acetamidomethyl Side Chain: This group at the C5 position of the oxazolidinone ring is crucial for its antimicrobial efficacy.[4]
-
Chirality: The stereochemistry at the C5 position is critical, with the (S)-enantiomer being the biologically active form.
Caption: Chemical structure of this compound.
B. Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C16H20FN3O4 | [5][7] |
| Molecular Weight | 337.35 g/mol | [5][6] |
| IUPAC Name | N-[[(5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | [5] |
| CAS Number | 872992-20-6 | [5] |
| Appearance | White solid | [8] |
| Water Solubility | 1.44 mg/mL | [9] |
| cLogP | 0.61 | [9] |
| Topological Polar Surface Area | 71.1 Ų | [9] |
II. Synthesis of this compound
The synthesis of enantiomerically pure this compound is a critical aspect of its production for research and as a reference standard. Various synthetic strategies have been developed to achieve high purity and yield.
A. General Synthetic Approach
A common synthetic route involves the following key steps:
-
Formation of the Oxazolidinone Ring: This is often achieved by reacting an appropriate aniline derivative with a chiral building block.
-
Introduction of the Side Chain: The acetamidomethyl side chain is typically introduced through a series of functional group transformations.
B. Example Synthetic Protocol
One reported method for the synthesis of Linezolid involves the N-alkylation of 3-fluoro-4-morpholinobenzenamine with a suitable chiral epoxide, followed by functional group manipulations to yield the final product.[10] A generalized workflow is depicted below.
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Steps (Illustrative):
A highly efficient method has been developed for the preparation of Linezolid in four steps with an overall yield of more than 40%.[10]
-
Step 1: Synthesis of Intermediate (R)-2: Inexpensive and commercially available (R)-epichlorohydrin is used as the starting material to prepare compound (R)-2.[10]
-
Step 2: Synthesis of N-(((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl)acetamide (3): Compound (R)-2 is reacted with acetamide in the presence of potassium hydroxide and TBAI in DMSO at 90°C to afford compound 3 in 85% yield.[10]
-
Step 3: Deprotection to (S)-4: The acetonide protecting group of compound (S)-3 is removed using PTSA in methanol to give (S)-4 in 70% yield.[10]
-
Step 4: Construction of the 2-oxazolidinone ring: The β-amino alcohol functionality of compound (R)-5 is reacted with CDI to afford the final product, Linezolid, with an 89% yield and 99.5% HPLC purity.[10]
Note: The specific reagents and reaction conditions can vary depending on the chosen synthetic route.[11][12][13]
III. Mechanism of Action and Biological Relevance
While this compound itself is biologically inactive, understanding the mechanism of its active (S)-enantiomer is crucial for context.
A. Inhibition of Bacterial Protein Synthesis
Linezolid exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[1][2][3] This mechanism is distinct from other protein synthesis inhibitors that typically target the elongation step.[2]
Mechanism of Action Workflow:
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Methodological & Application
Application Note: A Robust, Validated Chiral HPLC Method for the Quantification of (R)-Linezolid
Abstract
This application note details the development and validation of a highly selective and robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation and quantification of (R)-Linezolid, the inactive and potentially toxic enantiomer of the antibiotic Linezolid. The method utilizes a polysaccharide-based chiral stationary phase, providing excellent resolution and peak shape. This document provides a step-by-step protocol, explains the scientific rationale behind the method development, and presents a comprehensive validation summary in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This method is suitable for quality control in bulk drug manufacturing and formulation development.
Introduction: The Imperative of Chiral Purity for Linezolid
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, employed in the treatment of serious infections caused by Gram-positive bacteria.[3][4] Its therapeutic efficacy is attributed solely to the (S)-enantiomer. The (R)-enantiomer is not only devoid of antibacterial activity but also represents a potential impurity that must be closely monitored and controlled in pharmaceutical formulations. Regulatory agencies mandate stringent control over enantiomeric impurities to ensure the safety and efficacy of chiral drugs. Therefore, a reliable and validated analytical method for the quantification of the (R)-enantiomer is of paramount importance.
This application note addresses this critical need by providing a detailed methodology for the chiral separation of Linezolid enantiomers using HPLC. The described method is demonstrated to be specific, accurate, precise, and robust, making it ideal for routine quality control analysis in the pharmaceutical industry.
Method Development Rationale: A Scientist's Perspective
The successful separation of enantiomers by HPLC is contingent upon the selection of an appropriate chiral stationary phase (CSP) and the optimization of the mobile phase. Our development strategy was guided by the following principles:
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability in the separation of a wide range of chiral compounds.[5] We screened several commercially available polysaccharide-based columns. The Chiralpak AD, an amylose-based CSP, was found to provide the best enantioselectivity for Linezolid.[5][6][7] The chiral recognition mechanism of this CSP involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the amylose derivative.
-
Mobile Phase Optimization: A normal-phase mobile phase consisting of a mixture of a non-polar solvent (n-hexane) and an alcohol modifier (2-propanol or ethanol) is typically effective with polysaccharide-based CSPs.[6][7] We systematically varied the ratio of hexane to alcohol to achieve optimal resolution and analysis time. The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), was found to improve peak shape and reproducibility by suppressing the ionization of any residual silanol groups on the silica support and ensuring consistent protonation of the analyte.[6][7]
-
Detection Wavelength: Linezolid possesses a chromophore that absorbs UV light. A detection wavelength of 254 nm was selected as it provides a strong signal for Linezolid, ensuring high sensitivity for the detection of the (R)-enantiomer at low concentrations.[7]
Experimental Protocol
Materials and Reagents
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
-
Data acquisition and processing software.
-
-
Chemicals and Reagents:
-
Linezolid reference standard (racemic and pure (S)-enantiomer)
-
This compound reference standard
-
n-Hexane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Methanol (HPLC grade) for sample preparation
-
-
Chromatographic Column:
-
Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)
-
Chromatographic Conditions
The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : 2-Propanol : TFA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of racemic Linezolid reference standard in 10 mL of methanol.
-
This compound Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 10 mL of methanol. This stock is used for spiking experiments in accuracy studies.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to the desired concentrations for linearity and other validation studies.
-
Sample Preparation: Accurately weigh and dissolve a quantity of the Linezolid drug substance or powdered tablets equivalent to 10 mg of Linezolid in 10 mL of methanol. Sonicate for 10 minutes to ensure complete dissolution and then filter through a 0.45 µm syringe filter before injection.
Method Validation
The developed method was validated according to the ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][8]
Specificity
Specificity was demonstrated by the baseline resolution of the (S)- and this compound peaks from each other and from any potential impurities or excipients. The resolution factor (Rs) between the two enantiomers was consistently greater than 2.0, indicating excellent separation.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions of this compound over the concentration range of 0.1 µg/mL to 1.5 µg/mL. The calibration curve of peak area versus concentration showed a linear relationship with a correlation coefficient (r²) of > 0.999.
Accuracy
Accuracy was determined by a recovery study, spiking a known amount of this compound into a sample of pure (S)-Linezolid at three different concentration levels (50%, 100%, and 150% of the target concentration). The percentage recovery was found to be within the acceptable range of 98.0% to 102.0%.[9]
Precision
-
Repeatability (Intra-day Precision): The repeatability was assessed by performing six replicate injections of a standard solution of this compound. The relative standard deviation (RSD) of the peak areas was less than 2.0%.
-
Intermediate Precision (Inter-day Precision): The intermediate precision was determined by analyzing the same sample on two different days by two different analysts. The RSD between the results was within the acceptable limits, demonstrating the method's reproducibility.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD, with a signal-to-noise ratio of approximately 3:1, was found to be 0.04 µg/mL. The LOQ, with a signal-to-noise ratio of approximately 10:1, was established at 0.12 µg/mL.[6] These low limits demonstrate the high sensitivity of the method for detecting and quantifying the (R)-enantiomer.
Robustness
The robustness of the method was evaluated by intentionally making small variations in the chromatographic conditions, such as the flow rate (± 0.1 mL/min), column temperature (± 2 °C), and the percentage of 2-propanol in the mobile phase (± 2%). The resolution and peak symmetry remained within acceptable limits, indicating the method's reliability under minor variations in operating conditions.
Data Presentation
Table 1: Summary of Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Result |
| Specificity (Resolution) | Rs > 2.0 | > 2.5 |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (RSD) | ≤ 2.0% | < 1.5% |
| LOD | - | 0.04 µg/mL |
| LOQ | - | 0.12 µg/mL |
| Robustness | System suitability parameters met | Complies |
Visualizations
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
- 6. A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. researchgate.net [researchgate.net]
Application Note: Chiral Separation of (R)-Linezolid by High-Performance Liquid Chromatography
Abstract
This comprehensive guide details robust and validated High-Performance Liquid Chromatography (HPLC) methods for the effective chiral separation of Linezolid enantiomers. As the therapeutic efficacy of Linezolid resides exclusively in the (S)-enantiomer, the quantitative determination of the (R)-enantiomer as a chiral impurity is critical for drug quality and safety. This document provides two distinct, field-proven protocols—one employing normal-phase chromatography and the other reversed-phase chromatography—to afford researchers and drug development professionals the flexibility to select a method best suited to their laboratory instrumentation and workflow. The underlying principles of chiral recognition on polysaccharide-based stationary phases are discussed, and detailed, step-by-step protocols for instrument setup, sample preparation, and analysis are provided.
Introduction: The Imperative of Chiral Purity for Linezolid
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, a critical group of drugs effective against multidrug-resistant Gram-positive bacteria.[1] It functions by inhibiting the formation of the ribosomal initiation complex, a crucial step in bacterial protein synthesis.[1] The Linezolid molecule possesses a single chiral center, and its biological activity is stereospecific; only the (S)-enantiomer exhibits the desired therapeutic effect.[1] The (R)-enantiomer is considered a chiral impurity. Consequently, regulatory bodies mandate the precise quantification of the (R)-enantiomer to ensure the safety, efficacy, and quality of the final drug product.
High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) is the predominant technique for direct enantiomeric separation, valued for its accuracy, reproducibility, and simplicity of operation.[1] Polysaccharide-based CSPs, particularly derivatives of amylose and cellulose, have proven to be exceptionally versatile and effective for resolving a wide range of chiral compounds, including Linezolid.[1][2][3] These phases achieve separation through a combination of intermolecular interactions—such as hydrogen bonding, dipole-dipole interactions, and steric hindrance—which create transient, diastereomeric complexes with the enantiomers, leading to differential retention times.
This application note presents two validated HPLC methods for separating Linezolid enantiomers:
-
A Normal-Phase (NP) HPLC Method using an amylose-based CSP.
-
A Reversed-Phase (RP) HPLC Method using a cellulose-based CSP.
The Mechanism of Chiral Recognition
The successful separation of Linezolid enantiomers hinges on the selection of an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD) and cellulose tris(3,5-dimethylphenylcarbamate) (Chiracel OD), are widely used.[1] The chiral recognition mechanism is based on the distinct three-dimensional structures of these polymers. The polysaccharide derivatives form helical grooves or cavities that act as chiral binding sites.
The enantiomers of Linezolid interact differently with these sites. The separation is governed by the subtle differences in the stability of the transient diastereomeric complexes formed between each enantiomer and the CSP. Factors influencing this interaction include:
-
Hydrogen Bonding: The carbamate groups on the CSP can act as hydrogen bond donors and acceptors.
-
π-π Interactions: The phenyl groups on the CSP can interact with the aromatic rings of Linezolid.
-
Steric Fit: The overall shape of the enantiomer determines how well it fits into the chiral cavities of the stationary phase.
The choice between normal-phase and reversed-phase mode significantly alters these interactions by changing the polarity of the mobile phase, thus affecting enantioselectivity.
Protocol 1: Normal-Phase HPLC Method
This method offers excellent resolution and is based on a validated protocol utilizing an amylose-based stationary phase.[2] It is particularly effective for achieving baseline separation.[1]
Rationale and Key Considerations
The use of a non-polar mobile phase (hexane) with a polar modifier (2-propanol) enhances the hydrogen bonding interactions between the analyte and the CSP, which is often the primary driver for separation in normal-phase mode. Trifluoroacetic acid (TFA) is added as a mobile phase additive to improve peak shape and reproducibility by minimizing undesirable ionic interactions with the stationary phase. The Chiralpak AD column has demonstrated superior performance for this separation, providing baseline resolution where other columns may not.[1]
Experimental Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: (R)-Linezolid In Vitro Susceptibility Testing Protocol
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
Linezolid, the first clinically approved oxazolidinone antibiotic, is a chiral molecule whose potent antibacterial activity is stereospecific, residing exclusively in the (S)-enantiomer. The (R)-enantiomer is considered biologically inactive. This distinction is critical for pharmaceutical manufacturing, quality control, and research into oxazolidinone resistance mechanisms. This application note provides a comprehensive, field-proven protocol for determining the in vitro susceptibility of Gram-positive bacteria to (R)-Linezolid using the broth microdilution method. Grounded in the standards of the Clinical and Laboratory Standards Institute (CLSI), this guide explains not only the procedural steps but also the scientific rationale behind them, ensuring a robust and self-validating experimental design.
The Principle of Stereospecific Activity in Oxazolidinones
The antibacterial mechanism of Linezolid involves the inhibition of bacterial protein synthesis. Specifically, the (S)-enantiomer binds to the 50S ribosomal subunit at the peptidyl transferase center (P-site), preventing the formation of a functional 70S initiation complex.[1] This action is highly dependent on the molecule's three-dimensional conformation. The spatial arrangement of the (S)-enantiomer allows for optimal interaction with the ribosomal target.
Conversely, the (R)-enantiomer, being a non-superimposable mirror image of the active form, does not fit correctly into the binding site and is therefore essentially devoid of antibacterial activity.[2][3][4] Testing the in vitro activity of this compound serves two primary purposes:
-
Quality Assurance: As a biological confirmation of chiral purity in a synthesized batch of Linezolid. The presence of significant this compound would not produce a low Minimum Inhibitory Concentration (MIC), whereas the active (S)-Linezolid would.
-
Research: To investigate potential non-target effects or to serve as a negative control in studies exploring the nuances of oxazolidinone-ribosome interactions and resistance mechanisms.
This protocol is designed to generate a precise and reproducible Minimum Inhibitory Concentration (MIC) value, which is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5]
Experimental Design & Workflow
The following diagram provides a high-level overview of the entire broth microdilution workflow, from initial preparation to final data analysis.
Caption: High-level workflow for the this compound broth microdilution protocol.
Materials & Reagents
| Reagent / Material | Specifications | Rationale for Use |
| This compound Powder | Analytical or Reference Grade | High purity is essential for accurate MIC determination. |
| (S)-Linezolid Powder | Analytical or Reference Grade | Required for running the essential Quality Control validation. |
| Dimethyl Sulfoxide (DMSO) | ACS Grade or higher | Recommended solvent for oxazolidinones.[6] Ensures complete dissolution. |
| Cation-Adjusted Mueller-Hinton Broth (CAMHB) | CLSI-compliant formulation | The standard medium for susceptibility testing of non-fastidious aerobic bacteria.[7] Cation adjustment (Ca²⁺, Mg²⁺) is critical for the activity of some antibiotic classes. |
| Bacterial Strains | QC Strain: Staphylococcus aureus ATCC® 29213™QC Strain: Enterococcus faecalis ATCC® 29212™Test strains as required. | ATCC strains are reference strains with well-defined MIC ranges, essential for validating the test system.[7][8][9][10] |
| Sterile 96-Well Plates | U-bottom or flat-bottom microtiter plates | Standard format for performing broth microdilution assays. |
| Miscellaneous | Sterile saline (0.85%), McFarland 0.5 turbidity standard, spectrophotometer, multichannel pipettes, sterile reagent reservoirs, incubator (35°C ± 2°C). | Standard microbiology laboratory equipment. |
Detailed Experimental Protocol
PART 4.1: Preparation of Antimicrobial Stock Solutions
This protocol establishes a 1280 µg/mL primary stock solution, a common starting point for broad-range MIC testing.
-
Weighing the Compound: Accurately weigh the required amount of this compound powder. For a 10 mL stock of 1280 µg/mL, weigh 12.8 mg. Perform the same for (S)-Linezolid in a separate tube for QC testing.
-
Dissolution: Add the appropriate volume of pure DMSO to the powder. Vortex vigorously until the powder is completely dissolved.
-
Scientist's Note: Visual clarity is paramount. Any particulate matter indicates incomplete dissolution, which will lead to inaccurate serial dilutions.
-
-
Storage: Aliquot the stock solution into sterile cryovials and store at –70°C or colder for long-term stability. Avoid repeated freeze-thaw cycles.
PART 4.2: Preparation of Standardized Bacterial Inoculum
The final bacterial density in each well must be approximately 5 x 10⁵ CFU/mL. This standardization is the most critical variable for ensuring inter-assay reproducibility.
-
Primary Culture: From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Broth Culture: Transfer the colonies into a tube containing 5 mL of a suitable broth (e.g., Tryptic Soy Broth).
-
Incubation: Incubate the broth at 35°C ± 2°C until the turbidity reaches or exceeds that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This usually takes 2-6 hours.
-
Standardization: Adjust the turbidity of the suspension with sterile saline or broth to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance of 0.08–0.13 at 625 nm).
-
Final Dilution: This standardized suspension must be further diluted to achieve the final target inoculum. A common dilution is 1:100 in CAMHB (e.g., 0.2 mL of standardized suspension into 20 mL of CAMHB). This final diluted suspension is now ready for inoculating the plate.
-
Trustworthiness Check: The final inoculum density is critical. Periodically perform a plate count on the final diluted suspension to verify that the density is within the acceptable range (e.g., 2 x 10⁵ to 8 x 10⁵ CFU/mL).
-
PART 4.3: Broth Microdilution Plate Assay
This procedure describes setting up one 96-well plate for testing a single compound against multiple isolates or vice-versa.
-
Plate Mapping: Design a plate map to clearly define which wells will contain which concentrations, controls, and isolates.
-
Adding Broth: Add 50 µL of CAMHB to all wells that will be used for the serial dilution (typically columns 2 through 11).
-
Adding Drug: Prepare a working solution of this compound at 4x the highest desired final concentration. To achieve a final top concentration of 64 µg/mL, create a 256 µg/mL working solution in CAMHB. Add 100 µL of this working solution to the wells in column 1.
-
Serial Dilution:
-
Using a multichannel pipette, transfer 50 µL from column 1 to column 2.
-
Mix thoroughly by pipetting up and down 5-7 times.
-
Transfer 50 µL from column 2 to column 3 and repeat the mixing.
-
Continue this 2-fold serial dilution across the plate to column 10.
-
After mixing column 10, withdraw 50 µL and discard it. This ensures all wells (1-10) now contain 50 µL.
-
-
Control Wells:
-
Growth Control (Column 11): Add 50 µL of drug-free CAMHB. This well will receive the inoculum.
-
Sterility Control (Column 12): Add 100 µL of drug-free CAMHB. This well will not be inoculated.
-
-
Inoculation: Using a multichannel pipette, add 50 µL of the final diluted inoculum (from step 4.2.5) to all wells from columns 1 through 11. Do not inoculate column 12. The final volume in each test well is now 100 µL.
-
Incubation: Cover the plate with a lid to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Quality Control & Result Interpretation
A valid experiment is a self-validating one. The Quality Control procedure provides the necessary check on the integrity of the materials, inoculum, and operator technique.
-
QC Procedure: On each day of testing, a reference strain (S. aureus ATCC 29213) must be tested against the active (S)-Linezolid using the exact same procedure.
-
Validation Criteria: The MIC result for the QC strain must fall within the acceptable range published by CLSI.
Reading the MIC:
After incubation, view the plate against a dark, non-reflective background.
-
The Sterility Control (Column 12) should show no growth (be clear).
-
The Growth Control (Column 11) should show dense, uniform turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (a clear well or a distinct button of cells at the bottom of a U-bottom well).[1]
Expected Results for this compound:
Given that this compound is biologically inactive, the expected result is that it will not inhibit the growth of susceptible bacteria at clinically relevant concentrations. Therefore, the MIC is expected to be very high, often reported as >64 µg/mL or the highest concentration tested.
| Organism | Compound | Expected MIC (µg/mL) | Interpretation |
| S. aureus ATCC 29213 | (S)-Linezolid | 1 - 4 | QC PASS: Test system is valid. |
| S. aureus ATCC 29213 | This compound | >64 | Expected Result: Confirms the inactivity of the R-enantiomer. |
| Clinical Isolate | This compound | >64 | Expected Result: The isolate is not inhibited by the inactive form. |
Visualizing the Stereoisomers
The fundamental difference between the active and inactive forms of Linezolid is their stereochemistry at the C5 position of the oxazolidinone ring.
Sources
- 1. Linezolid in vitro: mechanism and antibacterial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theoretical study of the interaction between the antibiotic linezolid and the active site of the 50S ribosomal subunit of the bacterium Haloarcula marismortui - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of positional and geometrical isomerism on the biological activity of some novel oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. academic.oup.com [academic.oup.com]
- 6. Evaluation of different linezolid susceptibility testing methods and detection of linezolid resistance gene (cfr) in staphylococcal isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accuracy of Six Antimicrobial Susceptibility Methods for Testing Linezolid against Staphylococci and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of linezolid susceptibility test results as a surrogate for the susceptibility of Gram-positive pathogens to tedizolid, a novel oxazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Investigation of Linezolid Resistance in Staphylococci and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 11. szu.gov.cz [szu.gov.cz]
Application Notes and Protocols for (R)-Linezolid Minimum Inhibitory Concentration (MIC) Determination
Introduction: The Significance of (R)-Linezolid and Precision in MIC Determination
Linezolid, an oxazolidinone-class antibiotic, represents a critical therapeutic option for treating infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its unique mechanism of action, which involves the inhibition of protein synthesis at the initiation phase by binding to the 23S ribosomal RNA of the 50S subunit, prevents the formation of a functional 70S initiation complex.[3][4][5] This distinct mechanism means there is infrequent cross-resistance with other protein synthesis inhibitors.[3] The active enantiomer of Linezolid is the (S)-enantiomer, however, the designation this compound in the context of this document refers to the specific stereoisomer being tested, and for clarity, we will refer to it as Linezolid henceforth.
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7] Accurate determination of the Linezolid MIC is paramount for both clinical diagnostics and drug development. In a clinical setting, it guides therapeutic decisions, ensuring effective treatment while minimizing the risk of promoting resistance.[1][8] For researchers and drug development professionals, precise MIC data is fundamental for evaluating the efficacy of new Linezolid analogues, monitoring for resistance development, and conducting comprehensive surveillance studies.[9]
This guide provides a detailed, in-depth technical overview of the principles and protocols for determining the MIC of this compound. It is designed to equip researchers, scientists, and drug development professionals with the expertise to generate reliable and reproducible MIC data.
Core Principles of MIC Determination: A Foundation of Accuracy
The determination of an MIC value relies on establishing a concentration gradient of the antimicrobial agent and observing the growth of a standardized bacterial inoculum. Two principal methods, broth microdilution and agar dilution, are considered gold standards for their accuracy and reproducibility.[10][11] The choice between these methods often depends on the number of isolates versus the number of antimicrobial agents being tested. Agar dilution is often favored when testing a large panel of different bacteria against a few antibiotics.[12]
The causality behind the standardized parameters in these protocols is crucial for ensuring the integrity of the results:
-
Standardized Inoculum: The density of the bacterial suspension must be tightly controlled, typically to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13] This ensures that a consistent number of bacteria are challenged by the antimicrobial agent, preventing variability in the MIC outcome due to inoculum effects.
-
Cation-Adjusted Mueller-Hinton Medium: This is the recommended medium for susceptibility testing of non-fastidious, rapidly growing aerobic bacteria.[14] The concentrations of divalent cations like calcium and magnesium are adjusted as they can influence the activity of some antimicrobial agents.
-
Incubation Conditions: A standardized incubation temperature of 35 ± 2°C and a duration of 16-20 hours provide optimal conditions for bacterial growth without causing degradation of the antimicrobial agent.[11][15]
Protocol 1: Broth Microdilution Method for this compound MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium, typically performed in a 96-well microtiter plate.[6][16] This method allows for the simultaneous testing of multiple isolates against a range of Linezolid concentrations.
Workflow for Broth Microdilution
Caption: Workflow for this compound MIC determination using the broth microdilution method.
Detailed Step-by-Step Protocol
1. Preparation of this compound Stock Solution:
-
Rationale: A high-concentration, accurate stock solution is the foundation for creating a precise serial dilution series. The choice of solvent is critical to ensure complete dissolution without affecting the compound's stability or activity.
-
Procedure:
-
Accurately weigh a sufficient amount of this compound powder of known purity. Use the following formula to calculate the required weight: Weight (mg) = (Volume (mL) x Final Concentration (µg/mL)) / Potency (µg/mg)[7]
-
Consult the manufacturer's instructions or relevant literature for the appropriate solvent. For Linezolid, Dimethyl Sulfoxide (DMSO) is commonly used.
-
Dissolve the weighed this compound in the solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
The stock solution can be stored at -20°C or lower in small aliquots to prevent repeated freeze-thaw cycles.
-
2. Preparation of the Microdilution Plate:
-
Rationale: The serial two-fold dilution creates a logarithmic concentration gradient, allowing for the determination of the MIC within a specific range. Including growth and sterility controls is a self-validating step to ensure the reliability of the experiment.
-
Procedure:
-
Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.
-
In a separate tube, prepare an intermediate dilution of the this compound stock solution to twice the highest desired final concentration in the plate (e.g., if the highest final concentration is 128 µg/mL, prepare a 256 µg/mL solution in CAMHB).
-
Add 100 µL of this intermediate this compound solution to well 1.
-
Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10, discarding the final 50 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).
-
3. Preparation of the Bacterial Inoculum:
-
Rationale: A standardized inoculum is critical for reproducibility. The McFarland standard provides a reliable method for estimating bacterial density.
-
Procedure:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer.
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. This is typically a 1:100 dilution of the 0.5 McFarland suspension.
-
4. Inoculation and Incubation:
-
Rationale: Even distribution of the inoculum is essential. Incubation provides the necessary environment for bacterial growth.
-
Procedure:
-
Inoculate wells 1 through 11 with 50 µL of the final bacterial suspension. This will result in a final volume of 100 µL in each well and a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Cover the plate and incubate at 35 ± 2°C in ambient air for 16-20 hours.
-
5. Reading and Interpreting the MIC:
-
Rationale: The MIC is determined by visual inspection of turbidity. The growth and sterility controls validate the assay's integrity.
-
Procedure:
-
Following incubation, visually inspect the plate for bacterial growth (turbidity). A reading aid (e.g., a viewing box with a mirror) can be beneficial.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Self-Validation:
-
The growth control (well 11) should show distinct turbidity.
-
The sterility control (well 12) should remain clear.
-
If either control fails, the test is invalid and must be repeated.
-
-
Protocol 2: Agar Dilution Method for this compound MIC Determination
The agar dilution method involves incorporating varying concentrations of the antimicrobial agent into molten agar, which is then poured into petri dishes.[12][17] Standardized bacterial inocula are then spotted onto the surface of the agar plates.
Workflow for Agar Dilution
Caption: Workflow for this compound MIC determination using the agar dilution method.
Detailed Step-by-Step Protocol
1. Preparation of this compound Stock and Agar Plates:
-
Rationale: A series of stock solutions allows for the creation of agar plates with precise final concentrations of the antimicrobial agent. The 1:10 dilution of the drug into the molten agar is a standard practice.
-
Procedure:
-
Prepare a high-concentration stock solution of this compound as described in the broth microdilution protocol.
-
From this stock, prepare a series of working solutions that are 10 times the desired final concentrations in the agar plates.
-
Prepare Mueller-Hinton Agar according to the manufacturer's instructions and sterilize. Cool to 45-50°C in a water bath.
-
For each desired concentration, add 2 mL of the corresponding 10x this compound working solution to 18 mL of molten agar, mix thoroughly, and pour into a sterile petri dish.[17]
-
Allow the plates to solidify at room temperature.
-
Self-Validation: Prepare a growth control plate containing no this compound.
-
2. Preparation and Inoculation of Bacterial Suspensions:
-
Rationale: As with broth microdilution, a standardized inoculum is essential. A multipoint inoculator allows for the efficient testing of multiple isolates.
-
Procedure:
-
Prepare standardized bacterial inocula to a 0.5 McFarland standard as described previously.
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.
-
Using a multipoint replicator, spot the bacterial suspensions onto the surface of the prepared agar plates, including the growth control plate.
-
Allow the spots to dry completely before inverting the plates for incubation.
-
3. Incubation and Interpretation:
-
Rationale: The MIC is the lowest concentration that inhibits visible growth on the agar surface.
-
Procedure:
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.
-
Self-Validation: The growth control plate must show confluent growth for the test to be valid.
-
Data Presentation and Interpretation
Summarizing MIC data in a clear and structured format is crucial for analysis and comparison.
| Bacterial Strain | This compound MIC (µg/mL) | Interpretation |
| Staphylococcus aureus ATCC® 29213™ (QC) | 1-4 | In Control |
| Enterococcus faecalis ATCC® 29212™ (QC) | 1-4 | In Control |
| Clinical Isolate 1 (S. aureus) | 2 | Susceptible |
| Clinical Isolate 2 (E. faecium) | 8 | Resistant |
Interpretation of MIC Values:
The interpretation of MIC values as susceptible, intermediate, or resistant is based on clinical breakpoints established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[18]
-
Susceptible (S): The infection is likely to respond to treatment with the standard dosage of the antimicrobial agent.[19]
-
Intermediate (I): The clinical efficacy is uncertain. The infection may respond in body sites where the drug is concentrated or when a higher dose can be used.[19]
-
Resistant (R): The organism is not inhibited by the usually achievable concentrations of the agent with normal dosage schedules.[19]
For Linezolid, the CLSI breakpoints for Staphylococcus spp. are:
-
Susceptible: ≤4 µg/mL
-
Resistant: ≥8 µg/mL[20]
For Enterococcus spp., the CLSI breakpoints are:
-
Susceptible: ≤2 µg/mL
-
Intermediate: 4 µg/mL
-
Resistant: ≥8 µg/mL[15]
Quality Control: The Cornerstone of Trustworthy Results
To ensure the accuracy and reproducibility of MIC testing, the inclusion of well-characterized quality control (QC) strains with known MIC ranges is mandatory.[21][22]
Recommended QC Strains for Linezolid:
-
Staphylococcus aureus ATCC® 29213™: This strain is used to monitor the performance of the test for staphylococci.
-
Enterococcus faecalis ATCC® 29212™: This strain is used for quality control when testing enterococci.
The MIC values obtained for these QC strains must fall within the acceptable ranges published by CLSI or EUCAST.[9][23] If the QC results are out of range, the test results for the clinical isolates are considered invalid, and troubleshooting is required.
References
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- CLSI. (2025, May 1). Changes in Methodology and Breakpoints for Staphylococcus spp. Linezolid and Tedizolid Disk Diffusion Tests. [Link]
- KIT - IBG. (2012, January).
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- CLSI. (2011, October 18). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
- Dr.Oracle. (2025, July 31). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?[Link]
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- EUCAST. (n.d.).
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- ResearchGate. (2019, April 16). (PDF) A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. [Link]
- EUCAST. (n.d.).
- Bentham Science Publisher. (n.d.). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. [Link]
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Application Notes & Protocols: Evaluating the Stereospecific Activity of Linezolid in Murine Infection Models
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Stereospecific Validation in Antibiotic Development
Linezolid, the first clinically approved oxazolidinone antibiotic, represents a critical tool against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1] Its unique mechanism of action—inhibiting the formation of the 70S ribosomal initiation complex—provides an advantage where cross-resistance with other protein synthesis inhibitors is unlikely.[2][3]
A fundamental, yet often overlooked, aspect of Linezolid's pharmacology is its chirality. The molecule exists as two non-superimposable mirror images, or enantiomers: (S)-Linezolid and (R)-Linezolid. It is scientifically established that the antibacterial activity resides exclusively in the (S)-enantiomer (the eutomer), which correctly binds to the bacterial ribosome.[4] The (R)-enantiomer (the distomer) is considered biologically inactive against bacteria.[2][5]
This document provides detailed protocols for murine infection models designed not to test the efficacy of this compound, but to use it as an essential negative control. Employing the inactive (R)-enantiomer alongside the active (S)-enantiomer is a cornerstone of rigorous preclinical assessment. This approach allows researchers to unequivocally demonstrate that the observed antibacterial effect is due to specific, on-target binding and not a result of non-specific chemistry, off-target effects, or artifacts of the experimental system. These protocols are designed to generate robust, self-validating data packages suitable for advanced drug development programs, aligning with the principles of scientific integrity and regulatory expectations.[6][7]
Section 1: Foundational Principles of Linezolid and Murine Models
Mechanism of Action and Stereospecificity
Linezolid disrupts bacterial protein synthesis at the very first step: initiation.[8] It binds to the 23S rRNA component of the 50S ribosomal subunit, preventing its association with the 30S subunit to form a functional 70S initiation complex.[1][9] This mechanism is distinct from other antibiotic classes that target protein synthesis elongation.[3]
The binding pocket on the ribosome is a highly specific, three-dimensional structure. Consequently, only the (S)-enantiomer of Linezolid has the correct spatial arrangement to engage with the ribosomal target. The (R)-enantiomer, being a mirror image, does not fit into this binding site and is therefore devoid of antibacterial properties.[2][4] Any robust preclinical study must validate this stereospecificity.
| Property | (S)-Linezolid | This compound |
| Chiral Descriptor | S (Sinister) | R (Rectus) |
| Biological Role | Eutomer (Active) | Distomer (Inactive) |
| Primary Function | Antibacterial Agent | Negative Control |
| Mechanism | Binds 23S rRNA of 50S subunit, inhibiting 70S initiation complex formation.[9] | Does not bind effectively to the ribosomal target.[2] |
Rationale for Murine Infection Models
Animal models are indispensable for evaluating the in vivo efficacy of new antimicrobial agents, providing critical data on pharmacokinetics, pharmacodynamics, and safety that cannot be obtained from in vitro studies alone.[6] Mice are the most commonly used species for initial efficacy testing due to their genetic tractability, cost-effectiveness, and the availability of well-established, reproducible infection protocols.[10][11]
Immunocompetent vs. Neutropenic Models:
-
Immunocompetent Models: Utilize animals with a normal immune system. These models are valuable for understanding the interplay between the antibiotic and the host immune response.
-
Neutropenic Models: Animals are rendered neutropenic, typically through the administration of cyclophosphamide.[10][12] This approach minimizes the contribution of the host's innate immune system, allowing for a more direct assessment of the drug's intrinsic bactericidal or bacteriostatic activity.[10][11] The neutropenic thigh model is a standard for this purpose.[11]
All animal studies must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC) to ensure ethical and humane treatment.
Section 2: General Experimental Workflow
A well-designed study follows a structured workflow to ensure reproducibility and minimize variability. The following diagram illustrates the key phases of the animal infection models described in this guide.
Caption: General workflow for in vivo efficacy studies.
Section 3: Detailed Experimental Protocols
The following protocols are standardized models for assessing antibacterial efficacy. Each protocol must include the three core treatment groups: Vehicle (e.g., saline), this compound, and (S)-Linezolid to ensure robust, self-validating results.
Protocol 1: Neutropenic Murine Thigh Infection Model
This model is considered a gold standard for evaluating the in vivo potency of antibiotics against localized soft tissue infections.[10][11]
Principle: A localized infection is established in the thigh muscle of neutropenic mice. The efficacy of the test articles is determined by quantifying the reduction in bacterial load at the site of infection compared to control groups.
Materials:
-
Cyclophosphamide
-
Staphylococcus aureus strain (e.g., MRSA USA300 or ATCC 29213)[10]
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
(S)-Linezolid and this compound compounds
-
Sterile 0.9% saline
-
Tissue homogenizer
-
Isoflurane for anesthesia
Step-by-Step Methodology:
-
Animal Preparation (Immunosuppression):
-
Acclimatize mice for at least 3 days prior to the experiment.
-
Render mice neutropenic by administering two intraperitoneal (IP) injections of cyclophosphamide: 150 mg/kg four days before infection and 100 mg/kg one day before infection.[10][12] This regimen typically results in neutrophil counts <100 cells/mm³.
-
-
Inoculum Preparation:
-
Culture the S. aureus strain overnight in TSB at 37°C.
-
Subculture into fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).
-
Wash the bacterial cells twice with sterile saline via centrifugation.
-
Resuspend the pellet in saline to achieve a final concentration of ~1 x 10⁷ CFU/mL. Verify the concentration by plating serial dilutions on TSA plates.[10]
-
-
Infection:
-
Anesthetize the neutropenic mice using isoflurane.
-
Inject 0.1 mL of the bacterial inoculum (~1 x 10⁶ CFU) via intramuscular injection into the right thigh of each mouse.[10]
-
-
Treatment:
-
At 2 hours post-infection, randomize mice into treatment groups (n=5-10 mice per group).
-
Administer the test articles via the desired route (e.g., oral gavage or subcutaneous injection).
-
Group 1 (Vehicle): Saline or appropriate vehicle.
-
Group 2 (this compound): Inactive control, dosed identically to (S)-Linezolid.
-
Group 3 ((S)-Linezolid): Active drug. (See Section 4 for dosing guidance).
-
-
-
Endpoint Assessment (24 hours post-treatment):
-
Euthanize mice via CO₂ asphyxiation followed by cervical dislocation.
-
Aseptically dissect the entire right thigh muscle.[10]
-
Weigh the tissue and place it in a tube with a known volume of sterile PBS (e.g., 3 mL).[10]
-
Homogenize the tissue completely using a mechanical homogenizer.
-
Prepare 10-fold serial dilutions of the thigh homogenate in sterile PBS.
-
Plate 0.1 mL of each appropriate dilution onto TSA plates in duplicate.
-
Incubate plates for 18-24 hours at 37°C.[13]
-
-
Data Analysis:
-
Count the colonies on plates with 30-300 colonies.
-
Calculate the bacterial load as log₁₀ CFU per gram of thigh tissue.[13]
-
Compare the mean log₁₀ CFU/g between treatment groups using an appropriate statistical test (e.g., one-way ANOVA with post-hoc tests).
-
Expected Outcome: A statistically significant reduction in bacterial load in the (S)-Linezolid group compared to both the Vehicle and this compound groups. The this compound and Vehicle groups should show no significant difference.[14]
-
Protocol 2: Murine Sepsis Model
This model evaluates the efficacy of an antibiotic against a systemic infection, with survival as a primary endpoint.[15][16]
Principle: A systemic infection is induced by intraperitoneal injection of a bacterial pathogen. The efficacy of the test articles is measured by their ability to prevent mortality over a defined period.
Materials:
-
6-week-old female BALB/c or C57BL/6 mice
-
Staphylococcus aureus strain (e.g., MRSA NRS71)[15]
-
Brain Heart Infusion (BHI) broth and agar
-
(S)-Linezolid and this compound compounds
-
Sterile 0.9% saline
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described in Protocol 1, growing to mid-log phase.
-
Resuspend the bacterial pellet in sterile 0.9% saline, optionally containing 4-5% hog gastric mucin, to the desired lethal dose (e.g., LD₅₀-LD₉₀).[15] The exact CFU count must be determined empirically for the specific bacterial and mouse strains used. A typical challenge dose might be 1-5 x 10⁷ CFU.
-
-
Infection and Treatment:
-
Inject 0.2 mL of the inoculum intraperitoneally (IP) into each mouse.[15]
-
At 1-2 hours post-infection, randomize mice and begin treatment as described in Protocol 1. Administer treatments at specified intervals (e.g., every 12 hours) for a defined duration (e.g., 48-72 hours).
-
-
Endpoint Assessment:
-
Monitor the mice for signs of sepsis (e.g., lethargy, ruffled fur, hypothermia) and record survival at least twice daily for up to 7 days.[15][16]
-
Alternatively, for a bacterial burden endpoint, a subset of animals can be euthanized at a pre-determined time point (e.g., 24 hours). Blood can be collected via cardiac puncture for CFU determination, and organs (spleen, liver) can be harvested, homogenized, and plated as described in Protocol 1.[17]
-
-
Data Analysis:
-
For survival studies, generate Kaplan-Meier survival curves and compare groups using the log-rank (Mantel-Cox) test.
-
For bacterial burden studies, analyze log₁₀ CFU/mL of blood or log₁₀ CFU/g of tissue as in Protocol 1.
-
Expected Outcome: A significant increase in survival in the (S)-Linezolid group compared to the Vehicle and this compound groups.
-
Protocol 3: Murine Pneumonia Model
This model is essential for evaluating drugs against respiratory pathogens like Streptococcus pneumoniae.[18][19]
Principle: A lower respiratory tract infection is established via intranasal or intratracheal delivery of bacteria. Efficacy is assessed by reduction in lung bacterial burden and/or improved survival.
Materials:
-
6-week-old female CBA/Ca or BALB/c mice
-
Streptococcus pneumoniae strain (e.g., serotype 2 D39 or serotype 19F ATCC 49619)[20][21]
-
Todd-Hewitt broth with 0.5% yeast extract (THY)
-
Blood agar plates
-
(S)-Linezolid and this compound compounds
-
Sterile PBS
-
Isoflurane or Ketamine/Xylazine for anesthesia
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Infection:
-
Treatment:
-
Begin treatment 4-18 hours post-infection, depending on the desired infection severity at the start of therapy.[22]
-
Administer test articles (Vehicle, this compound, (S)-Linezolid) as previously described.
-
-
Endpoint Assessment:
-
At a defined time point (e.g., 24 or 48 hours post-treatment), euthanize the mice.
-
Aseptically harvest the lungs and/or spleen.
-
Homogenize tissues in sterile PBS and plate serial dilutions on blood agar plates to determine bacterial CFU counts.[21]
-
Survival can also be used as a primary endpoint, as in the sepsis model.
-
-
Data Analysis:
-
Calculate and compare the log₁₀ CFU/g of lung tissue between groups.
-
Expected Outcome: The (S)-Linezolid group should exhibit a significant reduction in pulmonary bacterial load compared to the Vehicle and this compound groups.
-
Section 4: Pharmacokinetics and Dosing in Mice
Translating human doses to mice is not straightforward due to differences in metabolism. Linezolid has a shorter half-life in mice (around 1.5 hours) compared to humans (5-7 hours).[23][24][25] Therefore, more frequent dosing or higher doses are required to achieve therapeutic exposures.
Pharmacodynamic (PD) parameters are crucial for designing effective dosing regimens. For Linezolid, the primary driver of efficacy is the time the free drug concentration remains above the minimum inhibitory concentration (fT > MIC).[23][26]
| Species | Route | Dose (mg/kg) | Dosing Schedule | Application | Reference |
| Mouse | Oral | 10, 30, 100 | Once Daily | PK Study | [23] |
| Mouse | IP | 100 | Twice Daily | MRSA/VISA Pneumonia | [27][28] |
| Rabbit | IV | 50 | - | MRSA Necrotizing Pneumonia | [29] |
| Rat | Oral | 25 ("low"), 75 ("high") | Twice Daily | S. pneumoniae Pneumonia | [22] |
Recommendation for Mouse Studies: Based on published data, a starting dose for (S)-Linezolid in mice could range from 25 to 100 mg/kg, administered twice daily (q12h) to maintain adequate exposure.[22][27] The dose for the this compound control group should be identical to the (S)-Linezolid group to ensure a valid comparison.
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- 20. Clinically relevant model of pneumococcal pneumonia, ARDS, and nonpulmonary organ dysfunction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Murine model of pneumococcal pneumonia. [bio-protocol.org]
- 22. Pharmacodynamic Activity and Efficacy of Linezolid in a Rat Model of Pneumococcal Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmacodynamic Correlates of Linezolid Activity and Toxicity in Murine Models of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacokinetics, toxicokinetics, distribution, metabolism and excretion of linezolid in mouse, rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Pharmacodynamic Correlates of Linezolid Activity and Toxicity in Murine Models of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Linezolid and Its Immunomodulatory Effect: In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Effects of Linezolid on Suppressing In Vivo Production of Staphylococcal Toxins and Improving Survival Outcomes in a Rabbit Model of Methicillin-Resistant Staphylococcus aureus Necrotizing Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
Protocol: High-Sensitivity Chiral LC-MS/MS Analysis of (R)-Linezolid for Pharmacokinetic and Impurity Profiling
An Application Note for Drug Development Professionals
**Abstract
Linezolid is the first clinically approved oxazolidinone antibiotic, primarily active as the (S)-enantiomer. The stereoisomer, (R)-Linezolid, is considered an impurity and possesses significantly lower antibacterial activity. Regulatory guidelines necessitate the precise quantification of chiral impurities to ensure the safety and efficacy of the final drug product. This application note presents a detailed, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the stereospecific analysis of this compound in biological matrices and bulk drug substances. The methodology leverages a chiral stationary phase for enantiomeric separation, coupled with the high selectivity and sensitivity of tandem mass spectrometry, providing a robust tool for researchers in drug development and quality control.
Introduction: The Imperative of Stereospecific Analysis
Linezolid is a critical antibiotic for treating infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[1]. The therapeutic activity of Linezolid resides in the (S)-enantiomer, which inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit[1]. Its distomer, this compound, is largely inactive and is classified as a chiral impurity.
The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate strict control over stereoisomeric composition, as enantiomers can exhibit profound differences in pharmacology, toxicology, and pharmacokinetics[2]. Therefore, a highly sensitive and selective analytical method is essential for accurately quantifying this compound. This protocol addresses this need by combining the resolving power of chiral High-Performance Liquid Chromatography (HPLC) with the definitive identification capabilities of tandem mass spectrometry (MS/MS).
Experimental Workflow Overview
The analytical procedure involves three core stages: sample preparation to isolate the analyte from the matrix, chiral chromatographic separation to resolve the (R) and (S) enantiomers, and finally, sensitive detection and quantification by MS/MS.
Sources
Application Note: Structural Elucidation of (R)-Linezolid via NMR Spectroscopy
Introduction: The Imperative of Stereochemical Purity in Drug Development
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, a critical tool in combating infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its mechanism of action involves the inhibition of bacterial protein synthesis at a very early stage, specifically by binding to the 23S ribosomal RNA of the 50S subunit and preventing the formation of a functional 70S initiation complex.
The therapeutic activity of Linezolid is exclusively attributed to its (S)-enantiomer. The (R)-enantiomer, (R)-Linezolid, is considered an impurity and lacks significant antibacterial activity. Consequently, the precise control and verification of the stereochemistry at the C5 position of the oxazolidinone ring are paramount during synthesis and quality control to ensure the drug's efficacy and safety. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous structural and stereochemical elucidation of chiral molecules like this compound. This application note provides a comprehensive guide to the suite of NMR experiments required for the complete structural verification of this compound.
Foundational Principles: A Multi-dimensional NMR Approach
The structural elucidation of this compound is not reliant on a single NMR experiment but rather a synergistic application of one- and two-dimensional techniques. Each experiment provides a unique layer of information, which, when combined, constructs a complete and validated molecular structure.
-
1D NMR (¹H and ¹³C): These initial experiments provide a census of the hydrogen and carbon environments within the molecule. Chemical shifts offer insights into the electronic environment of each nucleus, while integration (for ¹H) reveals the relative number of protons.
-
2D Homonuclear Correlation (COSY): Correlation Spectroscopy (COSY) maps the through-bond coupling relationships between protons, typically over two to three bonds. This is instrumental in identifying spin systems, such as the protons on the oxazolidinone and morpholine rings.
-
2D Heteronuclear Correlation (HSQC & HMBC): Heteronuclear Single Quantum Coherence (HSQC) identifies direct one-bond correlations between protons and their attached carbons. This allows for the confident assignment of protonated carbons. Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-4 bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton by connecting different spin systems and identifying quaternary carbons.
-
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): This is the cornerstone for determining stereochemistry. NOESY and ROESY detect through-space interactions between protons that are in close proximity (< 5 Å), irrespective of their through-bond connectivity. For this compound, these experiments can confirm the relative orientation of substituents on the chiral oxazolidinone ring.
Experimental Protocols
Sample Preparation: The Prerequisite for High-Quality Spectra
The quality of the NMR data is directly contingent on meticulous sample preparation.
Protocol:
-
Analyte Purity: Ensure the this compound sample is of high purity (>95%), free from paramagnetic impurities which can cause significant line broadening.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for Linezolid, offering excellent solubility. Deuterated chloroform (CDCl₃) can also be used. The choice of solvent can subtly influence chemical shifts.
-
Concentration:
-
For ¹H and 2D NMR experiments (COSY, HSQC, NOESY), a concentration of 5-15 mg in 0.6 mL of deuterated solvent is recommended.
-
For ¹³C and HMBC experiments, a higher concentration of 20-50 mg in 0.6 mL is preferable to achieve a good signal-to-noise ratio in a reasonable time.
-
-
Sample Handling:
-
Weigh the this compound sample accurately in a clean, dry vial.
-
Add the deuterated solvent and gently vortex to ensure complete dissolution.
-
If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely to prevent solvent evaporation and contamination.
-
NMR Data Acquisition Workflow
The following workflow outlines the sequential acquisition of NMR spectra on a standard 500 MHz (or higher) spectrometer.
Caption: NMR experimental workflow for this compound structural elucidation.
Data Interpretation and Structural Assignment
Atom Numbering Convention
For clarity in spectral assignments, the following numbering scheme for this compound will be used:
(A diagram of the this compound structure with atoms numbered should be inserted here. As I cannot generate images, a descriptive representation is provided below.)
Structure of this compound:
-
Aromatic Ring: Carbons are numbered C1' to C6'. C1' is attached to the oxazolidinone nitrogen. C3' has the fluorine substituent, and C4' has the morpholine substituent.
-
Oxazolidinone Ring: The carbonyl carbon is C2. The nitrogen attached to the aromatic ring is N3. The CH₂ group is C4, and the chiral CH group is C5.
-
Acetamidomethyl Group: The CH₂ group attached to C5 is C6. The amide nitrogen is N7. The amide carbonyl is C8, and the methyl group is C9.
-
Morpholine Ring: The nitrogen is N1''. The carbons adjacent to the nitrogen are C2'' and C6''. The carbons adjacent to the oxygen are C3'' and C5''.
Expected ¹H and ¹³C NMR Spectral Data
The following table summarizes the expected chemical shifts for this compound in DMSO-d₆. These values are compiled from literature data on Linezolid and its analogs and are provided as a reference for assignment.
| Atom Number | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (ppm) |
| Oxazolidinone Ring | ||||
| C2 | - | - | - | 154.1 |
| N3 | - | - | - | - |
| H-4a, H-4b | ~3.80, ~4.15 | m, t | ~9.0 | ~47.2 |
| H-5 | ~4.75 | m | - | ~71.3 |
| Acetamidomethyl | ||||
| H-6a, H-6b | ~3.45 | t | ~5.5 | ~41.5 |
| NH-7 | ~8.25 | t | ~5.8 | - |
| C8 | - | - | - | 170.2 |
| H-9 (CH₃) | ~1.85 | s | - | ~22.6 |
| Aromatic Ring | ||||
| C1' | - | - | - | 135.5 |
| H-2' | ~7.50 | dd | 14.5, 2.5 | ~106.5 |
| C3' | - | - | - | 156.2 (d, J=245) |
| C4' | - | - | - | 133.5 (d, J=9.5) |
| H-5' | ~7.15 | d | 9.0 | ~119.2 |
| H-6' | ~7.05 | t | 9.0 | ~114.1 |
| Morpholine Ring | ||||
| H-2''/6'' | ~3.00 | t | 4.5 | ~50.7 |
| H-3''/5'' | ~3.75 | t | 4.5 | ~66.2 |
Analysis of 2D NMR Data
(R)-Linezolid Cell Culture Infection Assay: Evaluating Intracellular Efficacy
An Application Guide and Standardized Protocol
Abstract
This guide provides a comprehensive framework and detailed protocols for evaluating the intracellular antibacterial activity of (R)-Linezolid using a cell culture infection model. Linezolid is a critical member of the oxazolidinone class of antibiotics, primarily used against multidrug-resistant Gram-positive pathogens.[1] Its therapeutic activity resides in the (S)-enantiomer, which uniquely inhibits bacterial protein synthesis at the initiation stage.[2][3] The (R)-enantiomer is considered almost biologically inactive, making it an ideal negative control in stereospecificity studies or a subject of investigation for non-canonical effects.[3] This document details the necessary preliminary assays, including Minimum Inhibitory Concentration (MIC) and host cell cytotoxicity, followed by a robust protocol for assessing the compound's ability to clear intracellular Staphylococcus aureus from a macrophage cell line. These methodologies are designed for researchers in microbiology, pharmacology, and drug development to produce reliable and reproducible data on the intracellular efficacy of test compounds.
Introduction: The Challenge of Intracellular Pathogens
Many clinically significant bacteria, such as Staphylococcus aureus, can invade and persist within host cells, including professional phagocytes like macrophages.[4] This intracellular localization allows the bacteria to evade the host immune system and resist treatment with antibiotics that have poor cellular penetration, contributing to chronic and recurrent infections.[5][6] Therefore, assessing the intracellular activity of an antibiotic is a critical step in its preclinical evaluation.
Linezolid, the first clinically approved oxazolidinone, represents a vital tool against resistant pathogens like methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[7] Its unique mechanism of action and excellent oral bioavailability make it a valuable therapeutic option.[2][8]
A Note on Stereochemistry: The antibacterial activity of Linezolid is stereospecific. The (S)-enantiomer is the active therapeutic agent, while the (R)-enantiomer is largely inactive.[3] This protocol is specifically designed to test the (R)-enantiomer. This may be for the purpose of:
-
Confirming its lack of activity as a negative control.
-
Investigating any potential, unknown biological effects.
-
Assessing the purity and stereospecificity of a novel synthesis method.
This guide provides the necessary tools to rigorously test this compound in a biologically relevant intracellular infection model.
Mechanism of Action: Linezolid
Linezolid inhibits bacterial protein synthesis through a mechanism distinct from other antibiotic classes.[8] It binds to the 23S ribosomal RNA (rRNA) component of the 50S subunit of the bacterial ribosome.[2] This binding action physically obstructs the formation of a functional 70S initiation complex, which is the first and essential step in the translation of mRNA into protein.[1][9][10] By preventing this complex from assembling, Linezolid effectively halts the production of all bacterial proteins, leading to a bacteriostatic effect against staphylococci and enterococci.[7]
Caption: Mechanism of Linezolid action on bacterial protein synthesis.
Overall Experimental Workflow
A systematic approach is required to validate the results of the intracellular assay. The workflow involves determining the direct antibacterial activity and host cell toxicity of this compound before proceeding to the complex infection model.
Caption: Overall workflow for the this compound cell culture infection assay.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] This assay determines the direct effect of this compound on the bacterial strain of interest, typically S. aureus. The broth microdilution method is a standard, high-throughput approach.[12][13]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Sterile 96-well flat-bottom microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh culture plate (18-24 hours), select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]
-
Dilute this standardized suspension 1:100 in CAMHB to achieve a working concentration of approximately 1-2 x 10⁶ CFU/mL.
-
-
Prepare this compound Dilutions:
-
Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 100 µL of this compound (at 2x the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no drug).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the working bacterial inoculum (from step 1) to wells 1 through 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.[12]
-
Do not add bacteria to well 12.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound in which there is no visible turbidity (bacterial growth).[12] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Expected Data:
| This compound (µg/mL) | Growth (Turbidity) |
| 128 | - |
| 64 | - |
| 32 | + |
| 16 | + |
| 8 | + |
| 4 | + |
| 2 | + |
| 1 | + |
| 0 (Growth Control) | + |
| 0 (Sterility Control) | - |
| Note: As this compound is expected to be inactive, high MIC values are anticipated. |
Protocol 2: Host Cell Cytotoxicity Assay
Principle: Before testing for intracellular activity, it is crucial to determine the concentrations of this compound that are non-toxic to the host cells.[14] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which correlates with cell viability.[15] Live cells with active mitochondrial dehydrogenases convert the yellow MTT salt into a purple formazan product, which can be quantified spectrophotometrically.[14]
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
Sterile 96-well flat-bottom plates
Procedure:
-
Cell Seeding:
-
Seed macrophages into a 96-well plate at a density of 1-5 x 10⁴ cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare 2-fold serial dilutions of this compound in complete culture medium at 2x the desired final concentrations.
-
After 24 hours, carefully remove the medium from the cells and add 100 µL of the diluted compound to the respective wells.
-
Include untreated cells (negative control for toxicity) and wells with medium only (blank).
-
-
Incubation:
-
Incubate the plate for 24 hours (or a duration matching the planned infection assay) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple precipitate is visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as: % Viability = (Absorbance_treated / Absorbance_untreated) * 100.
-
Expected Data:
| This compound (µg/mL) | Average Absorbance (570 nm) | % Cell Viability |
| 200 | 0.15 | 10% |
| 100 | 0.75 | 50% (IC₅₀) |
| 50 | 1.35 | 90% |
| 25 | 1.47 | 98% |
| 12.5 | 1.51 | 101% |
| 0 (Untreated Control) | 1.50 | 100% |
| Note: Select concentrations that result in >90% cell viability for the infection assay. |
Protocol 3: Intracellular Infection Assay
Principle: This assay quantifies the ability of this compound to kill bacteria that have been internalized by macrophages. The protocol involves infecting a monolayer of macrophages, removing extracellular bacteria with an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin), treating the infected cells with this compound, and then lysing the macrophages to enumerate the surviving intracellular bacteria by plating for Colony Forming Units (CFUs).[16][6]
Caption: Step-by-step workflow for the intracellular infection assay.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Staphylococcus aureus strain
-
Complete culture medium (antibiotic-free)
-
Gentamicin solution
-
This compound working solutions (at non-toxic concentrations)
-
Sterile PBS
-
Sterile water with 0.1% Triton X-100 for cell lysis
-
Tryptic Soy Agar (TSA) plates
-
Sterile 24-well tissue culture plates
Procedure:
-
Preparation (Day 1):
-
Seed macrophages into a 24-well plate at a density of 1-2 x 10⁵ cells/well in 500 µL of antibiotic-free medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Infection (Day 2):
-
Prepare a mid-log phase culture of S. aureus. Adjust the concentration in antibiotic-free medium to achieve a Multiplicity of Infection (MOI) of 10 (e.g., for 2 x 10⁵ macrophages, use 2 x 10⁶ bacteria).
-
Wash the macrophage monolayer once with warm PBS.
-
Add the bacterial suspension to the wells and incubate for 1 hour at 37°C to allow phagocytosis.
-
Aspirate the medium and wash the wells three times with warm PBS to remove non-adherent bacteria.
-
Add 500 µL of medium containing a high concentration of gentamicin (e.g., 50-100 µg/mL) to kill extracellular bacteria. Incubate for 1 hour.
-
Aspirate the gentamicin-containing medium and wash three times with warm PBS. This is your T₀ (Time Zero) point.
-
-
Treatment:
-
Add 500 µL of fresh medium containing the desired non-toxic concentrations of this compound to the test wells.
-
Include an "untreated" control (medium only) and a positive control (an antibiotic known to have intracellular activity, if available).
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Enumeration of Intracellular Bacteria (Day 3):
-
To determine the T₀ bacterial load, lyse the cells in one set of wells immediately after the gentamicin step (Step 2). For all other wells, proceed after the 18-24 hour treatment.
-
Aspirate the medium and wash the monolayer three times with PBS.
-
Add 200 µL of sterile 0.1% Triton X-100 in water to each well. Incubate for 10 minutes to lyse the macrophages. Pipette vigorously to ensure complete lysis.
-
Perform 10-fold serial dilutions of the cell lysate in sterile PBS.[17]
-
Plate 100 µL of appropriate dilutions (e.g., 10⁻², 10⁻³, 10⁻⁴) onto TSA plates.
-
Incubate the plates at 37°C for 24 hours.
-
-
Data Analysis:
-
Count the colonies on plates containing between 30 and 300 colonies for statistical validity.[18]
-
Calculate the CFU/mL in the original lysate using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL) [18]
-
Compare the CFU/mL from this compound-treated wells to the untreated control wells to determine the reduction in intracellular bacteria.
-
Expected Data:
| Treatment Group | Mean Intracellular CFU/mL (at 24h) | % Reduction vs. Untreated |
| T₀ (Initial Inoculum) | 5.0 x 10⁵ | N/A |
| Untreated Control | 8.2 x 10⁵ | 0% (Baseline) |
| This compound (25 µg/mL) | 7.9 x 10⁵ | ~4% |
| (S)-Linezolid (4 µg/mL) | 1.5 x 10⁵ | ~82% |
| Note: Data is hypothetical. This compound is expected to show minimal to no reduction in intracellular CFU, while the active (S)-enantiomer would show significant reduction. |
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No intracellular bacteria at T₀ | Inefficient phagocytosis; Bacterial strain is not invasive; Macrophages are not healthy. | Use a well-characterized invasive S. aureus strain. Ensure macrophages are healthy and not over-confluent. Optimize MOI and incubation time for phagocytosis. |
| High variability between replicates | Inconsistent cell seeding; Inaccurate pipetting during dilution/plating; Clumping of bacteria. | Ensure a single-cell suspension of macrophages. Vortex bacterial suspension well. Use calibrated pipettes and practice consistent technique. Increase the number of replicates. |
| Macrophage monolayer detaches | High cytotoxicity of the compound; High bacterial load (high MOI) causing cell death. | Re-verify cytotoxicity using the MTT assay (Protocol 2) and use lower concentrations. Reduce the MOI. |
| Growth in "untreated" is lower than T₀ | Natural clearance by macrophages; Macrophages dying during the assay. | This can be normal as macrophages have innate killing mechanisms. The key is the relative reduction by the drug compared to the untreated control at the same time point. |
References
- Investigating intracellular persistence of Staphylococcus aureus within a murine alveolar macrophage cell line. (n.d.). PubMed Central.
- Bacteria Enumeration - Definition, Methods & Example. (2022, March 21). Conduct Science.
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- Staphylococcus aureus intracellular survival: A closer look in the process. (n.d.). PubMed Central.
- Development and Assessment of Intracellular Infection Models for Staphylococcus aureus. (2025, January 17). Journal of Visualized Experiments.
- Serial Dilutions and Plating: Microbial Enumeration. (n.d.). MU Profiles.
- Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. (2002, February 15). American Family Physician.
- Uptake and Intracellular Activity of Linezolid in Human Phagocytes and Nonphagocytic Cells. (n.d.). Antimicrobial Agents and Chemotherapy.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). protocols.io.
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024, November 7). Nature Protocols.
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository.
- SOP For Serial Dilution and Plating. (2025, February 27). GMP Plastics.
- lab 9 serial dilution, pour plates, and enumeration of bacteria. (n.d.). CUNY.
- What is the mechanism of Linezolid? (2024, July 17). Patsnap Synapse.
- Intracellular Activity of Antibiotics against Staphylococcus aureus in a Mouse Peritonitis Model. (n.d.). Antimicrobial Agents and Chemotherapy.
- Pharmacology of Linezolid. (2025, October 5). WikEM.
- Linezolid. (2024, March 1). StatPearls - NCBI Bookshelf.
- Development and Assessment of Intracellular Infection Models for Staphylococcus aureus. (2025, January 17). PubMed.
- Serial Dilution Protocols. (2005, September 30). American Society for Microbiology.
- Linezolid. (n.d.). Wikipedia.
- Intra- and extracellular activity of linezolid against Staphylococcus aureus in vivo and in vitro. (n.d.). Journal of Antimicrobial Chemotherapy.
- Intra- and extracellular activity of linezolid against Staphylococcus aureus in vivo and in vitro. (n.d.). PubMed.
- In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018, November 28). PubMed Central.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). Springer Protocols.
- Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. (2022, August 2). YouTube.
- The discovery of linezolid, the first oxazolidinone antibacterial agent. (n.d.). PubMed.
- The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. (n.d.). PubMed Central.
- Enantiomeric Separation of Linezolid by Chiral Reversed-Phase Liquid Chromatography. (2015, December 2). ResearchGate.
- In vitro Antimicrobial Activity Comparison of Linezolid, Tedizolid, Sutezolid and Delpazolid Against Slowly Growing Mycobacteria Isolated in Beijing, China. (2021, November 9). Taylor & Francis Online.
- A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase. (n.d.). PubMed.
- Enantiomeric separation of Linezolid by chiral reversed-phase liquid chromatography. (n.d.). PubMed.
- Rapid culture-based LNZ test for detection of linezolid susceptibility/resistance in staphylococci and enterococci. (n.d.). PubMed.
- Determination of In Vitro Activity of Linezolid in Resistance Gram-positive Bacteria by E-Test Method. (n.d.). JournalAgent.
- Linezolid Assay Using High Performance Liquid Chromatograpy (HPLC-DAD). (2014, February 6). Canada's Drug Agency.
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Application Notes and Protocols for (R)-Linezolid Resistance Induction and Detection
A Note on Stereochemistry: The Central Role of (S)-Linezolid
Before delving into the methodologies for resistance induction and detection, it is imperative to clarify the stereochemistry of Linezolid. The clinically approved and biologically active form of the antibiotic is the (S)-enantiomer, chemically designated as (S)-N-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide.[1] The (R)-enantiomer is considered its inactive counterpart. Consequently, discussions of Linezolid resistance in scientific literature and clinical practice exclusively pertain to the development of resistance against the (S)-enantiomer. This guide will, therefore, focus on the induction and detection of resistance to the active (S)-Linezolid, which for simplicity and alignment with common usage, will be referred to as Linezolid.
Introduction: Understanding Linezolid and the Emergence of Resistance
Linezolid, the first clinically approved oxazolidinone antibiotic, represents a critical therapeutic option for treating severe infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3][4] Its unique mechanism of action involves the inhibition of bacterial protein synthesis at a very early stage. Linezolid binds to the 23S ribosomal RNA (rRNA) of the 50S subunit, preventing the formation of a functional 70S initiation complex.[3][5][6] This distinct mechanism means there is no cross-resistance with other protein synthesis inhibitors.[2]
Despite its novel mechanism, resistance to Linezolid has emerged and is a growing concern. Understanding the molecular basis of this resistance and having robust methods for its induction and detection are crucial for ongoing surveillance, clinical management, and the development of next-generation oxazolidinones.
Part 1: Molecular Mechanisms of Linezolid Resistance
Linezolid resistance is primarily mediated by modifications at its ribosomal binding site. These alterations reduce the drug's affinity for its target, thereby allowing protein synthesis to proceed even in the presence of the antibiotic. The most well-characterized mechanisms are:
-
Mutations in the 23S rRNA Gene: The most common mechanism of Linezolid resistance involves point mutations in the central loop of domain V of the 23S rRNA gene.[7][8] The G2576T mutation is the most frequently observed alteration in clinical isolates of both staphylococci and enterococci.[9][10] Other significant mutations include T2500A and G2447T.[11] The level of resistance often correlates with the number of mutated rRNA operons within the bacterial chromosome.[12]
-
Alterations in Ribosomal Proteins: Mutations in the genes encoding ribosomal proteins L3 and L4, which are located near the peptidyl transferase center, have also been associated with Linezolid resistance.[7][8][13] These mutations are thought to indirectly affect the conformation of the Linezolid binding site.
-
The cfr Gene-Mediated Resistance: A significant and transferable mechanism of resistance is the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene.[9][14] This gene encodes a methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA.[15] This methylation sterically hinders the binding of Linezolid and other antibiotics that target the peptidyl transferase center, leading to a multi-drug resistance phenotype known as PhLOPSA (Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A).[16] The cfr gene is often located on mobile genetic elements like plasmids, facilitating its horizontal transfer between bacteria.[16][17]
Signaling Pathway of Resistance
Caption: Figure 1. Mechanisms of Linezolid Resistance.
Part 2: Protocols for In Vitro Induction of Linezolid Resistance
The in vitro generation of Linezolid-resistant mutants is a valuable tool for studying resistance mechanisms and for the preclinical evaluation of new antimicrobial agents. The following protocol describes a multi-step passage method.
Protocol 2.1: Step-wise Exposure to Increasing Linezolid Concentrations
Principle: This method relies on the selection of spontaneous mutants by serially passaging a bacterial culture in the presence of gradually increasing concentrations of Linezolid.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Linezolid analytical powder
-
Sterile culture tubes
-
Incubator (37°C)
-
Spectrophotometer
-
Sterile agar plates (e.g., Tryptic Soy Agar)
Procedure:
-
Prepare a starting inoculum: Inoculate a single colony of the test organism into 5 mL of CAMHB and incubate overnight at 37°C.
-
Determine the initial Minimum Inhibitory Concentration (MIC): Perform a baseline MIC test for Linezolid against the starting culture using a standard broth microdilution method (see Protocol 3.1).
-
Initiate the selection process: a. Prepare a series of tubes containing CAMHB with Linezolid at concentrations of 0.25x, 0.5x, 1x, and 2x the initial MIC. b. Inoculate each tube with the overnight culture to a final density of approximately 5 x 105 CFU/mL. c. Incubate the tubes at 37°C for 24 hours.
-
Serial Passage: a. Identify the tube with the highest concentration of Linezolid that shows visible bacterial growth. b. Use the culture from this tube to inoculate a new series of tubes with increasing Linezolid concentrations. The new concentration range should bracket and exceed the previously highest concentration. c. Repeat this process for a predetermined number of passages (e.g., 10-20 passages) or until a significant increase in the MIC is observed.
-
Isolate and Characterize Resistant Mutants: a. After several passages, plate a sample from the culture growing at the highest Linezolid concentration onto sterile agar plates. b. Incubate the plates at 37°C for 24-48 hours. c. Select individual colonies and confirm their elevated Linezolid MIC. d. Cryopreserve the confirmed resistant isolates for further genotypic analysis.
Causality Behind Experimental Choices:
-
Step-wise increase in concentration: A gradual increase in selective pressure is more likely to select for stable, low-level resistance mutations that can accumulate over time, mimicking the clinical scenario of resistance development during prolonged therapy.
-
Standardized inoculum: A consistent starting bacterial density ensures the reproducibility of the selection process.
Part 3: Phenotypic Detection of Linezolid Resistance
Phenotypic methods are essential for determining the susceptibility of a bacterial isolate to Linezolid in a clinical or research setting.
Protocol 3.1: Broth Microdilution for MIC Determination
Principle: This is the gold-standard method for determining the MIC of an antibiotic. It involves challenging a standardized bacterial inoculum with serial two-fold dilutions of the antibiotic in a liquid growth medium.
Materials:
-
96-well microtiter plates
-
CAMHB
-
Linezolid stock solution
-
Bacterial suspension equivalent to a 0.5 McFarland standard
-
Multichannel pipette
Procedure:
-
Prepare Linezolid dilutions: In a 96-well plate, prepare serial two-fold dilutions of Linezolid in CAMHB to cover a clinically relevant concentration range (e.g., 0.125 to 128 µg/mL).
-
Prepare the inoculum: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculate the plate: Add the standardized inoculum to each well containing the Linezolid dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate: Incubate the plate at 37°C for 16-20 hours.
-
Read the results: The MIC is the lowest concentration of Linezolid that completely inhibits visible bacterial growth.
Data Presentation: CLSI Breakpoints for Linezolid
| Organism Group | Susceptible (µg/mL) | Intermediate (µg/mL) | Resistant (µg/mL) |
| Staphylococcus aureus | ≤ 4 | - | ≥ 8 |
| Enterococcus spp. | ≤ 2 | 4 | ≥ 8 |
| Streptococcus pneumoniae | ≤ 2 | - | ≥ 4 |
Note: Breakpoints are based on CLSI guidelines and may be updated. Always refer to the latest CLSI documents.
Part 4: Genotypic Detection of Linezolid Resistance Mechanisms
Genotypic methods provide a more detailed understanding of the underlying resistance mechanisms.
Protocol 4.1: PCR and Sanger Sequencing for 23S rRNA and Ribosomal Protein Mutations
Principle: This method involves amplifying the specific gene regions where resistance mutations are known to occur, followed by DNA sequencing to identify any nucleotide changes.
Materials:
-
DNA extraction kit
-
PCR primers for the domain V region of the 23S rRNA gene and for the rplC (L3) and rplD (L4) genes
-
Taq DNA polymerase and dNTPs
-
Thermocycler
-
Gel electrophoresis equipment
-
Sanger sequencing service
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from the Linezolid-resistant and a susceptible control strain.
-
PCR Amplification: a. Set up PCR reactions using primers that flank the target regions of the 23S rRNA gene, rplC, and rplD. b. Perform PCR using an optimized cycling protocol.
-
Verification of Amplicon: Run the PCR products on an agarose gel to confirm the amplification of a product of the expected size.
-
Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Sequence Analysis: Align the obtained sequences with the corresponding sequences from the susceptible control strain to identify any mutations.
Protocol 4.2: PCR for the Detection of the cfr Gene
Principle: This is a rapid method to screen for the presence of the cfr gene.
Materials:
-
DNA extraction kit
-
cfr-specific PCR primers
-
Taq DNA polymerase and dNTPs
-
Thermocycler
-
Gel electrophoresis equipment
Procedure:
-
Genomic DNA Extraction: Extract DNA from the test isolate.
-
PCR Amplification: a. Set up a PCR reaction using validated cfr-specific primers. b. Include a positive control (cfr-positive strain) and a negative control (no DNA). c. Perform PCR using an optimized cycling protocol.
-
Analysis: Run the PCR products on an agarose gel. The presence of a band of the expected size indicates that the isolate harbors the cfr gene.
Experimental Workflow for Resistance Detection
Caption: Figure 2. Workflow for Linezolid Resistance Detection.
References
- Wilson, D. N., et al. (2008). Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome. Antimicrobial Agents and Chemotherapy, 55(2), 665-671. [Link]
- Locke, J. B., et al. (2010). Mutations in 23S rRNA at the Peptidyl Transferase Center and Their Relationship to Linezolid Binding and Cross-Resistance. Antimicrobial Agents and Chemotherapy, 54(12), 5352-5355. [Link]
- Lee, H., et al. (2013). 23S rRNA mutations in linezolid-resistant clinical isolates of M. tuberculosis: A report of two cases.
- Toh, S. M., et al. (2007). Clinical and Microbiological Aspects of Linezolid Resistance Mediated by the cfr Gene Encoding a 23S rRNA Methyltransferase. Antimicrobial Agents and Chemotherapy, 51(8), 3009-3011. [Link]
- Wilson, D. N. (2011). Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome. Antimicrobial Agents and Chemotherapy, 55(8), 3714-3719. [Link]
- Barber, M., et al. (2010). Elevated linezolid resistance in clinical cfr-positive Staphylococcus aureus isolates is associated with co-occurring mutations in ribosomal protein L3. Antimicrobial Agents and Chemotherapy, 54(12), 5352-5355. [Link]
- Wilson, D. N. (2014). Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome. Antimicrobial Agents and Chemotherapy, 58(8), 4349-4357. [Link]
- Diaz, L., et al. (2012). Transferable Plasmid-Mediated Resistance to Linezolid Due to cfr in a Human Clinical Isolate of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy, 56(9), 4648-4653. [Link]
- Zurenko, G. E., et al. (2001). Resistance to Linezolid: Characterization of Mutations in rRNA and Comparison of Their Occurrences in Vancomycin-Resistant Enterococci. Antimicrobial Agents and Chemotherapy, 45(7), 2069-2073. [Link]
- Khan, A., et al. (2019). Linezolid-resistance Staphylococcus aureus – Prevalence, Emerging Resistance Mechanisms, Challenges and Perspectives. Journal of Clinical and Diagnostic Research, 13(6). [Link]
- Schwarz, S., et al. (2021). Mechanisms of Linezolid Resistance in Mycobacteria. Antibiotics, 10(5), 503. [Link]
- Klitgaard, J. S., et al. (2015). Mutations in L3 that have been associated with linezolid resistance.
- Mendes, R. E., et al. (2008). First Report of cfr-Mediated Resistance to Linezolid in Human Staphylococcal Clinical Isolates Recovered in the United States. Antimicrobial Agents and Chemotherapy, 52(6), 2244-2246. [Link]
- Jan, I., et al. (2018). Detection of linezolid resistance cfr gene among MRSA isolates. Journal of Infection and Public Health, 11(5), 735-736. [Link]
- Morales, G., et al. (2010). Resistance to Linezolid Is Mediated by the cfr Gene in the First Report of an Outbreak of Linezolid-Resistant Staphylococcus aureus. Clinical Infectious Diseases, 50(6), 821-825. [Link]
- Gu, B., et al. (2018). Mechanisms of linezolid resistance in staphylococci and enterococci isolated from two teaching hospitals in Shanghai, China. BMC Microbiology, 18(1), 196. [Link]
- Ford, C. W., et al. (2002). Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. American Family Physician, 65(4), 631-638. [Link]
- Kato, H., et al. (2022). Resistance mechanisms and tedizolid susceptibility in clinical isolates of linezolid-resistant bacteria in Japan. Journal of Antimicrobial Chemotherapy, 77(8), 2167-2172. [Link]
- Feng, J., et al. (2015). Mutations and modifications in the 23S rRNA related to linezolid resistance.
- Besier, S., et al. (2008). Linezolid Resistance in Staphylococcus aureus: Gene Dosage Effect, Stability, Fitness Costs, and Cross-Resistances. Antimicrobial Agents and Chemotherapy, 52(4), 1570-1572. [Link]
- Patsnap. (2024). What is the mechanism of Linezolid?
- Livermore, D. M. (2003). Linezolid in vitro: Mechanism and antibacterial spectrum. Journal of Antimicrobial Chemotherapy, 51(suppl_2), ii9-ii16. [Link]
- DailyMed. (2023). Pharmacology of Linezolid. DailyMed. [Link]
- Azzouz, A., & Preuss, C. V. (2024). Linezolid.
- U.S. Food and Drug Administration. (2000). Clinical Pharmacology Biopharmaceutics Review(s).
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A Robust and Validated LC-MS/MS Method for the Stereospecific Quantification of (R)-Linezolid in Human Plasma
An Application Note from the Office of the Senior Application Scientist
Abstract
Linezolid, the first clinically approved oxazolidinone antibiotic, is administered as the pure (S)-enantiomer, which contains the entirety of its antibacterial activity. The (R)-enantiomer is considered an impurity and is pharmacologically inactive. Monitoring the levels of the (R)-enantiomer in plasma is critical during drug development and in clinical settings to assess the stereochemical integrity of the drug product and to investigate potential in vivo racemization. This application note presents a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (R)-Linezolid in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a chiral stationary phase for the effective chromatographic separation of Linezolid enantiomers. The method has been validated according to the principles outlined in the FDA's Bioanalytical Method Validation guidance and is suitable for high-throughput analysis in pharmacokinetic and clinical research studies.[1][2][3]
Introduction: The Imperative for Chiral Purity
Linezolid is a synthetic antibiotic that represents the first member of the oxazolidinone class.[4] Its unique mechanism of action involves the inhibition of the initiation phase of bacterial protein synthesis, making it effective against a wide range of Gram-positive pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4][5][6]
Linezolid possesses a single chiral center at the C-5 position of the oxazolidinone ring and is developed and administered exclusively as the (S)-(-)-enantiomer.[5][7] The stereochemical configuration is paramount, as the antibacterial activity resides solely within this enantiomer. The (R)-(+)-enantiomer is pharmacologically inactive and is therefore classified as a stereoisomeric impurity. The stereospecific quantification of this compound in a biological matrix like plasma is therefore essential for:
-
Quality Control: Ensuring the enantiomeric purity of the administered drug.
-
Pharmacokinetic Studies: Investigating whether in vivo metabolic processes or physiological conditions lead to racemization (the conversion of the active (S)-enantiomer to the inactive (R)-enantiomer).
-
Toxicology: Assessing any potential off-target effects or toxicities associated with the (R)-enantiomer.
This guide provides a comprehensive, field-tested protocol for the reliable quantification of this compound in human plasma using LC-MS/MS, a technique renowned for its specificity and sensitivity.
Principle of the Method
The analytical strategy is founded on three core principles:
-
Efficient Sample Cleanup: Plasma proteins, which can interfere with analysis, are removed using a simple and rapid protein precipitation (PPT) technique.[8][9]
-
Stereospecific Separation: The crucial separation of this compound from its active (S)-enantiomer is achieved using a specialized chiral liquid chromatography column.
-
Sensitive and Specific Detection: Quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard.[10][11]
Materials, Reagents, and Instrumentation
Standards and Reagents
-
This compound reference standard (≥98% purity)
-
(S)-Linezolid reference standard (≥98% purity)
-
Linezolid-d3 (stable isotope-labeled internal standard, IS)
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Methanol (MeOH)
-
LC-MS grade Water
-
Ammonium Acetate (≥99% purity)
-
Formic Acid (LC-MS grade)
-
Control human plasma (K2-EDTA)
Instrumentation and Equipment
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of precise gradient delivery.
-
Chiral Column: Chiralpak AD-H, 5 µm, 4.6 x 150 mm (or equivalent polysaccharide-based chiral stationary phase).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI+) source.
-
Laboratory Equipment: Analytical balance, vortex mixer, refrigerated microcentrifuge, calibrated pipettes, and appropriate vials and plates.
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and QCs
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound, (S)-Linezolid, and Linezolid-d3 (IS) in methanol to achieve a final concentration of 1 mg/mL for each.
-
Working Standard Solutions: Prepare intermediate working solutions of this compound by serially diluting the primary stock solution with 50:50 (v/v) ACN:Water. These will be used to spike into blank plasma for calibration standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Linezolid-d3 primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation agent.
-
Calibration Standards and QCs: Prepare CS and QC samples by spiking the appropriate this compound working standard solutions into blank human plasma (typically a 5-10% spike volume to minimize matrix effects). A typical calibration curve range for this compound as an impurity might be 0.5 to 100 ng/mL.
Plasma Sample Preparation: Protein Precipitation
Protein precipitation is selected for its simplicity, speed, and high recovery for Linezolid.[9][12] It effectively removes the majority of plasma proteins.[8][13]
Protocol:
-
Pipette 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the ice-cold Internal Standard Working Solution (100 ng/mL Linezolid-d3 in acetonitrile). The 3:1 ratio of ACN to plasma is effective for protein removal.[14][15]
-
Vortex vigorously for 30 seconds to ensure complete protein denaturation.[16]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to an HPLC vial or 96-well plate for analysis.
Sources
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. fda.gov [fda.gov]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
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- 11. researchgate.net [researchgate.net]
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- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. a protein precipitation extraction method [protocols.io]
Topic: In Vivo Efficacy Testing of (R)-Linezolid in a Murine Thigh Infection Model
An Application Note for Drug Development Professionals
Abstract
Linezolid, the first clinically approved oxazolidinone antibiotic, is a critical therapeutic agent for combating multi-drug resistant Gram-positive infections.[1][2] It is administered as the pure (S)-enantiomer, which contains the entirety of its antibacterial activity. The (R)-enantiomer is considered a stereoisomeric impurity. Understanding the in vivo biological profile of this (R)-enantiomer is crucial for a comprehensive safety and efficacy assessment of the active pharmaceutical ingredient. This application note provides a detailed, field-proven protocol for evaluating the in vivo efficacy of (R)-Linezolid using a neutropenic murine thigh infection model, a standard for assessing antimicrobial agents.[3][4] We will detail the scientific rationale behind the model selection, experimental design, step-by-step procedures, and data interpretation, ensuring a robust and reproducible study.
Introduction: The Significance of Stereochemistry in Oxazolidinone Efficacy
The oxazolidinone class of antibiotics represents a significant advancement in antimicrobial therapy, primarily due to its unique mechanism of action and its effectiveness against challenging pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[1][5] Linezolid, the vanguard of this class, functions by inhibiting the initiation phase of bacterial protein synthesis.[6][7][8] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, a mechanism distinct from other protein synthesis inhibitors.[5][]
A cornerstone of pharmacology is the principle of stereochemistry, where the three-dimensional arrangement of atoms in a molecule can drastically alter its biological activity. Linezolid is a chiral molecule, and its therapeutic activity resides exclusively in the (S)-enantiomer (PNU-100766).[10] The (R)-enantiomer, conversely, is essentially inactive in vitro. Therefore, evaluating the in vivo properties of this compound is not for primary efficacy, but rather to confirm its lack of antibacterial effect and to ensure it does not contribute to unforeseen toxicity or antagonize the active enantiomer.
This guide provides a comprehensive framework for this validation, using a murine model that is highly relevant for preclinical antibiotic development.[11]
Mechanism of Action of Linezolid
To understand the efficacy evaluation, it is critical to grasp the drug's mechanism. The diagram below illustrates how Linezolid disrupts bacterial protein synthesis.
Caption: Mechanism of (S)-Linezolid action on bacterial protein synthesis.
Preclinical Model Rationale and Design
Animal Model Selection: The Murine System
Murine models are the cornerstone of preclinical infectious disease research for several compelling reasons:
-
Genetic Homogeneity: Inbred strains like BALB/c or C57BL/6 provide a consistent genetic background, reducing biological variability between subjects.[12]
-
Cost and Handling: Mice are relatively inexpensive to procure and house, and their small size makes them easy to handle for dosing and sample collection.[12]
-
Established Protocols: A vast body of literature exists for various murine infection models, providing robust, validated methodologies.[13][14]
Infection Model: Localized Thigh Infection
For evaluating antibacterial efficacy, the localized thigh infection model offers distinct advantages over systemic models:
-
Quantitative Endpoint: The primary outcome is the bacterial load (Colony Forming Units, CFU) in a specific, contained tissue, providing a highly quantitative measure of drug efficacy.[15]
-
Reproducibility: The infection is highly reproducible, and the bacterial burden remains relatively stable in untreated animals over a 24-hour period.
-
PK/PD Correlation: It is the standard model for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships for antibiotics, where the drug concentration at the site of infection can be correlated with bacterial killing. For Linezolid, the key PK/PD index is the 24-hour Area Under the Curve to Minimum Inhibitory Concentration ratio (AUC/MIC).[16]
Immunosuppression: Rationale for a Neutropenic Model
To create a rigorous and reproducible infection, transient neutropenia is induced using cyclophosphamide.[3][4]
-
Causality: Neutropenia impairs the host's innate immune response, making the mice more susceptible to infection. This ensures that the observed antibacterial effect is primarily due to the drug's activity rather than a variable host immune clearance.
-
Bacteriostatic vs. Bactericidal: This model clearly distinguishes between bacteriostatic agents (which prevent growth) and bactericidal agents (which actively kill bacteria). Linezolid is generally considered bacteriostatic against staphylococci.[6]
Bacterial Strain and In Vitro Characterization
-
Strain Selection: A clinically relevant, well-characterized strain of Staphylococcus aureus should be used. A methicillin-resistant strain (MRSA), such as ATCC 43300, is an appropriate choice as it represents a key clinical target for Linezolid.
-
MIC Determination: Before initiating in vivo studies, the Minimum Inhibitory Concentration (MIC) of both this compound and (S)-Linezolid against the chosen bacterial strain must be determined. This is a critical self-validation step. The procedure should follow established standards from the Clinical and Laboratory Standards Institute (CLSI).[17][18] This confirms the expected activity of the (S)-enantiomer and the predicted inactivity of the (R)-enantiomer.
Materials and Methods
Animals
-
Specific pathogen-free, female ICR or CD-1 mice, 6-8 weeks old, weighing 23-27 g.
Bacterial Strain
-
Staphylococcus aureus MRSA (e.g., ATCC 43300).
-
Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA) plates.
Reagents and Test Articles
-
This compound
-
(S)-Linezolid (for positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose or 20% Captisol®)
-
Cyclophosphamide
-
Sterile 0.9% saline
-
Isoflurane (for anesthesia)
Equipment
-
Calibrated pipettes and sterile tips
-
1 mL syringes with 27-gauge needles
-
Oral gavage needles
-
Stomacher or tissue homogenizer
-
Incubator (37°C)
-
Spiral plater or manual plating supplies
-
Colony counter
Detailed Experimental Protocol
This protocol is designed for a single efficacy experiment. Group sizes of 5-8 mice are recommended to achieve statistical power.
Phase 1: Acclimatization and Immunosuppression
-
Acclimatization: House mice in a controlled environment for at least 3 days prior to the experiment to reduce stress.
-
Induce Neutropenia:
-
Four days before infection (Day -4), administer cyclophosphamide at 150 mg/kg via intraperitoneal (IP) injection.
-
One day before infection (Day -1), administer a second dose of cyclophosphamide at 100 mg/kg (IP).
-
Rationale: This two-dose regimen ensures profound and sustained neutropenia throughout the 24-hour experimental window.
-
Phase 2: Bacterial Inoculum Preparation and Infection
-
Inoculum Prep: On the day of infection (Day 0), inoculate TSB with the MRSA strain from a fresh overnight plate. Grow the culture at 37°C with shaking to mid-log phase (approx. 2-3 hours).
-
Wash and Dilute: Centrifuge the bacterial suspension, wash the pellet with sterile saline, and resuspend. Dilute the suspension in sterile saline to achieve a final concentration of approximately 1-2 x 10⁷ CFU/mL.
-
Verify Titer: Plate serial dilutions of the final inoculum on TSA plates to retrospectively confirm the exact concentration administered.
-
Infection:
-
Lightly anesthetize mice with isoflurane.
-
Inject 0.1 mL of the bacterial inoculum via intramuscular (IM) injection into the right posterior thigh muscle.
-
Target Inoculum: This delivers ~1-2 x 10⁶ CFU per mouse.
-
Phase 3: Drug Administration
-
Group Assignment: Randomize mice into treatment groups (n=5-8 per group):
-
Group 1: Vehicle Control
-
Group 2: (S)-Linezolid (Positive Control, e.g., 20 mg/kg)
-
Group 3: this compound (Test Article, e.g., 20 mg/kg)
-
Group 4: this compound (Test Article, e.g., 100 mg/kg)
-
-
Dosing:
-
At 2 hours and 12 hours post-infection, administer the assigned treatment via oral gavage (p.o.) or another appropriate route.
-
Rationale: A 2-hour post-infection start allows the infection to establish. The twice-daily dosing regimen mimics clinical use and is based on the pharmacokinetic profile of Linezolid in mice.[16][19]
-
Phase 4: Endpoint Measurement (Bacterial Burden)
-
Tissue Harvest: At 24 hours post-infection, humanely euthanize all mice via CO₂ asphyxiation followed by cervical dislocation.
-
Dissection: Aseptically dissect the entire injected thigh muscle and record its weight.
-
Homogenization: Place the muscle in a sterile stomacher bag with a known volume of sterile saline (e.g., 2 mL). Homogenize thoroughly until the tissue is liquefied.
-
Serial Dilution: Perform 10-fold serial dilutions of the tissue homogenate in sterile saline.
-
Plating: Plate 100 µL of the appropriate dilutions onto TSA plates.
-
Incubation: Incubate plates at 37°C for 18-24 hours.
-
Enumeration: Count the colonies on plates that have between 30 and 300 colonies.
Workflow Visualization
The following diagram outlines the complete experimental workflow.
Caption: Experimental workflow for the murine thigh infection model.
Data Analysis and Interpretation
Calculating Bacterial Load
The bacterial concentration in the thigh is expressed as log₁₀ CFU per gram of tissue. Use the following formula:
Log₁₀ CFU/gram = Log₁₀ [ (Colony Count × Dilution Factor) / (Volume Plated in mL × Tissue Weight in grams) ]
Interpreting the Results
The efficacy of each treatment is determined by comparing the mean log₁₀ CFU/gram of the treated groups to the vehicle control group at the 24-hour time point.
-
Vehicle Control: Establishes the baseline bacterial burden after 24 hours of untreated infection.
-
(S)-Linezolid (Positive Control): This group should show a statistically significant reduction in bacterial load compared to the vehicle. A reduction of ≥1 log₁₀ is typically considered effective.[3] This result validates the experimental model.
-
This compound: The primary expectation is that this compound will show no significant reduction in bacterial load compared to the vehicle control, even at high doses. The CFU count should be statistically similar to the vehicle group.
Sample Data Presentation
All quantitative data should be summarized in a clear, structured table.
| Treatment Group | Dose (mg/kg, b.i.d.) | N | Mean Thigh Weight (g) ± SD | Mean Log₁₀ CFU/gram ± SD | Δ Log₁₀ CFU vs. Vehicle |
| Vehicle Control | - | 8 | 0.85 ± 0.05 | 7.52 ± 0.25 | - |
| (S)-Linezolid | 20 | 8 | 0.83 ± 0.06 | 5.48 ± 0.31 | -2.04 |
| This compound | 20 | 8 | 0.86 ± 0.04 | 7.45 ± 0.28 | -0.07 |
| This compound | 100 | 8 | 0.84 ± 0.05 | 7.39 ± 0.30 | -0.13 |
Data are hypothetical and for illustrative purposes only.
Conclusion
This application note provides a robust, validated protocol for assessing the in vivo antibacterial efficacy of this compound. By following this detailed methodology, researchers can confidently determine the lack of activity of this enantiomeric impurity, a critical step in the overall characterization of the Linezolid drug substance. The use of appropriate controls, a quantitative endpoint, and a clinically relevant infection model ensures the generation of trustworthy and high-quality data suitable for regulatory and internal decision-making purposes.
References
- Title: Linezolid - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Inform
- Title: Linezolid - Wikipedia Source: Wikipedia URL:[Link]
- Title: Clinical Pharmacology Biopharmaceutics Review(s)
- Title: Current Updates on Oxazolidinone and Its Significance Source: PubMed Central (PMC) URL:[Link]
- Title: In Vivo Efficacy of a Novel Oxazolidinone Compound in Two Mouse Models of Infection Source: Antimicrobial Agents and Chemotherapy URL:[Link]
- Source: U.S.
- Title: M100 | Performance Standards for Antimicrobial Susceptibility Testing Source: Clinical and Laboratory Standards Institute (CLSI) URL:[Link]
- Title: Comparative In Vivo Efficacies of Epithelial Lining Fluid Exposures of Tedizolid, Linezolid, and Vancomycin for Methicillin-Resistant Staphylococcus aureus in a Mouse Pneumonia Model Source: PubMed Central (PMC) URL:[Link]
- Title: Oxazolidinones as versatile scaffolds in medicinal chemistry Source: PubMed Central (PMC) URL:[Link]
- Title: Mouse models for infectious diseases caused by Staphylococcus aureus Source: PubMed Central (PMC) URL:[Link]
- Title: Mouse Models as Resources for Studying Infectious Diseases Source: PubMed Central (PMC) URL:[Link]
- Title: M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition Source: National Institutes of Health, Pakistan URL:[Link]
- Title: Determination of enantiomeric impurity of linezolid by capillary electrophoresis Source: ResearchG
- Title: What is the mechanism of Linezolid?
- Title: Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects Source: MDPI URL:[Link]
- Source: U.S.
- Title: Linezolid and Its Immunomodulatory Effect: In Vitro and In Vivo Evidence Source: Frontiers in Pharmacology URL:[Link]
- Title: Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Seventh Informational Supplement Source: ResearchG
- Title: Pharmacokinetics of Intravenous and Oral Linezolid in Adults with Cystic Fibrosis Source: Antimicrobial Agents and Chemotherapy URL:[Link]
- Title: FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development Source: PubMed Central (PMC) URL:[Link]
- Title: In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid)
- Title: The discovery of linezolid, the first oxazolidinone antibacterial agent Source: PubMed URL:[Link]
- Title: Efficacy of Linezolid against Staphylococcus aureus in Different Rodent Skin and Soft Tissue Infections Models Source: MDPI URL:[Link]
- Title: Linezolid: a review of its properties, function, and use in critical care Source: Annals of Clinical Microbiology and Antimicrobials URL:[Link]
- Title: Murine Models for Staphylococcal Infection Source: Cass
- Title: Enantiomeric separation of Linezolid by chiral reversed-phase liquid chromatography Source: Journal of Pharmaceutical and Biomedical Analysis URL:[Link]
- Title: In Vivo Mouse Models of Bacterial Infection Source: ImQuest BioSciences URL:[Link]
- Title: Efficacy of linezolid against Staphylococcus aureus in different rodent skin and soft tissue infections models Source: ResearchG
Sources
- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Linezolid - Wikipedia [en.wikipedia.org]
- 6. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 8. dovepress.com [dovepress.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mouse Models as Resources for Studying Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Murine Models for Staphylococcal Infection. | Cassat Lab [vumc.org]
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- 17. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 18. nih.org.pk [nih.org.pk]
- 19. The discovery of linezolid, the first oxazolidinone antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Evaluating the In Vitro Efficacy of (R)-Linezolid Against Methicillin-Resistant Staphylococcus aureus (MRSA) Strains
For: Researchers, scientists, and drug development professionals in the fields of microbiology, infectious diseases, and antimicrobial chemotherapy.
Introduction: The Clinical Imperative for Stereospecific Antibiotic Assessment
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant global health threat, responsible for a spectrum of difficult-to-treat infections.[1][2] Linezolid, the first clinically approved oxazolidinone antibiotic, represents a critical therapeutic option for serious Gram-positive infections, including those caused by MRSA.[3][4][5] Its unique mechanism of action—inhibiting the formation of the 70S initiation complex in bacterial protein synthesis—circumvents cross-resistance with many other antibiotic classes.[3][4][5][6][7]
Linezolid is a chiral molecule, and it is administered as the pure (S)-enantiomer. However, during synthesis and metabolism, the (R)-enantiomer can be present as an impurity or metabolite. While the (S)-enantiomer is the active therapeutic agent, understanding the antimicrobial contribution, if any, of the (R)-enantiomer is crucial for a comprehensive pharmacological profile. This protocol provides a detailed framework for determining the in vitro activity of (R)-Linezolid against clinically relevant MRSA strains, adhering to the rigorous standards set by the Clinical and Laboratory Standards Institute (CLSI).
Scientific Rationale & Foundational Principles
Mechanism of Action of Linezolid
Linezolid exerts its bacteriostatic effect against staphylococci by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit.[3][4] This action prevents the assembly of a functional 70S ribosome, a critical first step in protein synthesis.[4][7] By targeting this early stage, linezolid's activity is distinct from other protein synthesis inhibitors that act on later elongation steps.[5] This unique target is also the basis for its low incidence of cross-resistance.[6]
Caption: Mechanism of Linezolid Action.
The Importance of Stereoisomer Testing
The biological activity of chiral drugs often resides in a single enantiomer. The "inactive" enantiomer, or distomer, can be inert, contribute to side effects, or even have antagonistic effects. Therefore, characterizing the antimicrobial activity of this compound is essential to:
-
Confirm Stereospecific Activity: Validate that the desired biological activity is predominantly or exclusively associated with the (S)-enantiomer.
-
Assess Impurity Impact: Determine if the presence of the (R)-enantiomer as a manufacturing impurity could affect the overall potency of the active pharmaceutical ingredient (API).
-
Understand Metabolic Profile: Evaluate the activity of any metabolites that may be formed in vivo.
Materials and Reagents
Bacterial Strains
-
Test Strains: A panel of well-characterized MRSA strains. This should include both reference strains and recent clinical isolates to ensure relevance.
-
Quality Control (QC) Strain: Staphylococcus aureus ATCC® 29213™. This strain is mandated by CLSI for monitoring the accuracy and precision of linezolid susceptibility testing.[8][9][10][11]
Reagents and Media
-
This compound analytical standard (purity ≥98%)
-
(S)-Linezolid analytical standard (for comparison, purity ≥98%)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[10]
-
Mueller-Hinton Agar (MHA)
-
Dimethyl sulfoxide (DMSO), sterile
-
0.9% Saline, sterile
-
Tryptic Soy Agar (TSA) or Blood Agar plates for culture maintenance
-
McFarland 0.5 turbidity standard
Equipment
-
Calibrated micropipettes and sterile tips
-
Sterile 96-well U-bottom microtiter plates
-
Incubator (ambient air, 35°C ± 2°C)
-
Vortex mixer
-
Spectrophotometer or turbidimeter
-
Biosafety cabinet (Class II)
Experimental Protocols
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and will be detailed here. This method provides a quantitative measure of the antimicrobial agent's potency.
Overall Experimental Workflow
Sources
- 1. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacology of Linezolid | Pharmacology Mentor [pharmacologymentor.com]
- 4. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 6. Linezolid - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Use of linezolid susceptibility test results as a surrogate for the susceptibility of Gram-positive pathogens to tedizolid, a novel oxazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accuracy of Six Antimicrobial Susceptibility Methods for Testing Linezolid against Staphylococci and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of Linezolid Resistance in Staphylococci and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (R)-Linezolid in Gram-Positive Bacteria Research
Introduction
Linezolid, the first clinically approved oxazolidinone antibiotic, provides a critical therapeutic option for treating serious infections caused by multidrug-resistant Gram-positive bacteria.[1][2] This guide offers an in-depth overview of the research applications of (R)-Linezolid, the active enantiomer of the drug. It covers its unique mechanism of action, detailed protocols for in vitro research, and the scientific principles underlying its use. This document is intended for researchers, scientists, and professionals in drug development who are focused on studying Gram-positive pathogens.
Mechanism of Action: A Unique Approach to Protein Synthesis Inhibition
Linezolid disrupts bacterial protein synthesis at the initiation stage, a mechanism distinct from most other protein synthesis inhibitors that act during elongation.[3][4] It binds to the 23S ribosomal RNA (rRNA) on the 50S subunit of the bacterial ribosome.[][6] This binding prevents the formation of a functional 70S initiation complex, which is essential for starting protein synthesis.[1][7] This unique mode of action means that cross-resistance between Linezolid and other protein synthesis inhibitors is rare.[3]
Figure 1. Mechanism of action of this compound.
In Vitro Susceptibility Testing
Determining the minimum inhibitory concentration (MIC) is a crucial in vitro method for evaluating a bacterial strain's susceptibility to an antibiotic.[8]
Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[9]
Principle: A standardized suspension of the test organism is added to a series of microplate wells containing serial twofold dilutions of this compound. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after incubation.[8][9]
Protocol:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a suitable amount of this compound powder and dissolve it in a recommended solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).[9]
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to prepare a working solution at a concentration that is a multiple of the highest concentration to be tested.[9]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing a suitable broth, such as Tryptic Soy Broth.
-
Incubate the broth culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[9]
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microplate wells.
-
-
Microplate Preparation and Inoculation:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound working solution to the first well of each test row and perform serial twofold dilutions across the plate.
-
The final volume in each well should be 50 µL before adding the inoculum.
-
Add 50 µL of the diluted bacterial inoculum to each well, for a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control well (without antibiotic) and a sterility control well (without bacteria).
-
-
Incubation and Interpretation:
-
Incubate the microplate at 35-37°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[9]
-
Table 1. Example MIC Breakpoints for Linezolid against Common Gram-Positive Bacteria.
| Organism | Susceptible (µg/mL) | Intermediate (µg/mL) | Resistant (µg/mL) |
| Staphylococcus aureus | ≤ 4 | - | ≥ 8 |
| Enterococcus faecium | ≤ 2 | 4 | ≥ 8 |
| Streptococcus pneumoniae | ≤ 2 | 4 | ≥ 8 |
Note: Breakpoints can vary by organization (e.g., CLSI, EUCAST). Always refer to the latest guidelines.[10][11]
Figure 2. Broth microdilution workflow for MIC determination.
Time-Kill Assays
Time-kill assays provide dynamic information on the bactericidal or bacteriostatic activity of an antibiotic over time.
Principle: A standardized inoculum of the test organism is exposed to a constant concentration of this compound. At specified time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).
Protocol:
-
Preparation:
-
Prepare this compound solutions in a suitable broth (e.g., CAMHB) at concentrations that are multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).
-
Prepare a bacterial inoculum as described for the broth microdilution method, with a final target concentration of approximately 5 x 10^5 to 1 x 10^7 CFU/mL in the test flasks.[12][13]
-
-
Assay Procedure:
-
Dispense the bacterial inoculum into flasks containing the different concentrations of this compound and a growth control flask (without antibiotic).
-
Incubate the flasks at 35-37°C with shaking.
-
At predetermined time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each flask.[12]
-
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).
-
Plate a specific volume (e.g., 50-100 µL) of appropriate dilutions onto non-selective agar plates (e.g., Mueller-Hinton or Tryptic Soy Agar).[12]
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each this compound concentration and the growth control.
-
Bacteriostatic activity is generally defined as a < 3-log10 reduction in CFU/mL from the initial inoculum.[12]
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[12]
-
Investigating Mechanisms of Resistance
Linezolid resistance is an important clinical issue, and research into its mechanisms is essential for surveillance and the development of new treatments.
The most common mechanism of Linezolid resistance involves mutations in the V domain of the 23S rRNA gene, with the G2576T mutation being the most frequently reported.[14] Another mechanism is the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes an enzyme that methylates the A2503 residue of the 23S rRNA, preventing Linezolid from binding.[14][15]
Protocol for Detecting the G2576T Mutation by PCR and Sequencing:
-
Genomic DNA Extraction: Extract genomic DNA from the Linezolid-resistant and a susceptible control strain using a commercial kit or standard protocols.
-
PCR Amplification:
-
Design primers to amplify the region of the 23S rRNA gene containing the potential mutation site.
-
Perform PCR using the extracted genomic DNA as a template.
-
-
PCR Product Purification and Sequencing:
-
Purify the PCR product to remove primers and unincorporated nucleotides.
-
Sequence the purified PCR product using a commercial sequencing service.
-
-
Sequence Analysis:
-
Align the obtained sequence with the wild-type 23S rRNA gene sequence to identify any mutations, particularly at the G2576 position.
-
Figure 3. Workflow for detecting the G2576T mutation in the 23S rRNA gene.
Conclusion
This compound is a valuable tool for both the clinical treatment and basic research of Gram-positive bacterial infections. A thorough understanding of its mechanism of action and the use of standardized protocols are essential for obtaining reliable and reproducible results. The methods described in this document provide a strong foundation for researchers to investigate the complex interactions between this important antibiotic and its bacterial targets.
References
- Perry, C. M., & Jarvis, B. (2001). Linezolid: a review of its use in the management of serious Gram-positive infections. Drugs, 61(4), 525–551.
- Swaney, S. M., Aoki, H., Ganoza, M. C., & Shinabarger, D. L. (1998). The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. Antimicrobial agents and chemotherapy, 42(12), 3251–3255.
- Diekema, D. J., & Jones, R. N. (2001). Oxazolidinone antibiotics. The Lancet, 358(9297), 1975-1982.
- Leach, K. L., Swaney, S. M., Colca, J. R., McDonald, W. G., Blinn, J. R., Thomasco, L. M., & Gadwood, R. C. (2007). The site of action of the oxazolidinone antibiotic linezolid in living bacteria. Molecular cell, 26(3), 393-402.
- Ford, C. W., Zurenko, G. E., & Barbachyn, M. R. (2001). The discovery of linezolid, the first oxazolidinone antibacterial agent. Current drug targets. Infectious disorders, 1(2), 181–199.
- Sader, H. S., & Jones, R. N. (2001). Antimicrobial activity of linezolid against Gram-positive cocci isolated in Brazil. The Brazilian journal of infectious diseases, 5(2), 73–79.
- Stead, D. A. (2002). Linezolid: its role in the treatment of gram-positive, drug-resistant bacterial infections. American family physician, 65(4), 665–672.
- CLSI. (2023). Changes in Methodology and Breakpoints for Staphylococcus spp. Linezolid and Tedizolid Disk Diffusion Tests.
- Liofilchem. (n.d.). FDA-Linezolid-MTS.pdf.
- Singh, N., Cha, R., Lewis, J. S., 2nd, & Vagts, D. T. (2009). In vitro 24-hour time-kill studies of vancomycin and linezolid in combination versus methicillin-resistant Staphylococcus aureus. Antimicrobial agents and chemotherapy, 53(10), 4495–4497.
- EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
- Long, K. S., & Vester, B. (2012). Resistance to linezolid caused by modifications at its binding site on the ribosome. Antimicrobial agents and chemotherapy, 56(2), 603–612.
- Pea, F., & Viale, P. (2022). Expert consensus statement on therapeutic drug monitoring and individualization of linezolid. Frontiers in pharmacology, 13, 966575.
- Zurenko, G. E., Yagi, B. H., Schaadt, R. D., Allison, J. W., Kilburn, J. O., Glickman, S. E., ... & Greenfield, L. J. (1996). In vitro activities of U-100592 and U-100766, novel oxazolidinone antibacterial agents. Antimicrobial agents and chemotherapy, 40(4), 839–845.
- Kloss, P., Xiong, L., Shinabarger, D. L., & Mankin, A. S. (1999). Resistance mutations in 23S rRNA identify the site of action of the protein synthesis inhibitor linezolid in the ribosomal peptidyl transferase center. Journal of molecular biology, 294(1), 93–101.
- Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of antimicrobial chemotherapy, 48 Suppl 1, 5–16.
- EUCAST. (n.d.). Rationale Documents.
- FDA. (2023, December 15). Antibacterial Susceptibility Test Interpretive Criteria.
- JMI Laboratories. (2012). Linezolid Experience and Accurate Determination of Resistance (LEADER) Program for 2011: USA Surveillance Report.
- EUCAST. (2019). Breakpoint tables for interpretation of MICs and zone diameters. Version 9.0.
- ResearchGate. (n.d.). (PDF) In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus.
- Jones, R. N., Fritsche, T. R., Sader, H. S., & Goldstein, E. J. (2005). In Vitro Activity of Linezolid against Key Gram-Positive Organisms Isolated in the United States: Results of the LEADER 2004 Surveillance Program. Antimicrobial agents and chemotherapy, 49(12), 5173–5177.
- Jacqueline, C., & Caillon, J. (2001). In vitro activity of linezolid alone and in combination with gentamicin, vancomycin or rifampicin against methicillin-resistant Staphylococcus aureus by time–kill curve methods. Journal of Antimicrobial Chemotherapy, 48(6), 847–850.
- CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- ResearchGate. (n.d.). (PDF) EUCAST expert rules in antimicrobial susceptibility testing.
- ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing.
- Scilit. (n.d.). EUCAST Technical Note on linezolid.
- EUCAST. (2021, December 1). Clinical Breakpoint Tables.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Linezolid for the treatment of resistant gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 4. Linezolid - Wikipedia [en.wikipedia.org]
- 6. microbiologyjournal.org [microbiologyjournal.org]
- 7. journals.asm.org [journals.asm.org]
- 8. liofilchem.com [liofilchem.com]
- 9. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 10. Changes in Methodology and Breakpoints for Staphylococcus spp. Linezolid and Tedizolid Disk Diffusion Tests [clsi.org]
- 11. szu.gov.cz [szu.gov.cz]
- 12. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. jmilabs.com [jmilabs.com]
- 15. Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting (R)-Linezolid HPLC Peak Tailing: A Technical Support Guide
Prepared by: Gemini, Senior Application Scientist
Welcome to our dedicated technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues related to the analysis of Linezolid, specifically focusing on the peak tailing of its (R)-enantiomer. This guide is designed for researchers, scientists, and drug development professionals who encounter this common chromatographic challenge. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing significant peak tailing for my (R)-Linezolid standard. What is the most probable cause?
Peak tailing for this compound, a basic compound, almost invariably points to secondary interactions with the stationary phase. The primary culprit is the interaction between the basic amine groups in the Linezolid molecule and acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][2][3][4]
At mobile phase pH values above 3, these silanol groups can become deprotonated and negatively charged (SiO-), creating strong ionic attractions with the positively charged (protonated) Linezolid molecule.[2][5][6] This secondary retention mechanism is stronger and has slower kinetics than the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic "tail".[4][7]
Q2: How does the chemical structure of Linezolid contribute to this issue?
Linezolid is a weak base with a pKa of approximately 1.8.[8][9] Its structure includes a morpholine ring, which contains a secondary amine group that is susceptible to protonation.
-
Basic Nature: The morpholine moiety is the primary site of interaction with acidic silanols.
-
Chirality: While both (R)- and (S)-Linezolid have the same chemical properties, peak tailing can sometimes be more pronounced for the minor enantiomer, such as the (R)-isomer impurity, due to its lower concentration and potential for stronger interaction with specific active sites on the column.
Below is a diagram illustrating the problematic interaction at a microscopic level.
Caption: Interaction of protonated Linezolid with the stationary phase.
Q3: My current mobile phase is buffered at pH 6.0. What is the first troubleshooting step I should take?
Your mobile phase pH is the most critical parameter to adjust. A pH of 6.0 is in the range where silanol groups are significantly ionized, exacerbating peak tailing for basic compounds like Linezolid.[3]
Core Directive: Adjust the Mobile Phase pH
The goal is to suppress the ionization of the residual silanol groups. By lowering the mobile phase pH to below 3, the vast majority of silanol groups will be protonated (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction with the protonated Linezolid.[4][5][10]
Experimental Protocol: Mobile Phase pH Adjustment
-
Preparation of Acidic Mobile Phase (pH 2.5):
-
Prepare your aqueous buffer. For example, a 10-25 mM phosphate or formate buffer is a good starting point.
-
Measure the pH of the aqueous portion of your mobile phase.
-
Carefully add an acid, such as phosphoric acid or formic acid, dropwise until the pH is stable at 2.5.
-
Mix the pH-adjusted aqueous phase with your organic modifier (e.g., acetonitrile) in the desired ratio (e.g., 80:20 v/v).[11]
-
Degas the final mobile phase before use.
-
-
System Equilibration and Testing:
-
Flush your HPLC system and column with the new mobile phase for at least 15-20 column volumes to ensure complete equilibration.
-
Inject your this compound standard and compare the peak shape to the one obtained at pH 6.0. You should observe a significant reduction in tailing.
-
Q4: I've lowered the pH, and the peak shape has improved, but there's still some tailing. What's my next move?
If pH optimization alone is insufficient, you should evaluate your choice of HPLC column and consider the column temperature.
1. Column Selection:
Not all C18 columns are created equal. Older, "Type A" silica columns have a higher concentration of acidic silanols and trace metal impurities, making them prone to causing peak tailing with basic compounds.[4][7]
Troubleshooting Action: Switch to a Modern, High-Purity Column
-
High-Purity, End-Capped Columns: Opt for columns packed with high-purity silica where the residual silanols have been "end-capped" with a small, non-polar group (like a trimethylsilyl group). This process shields the basic analyte from interacting with the silanols.[2][5]
-
Polar-Embedded Columns: These columns have a polar functional group embedded near the base of the alkyl chain. This can further shield the analyte from silanol interactions and offer alternative selectivity.[2][12]
-
Hybrid Particle Columns: Columns with hybrid silica-polymer particles often exhibit reduced silanol activity and can be operated over a wider pH range.[12]
| Column Technology | Suitability for Basic Compounds (like Linezolid) | Mechanism of Action |
| Traditional (Type A) Silica | Poor | High concentration of active, acidic silanols.[4] |
| High-Purity, End-Capped (Type B) | Good to Excellent | Minimizes available silanols through chemical bonding.[4] |
| Polar-Embedded | Excellent | Shields silanols and can improve peak shape in low organic mobile phases.[12] |
| Hybrid Silica/Polymer | Excellent | Reduced silanol activity and often wider pH stability.[12] |
2. Column Temperature:
Increasing the column temperature can improve peak symmetry.
Causality:
-
Reduced Viscosity: Higher temperatures decrease the viscosity of the mobile phase, which can lead to more efficient mass transfer of the analyte between the mobile and stationary phases.[13][14]
-
Faster Kinetics: The kinetics of the secondary interactions with silanol groups can be accelerated at higher temperatures, reducing the "smearing" effect that leads to tailing.[15][16]
Experimental Protocol: Temperature Optimization
-
Ensure your HPLC system has a column oven for stable temperature control.
-
Start with your optimized low-pH mobile phase.
-
Set the column temperature to 35°C and allow the system to equilibrate.
-
Inject your standard and analyze the peak shape.
-
Incrementally increase the temperature (e.g., to 40°C, then 45°C), allowing for equilibration at each step, and re-inject.
-
Compare the chromatograms to find the optimal temperature that provides the best peak symmetry without compromising the stability of the analyte or the column. Note that higher temperatures will generally reduce retention time.[13][16]
Q5: Could issues with my HPLC system itself be contributing to the peak tailing?
Yes, extra-column effects can contribute to peak broadening and asymmetry, which can be mistaken for or worsen peak tailing.[2]
Troubleshooting Workflow: System Audit
Caption: A systematic workflow for auditing HPLC system contributions to peak tailing.
-
Excessive Tubing: Long or wide-bore tubing between the injector, column, and detector increases "dead volume," where the sample can diffuse and broaden before detection.[2]
-
Improper Fittings: Poorly seated fittings can create small voids that disrupt the sample band, leading to peak distortion.
-
Contaminated Guard Column: A saturated or contaminated guard column can itself become a source of secondary interactions and peak tailing.[17]
This guide provides a logical, science-backed approach to systematically diagnosing and resolving this compound peak tailing. By understanding the underlying chemical interactions and methodically adjusting key parameters, you can achieve symmetrical, reproducible peaks for accurate quantification.
References
- Troubleshooting Peak Shape Problems in HPLC.
- A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based st
- Enantiomeric Separation of Linezolid by Chiral Reversed-Phase Liquid Chromatography.
- Enantiomeric separation of Linezolid by chiral reversed-phase liquid chrom
- What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]
- HPLC Troubleshooting Guide.
- Enantiomeric separation of Linezolid by chiral reversed-phase liquid chrom
- Enantiomeric Separation of Linezolid by Chiral Reversed-Phase Liquid Chromatography.
- What are the effects of changes in column temperature?.
- How Does Column Temperature Affect HPLC Resolution?. Chrom Tech, Inc. [Link]
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. [Link]
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
- Peak Tailing in HPLC. Element Lab Solutions. [Link]
- How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]
- Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
- How does increasing column temper
- buffered pH to avoid peak tailing.
- The Theory of HPLC Column Chemistry. Crawford Scientific. [Link]
- Don't Overlook LC Column Temper
- Clinical Pharmacology Biopharmaceutics Review(s).
- Which column for basic analytes.
- Chemical structure for linezolid (Lzd), PH027, PH051 and the Internal Standard (IS) used in the analysis.
- Effect of pH on LC-MS Analysis of Amines.
- Global Health: Antimicrobial Resistance: Linezolid. PDB-101. [Link]
- The Importance Of Mobile Phase PH in Chromatographic Separ
- Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
- Linezolid. Wikipedia. [Link]
- Exploring the Role of pH in HPLC Separ
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
- Linezolid. PubChem. [Link]
- HPLC conditions for basic compound?.
- 5286 Linezolid. Scribd. [Link]
- Development and Validation of a RP-UPLC Method for Determination of Linezolid in Pharmaceutical Formulation. Journal of Drug Delivery and Therapeutics. [Link]
- A simple isocratic HPLC assay to determine linezolid concentrations in different biomatrices for in vivo and in vitro studies. PubMed. [Link]
- Agilent ZORBAX Column Selection Guide for HPLC. Postnova. [Link]
- A Look
- High-Speed Analysis of Linezolid following the Draft Guidance of International Harmonization of Pharmacopoeias. Shimadzu. [Link]
- How can I resolve peak tailing during the analysis of drug in HPLC?.
- Choosing HPLC Columns for Rapid Method Development. Agilent. [Link]
- HPLC Troubleshooting Guide. Sepax Technologies. [Link]
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
Sources
- 1. waters.com [waters.com]
- 2. chromtech.com [chromtech.com]
- 3. hplc.eu [hplc.eu]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. A simple isocratic HPLC assay to determine linezolid concentrations in different biomatrices for in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Which column for basic analytes - Chromatography Forum [chromforum.org]
- 13. chromtech.com [chromtech.com]
- 14. How does increasing column temperature affect LC methods? [sciex.com]
- 15. What are the effects of changes in column temperature?--Aijiren HPLC Vials [chromatographyselling.com]
- 16. Don’t Overlook LC Column Temperature! | Restek [discover.restek.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing (R)-Linezolid Solubility for In Vitro Assays
Welcome to the technical support center for (R)-Linezolid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on achieving optimal solubility of this compound for reliable and reproducible in vitro assays. As Senior Application Scientists, we have compiled this guide based on established physicochemical principles and extensive laboratory experience to address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling of this compound.
Q1: What are the basic physicochemical properties of this compound that I should be aware of?
A1: Understanding the fundamental properties of this compound is crucial for its effective use. It is a synthetic oxazolidinone antibiotic.[1][2] At a physiological pH of 7.4, Linezolid exists in an uncharged state.[3] Key properties are summarized in the table below.
| Property | Value | Significance for In Vitro Assays | Source |
| Molecular Formula | C₁₆H₂₀FN₃O₄ | Essential for calculating molar concentrations. | [3] |
| Molecular Weight | 337.35 g/mol | Crucial for accurate stock solution preparation. | [3] |
| Aqueous Solubility | ~3 mg/mL | Indicates moderate solubility in aqueous media, which can be a limiting factor in some experimental designs.[1][3][4] | [1][3][4] |
| pKa | 1.8 | As a weak base, Linezolid's ionization state is pH-dependent. At physiological pH (>4), it is primarily non-ionized.[1][4] | [1][4] |
| logP | 0.55 | This partition coefficient suggests a relatively hydrophilic nature.[3] | [3] |
| Appearance | White to off-white crystalline powder | Visual confirmation of the physical state of the compound. | [5][6] |
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A2: Due to its moderate aqueous solubility, preparing high-concentration stock solutions of this compound directly in aqueous buffers is often not feasible.[7] Therefore, the use of organic solvents is recommended. Dimethyl sulfoxide (DMSO) is a highly effective solvent for this purpose.
| Solvent | Approximate Solubility | Recommendations | Source |
| DMSO | ≥ 100 mg/mL | Primary recommendation. Allows for the preparation of highly concentrated stock solutions that can be serially diluted into aqueous assay media.[8] | [5][7][8][9][10][11] |
| Dimethylformamide (DMF) | ~30 mg/mL | A viable alternative to DMSO. | [5][7] |
| Ethanol | ~1 mg/mL | Lower solubility compared to DMSO and DMF, may not be suitable for all applications requiring high stock concentrations.[5][7] | [5][7] |
Expert Tip: Always use anhydrous, high-purity solvents to prepare stock solutions. Moisture in solvents like DMSO can reduce the solubility of compounds over time.[10]
Q3: How stable is this compound in solution?
A3: this compound exhibits good stability under typical laboratory conditions. However, its stability is influenced by pH and temperature. It is least stable at high pH values and elevated temperatures.[1][12][13][14] In alkaline solutions, Linezolid degradation follows first-order kinetics.[1][12][14] Studies have shown that Linezolid maintains over 95% of its initial concentration after 34 days at 25°C in common intravenous fluids like 0.9% sodium chloride, 5% glucose, and 10% glucose solutions.[1][12][13][14] For long-term storage of stock solutions, it is advisable to store them at -20°C or -80°C.[8][11] Aqueous solutions are not recommended for storage for more than one day.[7]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter when working with this compound.
Problem 1: My this compound is not dissolving in my aqueous buffer.
Root Cause Analysis: This is a common issue due to the moderate aqueous solubility of Linezolid (~3 mg/mL).[1][3][4] Direct dissolution in aqueous buffers, especially at higher concentrations, is often challenging.
Solutions:
-
Step 1: Prepare a High-Concentration Stock Solution in an Organic Solvent. As detailed in the FAQ, dissolve the this compound powder in DMSO to a high concentration (e.g., 100 mg/mL).[8]
-
Step 2: Perform Serial Dilutions. Serially dilute the DMSO stock solution into your aqueous assay buffer to achieve the desired final concentration.
-
Step 3: Control the Final Solvent Concentration. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[7]
Workflow for Preparing Working Solutions:
Caption: Workflow for preparing this compound working solutions.
Problem 2: I observed precipitation after diluting my DMSO stock solution into the aqueous assay buffer.
Root Cause Analysis: This can occur if the aqueous solubility of Linezolid is exceeded in the final solution. The introduction of a concentrated DMSO stock into an aqueous environment can cause the compound to crash out if not done properly.
Solutions:
-
1. Gradual Addition and Mixing: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring continuously. This promotes rapid dispersion and minimizes localized high concentrations.
-
2. Pre-warm the Aqueous Buffer: Gently warming the aqueous buffer (e.g., to 37°C) can transiently increase the solubility of Linezolid, aiding in its dissolution.[1][14] Ensure the final assay temperature is appropriate for your experimental setup.
-
3. pH Adjustment: While Linezolid is a weak base and largely non-ionized at physiological pH, extreme pH values in your buffer could affect its solubility.[1][4] Ensure your buffer pH is within a suitable range for your assay and the compound's stability.
-
4. Sonication: In some cases, brief sonication in an ultrasonic water bath can help to dissolve small amounts of precipitate.[1][15] Use with caution to avoid heating the sample.
Problem 3: My experimental results are inconsistent across different batches.
Root Cause Analysis: Inconsistent results can stem from several factors related to solution preparation and handling.
Solutions:
-
Standardize Stock Solution Preparation: Always use the same high-purity solvent and follow a consistent protocol for preparing your stock solution.
-
Aliquot and Store Properly: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound or lead to solvent evaporation and concentration changes.[11] Store aliquots at -20°C or -80°C, protected from light.
-
Freshly Prepare Working Solutions: Prepare your final working solutions fresh for each experiment from a thawed aliquot of the stock solution. Do not store dilute aqueous solutions for extended periods.[7]
-
Verify Concentration Periodically: For long-term studies, it may be prudent to periodically verify the concentration of your stock solution using a validated analytical method such as HPLC.
Experimental Workflow for Ensuring Consistency:
Caption: Protocol for consistent this compound solution handling.
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (ensure purity >98%)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber glass vial or polypropylene tube
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare the sterile vial on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the vial. For example, weigh 100 mg.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL. For 100 mg of powder, add 1 mL of DMSO.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a 10 µg/mL this compound Working Solution in Cell Culture Medium
-
Materials:
-
100 mg/mL this compound stock solution in DMSO
-
Sterile cell culture medium (or desired aqueous buffer)
-
Sterile polypropylene tubes
-
Calibrated micropipettes
-
-
Procedure:
-
Thaw one aliquot of the 100 mg/mL this compound stock solution at room temperature.
-
Perform an intermediate dilution. For example, add 10 µL of the 100 mg/mL stock to 990 µL of DMSO to create a 1 mg/mL intermediate stock. Vortex to mix.
-
Add 10 µL of the 1 mg/mL intermediate stock to 990 µL of the cell culture medium. This results in a final concentration of 10 µg/mL.
-
Vortex the working solution gently but thoroughly.
-
Visually inspect the solution to ensure no precipitation has occurred.
-
Use the freshly prepared working solution immediately for your assay. The final DMSO concentration in this example is 0.01%.
-
Note: The dilution scheme can be adjusted based on the required final concentration, always ensuring the final solvent concentration remains below the tolerance level of your specific assay.
References
- Clinical Pharmacology Biopharmaceutics Review(s) - accessdata.fda.gov. (2000). U.S.
- Naidu, A., et al. (2017). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids.
- Wikipedia. (2024). Linezolid. [Link]
- National Center for Biotechnology Information. (2024). Linezolid.
- ScienceOpen. (2017). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. [Link]
- PubMed. (2017). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. [Link]
- Solubility of Things. (n.d.). Linezolid. [Link]
- National Center for Biotechnology Information. (n.d.). Linezolid. PubChem. [Link]
- MDPI. (2021). Physicochemical Compatibility and Stability of Linezolid with Parenteral Nutrition. Molecules, 26(16), 4975. [Link]
- ResearchGate. (2017). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. [Link]
- Piramal Critical Care. (n.d.). Linezolid 2 mg/ml. [Link]
- MedlinePlus. (2018). Linezolid Injection. [Link]
- U.S. Food and Drug Administration. (n.d.). LINEZOLID injection, for intravenous use. [Link]
- Piramal Critical Care. (n.d.). Linezolid Injection. [Link]
- National Institutes of Health. (2017). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. [Link]
- World Health Organization. (2022).
- ResearchGate. (2023). (A) Solution stability of linezolid drug in 6.
Sources
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- 2. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Linezolid - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Linezolid | CAS 165800-03-3 | Chemodex | Biomol.com [biomol.com]
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- 8. file.medchemexpress.com [file.medchemexpress.com]
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- 10. selleckchem.com [selleckchem.com]
- 11. abmole.com [abmole.com]
- 12. scienceopen.com [scienceopen.com]
- 13. Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Yield in (R)-Linezolid Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of (R)-Linezolid. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly poor yields, during the synthesis of this critical oxazolidinone antibiotic. Our goal is to provide actionable insights and evidence-based solutions to help you optimize your synthetic route, improve efficiency, and ensure the production of high-purity this compound.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What are the most critical steps impacting the overall yield of this compound synthesis?
The overall yield is typically influenced by two key stages:
-
Formation of the Oxazolidinone Ring: This is the core structural step. The efficiency of this cyclization is paramount. Many classical syntheses use strong, hazardous bases like n-butyllithium (n-BuLi) at cryogenic temperatures (-78°C), which can be difficult to manage at scale and may lead to side reactions if not perfectly controlled.[1]
-
Installation of the N-Acetyl Side-Chain: The final steps, which often involve converting a hydroxyl group to an amine and subsequent acetylation, are critical. This multi-step process can include the use of azides, which are potentially explosive and not ideal for large-scale production, or other routes that may suffer from incomplete reactions or the formation of stubborn impurities.[2]
Q2: How significantly does starting material quality affect the synthesis?
The purity of starting materials like (R)-epichlorohydrin, 3-fluoro-4-morpholinoaniline, and various reagents is crucial. Impurities in these initial materials can carry through the synthesis, inhibit catalytic activity, or participate in side reactions, leading to the formation of process-related impurities that complicate purification and reduce the isolated yield of the final product. For instance, the stability of intermediates like (S)-glyceraldehyde acetonide has been noted as a potential issue in some synthetic routes.[1]
Q3: What are the common impurities in Linezolid synthesis and how do they impact yield?
Common impurities can include diastereomers (the (S)-enantiomer), over-alkylated products (bis-Linezolid), and precursors from incomplete reactions.[3] These impurities not only reduce the yield of the desired this compound but also necessitate extensive purification steps like column chromatography or multiple recrystallizations.[1][3] Such purification methods are often lossy and are not economically viable for large-scale industrial production.[3]
Q4: Are there alternative synthetic routes that offer better, more industrially viable yields?
Yes, significant research has focused on developing more efficient, safer, and scalable synthetic routes. These "second-generation" processes often avoid harsh cryogenic conditions and hazardous reagents.[1] Key improvements include:
-
Developing convergent syntheses that build complex molecules from separate fragments, often improving overall yield.[4]
-
Using alternative cyclization catalysts and conditions that operate at more moderate temperatures.
-
Employing one-pot or "telescopic" syntheses where intermediates are not isolated, reducing material loss between steps.[5]
-
Optimizing the final acylation step to prevent the formation of impurities like bis-Linezolid by using specific solvent systems, such as acetone.[3]
Troubleshooting Guide: Common Issues & Solutions
This guide provides a problem-and-solution framework for specific issues encountered during synthesis.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing yield issues.
Caption: A flowchart for troubleshooting poor yield in this compound synthesis.
Q&A: Specific Experimental Problems
Problem 1: Low yield (<70%) during the oxazolidinone ring formation from an amino alcohol precursor.
-
Possible Cause: Incomplete deprotonation of the carbamate or alcohol, leading to a slow or stalled cyclization. The use of a weak base like potassium carbonate may be insufficient for less reactive substrates.
-
Field-Proven Solution: While the classical route uses n-BuLi at -78°C, this is often not feasible.[1] An improved industrial process involves reacting methyl 3-fluoro-4-morpholinophenyl carbamate with (R)-epichlorohydrin in the presence of n-butyllithium in hexane, which can achieve high yields for the intermediate.[6] For lab-scale synthesis, ensure anhydrous conditions and slow, controlled addition of the base at the recommended low temperature to prevent side reactions. If cryogenic conditions must be avoided, explore alternative activating agents for the amino alcohol, such as 1,1'-Carbonyldiimidazole (CDI), which can facilitate cyclization under milder conditions, often providing high yields (e.g., 89%).[1]
Problem 2: Formation of significant bis-Linezolid impurity during the final acetylation step.
-
Possible Cause: This impurity arises when a molecule of the Linezolid amine intermediate acts as a nucleophile and reacts with an activated precursor, effectively coupling two Linezolid-like fragments. This is common in the final acylation step if reaction conditions are not properly controlled.
-
Field-Proven Solution: A patented process modification demonstrates that the choice of solvent is critical.[3] Performing the acylation of the Linezolid amine intermediate with an acylating agent (e.g., acetic anhydride) in a ketonic solvent, specifically acetone, significantly reduces the formation of the bis-Linezolid impurity to less than 0.15%.[3]
| Solvent System for Acylation | Typical bis-Linezolid Impurity (%) | Overall Purity (%) |
| Dichloromethane (DCM) | > 0.5% | < 99.0% |
| Acetone | < 0.15% | > 99.5% |
| Data synthesized from claims in patent literature.[3] |
Problem 3: The N-alkylation of 3-fluoro-4-morpholinoaniline with a protected glycerol derivative results in low conversion and requires column chromatography.
-
Possible Cause: This step can be challenging due to tedious reaction conditions, leading to low to moderate yields and the need for purification by column chromatography, which is undesirable for scaling up.[1]
-
Field-Proven Solution: Optimization of reaction parameters is key. A study systematically evaluated the effect of solvent, base, and temperature on this N-alkylation step.[1] While a specific optimal combination depends on the exact substrates, using a robust base and an appropriate solvent can drive the reaction to completion. Furthermore, designing the synthesis to yield a crystalline intermediate can eliminate the need for chromatography. For example, a route generating a Schiff base precursor of Linezolid allowed the product to crystallize directly from the reaction mixture.[4]
Key Reaction Workflow: Formation of Oxazolidinone Ring via CDI
This diagram illustrates a common, high-yield method for creating the core ring structure that avoids cryogenic conditions.
Caption: Workflow for the CDI-mediated cyclization to form the oxazolidinone core.
Optimized Protocol: High-Yield Synthesis of this compound Amine
This protocol describes a robust, non-cryogenic, two-step process starting from the (R)-5-(hydroxymethyl)oxazolidin-2-one intermediate, which can be prepared with high yield as shown in the workflow above.[1] This avoids the use of hazardous azides.
Step 1: Mesylation of the Hydroxyl Group
-
Dissolve (R)-3-(3-fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one (1.0 eq) in anhydrous Dichloromethane (DCM, 10 volumes).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add Triethylamine (TEA, 1.5 eq) dropwise while maintaining the temperature.
-
Slowly add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 30 minutes.
-
Stir the reaction mixture at 0-5 °C and monitor progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step without further purification.
Step 2: Conversion to Amine and Acetylation (Example of a one-pot concept)
Note: This is a conceptual optimization. A common route involves converting the mesylate to an azide, followed by reduction and acetylation. An alternative, safer approach is direct amination followed by acetylation.
-
Dissolve the crude mesylate from Step 1 in a suitable polar aprotic solvent like Dimethylformamide (DMF).
-
Add a source of ammonia (e.g., a solution of ammonia in methanol or aqueous ammonium hydroxide) and heat the reaction mixture. [This step requires careful optimization to avoid side reactions].
-
Monitor the formation of the amine intermediate (Linezolid Amine) by HPLC or TLC.
-
Once the amination is complete, cool the reaction mixture.
-
Add a suitable base (e.g., Pyridine or TEA) followed by Acetic Anhydride (1.1 eq) at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir until the acetylation is complete.
-
Perform a work-up by pouring the reaction mixture into water, which should precipitate the crude this compound.
-
Filter the solid and recrystallize from a suitable solvent like isopropanol or ethyl acetate to obtain high-purity this compound.[2]
References
- G. Madhusudhan et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226.
- A. A. Siddiqui et al. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Infectious Disorders - Drug Targets, 19(1).
- Mura Reddy Gudisela et al. (2018). SYNTHESIS AND CHARACTERIZATION OF DEGRADATION IMPURITIES OF AN ANTIBIOTIC DRUG: LINEZOLID. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences.
- A. M. Al-Ghorbani et al. (2021). Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates. Molecules, 26(11), 3399.
- V. M. Umbarkar et al. (2011). Process for the preparation of linezolid. World Intellectual Property Organization, Patent WO2011077310A1.
- D. Ghislieri et al. (2015). Seven‐Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification. Angewandte Chemie International Edition, 54(21), 6353-6356.
- S. N. Singh et al. (2017). Process For Preparation Of Linezolid. United States Patent Application US20170217911A1.
- W. R. Perrault et al. (2013). The Development of a Convergent Green Synthesis of Linezolid, an Oxazolidinone Antibacterial Agent. Taylor & Francis Group.
- M. C. A. van der Heijden et al. (2010). Selection and Optimization of the Synthetic Route for Linezolid.
- S. O. Park et al. (2009). Process for preparation of (s)(n-[[3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide. World Intellectual Property Organization, Patent WO2009063505A2.
Sources
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- 2. US20170217911A1 - Process For Preparation Of Linezolid - Google Patents [patents.google.com]
- 3. WO2011077310A1 - Process for the preparation of linezolid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Chiral Separation of Linezolid Enantiomers
Welcome to the technical support center for the chiral separation of Linezolid enantiomers. As an oxazolidinone antibiotic, the stereochemistry of Linezolid is critical; only the (S)-enantiomer possesses the desired therapeutic activity, while the (R)-enantiomer is considered an impurity.[1] Ensuring enantiomeric purity is therefore a fundamental requirement in the development and quality control of this important drug.[1]
This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and robust experimental protocols to help you overcome common challenges and achieve baseline resolution of Linezolid enantiomers.
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is most effective for Linezolid separation? A1: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are highly effective and the most commonly cited for Linezolid enantioseparation.[2][3] Columns such as Daicel's CHIRALPAK® AD (amylose tris(3,5-dimethylphenylcarbamate)) and CHIRALCEL® OD (cellulose tris(3,5-dimethylphenylcarbamate)) have been extensively used.[2] Studies have shown that CHIRALPAK® AD, an amylose-based phase, can provide baseline resolution where cellulose-based columns may not.[2][4]
Q2: What is a typical starting mobile phase for a polysaccharide column? A2: For normal-phase HPLC, a common starting point is a mixture of an alkane (like n-hexane or heptane) and an alcohol modifier. A typical initial condition would be Hexane/2-Propanol (IPA) in an 80:20 (v/v) ratio.[4] The choice and concentration of the alcohol are critical parameters for optimizing selectivity.
Q3: My Linezolid peaks are tailing. What is the most likely cause and solution? A3: Peak tailing for Linezolid, which is a weakly basic compound, is often caused by secondary interactions with residual acidic silanol groups on the silica support of the CSP.[5] The solution is to add a small amount of a basic additive to your mobile phase. Diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1% (v/v) is typically effective at masking these silanol sites and improving peak shape.[5][6]
Q4: Can I use reversed-phase (RP) chromatography for this separation? A4: Yes, reversed-phase chiral chromatography is a viable option. A reported method successfully resolved Linezolid enantiomers on a CHIRALCEL® OJ-RH column using a mobile phase of 150mM di-sodium hydrogen phosphate buffer (pH 4.5) and acetonitrile in an 86:14 (v/v) ratio.[7][8] RP methods can be advantageous for LC-MS applications.
Q5: Does temperature affect the separation? A5: Yes, temperature can significantly influence retention and enantioselectivity.[2] For polysaccharide columns, separations are often sensitive to temperature changes, and operating at a controlled, often slightly sub-ambient, temperature (e.g., 15-25°C) can improve resolution.[2][6] It is a critical parameter to investigate during method optimization.
Troubleshooting Guide: Poor Resolution (Rs < 1.5)
Achieving baseline resolution (Resolution, Rs ≥ 1.5) is the primary goal of this analysis. If your resolution is inadequate, follow this systematic troubleshooting workflow.
Caption: Workflow for troubleshooting poor enantiomeric resolution.
Step 1: Assess and Correct Peak Shape
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Problem: Asymmetrical peaks (tailing or fronting) artificially reduce the calculated resolution by increasing peak width.
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Causality: Linezolid is a basic compound. Tailing is often due to ionic interactions with acidic silanol groups on the silica surface of the CSP.[5]
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Solution: Introduce a basic mobile phase additive to mask the active sites.
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Protocol: Add 0.1% (v/v) diethylamine (DEA) to your mobile phase. For acidic compounds (not applicable here, but for general knowledge), an acidic modifier like trifluoroacetic acid (TFA) would be used.[4][6]
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Verification: An immediate improvement in peak symmetry should be observed. If not, the issue may be extra-column dispersion or column contamination.
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Step 2: Optimize Mobile Phase Composition
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Problem: The selectivity (α), which is the fundamental basis of the separation, is insufficient.
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Causality: Chiral recognition is based on the differential formation of transient diastereomeric complexes between the enantiomers and the CSP. The mobile phase directly competes for interaction sites, and its composition dictates the stability and difference between these complexes.
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Solution 1: Change the Alcohol Modifier. The choice of alcohol can dramatically alter selectivity, sometimes even reversing the enantiomer elution order.[2]
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Protocol: If using 2-propanol (IPA), switch to ethanol (EtOH). Studies have shown that changing from propanols to ethanol can reverse the elution order and improve separation on polysaccharide columns.[2]
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Rationale: Different alcohols have varying hydrogen bond donor/acceptor properties and steric profiles, which alter the interaction with the carbamate derivatives on the polysaccharide CSP.
-
-
Solution 2: Adjust the Alcohol Concentration.
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Protocol: Systematically vary the concentration of the alcohol modifier. For example, if using Hexane/IPA 80:20, evaluate 90:10 and 70:30.
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Rationale: Generally, increasing the alcohol content (e.g., to 70:30) decreases retention time. Decreasing it (e.g., to 90:10) increases retention and allows more time for interaction with the CSP, which can improve resolution, though this is not always the case.
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Step 3: Optimize Physical and Thermodynamic Parameters
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Problem: Kinetic and thermodynamic factors are not optimal for the separation.
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Solution 1: Reduce the Flow Rate.
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Protocol: Decrease the flow rate from a standard 1.0 mL/min to 0.5 mL/min.
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Rationale: A lower flow rate can improve efficiency (increase plate count, N) by reducing mass transfer resistance, giving the enantiomers more time to equilibrate with the stationary phase.[5]
-
-
Solution 2: Adjust the Temperature.
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Protocol: Control the column temperature using an oven. Evaluate temperatures between 15°C and 35°C.[2]
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Rationale: Enantioseparation is an enthalpically and entropically driven process. Lowering the temperature often increases the stability difference between the diastereomeric complexes, leading to higher selectivity (α) and better resolution.[2]
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Step 4: Select a Different Chiral Stationary Phase
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Problem: The chosen CSP does not provide sufficient chiral recognition for Linezolid.
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Causality: The "fit" between the analyte and the CSP's chiral cavities or channels is paramount. While Chiracel OD (cellulose-based) is a good screening column, it may not be optimal for Linezolid.
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Solution: Switch to a CSP with a different chiral selector.
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Protocol: If you are using a cellulose-based column (e.g., CHIRALCEL® OD), switch to an amylose-based column (e.g., CHIRALPAK® AD or IA).[2][9]
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Rationale: Research has demonstrated that for Linezolid, CHIRALPAK® AD can achieve baseline separation when CHIRALCEL® OD does not.[2] The helical structure of amylose provides a different steric and electronic environment compared to the more linear structure of cellulose, leading to complementary selectivity.[2]
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Data and Parameter Summary Tables
Table 1: Recommended Chiral Columns and Starting Conditions
| Column Name | Stationary Phase Type | Typical Mobile Phase | Flow Rate | Detection | Reference |
| CHIRALPAK® AD | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane / 2-Propanol / TFA (80:20:0.1) | 1.0 mL/min | UV, 260 nm | [4] |
| CHIRALPAK® IA-3 | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) | Acetonitrile / Methanol / DEA (90:10:0.1) | 1.0 mL/min | UV, 260 nm | [9] |
| CHIRALCEL® OJ-RH | Cellulose tris(4-methylbenzoate) - Reversed Phase | 150mM Na₂HPO₄ (pH 4.5) / Acetonitrile (86:14) | 1.0 mL/min | UV | [8] |
Table 2: Effect of Mobile Phase Modifier on Linezolid Separation on CHIRALPAK® AD
| Mobile Phase (v/v) | Elution Order | Resolution (Rs) | Observation | Reference |
| IPA–hexane (30:70) | S then R | ~1.8 | Baseline separation achieved | [2] |
| EtOH–hexane | R then S | ~1.0 | Incomplete separation, elution order reversed | [2] |
| IPA–hexane (30:70) + 0.2% Water | S then R | Decreased | Water addition was detrimental to separation | [2] |
Experimental Protocol: Chiral Method Development Workflow
This protocol outlines a systematic approach to developing a robust chiral separation method for Linezolid from scratch.
Caption: Systematic workflow for chiral method development.
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Sample Preparation:
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Prepare a stock solution of racemic Linezolid at 1.0 mg/mL in ethanol or methanol.
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Dilute with the initial mobile phase to a working concentration of approximately 0.2-0.5 mg/mL.
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Filter the sample through a 0.45 µm syringe filter before injection.[6]
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-
Column Screening (Primary):
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Columns: Screen on both an amylose-based (e.g., CHIRALPAK® IA-3) and a cellulose-based (e.g., CHIRALCEL® OD-3) column.[3]
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Mobile Phase: Use an isocratic mobile phase of n-Hexane/IPA (80:20 v/v).
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Conditions: Flow Rate: 1.0 mL/min; Temperature: 25°C; Detection: UV at 254 nm or 260 nm.[2]
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Evaluation: Identify the column that shows any degree of separation (even partial). The column providing the highest separation factor (α) is the best candidate for optimization.
-
-
Mobile Phase Optimization:
-
Using the best column from Step 2, begin optimization.
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Alcohol Screening: Keep the alkane constant and test different alcohol modifiers (IPA, EtOH, n-Propanol) at a 20% concentration.
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Ratio Optimization: Using the best alcohol, vary its concentration from 10% to 40% in 5% increments.
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Additive Incorporation: If peak shape is poor, add 0.1% DEA to the optimized mobile phase. Re-equilibrate the column for at least 30 minutes before analysis.[6]
-
-
Parameter Optimization:
-
Temperature: Set the mobile phase from Step 3 and analyze the sample at different column temperatures (e.g., 15°C, 25°C, 35°C) to determine the optimal condition for resolution.
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Flow Rate: At the optimal temperature, evaluate the effect of flow rate (e.g., 0.5, 0.8, 1.0 mL/min) on resolution and analysis time.
-
-
Method Validation:
-
Once baseline resolution is achieved with a reasonable run time, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. A validated method for Linezolid should have a limit of quantification (LOQ) for the undesired (R)-enantiomer in the range of 375 ng/mL.[8]
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References
- Zarghi, A., et al. (2005). HPLC separation of linezolid enantiomers using polysaccharide-based chiral stationary phases. Die Pharmazie - An International Journal of Pharmaceutical Sciences.
- Pinto, M., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules.
- Ahuja, S. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Reddy, G. S., et al. (2003). A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase. Journal of Pharmaceutical and Biomedical Analysis.
- Nirogi, R., et al. (2008). Enantiomeric separation of Linezolid by chiral reversed-phase liquid chromatography. Journal of Chromatographic Science.
- Nirogi, R., et al. (2008). Enantiomeric separation of Linezolid by chiral reversed-phase liquid chromatography. Journal of Chromatographic Science.
- Szabó, Z. I., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules.
- Sova, M., et al. (2021). The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. Beilstein Journal of Organic Chemistry.
- DAICEL Corporation. Linezolid - DAICEL Chiral Application Search. DAICEL.
- Chiral Technologies. (2020). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
- S, S., et al. (2020). Linezolid-A Review of Analytical Methods in Pharmaceuticals and Biological Matrices. Critical Reviews in Analytical Chemistry.
- Gasparrini, F., et al. (2010). Chiral mobile phase additives in HPLC enantioseparations. Methods in Molecular Biology.
- Gecse, Z., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A.
- Martynow, J. (2014). How can I improve my chiral column resolution? ResearchGate.
- DAICEL Corporation. INSTRUCTION MANUAL FOR CHIRALPAK IE COLUMNS. DAICEL.
- World Health Organization. (2022). LINEZOLID Draft proposal for inclusion for The International Pharmacopoeia. WHO.
- Zhang, Y., et al. (2024). Adverse drug events associated with linezolid administration: a real-world pharmacovigilance study from 2004 to 2023 using the FAERS. Frontiers in Pharmacology.
- Hewitt, D. (2020). Trouble with chiral separations. Chromatography Today.
- DAICEL Corporation. INSTRUCTION MANUAL FOR CHIRALPAK® IA-3, IB-3, etc. . HPLC.
- West, C., & Lesellier, E. (2017). Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I. Journal of Chromatography A.
- Yamamoto, H., & Onomura, O. (2022). Efficient methods for the synthesis of chiral 2-oxazolidinones as pharmaceutical building blocks. Chirality.
- Zhang, P., et al. (2024). Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. JACS Au.
- Studzińska, S., & Bocian, S. (2019). Effect of Ionic Liquid Additives to Mobile Phase on Separation and System Efficiency for HPLC of Selected Alkaloids on Different Stationary Phases. Molecules.
- Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, etc. . Chiral Technologies.
- Daicel Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALPAK® AD, AS, AY, AZ CHIRALCEL® OD, OJ, OX, and OZ. Daicel Chiral Technologies.
Sources
- 1. The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Enantiomeric separation of Linezolid by chiral reversed-phase liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 8. Enantiomeric separation of Linezolid by chiral reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Linezolid | DAICEL Chiral Application Search [search.daicelchiral.com]
Addressing variability in (R)-Linezolid MIC results
An exceptional level of precision is required in antimicrobial susceptibility testing to ensure reliable and reproducible data. This is particularly true for potent synthetic antibiotics like (R)-Linezolid, where even minor variations in experimental conditions can lead to significant shifts in Minimum Inhibitory Concentration (MIC) results. As the first clinically approved oxazolidinone, Linezolid plays a critical role in combating multidrug-resistant Gram-positive pathogens, making the accuracy of its in vitro evaluation paramount for both clinical diagnostics and drug development research.[1]
This technical support center is designed to serve as a specialized resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions to address the common sources of variability in this compound MIC testing. Here, we move beyond simple procedural lists to explain the underlying scientific principles, empowering you to not only identify and solve problems but also to proactively design more robust and reliable experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts related to Linezolid and the principles of MIC testing.
Q1: What is this compound and its mechanism of action?
This compound is a synthetic antibiotic belonging to the oxazolidinone class.[1] Its mechanism of action is unique among protein synthesis inhibitors. Instead of blocking peptide elongation, Linezolid inhibits the initiation phase of protein synthesis. It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is a crucial step for bacterial replication.[1][2][3] This distinct mechanism means there is infrequent cross-resistance with other protein synthesis inhibitors.[4] While primarily bacteriostatic against staphylococci and enterococci, it can be bactericidal against most streptococci strains.[1][2]
Q2: What is a Minimum Inhibitory Concentration (MIC) and why is its accuracy crucial?
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the gold standard for measuring the in vitro activity of an antibiotic against a specific bacterial isolate. Accurate and reproducible MIC data are critical for:
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Clinical Diagnostics: Guiding therapeutic decisions by classifying an organism as susceptible, intermediate, or resistant.[5]
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Drug Development: Evaluating the potency of new antibiotic candidates.
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Surveillance: Monitoring for the emergence and spread of antibiotic resistance.[6]
Q3: What are the standard reference methodologies for Linezolid MIC testing?
The two primary reference methods for determining MIC values are broth microdilution (BMD) and agar dilution, as standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7]
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Broth Microdilution (BMD): Involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) in 96-well microtiter plates. Each well is then inoculated with a standardized bacterial suspension.
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Agar Dilution: Involves incorporating serial dilutions of the antibiotic into molten agar, which is then poured into petri dishes. A standardized inoculum is then spotted onto the surface of the plates.
While both are reference methods, BMD is more commonly used in modern laboratories due to its suitability for automation and higher throughput. It is essential to follow the specific guidelines outlined in documents such as CLSI M07 and M100 or the corresponding EUCAST documents.[7][8]
Q4: What are the established clinical breakpoints for Linezolid?
Clinical breakpoints are MIC values used to predict clinical outcomes. Both CLSI and EUCAST publish annually updated breakpoint tables. While generally similar, minor differences can exist. For Staphylococcus aureus, as an example, the breakpoints are typically:
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CLSI: Susceptible (S) ≤4 µg/mL; Resistant (R) ≥8 µg/mL.[9]
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EUCAST: Susceptible (S) ≤4 µg/mL; Resistant (R) >4 µg/mL.
It is imperative to consult the latest versions of the CLSI M100 or EUCAST breakpoint tables for the specific organism being tested.[5][8]
Q5: Is "MIC creep" a concern for Linezolid?
MIC creep refers to a gradual upward trend in the MIC distribution of a population of bacterial isolates over time. Large-scale surveillance programs, such as the LEADER Program, have monitored Linezolid activity for many years. These studies have consistently shown that Linezolid's MIC population distributions remain stable, with no significant evidence of MIC creep among key Gram-positive pathogens.[6] While resistance can emerge, typically through point mutations in the 23S rRNA gene, it remains a rare event.[4][6]
Part 2: Troubleshooting Guide for Inconsistent this compound MIC Results
This guide provides a systematic approach to diagnosing and resolving common issues encountered during Linezolid MIC testing.
Q1: My Linezolid MIC values are inconsistent across replicates or between experiments. What are the most likely causes?
Inconsistent MICs are one of the most common frustrations in susceptibility testing. The source of this random error can almost always be traced to a lack of standardization in one of the core components of the assay.
Causality: The final MIC value is a function of the drug's potency, the bacterial growth rate, and the density of the initial inoculum. Any variation in these parameters will directly impact the result. For example, a lower-than-intended inoculum may be inhibited by a lower concentration of the antibiotic, leading to a falsely low MIC. Conversely, an overly dense inoculum can overwhelm the drug, resulting in a falsely high MIC.
Troubleshooting Workflow: To systematically diagnose the issue, begin by evaluating your quality control (QC) strain results. The workflow below provides a logical decision path.
Caption: A decision tree for troubleshooting MIC variability.
Q2: I'm observing "trailing" endpoints in my broth microdilution assay. How should I interpret these results?
Trailing is the phenomenon of reduced but persistent bacterial growth over a range of antibiotic concentrations, making it difficult to determine a clear MIC endpoint.
Causality: This can occur with bacteriostatic agents like Linezolid, where the drug inhibits growth but does not kill the bacteria. The few cells that may still be metabolically active can produce a faint turbidity or a small button at the bottom of the well. Reading this as true growth can lead to a falsely elevated MIC.
Authoritative Guidance: To standardize the interpretation, CLSI guidelines specify reading the MIC at the lowest concentration that causes approximately 80% inhibition of growth as compared to the growth in the control well.[10] This often means ignoring faint haziness or small buttons of cells. For oxazolidinones, reading the MIC at 100% inhibition versus 80% can result in values that are one doubling-dilution higher.[10] Consistency in the reading method is therefore critical for reproducibility.
Q3: My MICs are consistently higher than the expected range for my quality control (QC) strain. What could be the cause?
This indicates a systematic error that is reducing the apparent activity of the antibiotic.
Causality & Troubleshooting Steps:
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Degraded Linezolid Stock Solution: Linezolid is stable when stored correctly but can degrade under improper conditions. It is susceptible to hydrolysis in acidic or basic media and to oxidation.[11]
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Action: Prepare a fresh stock solution from powder. Ensure the solvent is appropriate and the solution is stored in small aliquots at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Inaccurate Inoculum Density: An inoculum that is too heavy is a common cause of falsely high MICs.
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Action: Re-standardize your inoculum preparation procedure. Use a calibrated spectrophotometer or a fresh 0.5 McFarland turbidity standard for comparison. Ensure the bacterial culture is in the logarithmic growth phase.
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-
Improper Media Preparation: While less common for Linezolid than for other antibiotic classes (e.g., tetracyclines and aminoglycosides), incorrect cation concentrations or pH in the Mueller-Hinton Broth can affect bacterial growth and, consequently, the MIC.
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Action: Use a commercially prepared, quality-controlled Mueller-Hinton Broth. If preparing in-house, ensure the final pH is between 7.2 and 7.4 and that cation levels are adjusted as per CLSI M07 guidelines.
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-
Incubation Time: Reading the plates after the standard 16-20 hours is crucial. Extended incubation can allow for the slow regrowth of inhibited bacteria, leading to an artificially high MIC.
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Action: Adhere strictly to the recommended incubation time. If reading plates manually, read the entire batch at the same time point.
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Q4: How do I ensure the quality and purity of my bacterial strains?
The genetic and phenotypic stability of your test and QC organisms is a cornerstone of reproducible MIC testing.
Causality: Bacterial strains can change over time. Excessive sub-culturing can lead to genetic drift, potentially altering susceptibility profiles. Contamination with a different, more resistant organism is also a common source of error.
Best Practices for Strain Maintenance:
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Use Reference Strains: Always include a well-characterized QC strain (e.g., S. aureus ATCC® 29213, E. faecalis ATCC® 29212) in every assay. The MIC for this strain must fall within the acceptable range published by CLSI or EUCAST for the results to be considered valid.[12][13]
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Create Frozen Stocks: Prepare a large batch of frozen stocks (-70°C or below in a cryoprotectant like glycerol) from a pure, verified culture.
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Minimize Sub-culturing: For each experiment, use a fresh aliquot from the frozen stock. Streak onto an agar plate for isolated colonies and use these colonies to prepare the inoculum. Do not sub-culture from plate to plate for more than a few passages.[12]
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Verify Purity: Before preparing your inoculum, visually inspect the agar plate for uniform colony morphology. If in doubt, perform a Gram stain to confirm purity.[12]
Part 3: Detailed Protocols and Methodologies
Adherence to a standardized protocol is the most effective way to minimize variability.
Protocol 1: Preparation of Standardized Bacterial Inoculum (0.5 McFarland)
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Culture Preparation: From a stock plate, select 3-5 well-isolated colonies of the test organism.
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Inoculation: Inoculate the colonies into a tube containing 4-5 mL of a suitable broth (e.g., Tryptic Soy Broth).
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Incubation: Incubate the broth culture at 35 ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (typically 2-6 hours).
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Standardization: Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This can be done visually against a white background with contrasting black lines or by using a spectrophotometer (the OD600 should be approximately 0.08 to 0.13). This suspension contains approximately 1.5 x 10⁸ CFU/mL.
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Final Dilution: Within 15 minutes of standardization, dilute the adjusted suspension as specified by the chosen reference method (e.g., a 1:150 dilution in broth for a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the MIC plate).
Protocol 2: Reading and Interpreting Linezolid MIC Endpoints (Broth Microdilution)
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Incubation: Incubate the microdilution plates at 35 ± 2°C for 16-20 hours in ambient air.
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Examine Growth Control: Before reading the MICs, ensure the growth control well (containing no antibiotic) shows good turbidity. The sterility control well should show no growth.
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Determine Endpoint: Using a plate reading mirror or an automated reader, find the well with the lowest concentration of Linezolid that shows a significant reduction in growth compared to the positive control.
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Apply 80% Inhibition Rule: The MIC is the lowest concentration where there is an ~80% reduction in turbidity. This means you should disregard very faint, hazy growth or a small, compact button of cells at the bottom of the well.[10]
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Record Result: Record the MIC value in µg/mL. Always record the QC strain result and verify it is within the acceptable range before accepting the results for the test isolates.
Part 4: Data Tables and Reference Guides
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₆H₂₀FN₃O₄ | [2] |
| Molar Mass | 337.35 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Aqueous Solubility | Approx. 3 mg/mL | [14] |
| Mechanism of Action | Inhibits protein synthesis initiation | [1] |
| Primary Target | 23S rRNA of the 50S ribosomal subunit | [2] |
Table 2: Comparison of CLSI and EUCAST Recommendations for Linezolid MIC Testing
| Parameter | CLSI (M07/M100) | EUCAST |
| Primary Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Mueller-Hinton Broth (MHB) |
| Inoculum Density | Approx. 5 x 10⁵ CFU/mL (final) | Approx. 5 x 10⁵ CFU/mL (final) |
| Incubation Temp. | 35 ± 2°C | 35 ± 1°C |
| Incubation Time | 16-20 hours (Staphylococci, Enterococci) | 18 ± 2 hours |
| Incubation Atmosphere | Ambient Air | Ambient Air |
| Endpoint Reading | Lowest concentration with ~80% growth inhibition | Lowest concentration showing no visible growth |
Note: While the wording differs slightly, the practical application of endpoint reading is often similar. Always refer to the most current version of the respective standards for complete details.[7]
Table 3: Recommended Quality Control (QC) Strains and Expected MIC Ranges
| QC Strain | Antibiotic | Acceptable MIC Range (µg/mL) - CLSI M100 |
| Staphylococcus aureus ATCC® 29213 | Linezolid | 1 - 4 |
| Enterococcus faecalis ATCC® 29212 | Linezolid | 1 - 4 |
| Streptococcus pneumoniae ATCC® 49619 | Linezolid | 0.5 - 2 |
QC ranges are subject to change and must be verified against the current edition of the CLSI M100 document.[7][8]
Conclusion
Variability in this compound MIC results is a solvable challenge. By understanding the scientific principles behind each step of the susceptibility testing process—from the physicochemical properties of the drug itself to the biological complexities of the microorganisms—researchers can develop a systematic approach to troubleshooting. The keys to achieving accurate, reproducible data lie in rigorous adherence to standardized protocols, meticulous preparation of reagents, proper handling of bacterial cultures, and consistent interpretation of results. Utilizing the guidance and detailed methodologies provided in this technical center will empower you to generate high-quality, reliable data for your research and development endeavors.
References
- Swaney SM, Aoki H, Ganoza MC, Shinabarger DL. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. Antimicrobial Agents and Chemotherapy. 1998;42(12):3251–5. [Link]
- Pfaller M, Flamm R, Mendes RE, Jones R. Activity of Tedizolid and Linezolid as Determined by the Reference Broth Microdilution Method against 3,032 Gram-Positive Bacterial Isolates Collected in Asia-Pacific, Eastern Europe and Latin American Countries (2014). Antimicrobial Agents and Chemotherapy. 2016.
- Gu B, Kelesidis T, Tsiodras S, Hindler J, Humphries RM. The emerging problem of linezolid-resistant Staphylococcus aureus. Journal of Antimicrobial Chemotherapy. 2012;68(1):4-11. [Link]
- European Committee on Antimicrobial Susceptibility Testing. Clinical Breakpoint Tables. EUCAST. [Link]
- Zhang S, Li S, Liu Y, et al. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone Delpazolid and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China. Antimicrobial Agents and Chemotherapy. 2020;64(5):e02251-19. [Link]
- Meissner A, Stass H, K-Huth M, et al. Variability of linezolid concentrations after standard dosing in critically ill patients: a prospective observational study. PLoS One. 2015;10(10):e0138843. [Link]
- Clinical and Laboratory Standards Institute. Changes in Methodology and Breakpoints for Staphylococcus spp. Linezolid and Tedizolid Disk Diffusion Tests.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 441401, Linezolid. [Link]
- Decker, B.S., & Shah, N. Linezolid. In: StatPearls.
- Gonzalez N, Sevillano D, Alou L, et al. Influence of the MBC/MIC ratio on the antibacterial activity of vancomycin versus linezolid against methicillin-resistant Staphylococcus aureus isolates in a pharmacodynamic model simulating serum and soft tissue interstitial fluid concentrations reported in diabetic patients. Journal of Antimicrobial Chemotherapy. 2013;68(10):2291-5. [Link]
- European Committee on Antimicrobial Susceptibility Testing. MIC and Zone Distributions, ECOFFs. EUCAST. [Link]
- Synapse. What is the mechanism of Linezolid?
- S-Mista E, M-Bilmin K, G-Onisko A, et al. Physicochemical Compatibility and Stability of Linezolid with Parenteral Nutrition. Molecules. 2020;25(18):4288. [Link]
- MacGowan AP, Noel AR, Tomaselli S, et al. Pharmacokinetic/Pharmacodynamic Factors Influencing Emergence of Resistance to Linezolid in an In Vitro Model. Antimicrobial Agents and Chemotherapy. 2005;49(8):3146-51. [Link]
- U.S. Food and Drug Administration. Clinical Pharmacology and Biopharmaceutics Review(s) for Linezolid. 2000. [Link]
- T P, S K, K V. Correlation between oxacillin MIC values with those of linezolid against clinical isolates of MRSA. Indian Journal of Microbiology Research. 2019;6(2):145-149. [Link]
- European Committee on Antimicrobial Susceptibility Testing. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. 2023. [Link]
- Jones RN, Sader HS, Flamm RK, et al. Linezolid Experience and Accurate Determination of Resistance (LEADER) Program for 2011: USA Surveillance Report.
- European Committee on Antimicrobial Susceptibility Testing. Breakpoint tables for interpretation of MICs and zone diameters. Version 9.0. 2019. [Link]
- Al-Ouqaili, M. T. S. What does it mean when the MIC results are inconsistent amongst the replicates?
- Wang Y, Fu Y, Zhang S, et al. The in vitro antimicrobial activity of linezolid against unconventional pathogens. Drug Discoveries & Therapeutics. 2025;19(1):1-10. [Link]
- Clinical and Laboratory Standards Institute. Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100. 2020. [Link]
- Chen H, Li L, Liu Y, et al. In vitro activity and post-antibiotic effects of linezolid in combination with fosfomycin against clinical isolates of Staphylococcus aureus. Infection and Drug Resistance. 2018;11:2343-2352. [Link]
- U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. 2025. [Link]
- European Committee on Antimicrobial Susceptibility Testing (EUCAST) Steering Committee. EUCAST Technical Note on linezolid. Clinical Microbiology and Infection. 2006;12(12):1243-5. [Link]
- Qi X, Liu Y, GengJ, et al. Factorial design and post-antibiotic sub-MIC effects of linezolid combined with fosfomycin against vancomycin-resistant enterococci. Experimental and Therapeutic Medicine. 2020;20(6):200. [Link]
- Kokilambigai KS, Lakshmi KS, Sai Susmitha A, et al. Linezolid—A Review of Analytical Methods in Pharmaceuticals and Biological Matrices. Critical Reviews in Analytical Chemistry. 2019. [Link]
- Clinical and Laboratory Standards Institute. CLSI M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. [Link]
- Long KS, Vester B. Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome. Antimicrobial Agents and Chemotherapy. 2012;56(2):603-12. [Link]
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Technical Support Center: (R)-Linezolid Animal Model Dosage Optimization
A Guide for Senior Application Scientists
This technical support guide addresses the unique challenges and critical thinking required when designing in vivo studies for (R)-Linezolid, the inactive enantiomer of the antibiotic Linezolid. Unlike its therapeutically active (S)-enantiomer, the research focus for this compound shifts from efficacy to safety, toxicology, and chiral dynamics. This resource provides troubleshooting guides and FAQs to navigate the complexities of dosage optimization for this specific stereoisomer.
Part 1: Foundational FAQs - Understanding the "Why"
Before designing any experiment, it is crucial to establish the scientific rationale for studying an inactive enantiomer. The dosage, animal model, and endpoints are entirely dependent on the research question.
Q1: Why would a researcher investigate this compound, the "inactive" enantiomer?
A1: The investigation of an inactive enantiomer like this compound is a critical component of a comprehensive drug safety and pharmacology profile.[1] Key motivations include:
-
Toxicity Assessment: The (R)-enantiomer may possess a unique toxicity profile, separate from the therapeutic effects of the (S)-enantiomer.[1] Understanding this is essential, especially if the marketed drug is a racemic mixture or if the synthesis results in enantiomeric impurities.[1][2]
-
Chiral Inversion Studies: To determine if the inactive (R)-enantiomer can convert to the active (S)-enantiomer in vivo.[1] Such a conversion would have significant implications for the drug's overall pharmacokinetics (PK) and pharmacodynamics (PD).
-
Off-Target Effects: this compound may interact with different biological targets than its sibling enantiomer, leading to unexpected side effects. For instance, Linezolid is a weak, reversible inhibitor of monoamine oxidase (MAO), which can lead to serotonergic toxicity.[3] It is crucial to determine if the (R)-enantiomer contributes to this or other off-target effects.
-
Negative Control: In studies focused on the efficacy of (S)-Linezolid, the (R)-enantiomer serves as an ideal negative control to ensure that the observed antibacterial effects are genuinely due to the specific stereochemistry of the active form.[4]
Q2: How does the research question influence the choice of animal model?
A2: The selection of the animal model is dictated by the study's objective.
-
For General Toxicity: Standard rodent models (mice, rats) are often used for initial dose-ranging and maximum tolerated dose (MTD) studies.[5] Regulatory guidelines typically require testing in two species, one rodent and one non-rodent (e.g., dog, minipig), for comprehensive safety assessment.[6]
-
For Neurological/Serotonergic Effects: If investigating MAO inhibition, a model known to be sensitive to serotonergic agents may be more appropriate.
-
For Chiral Inversion: The model's metabolic profile is key. The species chosen should ideally have metabolic pathways relevant to humans to assess the likelihood of in vivo conversion.
Q3: What are the primary Pharmacokinetic/Pharmacodynamic (PK/PD) parameters to consider for this compound, given it has no MIC?
A3: Since this compound is not expected to have a Minimum Inhibitory Concentration (MIC) against target bacteria, traditional antibiotic PK/PD indices like AUC/MIC or T>MIC are not relevant for efficacy.[7][8][9] Instead, the focus shifts to exposure and safety parameters:
-
Cmax (Maximum Concentration): Crucial for identifying peak exposure-related toxicity.
-
AUC (Area Under the Curve): Represents total drug exposure over time and is vital for assessing cumulative toxicity.
-
Trough Concentration (Cmin): Important for evaluating the potential for drug accumulation with multiple dosing, which can be linked to hematologic and other toxicities.[10]
-
Half-life (t1/2): Determines the dosing interval and time to reach steady-state concentrations.
-
Clearance (CL) and Volume of Distribution (Vd): These fundamental PK parameters describe how the body handles the compound.[7][11]
For this compound, these parameters are correlated not with efficacy, but with toxicological endpoints (e.g., organ damage, changes in blood markers, clinical signs).
Part 2: Troubleshooting Experimental Design & Execution
This section addresses common problems encountered during the setup and execution of in vivo studies with this compound.
Issue 1: Unexplained Toxicity or Aberrant Results
Symptom: The animal model exhibits unexpected toxicity at doses predicted to be safe, or you observe unexpected pharmacological activity (e.g., slight antibacterial effect).
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for unexpected in vivo results.
Issue 2: Difficulty Establishing a Dose-Response Curve for Toxicity
Symptom: You observe a very steep or flat dose-response curve. For example, doses from 10-50 mg/kg show no adverse effects, but 60 mg/kg results in severe toxicity or mortality.
Possible Causes & Solutions:
-
Saturated Metabolism or Clearance: The mechanisms for clearing this compound may become saturated at a specific threshold, leading to a sudden, non-linear increase in plasma concentration and toxicity.
-
Solution: Perform a detailed PK study at multiple dose levels, especially around the toxic threshold. Pay close attention to the linearity of Cmax and AUC with increasing doses.[7] If non-linearity is confirmed, this is a critical finding for the compound's safety profile.
-
-
"All-or-Nothing" Toxic Mechanism: The toxicity may be triggered by hitting a specific physiological threshold (e.g., complete inhibition of a critical enzyme, mitochondrial collapse).
-
Solution: Space doses more closely around the observed toxic dose to better define the No Observed Adverse Effect Level (NOAEL).[12][13] Incorporate mechanistic endpoints into your study (e.g., measure mitochondrial function, specific enzyme activity in target tissues) to understand the underlying cause.
-
-
Vehicle or Formulation Issues: At higher doses, the vehicle itself or the formulation's properties (e.g., pH, osmolarity) could be causing the acute toxicity, rather than the this compound.
-
Solution: Always run a vehicle-only control group at the highest volume administered. If solubility is an issue requiring harsh vehicles, consider alternative routes of administration (e.g., IV infusion vs. oral gavage) or reformulation.
-
Issue 3: High Inter-Animal Variability in PK or Toxicity
Symptom: Within the same dose group, you observe a wide spread in plasma concentrations or toxicological outcomes, making the data difficult to interpret.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Genetic Polymorphism | Use an inbred strain of animal (e.g., C57BL/6 mice) instead of an outbred stock (e.g., CD-1 mice).[5] | Inbred strains are genetically identical, minimizing variability in drug metabolism enzymes and transporters. |
| Inconsistent Dosing | Refine dosing technique. For oral gavage, ensure consistent stomach placement. For IV, confirm patency of the vein. | Inaccurate administration is a common source of variability. For oral doses, check for reflux. |
| External Stressors | Standardize animal husbandry conditions: light/dark cycles, cage density, diet, and handling procedures. | Stress can alter animal physiology and drug metabolism, introducing non-experimental variables. |
| Health Status | Ensure all animals are healthy and free of underlying infections before the study begins. | Subclinical illness can significantly impact how an animal processes a xenobiotic and responds to it. |
Part 3: Key Protocols & Methodologies
Protocol 1: Dose-Ranging Single-Dose Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
Methodology:
-
Animal Selection: Choose a rodent species (e.g., Sprague-Dawley rats), male and female, n=3-5 per group.
-
Dose Selection: Based on any available in vitro cytotoxicity data, select a wide range of doses (e.g., 10, 50, 100, 250, 500 mg/kg). Include a vehicle control group.
-
Administration: Administer a single dose via the intended clinical route (e.g., oral gavage).
-
Monitoring:
-
Observe animals for clinical signs of toxicity (e.g., lethargy, altered respiration, weight loss) at 1, 4, 8, and 24 hours post-dose, and then daily for 14 days.
-
Collect blood at 24 hours and at termination for clinical chemistry and hematology analysis.
-
-
Termination & Necropsy: At day 14, perform a full necropsy. Collect major organs (liver, kidney, spleen, heart, brain) for histopathological examination.
-
Endpoint Analysis: The MTD is defined as the highest dose that does not cause mortality or serious clinical signs. Identify target organs based on histopathology.
Protocol 2: Chiral Analysis of Plasma Samples
Objective: To quantify the concentrations of both (R)- and (S)-Linezolid in plasma to assess for in vivo chiral inversion.
Methodology:
-
Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of plasma samples.
-
Chromatography:
-
Column: Use a chiral column designed for enantiomeric separation (e.g., Chiralcel OJ-RH).[2]
-
Mobile Phase: Develop an isocratic or gradient method, typically using a mixture of an organic solvent (e.g., acetonitrile) and a buffer.
-
Detection: Use UV or Mass Spectrometry (LC-MS/MS) for sensitive quantification.
-
-
Validation: The assay must be validated for linearity, accuracy, precision, and the lower limit of quantification (LLOQ) for both enantiomers.
-
Analysis: Integrate the peak areas for (R)- and (S)-Linezolid separately and calculate their concentrations based on a standard curve. The presence of a quantifiable (S)-Linezolid peak in animals dosed only with this compound is evidence of chiral inversion.
References
- MacGowan, A. P. (2003). Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections. Journal of Antimicrobial Chemotherapy, 51(Suppl 2), ii17–ii25. [Link]
- Andes, D., et al. (2002). In vivo pharmacodynamics of a new oxazolidinone (linezolid). Antimicrobial Agents and Chemotherapy, 46(11), 3484–3489. [Link]
- FDA Center for Drug Evaluation and Research. (2000). Clinical Pharmacology Biopharmaceutics Review(s) for Linezolid.
- Cojutti, P., & Pea, F. (2022). Linezolid Pharmacokinetics in Critically Ill Patients: Continuous Versus Intermittent Infusion. Antibiotics, 11(9), 1184. [Link]
- Rayner, C. R., et al. (2011). Linezolid pharmacokinetics and pharmacodynamics in clinical treatment. Journal of Antimicrobial Chemotherapy, 66(Suppl 4), iv7–iv15. [Link]
- Mechanisms of Medicine. (2024). Pharmacology of Linezolid (Zyvox); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]
- Brickner, S. J., et al. (1996). The discovery of linezolid, the first oxazolidinone antibacterial agent. Journal of Medicinal Chemistry, 39(3), 673–679. [Link]
- Soraluce, A., et al. (2019). Optimization of Linezolid Dosing Regimens for Treatment of Vancomycin-Resistant Enterococci Infection. Infection & Chemotherapy, 51(3), 220–229. [Link]
- Hashemian, S. M. R., et al. (2018). Linezolid: a review of its properties, function, and use in critical care. Drug Design, Development and Therapy, 12, 1759–1767. [Link]
- FDA. (1992). Development of New Stereoisomeric Drugs. fda.gov. [Link]
- Zhang, Y., et al. (2021). Population Pharmacokinetics and Dosage Optimization of Linezolid in Critically Ill Pediatric Patients. Antimicrobial Agents and Chemotherapy, 65(10), e0062421. [Link]
- De la Cámara, M. Á., et al. (2021). Dosage Individualization of Linezolid: Precision Dosing of Linezolid to Optimize Efficacy and Minimize Toxicity. Antimicrobial Agents and Chemotherapy, 65(6), e02598-20. [Link]
- Rao, R. N., et al. (2006). Enantiomeric separation of Linezolid by chiral reversed-phase liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1422–1426. [Link]
- Wikipedia. (n.d.). Linezolid. en.wikipedia.org. [Link]
- Mao, J., et al. (2021). Dose Optimization of Combined Linezolid and Fosfomycin against Enterococcus by Using an In Vitro Pharmacokinetic/Pharmacodynamic Model. Microbiology Spectrum, 9(3), e01314-21. [Link]
- Reddy, K. S., et al. (2015). Concise asymmetric synthesis of Linezolid through catalyzed Henry reaction. RSC Advances, 5(99), 81423–81427. [Link]
- Mikuš, P., et al. (2008). Determination of enantiomeric impurity of linezolid by capillary electrophoresis using heptakis-(2,3-diacetyl-6-sulfato)-β-cyclodextrin.
- Ciemerych, A., et al. (2000). Pharmacodynamic activity and efficacy of linezolid in a rat model of pneumococcal pneumonia. Antimicrobial Agents and Chemotherapy, 44(7), 1751–1755. [Link]
- da Silva, J. B. P., et al. (2024). Theoretical study of the interaction between the antibiotic linezolid and the active site of the 50S ribosomal subunit of the bacterium Haloarcula marismortui. Chirality, 36(2), e23629. [Link]
- ICH. (2011). Preclinical safety evaluation of biotechnology-derived pharmaceuticals S6(R1). ich.org. [Link]
- Beran, J., et al. (2021). The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. Beilstein Journal of Organic Chemistry, 17, 1079–1087. [Link]
- Atanasov, A. G., et al. (2021). Preclinical Safety Assessment: General and Genetic Toxicology. ScienceDirect. [Link]
- FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. fda.gov. [Link]
- Gali, V., et al. (2023). Design and Synthesis of the Linezolid Bioisosteres to Resolve the Serotonergic Toxicity Associated with Linezolid. ACS Omega, 8(31), 28247–28258. [Link]
- European Medicines Agency. (2011). ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals. ema.europa.eu. [Link]
- May, J., & Gill, J. H. (2009). Toxicity testing: the search for an in vitro alternative to animal testing. Expert Opinion on Drug Metabolism & Toxicology, 5(11), 1367–1378. [Link]
- Apostoli, A. J., et al. (2022). Potential of in vivo stress reporter models to reduce animal use and provide mechanistic insights in toxicity studies.
- University of Iowa. (2023). Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. YouTube. [Link]
- NC3Rs. (n.d.). Review of the use of two species in regulatory toxicology studies. nc3rs.org.uk. [Link]
- Shanks, N., et al. (2009). Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Is it Time to Rethink Our Current Approach? The Journal of Law, Medicine & Ethics, 37(3), 479–488. [Link]
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Technical Support Center: (R)-Linezolid Applications in Cell Culture
Welcome to the technical support center for the use of (R)-Linezolid in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting advice. Our goal is to help you minimize off-target effects and ensure the scientific integrity of your results when utilizing this compound.
Introduction to this compound in a Research Context
Linezolid is a chiral antibiotic belonging to the oxazolidinone class. It is crucial to understand that the antibacterial activity resides almost exclusively in the (S)-enantiomer.[1][2] The (S)-enantiomer inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex.[1][3] Consequently, the (R)-enantiomer of Linezolid is often employed in research as a negative control to distinguish the specific antibacterial effects of the (S)-form from any potential off-target or non-specific effects.
Frequently Asked Questions (FAQs)
Q1: Why is it important to use this compound as a control in my experiments with (S)-Linezolid?
A1: In pharmacology and cell biology, enantiomers of a chiral drug can have vastly different biological activities.[3][4][5] Using this compound, the inactive enantiomer, as a negative control is essential to demonstrate that the observed effects of (S)-Linezolid are due to its specific on-target activity (inhibition of bacterial protein synthesis) and not due to non-specific effects related to the chemical structure of the molecule.[6] A well-designed experiment will include both the active compound and its inactive enantiomer to provide a clear and unambiguous interpretation of the results.
Q2: I'm observing unexpected effects in my cells treated with this compound, which I assumed would be an inert control. What could be the cause?
A2: Unexpected activity from an inactive enantiomer control can stem from several factors:
-
Chiral Impurity: The most common reason is the presence of the active (S)-enantiomer as an impurity in your this compound stock.[6] Even a small percentage of a potent compound can elicit a biological response.
-
Intrinsic Off-Target Effects: While considered inactive against its primary bacterial target, the (R)-enantiomer may possess its own distinct, albeit less potent, pharmacological or toxicological profile, interacting with different cellular targets in eukaryotic cells.[4]
-
Chiral Inversion: Under certain experimental conditions (e.g., pH, temperature, enzymatic activity in cell culture), it's possible for one enantiomer to convert into the other, a phenomenon known as chiral inversion.[7]
-
Non-Specific Cytotoxicity: At high concentrations, many small molecules can induce cellular stress and cytotoxicity independent of specific receptor binding.
Q3: What are the known off-target effects of the active (S)-Linezolid that I should be aware of?
A3: The primary and most well-documented off-target effect of (S)-Linezolid is mitochondrial toxicity .[8] This occurs because mitochondrial ribosomes share similarities with bacterial ribosomes. (S)-Linezolid can inhibit mitochondrial protein synthesis, leading to impaired oxidative phosphorylation and cellular dysfunction. This can manifest as lactic acidosis, myelosuppression (anemia, thrombocytopenia), and neuropathy in clinical settings.[8] When using (S)-Linezolid in cell culture, it is crucial to monitor for signs of mitochondrial dysfunction.
Q4: How can I verify the enantiomeric purity of my this compound sample?
A4: Verifying the enantiomeric purity of your chiral compounds is a critical step in ensuring the validity of your experimental results.[9][10] The most reliable method is chiral High-Performance Liquid Chromatography (HPLC) .[11] This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification. It is advisable to request a certificate of analysis from your supplier that specifies the enantiomeric excess (e.e.) and to independently verify it if you observe unexpected activity with your control.
Q5: What are the best practices for storing and handling this compound to maintain its integrity?
A5: Proper storage and handling are essential to prevent degradation and racemization.[12][13][14][15]
-
Storage Conditions: Store this compound according to the manufacturer's instructions, typically in a cool, dry, and dark place to prevent light-induced degradation.[13][14][15] For long-term storage, consider an inert atmosphere if the compound is sensitive to oxidation.
-
Solvent Selection: Dissolve this compound in a high-purity, anhydrous solvent appropriate for your cell culture system (e.g., DMSO). Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Container Choice: Use amber glass vials or other containers that protect from light.[12][14]
Troubleshooting Guide: Unexpected Activity of this compound
This section provides a systematic approach to troubleshooting when you observe unexpected biological effects with your this compound control.
Diagram: Troubleshooting Workflow for Unexpected this compound Activity
Caption: Troubleshooting workflow for unexpected this compound activity.
Step-by-Step Troubleshooting Protocols
Step 1: Verify Enantiomeric Purity
-
Rationale: The presence of the active (S)-enantiomer is the most probable cause of unexpected activity.
-
Protocol:
-
Obtain a sample of your this compound stock.
-
Perform chiral HPLC analysis to determine the enantiomeric excess.
-
If the enantiomeric purity is below the required standard for your experimental sensitivity, acquire a new batch of this compound with a higher degree of purity.
-
Step 2: Assess for Non-Specific Cytotoxicity
-
Rationale: High concentrations of any compound can lead to off-target effects and general cellular stress.
-
Protocol: Dose-Response Cytotoxicity Assay (e.g., LDH release or live/dead staining)
-
Plate your cells at the desired density in a multi-well plate.
-
Prepare a serial dilution of this compound, ranging from your intended experimental concentration to several-fold higher.
-
Include a vehicle-only control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubate the cells with the different concentrations of this compound for the duration of your experiment.
-
At the end of the incubation, assess cell viability using a suitable assay (e.g., LDH assay for membrane integrity or a fluorescent live/dead stain).
-
Determine the concentration at which this compound induces significant cytotoxicity. If your experimental concentration falls within this range, consider using a lower, non-toxic concentration.
-
Step 3: Investigate Off-Target Mitochondrial Effects
-
Rationale: While mitochondrial toxicity is primarily associated with the (S)-enantiomer, it is prudent to investigate this as a potential off-target effect of the (R)-form, especially if cytotoxicity is observed at lower concentrations.
-
Protocol: See the "Protocols for Assessing Mitochondrial Toxicity" section below.
Step 4: Evaluate the Potential for Chiral Inversion
-
Rationale: The experimental conditions of your cell culture system could potentially cause the (R)-enantiomer to convert to the active (S)-enantiomer.
-
Protocol:
-
Prepare a solution of this compound in your complete cell culture medium (including serum, if applicable).
-
Incubate this solution under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2) for the duration of your experiment.
-
At the end of the incubation period, analyze the sample using chiral HPLC to determine if any of the (S)-enantiomer has formed.
-
If chiral inversion is detected, this will significantly impact the interpretation of your results, and alternative negative controls may need to be considered.
-
Protocols for Assessing Mitochondrial Toxicity
Should your troubleshooting suggest potential mitochondrial off-target effects, the following assays can be employed for a more detailed investigation.
Table: Comparison of Mitochondrial Toxicity Assays
| Assay | Principle | Parameter Measured | Advantages | Disadvantages |
| JC-1 Assay | A fluorescent cationic dye that accumulates in mitochondria. In healthy mitochondria, it forms aggregates with red fluorescence. In depolarized mitochondria, it remains as monomers with green fluorescence. | Mitochondrial Membrane Potential (ΔΨm) | Ratiometric measurement reduces artifacts from cell number variations; sensitive to early apoptotic events. | Can be influenced by changes in plasma membrane potential; may not be suitable for all cell types. |
| Seahorse XF Analyzer | Measures the oxygen consumption rate (OCR) of live cells in real-time. | Mitochondrial Respiration (Basal, ATP-linked, maximal, and spare respiratory capacity) | Provides a detailed profile of mitochondrial function; highly sensitive. | Requires specialized equipment and consumables; can be technically demanding. |
| MTT Assay | Reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases. | Mitochondrial Metabolic Activity | Simple, inexpensive, and widely used. | Can be confounded by changes in cellular metabolism unrelated to mitochondrial toxicity; an indirect measure of cell viability. |
Protocol 1: JC-1 Assay for Mitochondrial Membrane Potential
-
Cell Preparation: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at the desired concentrations. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP or FCCP).
-
JC-1 Staining:
-
Prepare the JC-1 staining solution according to the manufacturer's protocol.
-
Remove the treatment media and add the JC-1 staining solution to each well.
-
Incubate at 37°C for 15-30 minutes, protected from light.
-
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader.
-
Read the green fluorescence (monomers) at Ex/Em ~485/535 nm.
-
Read the red fluorescence (J-aggregates) at Ex/Em ~560/595 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 2: Seahorse XF Cell Mito Stress Test
-
Cell Plating: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treatment: Treat the cells with this compound for the desired duration.
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight in a non-CO2 incubator.
-
Wash the cells and replace the culture medium with Seahorse XF assay medium.
-
Incubate the plate in a non-CO2 incubator at 37°C for one hour prior to the assay.
-
-
Mito Stress Test:
-
Load the injector ports of the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
-
Data Analysis: The instrument will measure the OCR in real-time. The software will calculate key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity. A decrease in these parameters in the this compound-treated cells would indicate mitochondrial dysfunction.
Diagram: Mitochondrial Respiration Profile from Seahorse XF Analyzer
Caption: Key parameters of mitochondrial function measured by the Seahorse XF Cell Mito Stress Test.
Conclusion and Best Practices
Key Takeaways:
-
Always question your controls: Unexpected results from a negative control are an opportunity to strengthen your experimental design.
-
Purity is paramount: Ensure the enantiomeric purity of your chiral compounds.
-
Dose matters: Use the lowest effective concentration to minimize the risk of non-specific cytotoxicity.
-
Validate your findings: If off-target effects are suspected, use orthogonal assays to confirm your observations.
By adhering to these principles, you will enhance the reproducibility and reliability of your research when working with this compound and other chiral molecules.
References
- A Look at the Importance of Chirality in Drug Activity: Some Signific
- The Significance of Chirality in Drug Design and Development. PubMed Central.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
- The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. PubMed Central.
- Common mistakes when using enantiomer controls. BenchChem.
- New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central.
- System Suitability And Validation For Chiral Purity Assays Of Drug Substances. IVT Network.
- The in vitro antimicrobial activity of linezolid against unconventional p
- Enantiomeric separation of Linezolid by chiral reversed-phase liquid chrom
- Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. PubMed Central.
- Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
- Stereochemistry in Drug Action. PubMed Central.
- The Proper Storage and Handling of Vol
- Chiral Drug Separ
- Linezolid and Its Immunomodulatory Effect: In Vitro and In Vivo Evidence. Frontiers in Pharmacology.
- Controlling the Effect of Chiral Impurities on Viedma Ripening.
- What is the application of stereochemistry in drug design?.
- Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics.
- 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts.
- Cellular pharmacokinetics of the novel biaryloxazolidinone radezolid in phagocytic cells: studies with macrophages and polymorphonuclear neutrophils. PubMed.
- Effect of enatiomers in pharmaceuticals [closed]. Chemistry Stack Exchange.
- Chiral Drugs: An Overview. PubMed Central.
- Practices for Proper Chemical Storage.
- INVESTIGATIONS ON IN VITRO METABOLITES OF LINEZOLID IN VARIOUS SPECIES.
- Theoretical study of the interaction between the antibiotic linezolid and the active site of the 50S ribosomal subunit of the bacterium Haloarcula marismortui. PubMed.
- 3.1. Determination of Enantiomeric Purity by Direct Methods. Science of Synthesis.
- Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. PubMed Central.
- Pharmacogenomics of off‐target adverse drug reactions. PubMed Central.
- Linezolid in vitro: mechanism and antibacterial spectrum. Journal of Antimicrobial Chemotherapy.
- 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
- Uptake and Intracellular Activity of Linezolid in Human Phagocytes and Nonphagocytic Cells. Antimicrobial Agents and Chemotherapy.
- Storage and Handling Tips for Research Chemicals: Safety Comes First. BenchChem.
- Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia.
- Effects of Stereoisomers on Drug Activity.
- Effects of positional and geometrical isomerism on the biological activity of some novel oxazolidinones.
- Single enantiomer drugs: should they be developed?.
- Linezolid Related Adverse Effects in Different Popul
- Intra- and extracellular activity of linezolid against Staphylococcus aureus in vivo and in vitro. PubMed.
- (PDF) Stereochemistry And Its Role In Drug Design.
- Best Practices for Chemical Storage in Research Labs. Apollo Scientific.
- Clinical Pharmacology Biopharmaceutics Review(s).
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Technical Support Center: (S)-Linezolid Stability and Handling Guide
Introduction Linezolid is the first clinically approved member of the oxazolidinone class of antibiotics, a critical tool in combating infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE)[1][2]. Its unique mechanism of action involves inhibiting the initiation of bacterial protein synthesis, making cross-resistance with other protein synthesis inhibitors rare[3][4].
The therapeutic efficacy and safety of Linezolid are intrinsically linked to its chemical stability. The active enantiomer, (S)-Linezolid, can degrade under various environmental conditions encountered during long-term storage, formulation, and administration. This degradation can lead to a loss of potency and the formation of potentially harmful impurities.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting protocols to address the stability challenges associated with (S)-Linezolid, ensuring the integrity of your experimental and developmental work.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common stability-related issues encountered during the handling and storage of (S)-Linezolid.
Q1: My stored (S)-Linezolid solution has developed a yellow tint. Is it still viable for my experiments?
A: Not necessarily. The commercial intravenous (IV) injection of Linezolid may exhibit a yellow color that can intensify over time without adversely affecting its potency[5]. However, for laboratory-prepared solutions, a color change, particularly to yellow, can be an indicator of degradation. Linezolid completely degrades in a 0.1 M sodium hydroxide solution, producing a yellow solution[6]. This suggests that alkaline conditions are a primary cause of degradation leading to color change. It is strongly recommended to analytically verify the purity and concentration via a stability-indicating HPLC method before use.
Q2: What are the definitive long-term storage conditions for solid, bulk (S)-Linezolid active pharmaceutical ingredient (API)?
A: For bulk API, storage should adhere to the United States Pharmacopeia (USP) guidelines for Controlled Room Temperature. This specifies storing the material at 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F)[7]. Crucially, the API must be protected from light and humidity[7][8]. It is recommended to keep containers tightly sealed and stored in a dark, dry environment. For certified USP Reference Standards of Linezolid, the recommended storage temperature is 2°C to 8°C[9].
Q3: I'm observing a new, unidentified peak in my HPLC chromatogram after storing a Linezolid solution. What is its likely identity?
A: The identity of the new peak is highly dependent on the storage conditions. Based on forced degradation studies, here are the most probable culprits:
-
Alkaline Conditions (pH > 7): You are likely observing products of hydrolysis. This can involve the opening of the oxazolidinone ring or cleavage of the N-acetyl group[8]. Key impurities identified under basic stress include (S)-l-amino-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol and (R)-N-(3-((3-fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)acetamide[10].
-
Acidic Conditions (pH < 4): The primary degradation product is typically formed from the cleavage of the acetyl moiety, resulting in (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (USP Related Compound C)[8][10].
-
Oxidative Conditions (e.g., presence of peroxides): The most common degradation product is the N-oxide of the morpholine ring[8][10].
To definitively identify the impurity, analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended[10][11].
Q4: How stable is (S)-Linezolid in aqueous solutions or common IV fluids?
A: (S)-Linezolid's stability in solution is highly pH-dependent. The commercial IV formulation is buffered to a pH of approximately 4.6, where it is very stable[6][12]. Studies have shown that Linezolid maintains over 95% of its initial concentration for at least 34 days at 25°C when mixed in common IV fluids like 0.9% Sodium Chloride, 5% and 10% Glucose solutions, and Sodium Lactate (Hartmann's) solution[6][12][13]. However, it degrades rapidly at alkaline pH values, with the rate of degradation increasing significantly with both pH and temperature[6][13].
Section 2: In-Depth Troubleshooting Guides
This section provides structured, step-by-step methodologies for investigating and resolving complex stability issues.
Guide 1: Investigating Out-of-Specification (OOS) Stability Results
Scenario: A long-term stability sample of (S)-Linezolid fails its purity assay, showing a concentration below the 90-95% threshold.
Objective: To identify the root cause of the degradation and implement a corrective action plan.
Troubleshooting Workflow for OOS Stability
Caption: Logical workflow for investigating OOS stability results.
-
Phase 1: Laboratory Investigation
-
Confirm the Result: Re-inject the original sample. If the result is confirmed, prepare a new sample from the original stability batch and analyze.
-
Verify Method Performance: Check the system suitability test (SST) parameters from the OOS run (e.g., peak tailing, resolution, repeatability). Ensure they meet pre-defined criteria.
-
Analyze a Control: Assay a known, stable control sample of Linezolid to rule out systemic issues with the analytical equipment or reagents.
-
-
Phase 2: Data and Storage Review
-
Audit Storage Conditions: Scrutinize all environmental records for the storage period. Look for temperature or humidity excursions, even brief ones. Confirm that light protection protocols were followed.
-
Review Formulation/Solution Preparation: Check the pH of the formulation or solution. Linezolid is highly susceptible to alkaline hydrolysis[6][13]. A slight increase in pH can significantly accelerate degradation over time.
-
Check Container Integrity: Inspect the container closure system for any breaches that could allow moisture or oxygen ingress.
-
-
Phase 3: Impurity Identification and Root Cause Analysis
-
Characterize the Degradation Profile: Use a validated stability-indicating HPLC method to profile all impurities.
-
Identify Unknowns: Employ LC-MS/MS to obtain mass spectral data for the unknown peaks. Compare this data against known degradation products of Linezolid[10][11].
-
Establish Causality: Correlate the identified impurities with the storage conditions. For example, the presence of the morpholine N-oxide strongly suggests an oxidative degradation pathway, while ring-opened products point towards hydrolysis[8].
-
-
Phase 4: Corrective and Preventive Actions (CAPA)
-
Based on the root cause, implement changes. This could involve tightening environmental controls, adding a pH-buffering agent to a formulation, or using packaging with better light and moisture barrier properties.
-
Guide 2: Protocol for a Forced Degradation Study
Objective: To develop and validate a stability-indicating analytical method by intentionally degrading (S)-Linezolid and ensuring the method can separate the intact drug from all formed degradants, as per ICH Q1A(R2) guidelines[11].
| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 24 hours at 70°C | N-Deacetylation[8][10] |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | 1 hour at 25°C (Rapid) | Oxazolidinone Ring Opening[6][8] |
| Oxidation | 6% Hydrogen Peroxide (H₂O₂) | 24 hours at 25°C | Morpholine N-oxidation[10][11] |
| Thermal Stress | Dry Heat Oven | 6 hours at 100°C | Minimal degradation expected[11][14] |
| Photolytic Stress | UV Chamber (254 nm) / ICH Option 2 | 12 hours / 1.2 million lux-hours | Minimal degradation expected[11][14] |
-
Sample Preparation: Prepare stock solutions of (S)-Linezolid (e.g., 1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Application of Stress:
-
For hydrolytic and oxidative stress, mix equal parts of the drug stock solution with the specified stress reagent (e.g., 1 mL of drug stock + 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl).
-
For thermal and photolytic stress, expose the solid API powder to the conditions.
-
-
Time Points: Sample the stressed solutions at appropriate intervals (e.g., 1, 4, 8, 24 hours). For base hydrolysis, sampling may be needed within minutes. The goal is to achieve 5-20% degradation.
-
Neutralization: Before analysis, neutralize the acid- and base-stressed samples (e.g., add an equimolar amount of NaOH to the HCl sample and vice versa) to prevent further degradation on the analytical column.
-
Analysis: Analyze all samples using the proposed HPLC method. A control sample (unstressed) should be run for comparison.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the intact Linezolid peak in all stressed samples. This ensures that no degradant peak is co-eluting with the main peak.
Section 3: Core Stability Profile & Degradation Pathways
Understanding the chemical vulnerabilities of the (S)-Linezolid molecule is key to preventing its degradation. The drug is generally stable to heat and light but labile to hydrolysis (acidic and basic) and oxidation[8][11].
Primary Degradation Pathways of (S)-Linezolid
Caption: Major degradation pathways for (S)-Linezolid under stress.
-
Alkaline Hydrolysis: This is the most significant degradation pathway for Linezolid. The high pH facilitates nucleophilic attack on the carbonyl group of the oxazolidinone ring, leading to cleavage and ring-opening. This process is rapid and follows first-order kinetics[6][13]. The amide linkage of the acetyl group can also be hydrolyzed under these conditions[15].
-
Acidic Hydrolysis: Under acidic conditions, the N-acetyl group is the primary site of lability, leading to the formation of the corresponding amine (des-acetyl Linezolid)[8]. The oxazolidinone ring is more stable to acid than to base.
-
Oxidation: The tertiary amine nitrogen in the morpholine ring is susceptible to oxidation, leading to the formation of Linezolid N-oxide. This is a common impurity found when the drug substance or product is exposed to oxidizing agents or inadequate antioxidant protection[8].
Section 4: Recommended Storage and Handling Protocols
Proactive measures are the most effective way to ensure the long-term stability of (S)-Linezolid.
Summary of Recommended Storage Conditions
| Form of Linezolid | Temperature | Light Protection | Humidity Control | Shelf-Life / Use-By Period |
| Bulk API Powder | 20°C - 25°C (USP)[7] | Required; Store in dark[7][16] | Required; Store in desiccated environment | Refer to manufacturer's retest date |
| IV Injection (Commercial) | 20°C - 25°C (USP)[7] | Required; Keep in overwrap until use[7] | Protect from moisture | Refer to expiration date on packaging |
| Constituted Oral Suspension | Room Temperature[5] | Recommended | N/A | Use within 21 days after constitution[5] |
| USP Reference Standard | 2°C - 8°C[9] | Required; Amber vial | Required; Tightly sealed | Refer to certificate of analysis |
Best Practices for Laboratory Handling
-
pH Control: When preparing aqueous solutions for in vitro or analytical work, use buffers with a pH between 4.5 and 6.5 to maximize stability. Avoid alkaline buffers.
-
Solvent Selection: For analytical standards, use high-purity solvents. If creating stock solutions for long-term use, consider aprotic solvents like DMSO, aliquot into single-use vials, and store at -20°C or -80°C to minimize hydrolytic degradation.
-
Atmosphere: For highly sensitive applications or very long-term storage of the solid API, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Light Protection: Always handle and store Linezolid solutions in amber glassware or opaque containers to prevent potential photolytic degradation.
References
- Taylor, R., Sunderland, B., Luna, G., & Czarniak, P. (2017). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. Drug Design, Development and Therapy, 11, 2087–2097. [Link]
- ResearchGate. (n.d.). Forced degradation of linezolid [Image]. Retrieved from a study on the stability of linezolid. [Link]
- U.S. Food and Drug Administration. (n.d.). LINEZOLID injection, for intravenous use.
- Tiwari, R. N., & Bonde, C. (2012). LC, LC–MS/TOF, AND MSN STUDIES FOR THE SEPARATION, IDENTIFICATION, AND CHARACTERIZATION OF DEGRADATION PRODUCTS OF LINEZOLID. Journal of Liquid Chromatography & Related Technologies, 35(4), 525-540. [Link]
- Wang, Y., et al. (2018). Studies on the degradation impurity of linezolid tablets by UFLC-MS/MS.
- Journal of Research in Chemistry. (2024). Investigation of linezolid degradation kinetics using a validated UV/Vis spectrophotometer method. [Link]
- Sacha, M., et al. (2020). Physicochemical Compatibility and Stability of Linezolid with Parenteral Nutrition. MDPI. [Link]
- International Journal of Pharmaceutical Research and Applications. (2022). A Comprehensive Review on Analytical Method Development and Validation for Linezolid in Pharmaceutical Dosage Forms. [Link]
- Erlin, I., Hauke, S., & Perscheid, M. (n.d.). Linezolid impurities: An overview. LGC Standards. [Link]
- Naik, A., & Pai P.N., S. (2013). A Comparative Study of Linezolid Stability samples by Validated Spectrophotometric and Turbidimetic-Microbial Assay Methods. Allied Academies. [Link]
- International Journal of Pharmaceutical Research and Applications. (2022). Overview on Development and Validation of Analytical and Bioanalytical Methods for the Estimation of Linezolid in Bulk and Pharm. [Link]
- Trissel, L. A., & Williams, K. Y. (2001). Compatibility and stability of linezolid injection admixed with three cephalosporin antibiotics.
- College ter Beoordeling van Geneesmiddelen. (2014). Public Assessment Report Scientific discussion Linezolid Polpharma 2 mg/ml, solution for infusion.
- Taylor, R., Sunderland, B., Luna, G., & Czarniak, P. (2017). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. PubMed. [Link]
- Taylor, R., Sunderland, B., Luna, G., & Czarniak, P. (2017). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. Dove Medical Press. [Link]
- U.S. Food and Drug Administration. (n.d.). ZYVOX® (linezolid) Injection, Tablets and Oral Suspension. [Link]
- Gudisela, M. R., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF DEGRADATION IMPURITIES OF AN ANTIBIOTIC DRUG: LINEZOLID. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. [Link]
- Pfizer. (n.d.). ZYVOX - Stability of Linezolid IV Under Various Conditions. Scribd. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Complete degradation profile of Linezolid along with the % impurity.... [Link]
- Wang, Y., et al. (2024). Health Technology Assessment of Oxazolidinones for MRSA-Associated Complicated Skin and Soft Tissue Infections. Dove Medical Press. [Link]
- Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone Antibacterial Agents: A Critical Review. PubMed. [Link]
- Fresenius Kabi Canada Ltd. (2017). PRODUCT MONOGRAPH PrLINEZOLID INJECTION 2 mg/mL. [Link]
- Wilson, D. N., et al. (2008). The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning. Proceedings of the National Academy of Sciences, 105(36), 13339-13344. [Link]
- Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: Activity, mode of action, and mechanism of resistance.
- Sbardella, G., & Galdiero, E. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI. [Link]
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- 4. mdpi.com [mdpi.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. リネゾリド United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
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Technical Support Center: Enhancing the Bioavailability of (R)-Linezolid in Animal Studies
A Guide for Drug Development Professionals
Welcome to the technical support center for researchers investigating the pharmacokinetics of Linezolid enantiomers. This guide is structured to address the common and complex challenges encountered when aiming to enhance and accurately measure the bioavailability of (R)-Linezolid in preclinical animal models. We will move from foundational concepts to specific troubleshooting in analytical chemistry, formulation science, and in vivo study design.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses foundational questions that provide essential context for any study involving Linezolid's stereoisomers.
Q1: Why is enhancing the bioavailability of this compound a research topic? Isn't Linezolid's bioavailability already near 100%?
This is a critical point of clarification. The commercially available antibiotic, Linezolid, is the pure (S)-enantiomer, which indeed exhibits approximately 100% oral bioavailability in humans.[1][2][3] This means that after oral administration, it is almost completely absorbed into the bloodstream, making the oral and intravenous doses interchangeable.[1][3]
The focus on This compound stems from a different set of research objectives:
-
Chiral Impurity Analysis: this compound is the inactive enantiomer and is considered a chiral impurity in the synthesis of the active (S)-Linezolid.[4][5] Regulatory bodies require the characterization and quantification of such impurities. Therefore, researchers may need to dose this compound to understand its unique pharmacokinetic and toxicological profile.
-
Investigating Chiral Inversion: In some cases, drug molecules can convert from one enantiomer to the other in vivo. Studies may be designed to administer pure this compound to determine if it converts to the active (S)-form.
-
Comparative Toxicology: Understanding the disposition of the inactive enantiomer is crucial for a complete safety profile of the drug substance, which may contain trace amounts of it.
Therefore, the challenge is not about improving an already excellent drug, but about developing methodologies to effectively study its less-understood, inactive stereoisomer.
Q2: I'm seeing low oral bioavailability for Linezolid in my rabbit model, which contradicts the human data. Is this expected?
Yes, this discrepancy is not unusual. While human bioavailability of (S)-Linezolid is excellent, preclinical models can yield different results. For instance, one study in rabbits reported an oral bioavailability of only 38.7% for Linezolid when administered as a simple suspension.[6] This highlights several key principles:
-
Species-Specific Differences: The physiology of the gastrointestinal tract, including pH, enzymatic activity, and transit time, can vary significantly between species, impacting drug dissolution and absorption.
-
Formulation Dependence: The aforementioned rabbit study demonstrated that bioavailability could be significantly increased to 72.9% by using a microemulsion formulation.[6] This underscores that for poorly soluble compounds, the formulation is a critical determinant of oral absorption in animal models, even if the drug is highly permeable.
-
Dose and Solubility Limits: Animal studies often use doses that are not directly scalable by body weight from human doses. The limited volume of GI fluids in a smaller animal can lead to the drug not fully dissolving if administered as a poorly soluble powder, creating a "dissolution rate-limited" absorption scenario.
It is crucial to not assume human pharmacokinetic data will directly translate to your animal model and to select a formulation appropriate for the species and the physicochemical properties of the compound.
Q3: What are the key physicochemical properties of Linezolid that I should consider when developing a formulation for animal studies?
The most significant challenge with Linezolid is its poor water solubility .[7][8] The aqueous solubility is approximately 3 mg/mL.[9] This property is the primary driver for the formulation-dependent bioavailability observed in some animal models.[6]
Key properties to consider are:
-
Biopharmaceutical Classification System (BCS): Linezolid is sometimes classified as a BCS Class IV drug, indicating both low solubility and low permeability, though its high absorption in humans suggests permeability is not the primary barrier under normal conditions.[7] For practical purposes in preclinical studies, treating it as a dissolution-rate-limited compound (like a BCS Class II drug) is a sound strategy.
-
LogP: Linezolid is a lipophilic compound, which is favorable for crossing cell membranes but contributes to its low aqueous solubility.
-
Physical Form: The drug substance's solid-state properties (e.g., crystallinity, particle size) will heavily influence its dissolution rate. Techniques that modify the physical form, such as micronization or creating amorphous solid dispersions, are valid strategies for enhancement.[10]
Your formulation strategy must directly address this solubility challenge to ensure consistent and adequate absorption in your animal studies.
Part 2: Troubleshooting Guide - From Analysis to In Vivo Execution
This section provides actionable solutions to specific problems you may encounter during your experiments.
Q4: My bioanalytical assay shows no or highly variable plasma concentrations of this compound. What's wrong?
This is a common and critical issue. Accurately quantifying one enantiomer in the presence of its counterpart requires a highly specific and validated chiral bioanalytical method . Standard HPLC methods will not distinguish between (R)- and (S)-Linezolid.
Causality Checklist:
-
Inadequate Chromatographic Resolution: Are you using a chiral stationary phase (CSP)? The enantiomers have identical physical properties and require a chiral environment to be separated.
-
Poor Method Sensitivity: The Limit of Quantification (LOQ) of your assay may be too high to detect the low concentrations of this compound, especially at later time points.
-
Matrix Effects or Poor Recovery: Biological matrices like plasma can interfere with the analysis. Your sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction) may be inefficient for Linezolid or introduce interfering substances.
-
Stability Issues: Has the stability of this compound in the biological matrix (e.g., whole blood, plasma) been established under your collection and storage conditions?
Protocol 1: Robust Chiral HPLC Method for (R)- and (S)-Linezolid Separation
This protocol is adapted from validated methods in the scientific literature.[4][5][11]
Objective: To achieve baseline separation (Resolution > 2.0) of Linezolid enantiomers for accurate quantification in plasma samples.
Materials:
-
Column: Chiralcel OJ-RH (150 mm x 4.6 mm, 5 µm) or similar cellulose-based reversed-phase chiral column.
-
Mobile Phase: 150mM Di-sodium hydrogen phosphate buffer (adjusted to pH 4.5) and Acetonitrile in an 86:14 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Plasma Sample Preparation: Protein precipitation using acetonitrile (2:1 ratio of acetonitrile to plasma), vortex, centrifuge at 10,000 x g for 10 minutes, and inject the supernatant.
Procedure:
-
System Equilibration: Equilibrate the column with the mobile phase for at least 60 minutes or until a stable baseline is achieved.
-
Standard Preparation: Prepare stock solutions of pure (R)- and (S)-Linezolid, as well as the racemic mixture, in the mobile phase.
-
System Suitability Test: Inject the racemic mixture.
-
Expected Retention Time (approximate): (S)-Linezolid ~19.5 min, this compound ~21.7 min.[5]
-
Acceptance Criterion: The resolution between the two enantiomer peaks must be greater than 2.0.
-
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of this compound into blank animal plasma and processing the samples as described above.
-
Validation: Fully validate the method according to regulatory guidance, assessing for linearity, accuracy, precision, selectivity, recovery, and stability. The Limit of Quantification (LOQ) should be sufficiently low (e.g., in the range of 300-400 ng/mL).[4][11]
Caption: Troubleshooting workflow for chiral bioanalysis of this compound.
Q5: My oral bioavailability for this compound is below 10%. What formulation strategies can overcome this absorption barrier?
Low oral bioavailability in an animal model, especially for a poorly soluble compound, is almost always a formulation problem . The goal is to increase the dissolution rate and/or the apparent solubility of the drug in the gastrointestinal fluid.
Here are several field-proven strategies, ranging from simple to complex:
| Strategy | Mechanism of Action | Pros | Cons |
| Micronization | Increases surface area available for dissolution by reducing particle size. | Simple, well-established technique. | May not be sufficient for very poorly soluble compounds; risk of particle re-agglomeration. |
| Lipid-Based Formulations (e.g., SEDDS) | Drug is pre-dissolved in oils and surfactants. Forms a fine emulsion/microemulsion upon contact with GI fluids, presenting the drug in a solubilized state. | High drug loading possible; enhances absorption via lymphatic pathways, potentially bypassing first-pass metabolism. | Excipient selection can be complex; potential for GI side effects at high doses. |
| Amorphous Solid Dispersions (ASDs) | The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state, which has a higher apparent solubility and faster dissolution than the crystalline form. | Significant increases in solubility and bioavailability are achievable. | Can be physically unstable and revert to the crystalline form; requires specialized equipment (spray dryer, hot-melt extruder). |
| Nanoparticle Systems | Reduces particle size to the nanometer range, dramatically increasing surface area. Can be lipid-based (e.g., nanoemulsions, SLNs) or polymer-based.[12][13] | Very high surface area for dissolution; can be functionalized for targeting.[12][14] | Complex manufacturing and characterization; potential for low drug loading. |
For most preclinical animal studies, lipid-based formulations like a Self-Emulsifying Drug Delivery System (SEDDS) offer the best balance of simplicity, effectiveness, and relevance for early-stage development.
Protocol 2: Preparation of a Simple SEDDS Formulation for Preclinical Oral Dosing
Objective: To prepare a simple, scalable lipid-based formulation to enhance the oral absorption of this compound.
Materials:
-
Oil: Captex 355 (or another medium-chain triglyceride like Miglyol 812)
-
Surfactant: Cremophor EL or Solutol HS 15
-
Co-surfactant/Solvent: Transcutol HP or PEG 400
-
This compound drug substance
-
Glass vials, magnetic stirrer, and heating plate
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the excipients with the highest solubilizing capacity.
-
Formulation Assembly (Example):
-
Weigh the required amount of this compound into a glass vial.
-
Add the surfactant (e.g., Cremophor EL, 40% w/w) and co-surfactant (e.g., Transcutol HP, 20% w/w).
-
Gently heat to 40°C and stir until the drug is completely dissolved.
-
Add the oil phase (e.g., Captex 355, 40% w/w) and continue stirring until a clear, homogenous solution is formed.
-
-
Characterization:
-
Visual Test: Add one drop of the formulation to 250 mL of water in a glass beaker with gentle stirring. It should spontaneously form a clear or bluish-white emulsion.
-
Droplet Size Analysis: Use dynamic light scattering (DLS) to measure the droplet size of the resulting emulsion. For a SEDDS, a size below 200 nm is typically desired.
-
-
Dosing: The final formulation can be dosed directly via oral gavage. Ensure the formulation is a homogenous solution before drawing the dose. Always include a vehicle-only control group in your study.
Caption: How formulation strategies overcome the dissolution barrier.
Q6: I've improved my formulation, but my in vivo PK data still shows high inter-subject variability. How can I address this?
High variability can obscure the true pharmacokinetic profile and requires larger animal group sizes to achieve statistical power. While some biological variability is inherent, many experimental factors can be controlled. High inter-individual variability of Linezolid has been noted even in clinical settings.[15][16]
Troubleshooting Checklist:
-
Dosing Accuracy: For oral gavage, ensure the tip of the gavage needle consistently reaches the stomach to prevent reflux or deposition in the esophagus. For very small volumes, use low-dead-space syringes.
-
Animal Health and Fasting: Ensure all animals are healthy and of a consistent age and weight. Standardize the fasting period before dosing, as food can affect gastric emptying and GI fluid composition, although studies show food mainly delays Linezolid's Tmax rather than changing the total exposure (AUC).[17][18][19]
-
Blood Sampling: Standardize the blood collection technique and timing. Hemolysis in samples can impact drug stability and analysis.
-
Study Design: Consider using a crossover design if feasible, where each animal receives both the test formulation and a reference (e.g., intravenous) formulation on different occasions. This allows each animal to serve as its own control, significantly reducing inter-animal variability.
-
Metabolism Differences: Be aware that clearance can vary significantly between animals.[2][20] While you cannot change the animal's intrinsic metabolism, a crossover design can help account for it.
By systematically controlling these experimental variables, you can minimize extraneous noise in your data and obtain a clearer picture of your formulation's performance.
References
- Linezolid absolute bioavailability and the effect of food on oral bioavailability - PubMed. (n.d.).
- Nirogi, R., et al. (2008). Enantiomeric separation of Linezolid by chiral reversed-phase liquid chromatography. Journal of Chromatographic Science, 46(9), 764-766.
- ResearchGate. (2015). Enantiomeric Separation of Linezolid by Chiral Reversed-Phase Liquid Chromatography.
- Dr.Oracle. (2025). Can linezolid be taken with or without food?.
- Enantiomeric separation of Linezolid by chiral reversed-phase liquid chromatography. (2008). Journal of Chromatographic Science.
- The effect of food on plasma and tissue concentrations of linezolid after multiple doses. (2006). International Journal of Antimicrobial Agents.
- Lee, H., et al. (2018). Effect of food on the pharmacokinetic characteristics of a single oral dose of LCB01-0371, a novel oxazolidinone antibiotic. Drug Design, Development and Therapy, 12, 1755-1761.
- Al-Shakarchi, F. I., et al. (2024). Exploring the Synergy between Nano-Formulated Linezolid and Polymyxin B as a Gram-Negative Effective Antibiotic Delivery System Based on Mesoporous Silica Nanoparticles. Pharmaceutics, 16(1), 127.
- Dove Medical Press. (2018). Effect of food on the pharmacokinetic characteristics of a single oral dose of LCB01-0371, a novel oxazolidinone antibiotic.
- A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase. (2003). Journal of Pharmaceutical and Biomedical Analysis.
- ResearchGate. (2015). Enantiomeric Separation of Linezolid by Chiral Reversed-Phase Liquid Chromatography.
- Guo, Y., et al. (2020). Lipid-polymer hybrid nanoparticles carrying linezolid improve treatment of methicillin-resistant Staphylococcus aureus (MRSA) harbored inside bone cells and biofilms. Journal of Controlled Release, 320, 379-390.
- Strategies to Improve the Potency of Oxazolidinones towards Bacterial Biofilms. (2017). Chemistry – An Asian Journal.
- Pharmacokinetics of linezolid in critically ill patients. (2017). Expert Opinion on Drug Metabolism & Toxicology.
- A Novel Approach of Targeting Linezolid Nanoemulsion for the Management of Lymph Node Tuberculosis. (2022). ACS Omega.
- Recent Advances in Antimicrobial Nano-Drug Delivery Systems. (2022). Pharmaceutics.
- National Center for Biotechnology Information. (2024). Linezolid. In StatPearls.
- ResearchGate. (2023). Targeted Delivery of Linezolid Using Magnetic Nanoparticles to Enhance Osteomyelitis Treatment.
- Pharmacokinetics of Unbound Linezolid in Plasma and Tissue Interstitium of Critically Ill Patients after Multiple Dosing Using Microdialysis. (2011). Antimicrobial Agents and Chemotherapy.
- Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections. (2003). Journal of Antimicrobial Chemotherapy.
- Population Pharmacokinetics of Linezolid in Patients Treated in a Compassionate-Use Program. (2001). Antimicrobial Agents and Chemotherapy.
- ResearchGate. (n.d.). Linezolid absolute bioavailability and the effect of food on oral bioavailability.
- U.S. Food and Drug Administration. (2000). Clinical Pharmacology Biopharmaceutics Review(s).
- Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-987.
- ResearchGate. (2017). IMPROVEMENT OF MICROMERITIC, COMPRESSIBILITY AND SOLUBILITY CHARACTERISTICS OF LINEZOLID BY CRYSTALLO-CO-AGGLOMERATION TECHNIQUE.
- Zhang, J., et al. (2014). Pharmacokinetics and Bioequivalence Comparison of 600 mg Single-Dose Linezolid Oral Suspension and Tablet Formulation in Healthy Chinese Subjects. Journal of Bioequivalence & Bioavailability, 6(5), 153-157.
- National Center for Biotechnology Information. (n.d.). Linezolid. PubChem.
- Dr.Oracle. (2025). What is the bioavailability of linezolid?.
- Al-Suwayeh, S. A., et al. (2017). Comparative Pharmacokinetic Study for Linezolid and Two Novel Antibacterial Oxazolidinone Derivatives in Rabbits. Molecules, 22(9), 1493.
- Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212.
- A Review of Population Pharmacokinetic Analyses of Linezolid. (2022). Clinical Pharmacokinetics.
- Clinical Population Pharmacokinetics and Toxicodynamics of Linezolid. (2013). Antimicrobial Agents and Chemotherapy.
- Role of P-glycoprotein in pharmacokinetics: clinical implications. (2003). Clinical Pharmacokinetics.
- Grand challenges in oral drug delivery. (2023). Frontiers in Drug Delivery.
- Solid Form Strategies for Increasing Oral Bioavailability. (2022). Drug Hunter.
- Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021). Molecules.
- The Remarkable Transport Mechanism of P-glycoprotein; a Multidrug Transporter. (2010). Physiology.
- The role of P-glycoprotein and organic anion-transporting polypeptides in drug interactions. (2005). Journal of Clinical Pharmacology.
- Wikipedia. (n.d.). Fluoxetine.
- Multiple Drug Transport Pathways through human P-Glycoprotein. (2015). The Journal of Biological Chemistry.
- A Comprehensive Review of Challenges in Oral Drug Delivery Systems and Recent Advancements in Innovative Design Strategies. (2024). Current Pharmaceutical Design.
- Oxazolidinone Antibacterial Agents: A Critical Review. (2001). Current Medicinal Chemistry.
Sources
- 1. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 3. droracle.ai [droracle.ai]
- 4. [PDF] Enantiomeric separation of Linezolid by chiral reversed-phase liquid chromatography. | Semantic Scholar [semanticscholar.org]
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- 6. Comparative Pharmacokinetic Study for Linezolid and Two Novel Antibacterial Oxazolidinone Derivatives in Rabbits: Can Differences in the Pharmacokinetic Properties Explain the Discrepancies between Their In Vivo and In Vitro Antibacterial Activities? - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Recent Advances in Antimicrobial Nano-Drug Delivery Systems | MDPI [mdpi.com]
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- 16. A Review of Population Pharmacokinetic Analyses of Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: (R)-Linezolid Experimental Troubleshooting
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (R)-Linezolid. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges and inconsistencies encountered during experiments with this potent oxazolidinone antibiotic. Our goal is to equip you with the knowledge to design robust experiments, interpret your data with confidence, and accelerate your research.
Section 1: Frequently Asked Questions (FAQs) - The Basics
This section addresses the most common initial queries regarding this compound's properties and handling.
Q1: What is the mechanism of action for Linezolid?
A1: Linezolid is a protein synthesis inhibitor. Uniquely, it binds to the 23S ribosomal RNA (rRNA) on the 50S subunit of the bacterial ribosome.[1][2] This action blocks the formation of the initiation complex, a critical first step in protein synthesis, thus preventing the translation of messenger RNA (mRNA) into proteins.[1][3][4] Because this mechanism targets the initiation step rather than elongation, cross-resistance with other protein synthesis inhibitors is rare.[1][4]
Q2: How should I prepare and store this compound stock solutions?
A2: Proper preparation and storage of stock solutions are critical for reproducible results. Linezolid has variable solubility.
| Solvent | Approximate Solubility | Storage Recommendations |
| DMSO | >20 mg/mL[2][5] | Store at -20°C for up to 6 months. Minimize freeze-thaw cycles. |
| Dimethylformamide (DMF) | ~30 mg/mL[2] | Store at -20°C. Use with caution due to potential cellular toxicity. |
| Ethanol | ~1 mg/mL[2] | Store at -20°C. Suitable for lower concentration needs. |
| Water / PBS (pH 7.2) | ~0.1 - 3 mg/mL[2][5][6][7][8] | Aqueous solutions are not stable. It is recommended not to store them for more than one day.[2] Prepare fresh before each experiment. |
Protocol for Stock Solution Preparation (DMSO):
-
Weigh the required amount of this compound crystalline solid in a sterile tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 20 mg/mL).
-
Vortex thoroughly until the solid is completely dissolved. Purging with an inert gas like argon or nitrogen before sealing can enhance stability.[2]
-
Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Q3: Is there a difference between Linezolid and this compound?
A3: Linezolid is a chiral molecule. The "(S)-" enantiomer is the biologically active form, which is what is referred to as this compound in some contexts based on a different naming convention (Cahn-Ingold-Prelog). It is crucial to ensure you are using the correct, active enantiomer for your experiments. The CAS number for the active (S)-enantiomer is 165800-03-3.[2][9]
Section 2: Troubleshooting Guide - In Vitro Antimicrobial Assays
This section dives into specific problems encountered during antimicrobial susceptibility testing (AST).
Q4: My Minimum Inhibitory Concentration (MIC) values for Linezolid are inconsistent across different experimental runs. What could be the cause?
A4: Fluctuating MIC values are a common issue and can often be traced back to subtle variations in experimental parameters.[3] Here’s a systematic approach to troubleshooting.
Logical Troubleshooting Workflow for Inconsistent MICs
Caption: A systematic workflow for troubleshooting inconsistent MIC results.
Detailed Breakdown of Causes and Solutions:
-
Cause 1: Stock Solution Degradation.
-
Why it matters: Linezolid, especially in aqueous solutions, can lose activity over time.[2] Repeated freeze-thaw cycles of DMSO stocks can also lead to degradation or precipitation.
-
Solution: Always prepare fresh working dilutions for each experiment from a frozen, single-use aliquot. If results are still inconsistent, prepare a completely fresh stock solution from the powder.
-
-
Cause 2: Inoculum Variability.
-
Why it matters: The "inoculum effect" is a known phenomenon where the MIC of an antibiotic increases with the size of the bacterial inoculum.[10] Inconsistent inoculum density is a major source of variability.
-
Solution: Strictly standardize your inoculum preparation. Use a spectrophotometer to adjust the bacterial suspension to a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL) and follow the dilution steps precisely as outlined in CLSI (Clinical and Laboratory Standards Institute) or EUCAST guidelines.[10]
-
-
Cause 3: Assay Media and Conditions.
-
Why it matters: The composition of the broth (e.g., cation concentration) and incubation conditions (time, temperature, CO2) can significantly affect antibiotic activity.
-
Solution: Use the recommended media (e.g., Cation-Adjusted Mueller-Hinton Broth) and adhere strictly to the incubation parameters specified by standards like CLSI M07.
-
-
Cause 4: Subjective Endpoint Reading.
-
Why it matters: For some bacteria, Linezolid can produce "trailing" endpoints, where a faint haze of growth is visible over a range of concentrations, making the true MIC difficult to determine.[3]
-
Q5: I'm seeing resistance in my bacterial strain, but literature suggests it should be susceptible. What's happening?
A5: This could be due to acquired resistance or an issue with the testing method.
-
Verify Resistance Mechanism: The most common mechanism of Linezolid resistance is a point mutation (G2576T) in the 23S rRNA gene.[1][12] Other mechanisms, like mutations in ribosomal proteins uL3 and uL4, also exist.[13] If possible, sequence the relevant genes to confirm a resistance-conferring mutation.
-
Check Testing System Accuracy: Some automated susceptibility testing systems have reported higher rates of error for Linezolid compared to the reference broth microdilution method.[14] If using an automated system, it is prudent to confirm non-susceptible results with a manual MIC method or by a reference laboratory.[11][15]
Section 3: Troubleshooting Guide - Eukaryotic Cell-Based Assays
Linezolid can have off-target effects in eukaryotic cells, which is a critical consideration in toxicity or host-pathogen interaction studies.
Q6: I'm observing unexpected cytotoxicity in my eukaryotic cell line after treatment with Linezolid. Is this a known effect?
A6: Yes, this is a well-documented phenomenon known as mitochondrial toxicity.
-
Mechanism of Mitochondrial Toxicity: Eukaryotic mitochondria possess their own ribosomes (mitoribosomes) that are evolutionarily similar to bacterial ribosomes. Linezolid can inhibit protein synthesis in mitochondria, disrupting the production of essential proteins for the electron transport chain.[12][16][17] This impairment of mitochondrial function can lead to reduced cellular energy (ATP) production, oxidative stress, and apoptosis (programmed cell death).[18][19][20]
Linezolid's Dual Effect: Bacteria vs. Mitochondria
Caption: Linezolid's on-target effect in bacteria and off-target effect in eukaryotic mitochondria.
-
Experimental Considerations:
-
Concentration & Duration: Mitochondrial toxicity is often dose- and time-dependent.[18] Use the lowest effective concentration for your bacterial target and limit the duration of exposure for your eukaryotic cells when possible.
-
Vehicle Control: Ensure that the solvent (e.g., DMSO) is not contributing to the cytotoxicity. Always include a vehicle-only control at the same final concentration used in your Linezolid-treated samples.
-
Cell Line Sensitivity: Different cell lines may exhibit varying sensitivity to Linezolid-induced mitochondrial dysfunction.
-
Confirmation: To confirm mitochondrial toxicity, you can perform assays to measure mitochondrial membrane potential, reactive oxygen species (ROS) production, or cytochrome c oxidase activity.[16]
-
Section 4: Protocols & Standard Operating Procedures (SOPs)
SOP 1: Reference Broth Microdilution MIC Assay (Adapted from CLSI M07)
This protocol provides a standardized method for determining the MIC of this compound.
-
Prepare Linezolid Plates: a. Using a freshly prepared stock solution of this compound, perform a serial two-fold dilution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should bracket the expected MIC (e.g., from 64 µg/mL down to 0.06 µg/mL). b. Include a growth control well (50 µL of CAMHB, no drug) and a sterility control well (100 µL of CAMHB, no drug, no bacteria).
-
Prepare Bacterial Inoculum: a. Pick 3-5 isolated colonies of the test organism from a fresh (18-24 hour) agar plate. b. Suspend in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This can be done visually or with a spectrophotometer (A625 nm = 0.08-0.13). This corresponds to ~1.5 x 10^8 CFU/mL. c. Within 15 minutes, dilute this suspension 1:150 in CAMHB to achieve a concentration of ~1 x 10^6 CFU/mL.
-
Inoculate Plates: a. Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control). b. This brings the final volume to 100 µL and the final bacterial concentration to ~5 x 10^5 CFU/mL.
-
Incubation: a. Stack plates (no more than 4 high) and incubate at 35°C ± 2°C in ambient air for 16-20 hours for most non-fastidious organisms.
-
Reading Results: a. Place the plate on a reading stand. The MIC is the lowest concentration of Linezolid that completely inhibits visible growth of the organism as detected by the unaided eye. b. Check controls: The sterility control should be clear, and the growth control should show distinct turbidity.
Section 5: References
-
Wikipedia. (n.d.). Linezolid.
-
Livermore, D. M. (2003). Linezolid in vitro: mechanism and antibacterial spectrum. Journal of Antimicrobial Chemotherapy, 51 Suppl 2, ii9-16. [Link]
-
Nagai, Y., et al. (2015). [Linezolid-induced Apoptosis through Mitochondrial Damage and Role of Superoxide Dismutase-1 in Human Monocytic Cell Line U937]. Yakugaku Zasshi, 135(6), 823-30. [Link]
-
Jain, D., et al. (2020). Linezolid-A Review of Analytical Methods in Pharmaceuticals and Biological Matrices. Critical Reviews in Analytical Chemistry, 50(2), 179-188. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Linezolid?
-
Patel, H., et al. (2021). Overview on Development and Validation of Analytical and Bioanalytical Methods for the Estimation of Linezolid in Bulk and Pharm. Asian Journal of Pharmaceutical Analysis, 11(2), 108-115.
-
Garrabou, G., et al. (2018). Mitochondrial Alterations (Inhibition of Mitochondrial Protein Expression, Oxidative Metabolism, and Ultrastructure) Induced by Linezolid and Tedizolid at Clinically Relevant Concentrations in Cultured Human HL-60 Promyelocytes and THP-1 Monocytes. Antimicrobial Agents and Chemotherapy, 62(3), e01599-17. [Link]
-
Ford, C. W., et al. (2002). Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. American Family Physician, 65(2), 247-254.
-
Ager, S., & Gould, K. (2012). Linezolid: a review of its properties, function, and use in critical care. Journal of antimicrobial chemotherapy, 67(7), 1563-1575.
-
Cayman Chemical. (n.d.). Linezolid Product Information.
-
Canada's Drug Agency. (2014). Linezolid Assay Using High Performance Liquid Chromatograpy (HPLC-DAD).
-
Liu, X., et al. (2017). Antimicrobial Activity and Resistance: Influencing Factors. Frontiers in Pharmacology, 8, 364. [Link]
-
MacGowan, A. P. (2003). Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections. Journal of Antimicrobial Chemotherapy, 51 Suppl 2, ii17-25.
-
Andes, D., et al. (1998). In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid). Antimicrobial Agents and Chemotherapy, 42(6), 1387-1392. [Link]
-
ARK Diagnostics, Inc. (n.d.). ARK™ Linezolid Assay.
-
MacGowan, A. P. (2003). Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections. Journal of Antimicrobial Chemotherapy, 51(Suppl 2), ii17-25. [Link]
-
Devarbhavi, H. (2019). Mitochondrial toxicity induced by linezolid causing lactic acidosis. Journal of Postgraduate Medicine, 65(4), 251-252. [Link]
-
Burkhardt, O., et al. (2022). Therapeutic drug monitoring of linezolid: HPLC-based assays for routine quantification of linezolid in human serum and cerebrospinal fluid. Therapeutic Drug Monitoring, 44(1), 163-170. [Link]
-
Bracht, H., et al. (2007). Pharmacokinetics of Unbound Linezolid in Plasma and Tissue Interstitium of Critically Ill Patients after Multiple Dosing Using Microdialysis. Antimicrobial Agents and Chemotherapy, 51(8), 2973-2976. [Link]
-
Wikipedia. (n.d.). Antibiotic.
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Dryden, M. (2011). Linezolid pharmacokinetics and pharmacodynamics in clinical treatment. Journal of Antimicrobial Chemotherapy, 66 Suppl 4, iv7-iv15. [Link]
-
CLSI. (2025). Changes in Methodology and Breakpoints for Staphylococcus spp. Linezolid and Tedizolid Disk Diffusion Tests.
-
Zarzuelo, M. J., et al. (2017). Influence of Mitochondrial Genetics on the Mitochondrial Toxicity of Linezolid in Blood Cells and Skin Nerve Fibers. Antimicrobial Agents and Chemotherapy, 61(9), e00624-17. [Link]
-
ResearchGate. (2025). Mitochondrial toxicity induced by linezolid causing lactic acidosis.
-
ResearchGate. (2017). (PDF) Antimicrobial Activity and Resistance: Influencing Factors.
-
Xu, X., et al. (2017). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. Drug design, development and therapy, 11, 2049-2056. [Link]
-
ChemicalBook. (n.d.). Linezolid(165800-03-3)MSDS Melting Point Boiling Density Storage Transport.
-
RCSB PDB. (n.d.). Linezolid. [Link]
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National Center for Biotechnology Information. (n.d.). Linezolid. PubChem Compound Database. [Link]
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U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria.
-
U.S. Food and Drug Administration. (2000). Clinical Pharmacology Biopharmaceutics Review(s). [Link]
-
Wisconsin State Laboratory of Hygiene. (2025). 2025 Updates to CLSI M100.
-
Pang, Y., et al. (2019). Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone Delpazolid and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China. Antimicrobial Agents and Chemotherapy, 63(12), e01387-19. [Link]
-
ResearchGate. (n.d.). Solubility studies of linezolid.
-
Felmingham, D., & Grüneberg, R. N. (2000). Susceptibility testing of linezolid by two standard methods. Journal of Antimicrobial Chemotherapy, 45(5), 721-722. [Link]
-
Google Patents. (2011). US20110275805A1 - Method for preparing linezolid and intermediates thereof.
-
Jorgensen, J. H., et al. (2007). New consensus guidelines from the Clinical and Laboratory Standards Institute for antimicrobial susceptibility testing of infrequently isolated or fastidious bacteria. Clinical infectious diseases, 44(2), 280-286. [Link]
-
Tenover, F. C., et al. (2007). Accuracy of Six Antimicrobial Susceptibility Methods for Testing Linezolid against Staphylococci and Enterococci. Journal of Clinical Microbiology, 45(9), 2917-2922. [Link]
-
Conexiant. (2026). The MIC-Outcome Gap Explained.
-
Johnson, D. M., et al. (2002). Clinical Failures of Linezolid and Implications for the Clinical Microbiology Laboratory. Journal of Clinical Microbiology, 40(4), 1539-1541. [Link]
-
CLSI. (n.d.). M100 - Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
Bentham Science. (n.d.). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide.
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- 19. Mitochondrial toxicity induced by linezolid causing lactic acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: (R)-Linezolid Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of (R)-Linezolid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to empower you with the expertise to overcome common challenges and ensure the integrity and accuracy of your analytical data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the mass spectrometric analysis of this compound.
Q1: What are the most common sources of background noise when analyzing this compound by LC-MS/MS?
A1: High background noise can obscure the signal of this compound and its metabolites, leading to poor sensitivity and inaccurate quantification. The primary sources of this noise are multifaceted and can originate from the sample matrix, the LC system, and the mass spectrometer itself.
Common sources include:
-
Matrix Effects: Endogenous components in biological samples (e.g., plasma, urine) such as phospholipids, salts, and proteins can co-elute with Linezolid and interfere with the ionization process in the mass spectrometer source.[1][2][3] This can lead to ion suppression or enhancement, effectively increasing the baseline noise relative to the analyte signal.[2][4]
-
Solvent and Additive Contamination: Impurities in solvents (even LC-MS grade), buffers, and additives like formic acid or ammonium acetate can introduce chemical noise.[5] Common contaminants include plasticizers leached from storage containers and alkali metal adducts.
-
LC System Contamination: Residual compounds from previous analyses can bleed from the column, tubing, or injector, contributing to a high background.[6] A fouled LC column is a frequent culprit.
-
Gas and Instrument Contamination: Impurities in the nitrogen gas supply or contamination within the ion source, such as salt buildup, can elevate the noise level.[6][7]
Q2: I'm observing a high baseline in my chromatogram even without an injection. What should I investigate first?
A2: A high baseline in a blank run points to contamination within the LC-MS system itself, independent of your sample. Here’s a systematic approach to troubleshooting:
-
Isolate the MS from the LC: Disconnect the LC flow from the mass spectrometer and observe the baseline. If the noise persists, the issue is likely with the MS or the gas supply.
-
Check Solvents and Mobile Phases: Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.[8] Contaminated solvents are a common source of persistent background noise.
-
Systematically Flush the LC System: If the noise decreases when the LC is disconnected, the contamination is in the LC path. Flush the system with a strong solvent mixture (e.g., isopropanol:water) to remove contaminants. You can do this component-by-component (bypassing the column, then the injector) to isolate the source.
-
Inspect the Ion Source: A dirty ion source can be a significant contributor to background noise.[6] Inspect and clean the ESI probe, capillary, and cone/orifice according to the manufacturer's guidelines.
Q3: My signal-to-noise ratio for Linezolid is poor. How can I improve it?
A3: Improving the signal-to-noise (S/N) ratio involves either increasing the analyte signal, decreasing the background noise, or both.
-
Optimize MS Parameters: Ensure the mass spectrometer is tuned and calibrated correctly.[7] Optimize the ESI source parameters, including spray voltage, gas flows (nebulizer and drying gas), and temperature, specifically for Linezolid.[9] The cone/fragmentor voltage should also be optimized to maximize the precursor ion intensity.
-
Refine Sample Preparation: Implement a more rigorous sample clean-up procedure to reduce matrix effects. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interferences than simple protein precipitation.[1][3][10]
-
Chromatographic Separation: Improve the chromatographic separation to move the Linezolid peak away from co-eluting matrix components.[11][12] Adjusting the gradient, changing the column chemistry (e.g., using a different C18 phase or a biphenyl column), or modifying the mobile phase composition can be effective.
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for Linezolid (e.g., Linezolid-d3) is highly recommended.[11] It co-elutes with the analyte and experiences similar matrix effects, which helps to correct for signal variability and improve quantitative accuracy.
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step protocols for resolving specific issues.
Guide 1: Diagnosing and Mitigating Matrix Effects
Matrix effects are a primary cause of poor data quality in the bioanalysis of this compound. This guide will help you identify and address them.
Step 1: Assess the Presence of Matrix Effects
A common method to evaluate matrix effects is the post-extraction spike experiment.[11]
Protocol:
-
Extract a blank biological matrix sample (e.g., plasma) using your established sample preparation method.
-
Prepare a neat solution of Linezolid and its internal standard in the final mobile phase composition at a known concentration.
-
Spike the extracted blank matrix with the same concentration of Linezolid and internal standard as the neat solution.
-
Analyze both the neat solution and the post-extraction spiked sample by LC-MS/MS.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100
A value significantly different from 100% (e.g., <85% or >115%) indicates ion suppression or enhancement, respectively.[2]
Step 2: Implement Mitigation Strategies
| Strategy | Description | Causality |
| Sample Dilution | Dilute the sample with mobile phase before injection. | Reduces the concentration of interfering matrix components relative to the analyte.[12] This is a simple first step but may compromise sensitivity if the analyte concentration is low. |
| Enhanced Sample Preparation | Move from protein precipitation to a more selective technique like SPE or LLE. | These methods provide a more thorough clean-up, selectively isolating the analyte and removing a larger portion of matrix components like phospholipids.[3][10][13] |
| Chromatographic Optimization | Modify the LC method to separate Linezolid from the interfering peaks. | By adjusting the gradient profile or using a different stationary phase, you can achieve chromatographic resolution between the analyte and the source of the matrix effect.[12] |
| Matrix-Matched Calibrators | Prepare calibration standards in the same biological matrix as the samples. | This ensures that the calibrators and the unknown samples experience similar matrix effects, improving the accuracy of quantification.[3] |
Workflow for Mitigating Matrix Effects
Caption: Systematic workflow for diagnosing and mitigating matrix effects.
Guide 2: Optimizing Mass Spectrometer Parameters for this compound
Optimal instrument settings are crucial for achieving high sensitivity. Linezolid ionizes well in positive electrospray ionization (ESI+) mode.
Step 1: Tune and Calibrate the Mass Spectrometer
Always begin with a successful instrument tune and mass calibration according to the manufacturer's protocol. An unstable mass calibration can lead to signal drift and poor reproducibility.[7]
Step 2: Optimize ESI Source Parameters
Infuse a standard solution of this compound (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer to optimize the following parameters.
| Parameter | Typical Range | Optimization Goal | Rationale |
| Capillary/Spray Voltage | 2.5 - 4.5 kV | Maximize signal intensity and stability. | A stable Taylor cone is essential for consistent droplet formation and ionization.[9] Too high a voltage can cause corona discharge, increasing noise. |
| Drying Gas Temperature | 250 - 350 °C | Efficient desolvation without thermal degradation. | The gas temperature must be sufficient to evaporate the solvent from the ESI droplets, releasing the charged analyte into the gas phase. |
| Drying Gas Flow | 8 - 12 L/min | Complete desolvation. | Works in conjunction with temperature to ensure droplets are fully desolvated before entering the mass analyzer. |
| Nebulizer Pressure | 30 - 50 psi | Form a fine, stable aerosol. | Proper nebulization is the first step in creating small, uniform droplets for efficient ionization. |
Step 3: Optimize Ion Transition Parameters (for MS/MS)
For quantitative analysis using Multiple Reaction Monitoring (MRM), optimizing the collision energy is critical. Linezolid has a precursor ion [M+H]+ at m/z 338.3.[14]
Protocol:
-
Infuse the Linezolid standard solution and select the precursor ion (m/z 338.3).
-
Perform a product ion scan to identify the major fragment ions. Common fragments for Linezolid include m/z 296.2 and 235.2.[14][15]
-
For each fragment, perform a collision energy ramp experiment to find the voltage that produces the highest intensity for that specific product ion.
-
Select at least two transitions for your MRM method: a quantifier (most intense) and a qualifier (second most intense) to ensure specificity.
Linezolid Fragmentation Pathway
Caption: Simplified fragmentation of Linezolid in positive ESI mode.
By following these guides, you can systematically address the most common issues in this compound mass spectrometry, leading to more robust, reliable, and accurate results.
References
- Mass spectra of linezolid (A), PNU-142300 (B) and tedizolid (IS, (C) in this study. - ResearchGate. (n.d.).
- la Marca, G., et al. (2012). Rapid and sensitive LC–MS/MS method for the analysis of antibiotic linezolid on dried blood spot. Journal of Pharmaceutical and Biomedical Analysis, 67–68, 86–91.
- How to reduce high background noise in an LC MS/MS experiment? - ResearchGate. (2015).
- Souza, C., et al. (2019). Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum. PLOS ONE, 14(11), e0224888.
- Xing, J., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. The Analyst, 139(8), 1815–1830.
- Zhang, Y., et al. (2021). A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency. Frontiers in Pharmacology, 12, 668981.
- A Universal LC-MS/MS Method for Simultaneous Detection of Antibiotic Residues in Animal and Environmental Samples. (2022). Antibiotics, 11(7), 859.
- Product ion mass spectra and proposed fragmentation of linezolid and... - ResearchGate. (n.d.).
- 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions.
- Summary of bioanalytical methods for the quantification of LIN alone and in combination with other drugs. - ResearchGate. (n.d.).
- Tips to Improve Signal-to-Noise Checkout. (n.d.). Agilent.
- A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency. (2021). Frontiers in Pharmacology, 12.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2020). LCGC International, 33(10).
- Liu, X., et al. (2020). Population Pharmacokinetics and Dosage Optimization of Linezolid in Critically Ill Pediatric Patients. Antimicrobial Agents and Chemotherapy, 64(6), e00018-20.
- Characteristics and origins of common chemical noise ions in negative ESI LC-MS. (2019). Journal of The American Society for Mass Spectrometry, 30(10), 2094–2103.
- Slany, M., et al. (2000). Determination of linezolid in human plasma by LC-MS-MS. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 841–847.
- Triple-Parameter Optimization of Linezolid 600mg Tablets: Dissolution, HPLC, and UV Spectrophotometric Evaluation. (2023). Cureus, 15(10), e47421.
- Souverain, S., et al. (2004). Matrix effect elimination during LC-MS/MS bioanalytical method development. Journal of Chromatography B, 801(2), 215–222.
- Chemical noise reduction for mass spectrometry. (2006). Google Patents.
- Stolker, A. A. M., et al. (2013). LC-MS residue analysis of antibiotics : what selectivity is adequate?. Analytical and Bioanalytical Chemistry, 405(1), 105–121.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020). Molecules, 25(16), 3645.
- Ramsey, R. S., et al. (1997). Active chemical background and noise reduction in capillary electrophoresis/ion-trap mass spectrometry. Analytical Chemistry, 69(6), 1174–1178.
- Losing Sensitivity of LC/MS signal due to High Background? - ResearchGate. (2022).
- The Impact of Matrix Effects on Mass Spectrometry Results. (2024). ResolveMass Laboratories Inc.
- Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. (n.d.). Waters Corporation.
- Full Characterization of Linezolid and Its Synthetic Precursors by Solid-State Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. (2015). Journal of Pharmaceutical Sciences, 104(9), 2956–2967.
- Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma. (2022). Biological and Pharmaceutical Bulletin, 45(4), 486–492.
- Background noise in UPLC-MS/MS experience? - Nitrosamines Exchange. (2022).
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.).
- Population Pharmacokinetic Model‐Based Optimization of Linezolid Dosing in Hematooncological Patients With Suspected or Proven Gram‐Positive Sepsis. (2024). Clinical Pharmacology & Therapeutics, 116(3), 633–642.
- Development and Validation of an LC-MS/MS Method for the Quantitative Determination of Contezolid in Human Plasma and Cerebrospinal Fluid. (2022). Molecules, 27(13), 4210.
- Matrix Effect in Bioanalysis: An Overview. (2013). International Journal of Pharmaceutical and Phytopharmacological Research, 2(6), 382-389.
- Ion fragmentation of small molecules in mass spectrometry. (n.d.). UAB.
- Keller, B. O., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71–81.
- Mei, H., et al. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 17(1), 97–103.
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Technical Support Center: Enhancing the Synthetic Efficiency of (R)-Linezolid
Welcome to the technical support hub for the synthesis of (R)-Linezolid. As researchers and drug development professionals, we understand that efficiency, scalability, and robustness are paramount in your synthetic campaigns. This guide is structured to provide direct, actionable solutions to common challenges encountered during the synthesis of this critical oxazolidinone antibiotic. We will move beyond simple procedural lists to explore the chemical rationale behind key process optimizations, empowering you to troubleshoot effectively and improve your outcomes.
Overall Synthetic Strategy: A Convergent Approach
The industrial synthesis of Linezolid is most efficiently executed via a convergent strategy. This approach involves the independent synthesis of two key fragments—the chiral C3 side-chain and the N-aryl morpholine core—which are then coupled and cyclized. This minimizes the linear step count and facilitates purification.
Caption: Convergent synthesis workflow for this compound.
Troubleshooting Guide & FAQs
Stage 1: Stereoselective Synthesis of the Chiral C3 Precursor
The stereochemical integrity of the C5-hydroxymethyl group is essential for Linezolid's biological activity[1]. The most common chiral precursor is (R)-glycidyl butyrate or a derivative like (R)-5-(chloromethyl)-2-oxazolidinone.
Q1: My enantiomeric excess (ee) for (R)-glycidyl butyrate is consistently below 99%. What are the primary causes and solutions?
A1: Achieving high enantiopurity is critical. Low ee% typically stems from two sources: the starting material's quality or partial racemization during the reaction.
-
Cause 1: Starting Material Purity: The synthesis of (R)-glycidyl butyrate often starts from (S)-3-chloro-1,2-propanediol or (S)-epichlorohydrin. The optical purity of your final product can never exceed that of your starting material.
-
Solution: Always verify the ee% of your chiral starting material from the supplier via chiral HPLC or GC before beginning the synthesis.
-
-
Cause 2: Racemization during Cyclization: The ring-closure to form the epoxide is a base-mediated intramolecular Williamson ether synthesis. Harsh conditions can lead to racemization.
-
Mechanism: Strong bases or high temperatures can cause epoxide ring-opening and closing, potentially leading to a loss of stereochemical integrity.
-
Solution: Employ milder reaction conditions. Using potassium tert-butoxide in an appropriate solvent at low temperatures (e.g., in an ice bath) is effective in preserving stereochemistry while achieving good yields[2][3]. Avoid prolonged reaction times at elevated temperatures.
-
Caption: Decision tree for troubleshooting low enantiomeric excess.
Q2: My yields for (R)-glycidyl butyrate are poor. How can I optimize the reaction?
A2: Yield optimization hinges on the choice of base, solvent, and reaction conditions. While various bases can effect the transformation, their efficiency differs significantly.
| Base | Solvent | Temperature | Typical Yield | Reference |
| Potassium tert-butoxide | 1,2-dichloroethane | Ice Bath (0°C) | ~72% | [2] |
| Potassium Carbonate | Methylene Chloride | Reflux | ~65% | [2] |
| Tribasic Potassium Phosphate | Methylene Chloride | Reflux | ~93% | [2] |
As the data shows, tribasic potassium phosphate can provide significantly higher yields compared to other common bases under reflux conditions[2]. The choice may depend on material cost, ease of handling, and downstream purification.
Stage 2: Formation of the Oxazolidinone Ring
This is arguably the most critical and challenging step in the synthesis. The original synthesis reported by Brickner et al. utilized n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C), a condition that is difficult and hazardous to scale up[4][5].
Q1: The use of n-BuLi at -78°C is not feasible for our scale-up. What are the most effective and scalable alternative methods for forming the oxazolidinone ring?
A1: You are correct to be concerned about the scalability of the n-BuLi method. Fortunately, several more practical alternatives have been developed.
-
Method 1: Carbonyl Diimidazole (CDI) Cyclization: This method involves reacting the intermediate amino alcohol (N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline) with CDI. It's a much milder and safer approach that proceeds at ambient temperatures.
-
Causality: CDI acts as a phosgene equivalent, activating the hydroxyl group and facilitating intramolecular cyclization by the secondary amine to form the carbamate linkage of the oxazolidinone ring[6]. This avoids pyrophoric reagents and extreme temperatures.
-
-
Method 2: Isocyanate Cycloaddition: This convergent approach involves reacting an isocyanate derivative of the aryl moiety with the chiral epoxide precursor (e.g., (R)-epichlorohydrin).
-
Causality: The reaction, often catalyzed by a Lewis acid like MgBr₂, proceeds via a [3+2] cycloaddition mechanism to directly form the 5-(chloromethyl)oxazolidinone intermediate[7]. This route is highly atom-economical and efficient.
-
Sources
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- 4. derpharmachemica.com [derpharmachemica.com]
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- 7. researchgate.net [researchgate.net]
Strategies to Mitigate (R)-Linezolid-Induced Toxicity in Animal Models
<Technical Support Center: (R)-Linezolid Animal Studies >
Introduction
Linezolid is a critical oxazolidinone antibiotic used against multi-drug resistant Gram-positive bacteria. However, its clinical use, especially long-term, is hampered by significant toxicities, including myelosuppression, lactic acidosis, and neurotoxicity.[1][2][3] These adverse effects are primarily attributed to the off-target inhibition of mitochondrial protein synthesis, a consequence of the structural similarity between bacterial and mitochondrial ribosomes.[4][5][6] The commercially available drug is a pure (S)-enantiomer, but in vivo and during manufacturing, the (R)-enantiomer can be present. Research suggests that this compound may contribute significantly to the observed mitochondrial toxicity.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and mitigating this compound-induced toxicity in preclinical animal models. It offers troubleshooting advice, detailed protocols, and evidence-based strategies to improve the safety profile and translational relevance of your studies.
Part 1: Understanding the Mechanism of this compound Toxicity
Q1: What is the primary mechanism by which this compound induces toxicity?
The primary mechanism is the inhibition of mitochondrial protein synthesis.[4][5] Linezolid binds to the 23S rRNA component of the large ribosomal subunit in mitochondria, preventing the formation of a functional translation initiation complex.[1][5] This disrupts the synthesis of essential mitochondrial DNA (mtDNA)-encoded proteins, which are critical components of the electron transport chain (ETC) complexes (e.g., cytochrome c oxidase [COX]).[4][5] The resulting ETC dysfunction leads to decreased ATP production and a significant increase in the generation of reactive oxygen species (ROS), triggering oxidative stress, cellular damage, and apoptosis.[7][8] This cascade is the root cause of major toxicities like lactic acidosis and myelosuppression.[3][6][7]
Caption: Mechanism of this compound-induced mitochondrial toxicity.
Part 2: Troubleshooting Guide for In Vivo Studies
This section addresses common issues encountered during animal experiments with this compound.
Q2: My animals are experiencing rapid weight loss and lethargy shortly after starting this compound treatment. What should I do?
Immediate Actions:
-
Assess for Lactic Acidosis: Rapid weight loss and lethargy are classic signs of lactic acidosis.[9] Immediately measure blood lactate levels. A significant elevation confirms metabolic distress.
-
Dose Reduction: This is the most critical first step. The toxicity is often dose-dependent.[2][10] Consider reducing the daily dose by 25-50% and monitor the animals closely.
-
Supportive Care: Ensure adequate hydration and nutrition. If necessary, provide fluid support (e.g., subcutaneous saline) and a high-calorie, easily digestible diet.
Troubleshooting & Prevention:
-
Dose-Finding Study: Did you perform a preliminary dose-finding or maximum tolerated dose (MTD) study? If not, this is essential. Start with a lower dose range based on literature for your specific animal model (e.g., rat, mouse) and titrate up.[11]
-
Dosing Frequency: Linezolid toxicity can be related to the minimum concentration (Cmin).[12] Consider splitting the total daily dose into two or three smaller administrations to reduce Cmin and potentially mitigate toxicity while maintaining efficacy.[10][12]
-
Vehicle Check: Ensure the vehicle used for drug administration is not contributing to the adverse effects. Run a vehicle-only control group.
Q3: I'm observing significant myelosuppression (thrombocytopenia, anemia) in my treatment group. How can I mitigate this?
Myelosuppression is a well-documented, reversible side effect of prolonged linezolid therapy, often appearing after 10-14 days.[13][14][15]
Mitigation Strategies:
-
Antioxidant Co-administration: Oxidative stress is a key driver of linezolid-induced hematological toxicity.[16][17] Co-treatment with antioxidants has shown protective effects in animal models.
-
Vitamin C: Can alleviate organ injuries by reducing oxidative stress and neutralizing superoxide anions.[7]
-
Vitamin E: Has been shown to partly recover hematologic side effects.[17]
-
Pyridoxine (Vitamin B6): May be an effective adjuvant agent for preventing hematological toxicity in rat models.[16][17]
-
-
Intermittent Dosing: The toxic effects on mitochondria have been shown to be reversible upon drug withdrawal.[3][4][18] An intermittent dosing schedule (e.g., 5 days on, 2 days off) might allow for mitochondrial recovery and reduce the cumulative hematological impact.
-
Regular Monitoring: Implement weekly Complete Blood Count (CBC) analysis for all animals.[2][10] A sharp drop in platelet or red blood cell counts is an early warning sign to intervene by reducing the dose or temporarily halting treatment.[14]
Q4: My biomarker data for oxidative stress (e.g., MDA, SOD) is highly variable between animals in the same group. What could be the cause?
Potential Causes & Solutions:
-
Sample Handling: Oxidative stress markers are notoriously sensitive. Ensure consistent sample collection and processing times. Keep samples on ice at all times and process them quickly or flash-freeze them in liquid nitrogen for later analysis.
-
Assay Protocol: Standardize your assay protocol meticulously.[19] Use a consistent amount of tissue or protein for each sample. Run internal controls and standards with every batch.
-
Animal-to-Animal Variation: Biological variability is inherent. Increase your group size (n) to improve statistical power and reduce the impact of outliers. Ensure animals are age- and weight-matched.
-
Circadian Rhythm: Some oxidative stress markers can fluctuate with the animal's circadian cycle. Standardize the time of day for sample collection across all groups.
Part 3: Key Experimental Protocols & Mitigation Strategies
Strategy 1: Co-administration of Thiamine Pyrophosphate (TPP) to Mitigate Hepatotoxicity and Lactic Acidosis
Rationale: Linezolid treatment can deplete endogenous antioxidants and TPP, a crucial cofactor in glucose metabolism.[8] Supplementing with TPP has been shown to counteract mitochondrial dysfunction, reduce ROS overproduction, and protect against liver damage and lactic acidosis in rats.[8]
Experimental Workflow Diagram
Sources
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- 4. Reversible Inhibition of Mitochondrial Protein Synthesis during Linezolid-Related Hyperlactatemia - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. The protective role of vitamin C against linezolid-induced hepato-renal toxicity in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Pharmacodynamic Correlates of Linezolid Activity and Toxicity in Murine Models of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Reversible myelosuppression suspected to be secondary to linezolid in a cat with infected subcutaneous ureteral bypass systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Protective Effects of Pyridoxine on Linezolid-Induced Hematological Toxicity, Hepatotoxicity, and Oxidative Stress in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mitochondrial Alterations (Inhibition of Mitochondrial Protein Expression, Oxidative Metabolism, and Ultrastructure) Induced by Linezolid and Tedizolid at Clinically Relevant Concentrations in Cultured Human HL-60 Promyelocytes and THP-1 Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Validation of (R)-Linezolid HPLC assay according to ICH guidelines
An expert guide to validating an HPLC assay for (R)-Linezolid, the inactive enantiomer of a critical antibiotic, in accordance with ICH guidelines. This document provides a deep dive into the scientific principles, comparative analysis of methodologies, and detailed experimental protocols to ensure analytical robustness and regulatory compliance.
Introduction: The Criticality of Chiral Purity for Linezolid
Linezolid, a member of the oxazolidinone class of antibiotics, is a crucial therapeutic agent against serious infections caused by multi-resistant Gram-positive bacteria.[1][2] A key feature of its molecular structure is a single chiral center, resulting in two non-superimposable mirror-image forms, or enantiomers: (S)-Linezolid and this compound. The pharmacological activity resides exclusively in the (S)-enantiomer. Consequently, the (R)-enantiomer is classified as a chiral impurity.[3]
Regulatory bodies mandate strict control over chiral impurities, as the inactive enantiomer can have different toxicological profiles or even interfere with the efficacy of the active form.[4] Therefore, developing and validating a robust, reliable, and sensitive analytical method to quantify the this compound impurity is not merely a procedural step but a fundamental requirement for ensuring drug safety and quality.
This guide, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, provides a comprehensive framework for the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for this compound.[5][6] We will explore the causality behind experimental choices, present detailed protocols, and compare HPLC with alternative technologies, offering researchers and drug development professionals a practical and scientifically sound resource.
The Scientific Rationale: Deconstructing ICH Q2(R1) for a Chiral Impurity Method
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6][7] For a chiral impurity like this compound, the "intended purpose" is to accurately and precisely quantify it at very low levels in the presence of a large excess of the active (S)-Linezolid enantiomer. This requires a unique focus on specific validation parameters.
The logical flow of a comprehensive validation process is designed to build confidence in the method's performance, starting from the system's basic capability and moving to its performance with real samples under various conditions.
Caption: Interconnectivity of core validation parameters.
-
Specificity: This is the cornerstone. The method must unequivocally separate the (R)-enantiomer from the (S)-enantiomer and any degradation products. [6]This is typically demonstrated through forced degradation studies, where the drug is exposed to harsh conditions (acid, base, oxidation, heat, light) to generate potential impurities and prove the analyte peak remains pure. [8][9][10]* Limit of Quantitation (LOQ) & Limit of Detection (LOD): For an impurity, sensitivity is paramount. The LOQ is the lowest amount of the (R)-enantiomer that can be reliably quantified with acceptable precision and accuracy. The LOD is the lowest amount that can be detected but not necessarily quantified. [4]A common acceptance criterion for the LOQ is a signal-to-noise ratio (S/N) of not less than 10, while for the LOD it is typically not less than 3. [4]* Linearity: This confirms that the detector response is directly proportional to the concentration of the (R)-enantiomer. This is vital for accurate quantification and is typically assessed over a range from the LOQ to 120% or 150% of the impurity specification limit. [1][2]* Accuracy: This parameter demonstrates the closeness of the test results to the true value. It is usually evaluated by spiking the drug substance with known amounts of the (R)-enantiomer at different concentration levels (e.g., LOQ, 100%, and 150% of the specification) and calculating the percentage recovery. [2][11]* Precision: This measures the degree of scatter between a series of measurements. It is assessed at two levels:
-
Repeatability (Intra-assay precision): The precision over a short interval with the same analyst and instrument. [6] * Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). [12]* Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% change in flow rate, ±2°C change in column temperature). [13]It provides an indication of its reliability during normal usage.
-
-
System Suitability Testing (SST): This is not a validation parameter per se, but an integral part of the overall procedure. It is a set of tests performed before each analysis to confirm that the chromatographic system is adequate for the intended analysis. [14][15][16]Key SST parameters for a chiral separation include resolution, peak tailing, and precision of replicate injections. [4][14]
Comparative Analysis: Chiral HPLC vs. Alternative Methods
While chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric purity testing, other techniques exist. A comparative understanding helps in justifying the choice of method.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Capillary Electrophoresis (CE) | Supercritical Fluid Chromatography (SFC) |
| Principle | Differential partitioning of enantiomers with a Chiral Stationary Phase (CSP). [4] | Differential migration of enantiomers in an electric field, using a chiral selector in the buffer. [17] | Differential partitioning using a supercritical fluid (e.g., CO2) as the mobile phase. [18] |
| Advantages | High robustness, excellent reproducibility, wide availability of columns, well-established for regulatory submissions. [19] | Extremely high separation efficiency, very low sample and solvent consumption. [17] | Very fast separations, reduced organic solvent usage ("greener" chemistry). [18] |
| Disadvantages | Higher solvent consumption compared to CE/SFC, potential for high backpressure. [19] | Lower concentration sensitivity, robustness can be a challenge compared to HPLC. | Requires specialized high-pressure equipment, method development can be complex. |
| Best For | Routine QC environments, method validation, and release testing due to its proven reliability and regulatory acceptance. | Research, complex separations where high efficiency is needed, and when sample volume is minimal. | High-throughput screening, preparative separations, and when speed is the primary driver. |
For routine quality control of this compound, chiral HPLC remains the gold standard due to its unmatched robustness, precision, and universal acceptance by regulatory agencies.
Experimental Guide: Validating a Chiral HPLC Method for this compound
This section provides a detailed, step-by-step methodology for validating a chiral HPLC assay for this compound. The chromatographic conditions and acceptance criteria are synthesized from established methods in the scientific literature. [20][21][22]
Optimized Chromatographic Conditions
The foundation of any validation is a well-developed, stable chromatographic method capable of achieving baseline separation of the enantiomers.
| Parameter | Condition | Rationale |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP | Polysaccharide-based columns are widely successful for separating a broad range of chiral compounds, including Linezolid. [3][20] |
| Mobile Phase | n-Hexane: 2-Propanol: Trifluoroacetic acid (80:20:0.1, v/v/v) | A normal-phase system often provides excellent enantioselectivity on this type of CSP. TFA is a modifier that improves peak shape. [20][21] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and resolution. |
| Column Temp. | 25°C | Temperature control is crucial for reproducible retention times and resolution in chiral separations. |
| Detection | UV at 254 nm | Linezolid has a strong chromophore, making UV detection sensitive and reliable. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures peak shape is not distorted. |
System Suitability Testing (SST) Protocol
Objective: To verify the performance of the complete HPLC system before sample analysis.
Procedure:
-
Prepare SST Solution: Create a solution containing both (S)-Linezolid (e.g., at the target assay concentration) and this compound (e.g., at the specification limit concentration).
-
Equilibrate System: Pump the mobile phase through the system until a stable baseline is achieved.
-
Perform Injections: Make at least five replicate injections of the SST solution.
-
Evaluate Parameters: Calculate the key SST parameters using the chromatography data system.
Acceptance Criteria:
| Parameter | Acceptance Criteria | Justification |
| Resolution (Rs) | ≥ 1.7 | Ensures baseline separation between the (S) and (R) enantiomer peaks for accurate integration. [4] |
| Tailing Factor (T) | ≤ 2.0 (for both peaks) | Confirms good peak symmetry, which is essential for accurate peak area measurement. |
| %RSD of Peak Area | ≤ 5.0% (for this compound) | Demonstrates the precision of the injection and detection system. A slightly wider limit is acceptable for the impurity peak. |
| %RSD of Retention Time | ≤ 2.0% | Indicates the stability of the pump and mobile phase composition. |
Validation Protocols and Acceptance Criteria
Below are the detailed protocols for each validation parameter.
Objective: To demonstrate that the method can accurately measure the this compound peak without interference from the main component, excipients, or degradation products.
Protocol:
-
Prepare separate solutions of Linezolid (racemic mixture or (S)-enantiomer) and expose them to the following stress conditions as per ICH Q1A(R2): [9] * Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours. [23] * Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours. [23] * Oxidation: 6% H₂O₂ at room temperature for 24 hours. [13][23] * Thermal: Solid drug substance at 80°C for 48 hours. [13] * Photolytic: Solid drug substance exposed to 1.2 million lux hours and 200 watt hours/m² of UV light. [10]2. Neutralize the acid and base samples after the stress period.
-
Dilute all samples to the target concentration and analyze using the HPLC method alongside an unstressed control sample.
-
Use a photodiode array (PDA) detector to assess peak purity for the (R)- and (S)-Linezolid peaks in all chromatograms.
Acceptance Criteria:
-
The method should demonstrate separation between the Linezolid enantiomers and all degradation products.
-
The peak purity index for both (S)- and this compound should pass, indicating no co-eluting peaks.
-
A degradation of 5-20% is desirable to prove the stability-indicating nature of the method. [9]
Objective: To determine the lowest concentration of this compound that can be reliably detected and quantified.
Protocol:
-
Prepare a series of dilute solutions of this compound.
-
Inject these solutions and determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 (for LOD) and 10:1 (for LOQ).
-
Confirmation of LOQ: Prepare a solution at the determined LOQ concentration and inject it six times.
Acceptance Criteria:
| Parameter | Value |
| LOD (S/N Ratio) | ≥ 3:1 |
| LOQ (S/N Ratio) | ≥ 10:1 |
| Precision at LOQ (%RSD) | ≤ 10.0% |
Published data reports LOD and LOQ values for this compound to be approximately 94 ng/mL and 375 ng/mL, respectively.[22][24]
Objective: To verify the linear relationship between the concentration of this compound and the detector response.
Protocol:
-
Prepare at least five concentration levels of this compound, typically ranging from the LOQ to 150% of the specification limit (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration.
Acceptance Criteria:
| Parameter | Value |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero |
Objective: To assess the agreement between the measured amount and the true amount of this compound.
Protocol:
-
Prepare samples of (S)-Linezolid in triplicate.
-
Spike these samples with this compound at three different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).
-
Analyze the spiked samples and calculate the percentage recovery of the (R)-enantiomer.
Acceptance Criteria:
| Concentration Level | Mean % Recovery |
| LOQ, 100%, 150% | 90.0% - 110.0% |
Studies have shown recovery values for the (R)-enantiomer to be in the range of 98.9% to 102.9%.[22]
Objective: To demonstrate the method's consistency under different conditions.
Protocol:
-
Repeatability:
-
Prepare six individual samples of (S)-Linezolid spiked with this compound at the 100% specification level.
-
Analyze all six samples on the same day with the same analyst and instrument.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day with a different analyst and/or a different HPLC system.
-
Compare the results from both studies.
-
Acceptance Criteria:
| Parameter | %RSD |
| Repeatability | ≤ 5.0% |
| Intermediate Precision (Overall) | ≤ 10.0% |
Objective: To evaluate the method's reliability when subjected to minor changes in operating parameters.
Protocol:
-
Prepare a system suitability solution or a spiked sample.
-
Analyze the sample while making small, deliberate changes to the chromatographic conditions, one at a time.
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 mL/min and 1.1 mL/min).
-
Column Temperature: ± 2°C (e.g., 23°C and 27°C).
-
Mobile Phase Composition: ± 2% absolute change in the minor component (e.g., 2-Propanol at 18% and 22%).
-
-
Evaluate the effect on system suitability parameters (especially resolution) and the quantification of this compound.
Acceptance Criteria:
-
All system suitability parameters must still pass under the varied conditions.
-
The change in the quantified amount of this compound should not be statistically significant.
Conclusion
The validation of a chiral HPLC method for quantifying this compound is a rigorous, multi-faceted process governed by the principles outlined in the ICH Q2(R1) guidelines. It is far more than a box-checking exercise; it is a scientific investigation designed to build a comprehensive understanding of a method's capabilities and limitations. By systematically evaluating specificity, sensitivity, linearity, accuracy, precision, and robustness, laboratories can ensure that their method is fit for its intended purpose: safeguarding patient health by guaranteeing the chiral purity of Linezolid. The detailed protocols and comparative data presented in this guide serve as a robust framework for researchers and QC analysts to develop, validate, and implement scientifically sound and regulatory-compliant analytical procedures.
References
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- Reddy, G. S., et al. (2003). A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase. Journal of Pharmaceutical and Biomedical Analysis.
- Enantiomeric Separation of Linezolid by Chiral Reversed-Phase Liquid Chromatography. (2015). ResearchGate.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Quality Guidelines. International Council for Harmonisation (ICH).
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. (2024).
- ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). (2005).
- Development and Validation of RP-LC Method for Linezolid in Pharmaceutical Formulations. Seventh Sense Research Group Journals.
- ICH Q2 Analytical Method Validation. Slideshare.
- Reddy, G. S., et al. (2003). A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase. ResearchGate.
- Missoum, A., et al. (2022). Method Development and Validation for the Determination of Linezolid Drug in Human Plasma by Reversed-Phase High-Performance Liquid Chromatography. Current Pharmaceutical Analysis.
- Shah, R. P., & Singh, S. (2012). LC, LC–MS/TOF, AND MSN STUDIES FOR THE SEPARATION, IDENTIFICATION, AND CHARACTERIZATION OF DEGRADATION PRODUCTS OF LINEZOLID. Journal of Liquid Chromatography & Related Technologies.
- HPLC separation of linezolid enantiomers using polysaccharide-based chiral stationary phases. ResearchGate. (2002).
- Stability indicating HPLC method development and validation for quantification of Linezolid oral suspension dosage forms. ResearchGate. (2024).
- Method development and validation process for the estimation of linezolid and its formulation using. IJCRT.org. (2023).
- DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF LINEZOLID IN PHARMACEUTICAL DOSAGE FORM. International Journal of Recent Scientific Research. (2017).
- A Study of Method Development, Validation and Forced Degradation for Estimation of Linezolid in Bulk and Pharmaceutical Dosage form by RP-HPLC. ResearchGate. (2025).
- System suitability and linearity parameters. ResearchGate.
- Handbook of Analytical Validation. Routledge.
- Singh, A., et al. (2012). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences.
- Nirogi, R., et al. (2008). Enantiomeric separation of Linezolid by chiral reversed-phase liquid chromatography. Journal of Chromatographic Science.
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- System Suitability in HPLC Analysis. Pharmaguideline.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Pharmastate. (2025).
- Gaillard, C., et al. (2008). Determination of enantiomeric impurity of linezolid by capillary electrophoresis using heptakis-(2,3-diacetyl-6-sulfato)-β-cyclodextrin. Journal of Chromatography A.
- Forced degradation of linezolid. ResearchGate.
- A Comprehensive Review on Analytical Method Development and Validation for Linezolid in Pharmaceutical Dosage Forms. International Journal of Advanced Research in Science, Communication and Technology.
- The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. International Journal for Research in Applied Science and Engineering Technology. (2023).
- Klein, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
- Validated Stability Indicating RP-HPLC Method for the Estimation of Linezolid in a Pharmaceutical Dosage Form. ResearchGate. (2011).
- Analytical method validation: A brief review. Journal of Pharmacy Research.
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A Comparative Guide to the Antibacterial Activity of (R)-Linezolid and (S)-Linezolid
This guide provides a detailed comparison of the antibacterial activities of the (R) and (S) enantiomers of Linezolid, a pivotal antibiotic in the oxazolidinone class. Designed for researchers, scientists, and drug development professionals, this document delves into the stereoselectivity of Linezolid's action, supported by experimental data and established methodologies.
Introduction: The Significance of Chirality in Antibacterial Efficacy
Linezolid, the first clinically approved oxazolidinone antibiotic, has become a critical tool in combating infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] The Linezolid molecule possesses a single chiral center at the C5 position of the oxazolidinone ring, giving rise to two stereoisomers: (S)-Linezolid and (R)-Linezolid. It is a well-established principle in pharmacology that stereochemistry can profoundly influence a drug's biological activity. In the case of Linezolid, this principle holds true, with only one of the enantiomers exhibiting therapeutic efficacy.
Chemical Structures of Linezolid Enantiomers
The spatial arrangement of the acetamidomethyl group at the C5 position distinguishes the (S) and (R) enantiomers. The clinically utilized and active form is (S)-Linezolid.[]
Caption: Mechanism of action of (S)-Linezolid.
Comparative Antibacterial Activity: The Decisive Role of Stereochemistry
The antibacterial activity of the Linezolid enantiomers is starkly different. It has been demonstrated that only the (S)-enantiomer possesses antibacterial activity. [4]The (R)-enantiomer is considered inactive. This stereoselectivity is attributed to the precise three-dimensional structure required for effective binding to the ribosomal target.
While comprehensive studies detailing the Minimum Inhibitory Concentration (MIC) values of this compound are scarce due to its inactivity, the antibacterial potency of (S)-Linezolid is well-documented against a wide range of Gram-positive pathogens.
Table 1: In Vitro Antibacterial Activity of (S)-Linezolid against Key Gram-Positive Pathogens
| Bacterial Species | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | Varies by study | 0.5 - 4 | 2 | 2-4 |
| Staphylococcus aureus (Methicillin-resistant, MRSA) | Varies by study | 0.5 - 4 | 1-2 | 2-4 |
| Enterococcus faecalis (Vancomycin-susceptible) | Varies by study | 1 - 4 | 2 | 2 |
| Enterococcus faecium (Vancomycin-resistant, VRE) | Varies by study | 1 - 4 | 2 | 2-4 |
| Streptococcus pneumoniae (Penicillin-susceptible) | Varies by study | 0.5 - 2 | 1 | 1 |
| Streptococcus pneumoniae (Penicillin-resistant) | Varies by study | 0.5 - 2 | 1 | 1 |
Data compiled from multiple sources.[5][6][7]
The consistent activity of (S)-Linezolid against both susceptible and resistant strains underscores its clinical importance. The narrow range of MIC values indicates a uniform susceptibility among the target pathogens. [7]
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of an antibiotic's potency and is defined as the lowest concentration of the drug that prevents visible growth of a microorganism in vitro. The following are standardized protocols for determining the MIC of antibacterial agents like Linezolid.
Broth Microdilution Method
This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of (S)-Linezolid in a suitable solvent (e.g., dimethyl sulfoxide) at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates: Dispense 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) into each well of a 96-well microtiter plate.
-
Serial Dilution: Add 50 µL of the Linezolid stock solution to the first well of each row and perform a twofold serial dilution across the plate, resulting in concentrations typically ranging from 64 µg/mL to 0.06 µg/mL. The final volume in each well will be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Inoculate each well (except for a sterility control well) with 50 µL of the standardized bacterial suspension. The final volume in each well will be 100 µL.
-
Controls: Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only) on each plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, the MIC is determined as the lowest concentration of Linezolid that shows no visible turbidity (bacterial growth).
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
The antibacterial activity of Linezolid is exclusively attributed to its (S)-enantiomer. The (R)-enantiomer is biologically inactive, highlighting the critical importance of stereochemistry in the drug-target interaction at the bacterial ribosome. This stereospecificity is a fundamental aspect of Linezolid's pharmacology and underscores the precision required in the synthesis and development of chiral drugs. For researchers and clinicians, the understanding that the therapeutic efficacy of Linezolid resides solely in the (S)-configuration is paramount for its appropriate use and for future drug discovery efforts in the oxazolidinone class.
References
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- Linezolid - Wikipedia. (n.d.). Wikipedia. [Link]
- Linezolid | C16H20FN3O4 | CID 441401 - PubChem. (n.d.). PubChem. [Link]
- Activity of linezolid and other antimicrobial agents against gram-positive bacteria. (n.d.).
- Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates - PMC. (n.d.).
- (PDF) An efficient and practical synthesis of antibacterial linezolid. (2009, December 1).
- The in vitro antimicrobial activity of linezolid against unconventional pathogens - PMC. (2025, February 12).
- Crystal Structure of Linezolid - J-Stage. (n.d.). J-Stage. [Link]
- Linezolid: a review of its properties, function, and use in critical care. (2018, June 18). Dove Press. [Link]
- Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl. (2021, September 8). UKHSA Research Portal. [Link]
- Linezolid - PubMed. (n.d.). PubMed. [Link]
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A Comparative Guide to Oxazolidinone and Glycopeptide Efficacy in MRSA Infection Models: The Critical Role of Stereochemistry in Linezolid
Introduction: The Challenge of MRSA and the Question of Stereoisomers
Methicillin-resistant Staphylococcus aureus (MRSA) remains a formidable challenge in both hospital and community settings, driving the need for reliable and potent antimicrobial agents. Vancomycin, a glycopeptide antibiotic, has long been the workhorse for serious MRSA infections. However, concerns over its efficacy, nephrotoxicity, and the emergence of strains with reduced susceptibility have spurred the development of alternatives. Linezolid, the first clinically approved oxazolidinone, presented a novel mechanism of action and a new avenue for treating Gram-positive infections.[1][2][3]
A crucial, yet often overlooked, aspect of drug design is stereochemistry. Linezolid is a chiral molecule and is administered as a single enantiomer, (S)-Linezolid. This guide addresses the topic of (R)-Linezolid versus Vancomycin, a comparison that hinges on understanding the profound impact of stereoisomerism on antibacterial activity. As this guide will demonstrate through experimental data, the antibacterial efficacy of Linezolid resides almost exclusively in its (S)-enantiomer. Therefore, a direct comparison of the (R)-enantiomer with Vancomycin serves primarily to highlight the principles of structure-activity relationships (SAR) and the specificity of drug-target interactions.
This document will provide researchers, scientists, and drug development professionals with a detailed comparison of the active form of Linezolid—(S)-Linezolid—and Vancomycin in relevant preclinical MRSA infection models, while contextualizing the fundamental inactivity of the this compound enantiomer.
Mechanism of Action: Two Distinct Approaches to Bacterial Inhibition
The divergent efficacy of (S)-Linezolid and Vancomycin stems from their fundamentally different mechanisms of action.
-
Vancomycin: A member of the glycopeptide class, Vancomycin inhibits bacterial cell wall synthesis. It forms a stable complex with the D-Ala-D-Ala termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall integrity. This action leads to cell lysis and death.
-
(S)-Linezolid: As an oxazolidinone, Linezolid targets bacterial protein synthesis.[1][3] It binds to the 23S rRNA component of the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC).[4][5] This binding event prevents the formation of a functional 70S initiation complex, a critical early step in protein synthesis.[4][6] This mechanism is primarily bacteriostatic against staphylococci, meaning it inhibits bacterial replication, relying on the host immune system for clearance.[3][7]
The stereochemistry at the C5 position of the oxazolidinone ring is paramount for this interaction. The (S)-configuration correctly orients the acetamidomethyl group to fit within the ribosomal binding pocket. The (R)-enantiomer, conversely, fails to achieve this critical binding, rendering it largely inactive. This principle is a cornerstone of oxazolidinone structure-activity relationships.[8][9]
Caption: Workflow for a typical murine neutropenic thigh infection model.
Step-by-Step Methodology
-
Animal Preparation: Female ICR or Swiss Webster mice (20-25g) are housed for 3-5 days for acclimation.
-
Induction of Neutropenia: To isolate the effect of the antibiotic from the host immune response, mice are rendered neutropenic. This is typically achieved by intraperitoneal injections of cyclophosphamide at 150 mg/kg (Day -4) and 100 mg/kg (Day -1) relative to infection.
-
Inoculum Preparation: An MRSA strain (e.g., ATCC 43300) is grown to logarithmic phase in a suitable broth (e.g., Tryptic Soy Broth). The culture is centrifuged, washed, and resuspended in sterile saline to a final concentration of ~10⁷ CFU/mL.
-
Infection: Two hours before initiating antibiotic therapy, mice are briefly anesthetized, and 0.1 mL of the bacterial suspension is injected into the posterior thigh muscle of one hind limb.
-
Therapy Initiation: Animals are randomized into treatment groups:
-
Vehicle Control (e.g., saline)
-
Vancomycin (dosed to simulate human exposure)
-
(S)-Linezolid (dosed to simulate human exposure)
-
-
Dosing: Antibiotics are administered for 24 hours, typically via subcutaneous or intravenous routes, at intervals designed to mimic human pharmacokinetics. [10]7. Endpoint Analysis: At the end of the 24-hour treatment period, mice are euthanized. The infected thigh muscle is aseptically excised, weighed, and placed in a sterile homogenization tube with saline.
-
Quantification: The tissue is mechanically homogenized. The resulting homogenate is serially diluted in saline and plated onto agar plates (e.g., Tryptic Soy Agar).
-
Enumeration: Plates are incubated for 18-24 hours at 37°C, and colonies are counted. The results are expressed as log₁₀ CFU per gram of tissue or per thigh. Efficacy is determined by the change in bacterial load compared to the 0-hour and 24-hour control groups.
Expert Discussion and Conclusion
The request to compare this compound with Vancomycin brings a critical principle of pharmacology to the forefront: stereospecificity. The overwhelming body of evidence from structural biology and microbiology confirms that the antibacterial activity of Linezolid resides in the (S)-enantiomer. [4][8]The (R)-enantiomer is an ineffective comparator for Vancomycin because it lacks the specific three-dimensional structure required to bind to the bacterial ribosome and inhibit protein synthesis.
When comparing the clinically relevant (S)-Linezolid to Vancomycin, a more nuanced picture emerges.
-
In Vitro: Both drugs show excellent potency against MRSA. [11][12]* In Vivo: (S)-Linezolid demonstrates efficacy comparable, and in some models, superior to Vancomycin. [11][13][14]Its excellent tissue penetration, particularly into the lung, may contribute to favorable outcomes in pneumonia models. [15]Furthermore, its availability as both an intravenous and oral formulation with high bioavailability offers a significant advantage in clinical practice, allowing for easier patient transition from inpatient to outpatient care. [14][15][16] For researchers in drug development, the case of Linezolid's enantiomers is a powerful illustration of the importance of chiral synthesis and purification. The inactivity of this compound is not a failure but a defining feature of its structure-activity relationship. The true, evidence-based comparison lies between (S)-Linezolid and Vancomycin. In this matchup, (S)-Linezolid stands as a robust and effective agent against MRSA, offering a distinct mechanistic alternative to glycopeptides and demonstrating strong performance across a range of preclinical infection models.
References
- Title: In Vivo Efficacy of Continuous Infusion versus Intermittent Dosing of Linezolid Compared to Vancomycin in a Methicillin-Resistant Staphylococcus aureus Rabbit Endocarditis Model Source: Antimicrobial Agents and Chemotherapy, via NCBI URL:[Link]
- Title: In vitro and in vivo activities of linezolid alone and combined with vancomycin and imipenem against Staphylococcus aureus with reduced susceptibility to glycopeptides Source: Journal of Antimicrobial Chemotherapy, via NIH URL:[Link]
- Title: MRSA Pneumonia: Linezolid versus Vancomycin; A Factual Treatment Choice is Emerging Source: Cureus URL:[Link]
- Title: Intra- and extracellular activity of linezolid against Staphylococcus aureus in vivo and in vitro Source: Journal of Antimicrobial Chemotherapy, Oxford Academic URL:[Link]
- Title: In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid) Source: Antimicrobial Agents and Chemotherapy, via NCBI URL:[Link]
- Title: Linezolid versus vancomycin for MRSA skin and soft tissue infections (systematic review and meta-analysis) Source: DARE, via NCBI URL:[Link]
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- Title: Efficacy of linezolid versus comparator therapies in Gram-positive infections Source: Journal of Antimicrobial Chemotherapy URL:[Link]
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A Senior Application Scientist's Guide to Cross-Validation of (R)-Linezolid Analytical Methods: HPLC vs. UPLC
Introduction: The Criticality of Stereospecific Analysis and Method Comparability
Linezolid, a potent oxazolidinone antibiotic, is administered as the (S)-enantiomer, which is responsible for its therapeutic activity.[1] The (R)-enantiomer is considered a chiral impurity, and its presence must be rigorously controlled to ensure the safety and efficacy of the drug product.[2][3] Consequently, robust and reliable analytical methods for the enantioselective quantification of Linezolid are paramount in pharmaceutical development and quality control.
As analytical technologies evolve, it is common for laboratories to develop new methods, such as transitioning from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC), to gain efficiencies in speed and solvent consumption.[4] When multiple analytical methods are used to support a drug development program, or when a method is transferred between laboratories, a cross-validation study is essential to demonstrate that the different methods provide comparable results.[1][5] This guide provides an in-depth comparison of a traditional chiral HPLC method and a modern chiral UPLC method for the analysis of (R)-Linezolid, complete with a detailed protocol for cross-validation and the statistical tools required for a robust comparison. This document is intended for researchers, scientists, and drug development professionals seeking to ensure the integrity and consistency of their analytical data for chiral compounds.
Methodologies Under Comparison: A Tale of Two Chromatographic Techniques
This guide will focus on the cross-validation of two distinct, yet related, liquid chromatography methods for the quantification of the (R)-enantiomer of Linezolid.
-
Method A: The Established Chiral HPLC Method This represents a well-established, reliable method for the enantiomeric separation of Linezolid. It utilizes a standard chiral stationary phase with a longer run time, typical of traditional HPLC applications.[3][6]
-
Method B: The High-Efficiency Chiral UPLC Method This method leverages the power of sub-2 µm particle columns to achieve faster analysis times and reduced solvent consumption without compromising resolution.[7] It represents an advancement in analytical efficiency, but its results must be proven to be equivalent to the established HPLC method.
The following sections will detail the parameters of each method, present a hypothetical cross-validation study, and provide the tools to interpret the resulting data.
Comparative Method Parameters
The selection of chromatographic conditions is paramount to achieving a successful chiral separation. The parameters for our comparative methods are based on established literature.[3][6][7]
| Parameter | Method A: Chiral HPLC | Method B: Chiral UPLC | Rationale for Selection |
| Instrumentation | Standard HPLC System with UV Detector | UPLC System with PDA/UV Detector | UPLC systems are designed to handle the higher backpressures generated by sub-2 µm particle columns.[4] |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm | Chiralpak AD-3, 150 x 2.1 mm, 3 µm | The choice of a polysaccharide-based chiral stationary phase is effective for Linezolid enantiomers.[6] The UPLC column has smaller dimensions and particle size for faster, more efficient separations. |
| Mobile Phase | Hexane: 2-Propanol: Trifluoroacetic Acid (80:20:0.1, v/v/v) | Hexane: 2-Propanol: Trifluoroacetic Acid (80:20:0.1, v/v/v) | This normal-phase mobile system has demonstrated good resolution for Linezolid enantiomers.[6] |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | The flow rate is scaled down for the smaller internal diameter of the UPLC column to maintain optimal linear velocity. |
| Column Temperature | 25°C | 30°C | Elevated temperature in UPLC can reduce viscosity and improve efficiency. |
| Detection Wavelength | 254 nm | 254 nm | This wavelength provides good absorbance for Linezolid. |
| Injection Volume | 10 µL | 2 µL | Injection volume is scaled down to prevent column overload on the smaller UPLC column. |
| Approx. Retention Time (this compound) | ~12 min | ~4 min | The smaller particle size and optimized flow rate of the UPLC method significantly reduce the analysis time. |
Cross-Validation Experimental Design
The objective of this cross-validation is to demonstrate that the UPLC method (Method B) provides results that are equivalent to the established HPLC method (Method A). This will be achieved by analyzing a set of quality control (QC) samples and incurred (real-world) samples with both methods and statistically comparing the results.[5][8]
Experimental Workflow
Caption: Cross-Validation Workflow Diagram.
Step-by-Step Protocol
-
Preparation of this compound Standard and QC Samples:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare Quality Control (QC) samples at three concentration levels: Low, Medium, and High, representing the expected range of the impurity.
-
-
Analysis of QC Samples:
-
Analyze the three levels of QC samples in sextuplicate (n=6) using both the validated HPLC method (Method A) and the UPLC method (Method B).
-
Ensure that the analysis is performed by the same analyst on the same day to minimize variability.
-
-
Data Acquisition and Initial Comparison:
-
For each method, calculate the mean concentration, standard deviation (SD), and coefficient of variation (%CV) for each QC level.
-
The acceptance criteria for this stage are that the mean accuracy at each concentration level should be between 85.0% and 115.0% of the nominal concentration, and the precision (%CV) should be within 15.0% for each method individually.[8]
-
Hypothetical Performance Data
The following table presents plausible data that could be obtained from the analysis of the QC samples, based on typical performance characteristics of HPLC and UPLC methods.
| QC Level | Nominal Conc. (µg/mL) | Method A (HPLC) Mean Conc. (µg/mL) ± SD | Method A (HPLC) Accuracy (%) | Method A (HPLC) Precision (%CV) | Method B (UPLC) Mean Conc. (µg/mL) ± SD | Method B (UPLC) Accuracy (%) | Method B (UPLC) Precision (%CV) |
| Low | 1.0 | 1.03 ± 0.05 | 103.0 | 4.85 | 1.01 ± 0.04 | 101.0 | 3.96 |
| Medium | 5.0 | 4.95 ± 0.15 | 99.0 | 3.03 | 5.05 ± 0.12 | 101.0 | 2.38 |
| High | 10.0 | 10.12 ± 0.25 | 101.2 | 2.47 | 9.98 ± 0.20 | 99.8 | 2.00 |
Statistical Evaluation of Method Comparability
Once it is established that both methods are individually precise and accurate, a direct statistical comparison is required to determine if they can be used interchangeably.[9]
Paired t-Test
A paired t-test is used to determine if there is a statistically significant difference between the means of the two methods.[2] The null hypothesis is that the mean difference between the two methods is zero.
Procedure:
-
Calculate the difference in the measured concentration for each individual QC sample between Method A and Method B.
-
Perform a paired t-test on these differences.
-
If the calculated p-value is greater than 0.05 (at a 95% confidence level), it suggests that there is no statistically significant difference between the two methods.
Bland-Altman Plot
While a t-test can indicate a statistically significant difference, it does not provide information on the magnitude or nature of the disagreement. A Bland-Altman plot is a graphical method to visualize the agreement between two quantitative measurements.[10][11]
Procedure:
-
For each sample, plot the difference between the measurements (Method A - Method B) on the y-axis against the average of the two measurements ((Method A + Method B) / 2) on the x-axis.
-
Calculate the mean difference (bias) and the standard deviation of the differences.
-
Plot horizontal lines for the mean difference and the limits of agreement (mean difference ± 1.96 * SD of the differences).
Interpretation:
-
Bias: The mean difference line indicates the systematic bias between the two methods. A value close to zero suggests low systematic bias.
-
Limits of Agreement: These lines define the range within which 95% of the differences between the two methods are expected to fall. The narrower this range, the better the agreement.
-
Data Distribution: The points should be randomly scattered around the mean difference line. Any trend in the data (e.g., increasing difference with increasing concentration) suggests a proportional bias.
Caption: Example of a Bland-Altman Plot.
Conclusion: Establishing Method Equivalence
The cross-validation of analytical methods for this compound is a critical exercise to ensure data integrity and consistency across different analytical platforms. By following a structured protocol that includes the analysis of identical QC samples and a robust statistical evaluation using tools like the paired t-test and Bland-Altman plots, a laboratory can confidently demonstrate the equivalence of an established HPLC method and a newer, more efficient UPLC method. This ensures that the transition to modern analytical technologies does not compromise the quality and reliability of the data generated in support of drug development and release. The ultimate goal is to confirm that both methods are fit for their intended purpose and can be used interchangeably without impacting product quality decisions.[6][12]
References
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- Bevans, R. (2020, January 31). An Introduction to t Tests | Definitions, Formula and Examples. Scribbr. [Link]
- EFPIA. (2014).
- Narayana, C. L., Suresh, T., Rao, S. M., Dubey, P. K., & Babu, J. M. (2003). A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 32(1), 21–28. [Link]
- Nirogi, R., Kota, S., Katta, R. R., Vennila, S., Kandikere, V., Mudigonda, K., & Vurimindi, H. B. (2015).
- PharmaGuru. (2025, August 11).
- U.S. Food and Drug Administration. (2018, May 24).
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
- Giavarina, D. (2015). Understanding Bland Altman analysis. Biochemia Medica, 25(2), 141–151. [Link]
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- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
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- Michalska, K., Pajchel, G., & Tyski, S. (2008). Determination of enantiomeric impurity of linezolid by capillary electrophoresis using heptakis-(2,3-diacetyl-6-sulfato)-beta-cyclodextrin.
- Gaikwad, J., & Nagras, M. A. (2022). Overview on Development and Validation of Analytical and Bioanalytical Methods for the Estimation of Linezolid in Bulk and Pharmaceutical Formulations. Asian Journal of Pharmaceutical Research, 12(3), 205-212. [Link]
- Chion, I., Pakula, R., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(11). [Link]
- European Medicines Agency. ICH Q2(R2)
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A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of (R)-Linezolid and Novel Oxazolidinones
This guide provides a comprehensive comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of (R)-Linezolid and other prominent oxazolidinones, including tedizolid, radezolid, and sutezolid. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data that underpins our understanding of this critical class of antibiotics, offering insights into their mechanisms of action, in vitro potency, and in vivo efficacy.
Introduction: The Oxazolidinone Class and the Importance of Stereochemistry
The oxazolidinones are a vital class of synthetic antibiotics highly effective against a broad spectrum of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at a very early stage, sets them apart from other protein synthesis inhibitors.[3][4] Oxazolidinones bind to the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex, a crucial step in the translation of bacterial mRNA.[1][4]
Linezolid, the first oxazolidinone to be clinically approved, is a chiral molecule. The (S)-enantiomer is a potent antibacterial agent, while the (R)-enantiomer, this compound, is significantly less active. This stereospecificity highlights the precise nature of the drug-target interaction within the bacterial ribosome. This guide will focus on the active (S)-enantiomer, referred to as linezolid, and compare its PK/PD profile with newer, advanced oxazolidinones.
Mechanism of Action and Resistance
The primary mechanism of action for all oxazolidinones is the inhibition of protein synthesis.[1] They bind to the peptidyl transferase center on the 50S ribosomal subunit, interfering with the positioning of the initiator tRNA and thus preventing the formation of the initiation complex.[1]
Bacterial resistance to oxazolidinones can emerge through several mechanisms, most commonly through mutations in the 23S rRNA genes, which alter the drug's binding site.[5] Another significant mechanism is the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes a methyltransferase that modifies an adenine residue in the 23S rRNA, reducing drug binding.[5] Understanding these resistance mechanisms is crucial for the development of new oxazolidinones that can overcome existing resistance.
Comparative Pharmacokinetics
The pharmacokinetic profiles of antibiotics are critical determinants of their clinical efficacy and safety. Key parameters such as bioavailability, plasma protein binding, half-life, and tissue distribution dictate the dosing regimen and the ability of the drug to reach the site of infection at therapeutic concentrations.
| Parameter | This compound | Tedizolid | Radezolid | Sutezolid |
| Bioavailability | ~100% (oral) | ~91% (oral) | High (oral and IV formulations) | Dose-proportional increase in AUC |
| Protein Binding | ~31% | ~70-90% | Data not consistently reported | ~48% |
| Half-life (t1/2) | 4-6 hours | ~12 hours | Information not readily available | 4-6 hours (dose-dependent increase)[6] |
| Metabolism | Oxidation of the morpholine ring | Sulfation | Information not readily available | Metabolized to an active sulfoxide metabolite (PNU-101603)[6] |
| Excretion | Primarily renal | Primarily hepatic | Information not readily available | Primarily hepatic |
| Dosing Frequency | Twice daily | Once daily | Information not readily available | Once or twice daily (under investigation)[7] |
Key Insights from Pharmacokinetic Data:
-
Tedizolid's longer half-life allows for convenient once-daily dosing, which can improve patient adherence.[1][8]
-
Sutezolid's metabolism to an active metabolite, PNU-101603, contributes to its overall efficacy, particularly in the extracellular environment.[9] The parent compound is more active intracellularly.[9]
-
The high oral bioavailability of linezolid and tedizolid allows for an effective switch from intravenous to oral therapy.[1][2]
Comparative Pharmacodynamics
Pharmacodynamics relates drug exposure to its pharmacological effect. For antibiotics, a key PD parameter is the minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The primary PK/PD index that correlates with the efficacy of oxazolidinones is the ratio of the area under the free drug concentration-time curve over 24 hours to the MIC (fAUC24/MIC).[10][11]
In Vitro Activity (MIC90 in µg/mL)
| Organism | This compound | Tedizolid | Radezolid | Sutezolid |
| Staphylococcus aureus (MRSA) | 2 | 0.5 | 0.5 | 0.125-0.5 |
| Enterococcus faecium (VRE) | 2 | 0.5 | 1 | 0.25-1 |
| Streptococcus pneumoniae | 2 | 0.5 | 1-2[12][13] | 0.25-1 |
Key Insights from Pharmacodynamic Data:
-
Tedizolid, Radezolid, and Sutezolid generally exhibit greater in vitro potency against key Gram-positive pathogens compared to linezolid, as indicated by their lower MIC90 values.[14][15][16]
-
The enhanced potency of newer oxazolidinones may offer an advantage against strains with reduced susceptibility to linezolid.[5]
-
Radezolid has shown potent activity against linezolid-resistant strains, including those carrying the cfr gene.[5][15]
-
Sutezolid has demonstrated significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains, making it a promising candidate for tuberculosis treatment.[7][9]
Experimental Protocols: A Foundation of Trustworthiness
The reliability of PK/PD data hinges on the robustness of the experimental models used. Below are detailed protocols for two fundamental assays in antibiotic research.
Protocol 1: In Vitro Time-Kill Curve Assay
This assay assesses the rate and extent of bacterial killing by an antibiotic over time.
Objective: To determine the bactericidal or bacteriostatic activity of an oxazolidinone.
Materials:
-
Test oxazolidinone (e.g., this compound)
-
Bacterial strain of interest (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Shaking incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh 18-24 hour culture on a TSA plate, select 3-5 isolated colonies.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 35-37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10^8 CFU/mL).[17]
-
Dilute the bacterial suspension in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of the test oxazolidinone in CAMHB at concentrations corresponding to 0.25x, 0.5x, 1x, 2x, 4x, and 8x the previously determined MIC.
-
Dispense 5 mL of each antibiotic concentration into sterile culture tubes.
-
Include a growth control tube containing only the bacterial inoculum in CAMHB and a sterility control tube with uninoculated CAMHB.
-
Add the prepared bacterial inoculum to each tube (except the sterility control).
-
-
Incubation and Sampling:
-
Incubate all tubes at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[18]
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.[17]
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
Diagram of the Time-Kill Curve Assay Workflow:
Caption: Workflow for the neutropenic murine thigh infection model.
Clinical Implications and Future Directions
The distinct PK/PD profiles of these oxazolidinones have significant clinical implications. The once-daily dosing of tedizolid offers a clear advantage in terms of convenience and potential for improved patient compliance. [1][8]The potent activity of radezolid and tedizolid against linezolid-resistant strains provides valuable options for treating challenging infections. [5][14] Sutezolid's promising activity against M. tuberculosis has positioned it as a key component in novel treatment regimens for tuberculosis, with the potential to shorten treatment duration and improve outcomes for patients with drug-resistant infections. [3][7][9][20][21] The development of new oxazolidinones continues to be an active area of research. The goal is to identify compounds with an even broader spectrum of activity, improved safety profiles (particularly with respect to myelosuppression and neuropathy, which can be dose-limiting for linezolid), and the ability to overcome emerging resistance mechanisms.
Conclusion
The oxazolidinone class of antibiotics remains a cornerstone in the fight against multidrug-resistant Gram-positive infections. While this compound paved the way, newer agents like tedizolid, radezolid, and sutezolid offer significant advantages in terms of potency, dosing convenience, and activity against resistant strains. A thorough understanding of their comparative PK/PD profiles, grounded in robust experimental data, is essential for their optimal use in the clinic and for guiding the development of the next generation of these life-saving drugs.
References
- Bar-Or, D., et al. (2021). In 2 trials, less toxic TB antibiotics show promise.
- (2025). Sutezolid: A promising next generation tuberculosis agent. Preprints.org. [Link]
- Bhalodi, A. A., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones. Clinical Pharmacokinetics, 56(11), 1359-1382. [Link]
- (2022). Population pharmacokinetics of sutezolid and its main metabolite to characterize the exposure-response relationship in patients with pulmonary.
- (n.d.). Neutropenic Mouse Thigh Model of Infection. Noble Life Sciences. [Link]
- Baum, S. E., et al. (2002). Comparative Activities of the Oxazolidinone AZD2563 and Linezolid against Selected Recent North American Isolates of Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 46(9), 3094–3095. [Link]
- (2025). Clinical trials reveal promising alternatives to high-toxicity tuberculosis drug. FirstWord Pharma. [Link]
- (2025). Promising alternative drugs for TB treatment identified in clinical studies. EDCTP. [Link]
- (2024).
- (n.d.). Population pharmacokinetics of sutezolid and its main metabolite to characterize the exposure-response relationship in patients with pulmonary tuberculosis. PAGE Meeting. [Link]
- (2017). Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones. CoLab.
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A Senior Application Scientist's Guide to the Validation of (R)-Linezolid MIC Testing Against Reference Strains
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of Minimum Inhibitory Concentration (MIC) testing for (R)-Linezolid. We will delve into the critical role of stereochemistry in its antibacterial activity, present detailed protocols for MIC validation against key reference strains, and offer comparative insights grounded in established international standards.
The Decisive Role of Chirality in Linezolid's Efficacy
Linezolid, a member of the oxazolidinone class of antibiotics, possesses a chiral center at the C5 position of its oxazolidinone ring. This stereochemistry is not a trivial structural feature; it is the very foundation of its therapeutic action. The antibacterial potency of Linezolid is almost exclusively attributed to its (S)-enantiomer. For historical clarity, it is important to note that due to evolving stereochemical assignment conventions, this active enantiomer is sometimes referred to as this compound in older literature. In this guide, we will consistently refer to the active isomer as (S)-Linezolid, while acknowledging the alternative nomenclature.
The (S)-enantiomer effectively binds to the 50S ribosomal subunit of bacteria, inhibiting the formation of the initiation complex essential for protein synthesis[1]. This precise molecular interaction is sterically hindered for the (R)-enantiomer, rendering it essentially inactive. Consequently, ensuring the enantiomeric purity of the active (S)-Linezolid is paramount in pharmaceutical manufacturing and is a critical parameter to consider when validating its performance in antimicrobial susceptibility testing. While direct side-by-side MIC comparisons of the enantiomers against reference strains are not extensively published, the established scientific consensus confirms the inactivity of the (R)-enantiomer.
Principles of MIC Testing and the Imperative of Validation
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. It is a cornerstone metric for assessing antimicrobial susceptibility and guiding therapeutic decisions. The validation of any MIC testing method is crucial to ensure the accuracy, reproducibility, and reliability of the results. This process involves comparing the performance of a given test method against established reference methods and demonstrating its ability to produce consistent results within predefined acceptance criteria.
International bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines and quality control (QC) parameters for antimicrobial susceptibility testing[2][3][4]. Adherence to these standards is essential for the inter-laboratory comparability and clinical relevance of MIC data.
Validating (S)-Linezolid MIC Testing: A Step-by-Step Protocol
The following protocol outlines the broth microdilution method, a gold standard for MIC determination, for validating the performance of (S)-Linezolid against key Gram-positive reference strains.
Experimental Workflow for (S)-Linezolid MIC Validation
Caption: Workflow for the validation of (S)-Linezolid MIC testing.
Detailed Methodology
-
Preparation of Materials:
-
(S)-Linezolid Stock Solution: Prepare a stock solution of (S)-Linezolid of known concentration in a suitable solvent as specified by the manufacturer.
-
Culture Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for staphylococci and enterococci. For Streptococcus pneumoniae, supplement CAMHB with 2-5% lysed horse blood.
-
Reference Strains: Obtain well-characterized reference strains from a reputable source such as the American Type Culture Collection (ATCC). The key strains for Gram-positive susceptibility testing are:
-
Staphylococcus aureus ATCC 29213
-
Enterococcus faecalis ATCC 29212
-
Streptococcus pneumoniae ATCC 49619
-
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
-
Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the (S)-Linezolid stock solution in CAMHB (or supplemented CAMHB for streptococci) in a 96-well microtiter plate to achieve a range of final concentrations. A typical range for Linezolid is 0.125 to 16 µg/mL.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the prepared bacterial suspension.
-
Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours. For S. pneumoniae, incubation should be in an atmosphere of 5% CO₂.
-
-
MIC Determination and Interpretation:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity or a button at the bottom of the well).
-
The MIC is the lowest concentration of (S)-Linezolid that completely inhibits visible growth.
-
Compare the obtained MIC values for the reference strains with the established quality control ranges provided by CLSI and EUCAST. The results should fall within these ranges for the test to be considered valid.
-
Comparative Performance: (S)-Linezolid Against Reference Strains
The expected MIC quality control ranges for (S)-Linezolid against standard ATCC reference strains are well-defined by both CLSI and EUCAST. These ranges serve as the benchmark for validating the accuracy and precision of any MIC testing method.
| Reference Strain | ATCC Number | CLSI M100-ED34 (2024) MIC QC Range (µg/mL) | EUCAST v.13.1 (2023) MIC QC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 1 - 4 | 1 - 4 |
| Enterococcus faecalis | 29212 | 1 - 4 | 1 - 4 |
| Streptococcus pneumoniae | 49619 | 0.5 - 2 | 0.5 - 2 |
Note: The provided QC ranges are for the active (S)-enantiomer of Linezolid. As the (R)-enantiomer is inactive, its MIC values would be expected to be significantly higher and outside of the clinically relevant range.
Conclusion: Ensuring Accuracy in Antimicrobial Susceptibility Testing
The validation of (S)-Linezolid MIC testing is a critical process that underpins the reliable assessment of its efficacy against clinically relevant Gram-positive pathogens. The inherent stereospecificity of Linezolid's mechanism of action necessitates the use of the pure (S)-enantiomer for accurate susceptibility testing. By adhering to standardized protocols from authoritative bodies like CLSI and EUCAST, and by consistently verifying performance against well-characterized reference strains, laboratories can ensure the integrity and clinical utility of their MIC data. This rigorous approach to validation is fundamental to both clinical diagnostics and the ongoing development of new antimicrobial agents.
References
- Clinical and Laboratory Standards Institute. M100 - Performance Standards for Antimicrobial Susceptibility Testing. 34th ed. CLSI, 2024. [Link]
- European Committee on Antimicrobial Susceptibility Testing. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST, Version 13.1, 2023. [Link]
- Sweeney, M. T., & Zurenko, G. E. (2003). In vitro activities of linezolid combined with other antimicrobial agents against staphylococci, enterococci, pneumococci, and selected gram-negative organisms. Antimicrobial agents and chemotherapy, 47(6), 1902–1906. [Link]
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- U.S.
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A Senior Application Scientist's Guide to (R)-Linezolid Resistance: A Comparative Analysis of Mechanisms
This guide provides an in-depth comparative analysis of the primary resistance mechanisms to (R)-Linezolid, a critical last-resort antibiotic for treating infections caused by multi-drug resistant Gram-positive bacteria. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular underpinnings of resistance, offering a comparative look at their prevalence and clinical impact. Furthermore, it provides detailed, field-proven experimental protocols for the identification and characterization of these resistance mechanisms, empowering researchers to conduct their own investigations with scientific rigor.
The Clinical Imperative: Understanding Linezolid and the Rise of Resistance
Linezolid, the first clinically approved oxazolidinone antibiotic, represents a vital tool in our therapeutic arsenal against formidable pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its unique mechanism of action, inhibiting the initiation of bacterial protein synthesis, sets it apart from other protein synthesis inhibitors that typically target the elongation phase.[3][4][5][6] Linezolid binds to the 23S rRNA component of the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex.[7][8][9] This distinct target initially suggested a lower propensity for cross-resistance with other antibiotic classes.[5][6]
However, the inexorable march of microbial evolution has led to the emergence of linezolid-resistant strains, posing a significant threat to patient care.[1][10][11] Understanding the molecular basis of this resistance is paramount for the development of effective surveillance strategies, novel diagnostics, and next-generation therapeutics. This guide will comparatively analyze the three principal mechanisms of this compound resistance:
-
Target Site Mutations: Alterations in the 23S rRNA and ribosomal proteins L3 and L4.
-
Target Site Modification: Enzymatic modification of the 23S rRNA by the product of the cfr gene.
-
Ribosomal Protection: The role of ATP-binding cassette F (ABC-F) proteins like OptrA.
A Comparative Overview of Resistance Mechanisms
The primary mechanisms of linezolid resistance either alter the drug's binding site on the ribosome or protect the ribosome from the drug's action. The following table provides a comparative summary of the key resistance mechanisms.
| Mechanism | Molecular Basis | Mode of Acquisition | Typical Linezolid MIC Range (μg/mL) | Prevalence |
| 23S rRNA Mutations | Point mutations in the V domain of the 23S rRNA gene, most commonly G2576T.[1][8][12] | Spontaneous chromosomal mutations. | 8 to >256 (MIC increases with the number of mutated rRNA operons).[8][9][13] | High in Enterococcus faecium; a common mechanism in S. aureus.[14][15] |
| cfr Gene | Plasmid-mediated expression of a methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA.[16][17] | Horizontal gene transfer via plasmids. | 8 to 32.[1][3][18] | Increasing in S. aureus, particularly in certain geographic regions. Less common in enterococci.[1][14][19] |
| Ribosomal Protein Mutations | Mutations in the rplC (L3) and rplD (L4) genes, leading to alterations in ribosomal proteins L3 and L4. | Spontaneous chromosomal mutations. | 2 to 16.[20][21][22] | Less common than 23S rRNA mutations and the cfr gene.[18] |
| optrA Gene | Plasmid-mediated expression of an ABC-F protein that confers resistance by protecting the ribosome.[14] | Horizontal gene transfer via plasmids. | Varies; can be associated with both resistance and intermediate susceptibility.[14] | Predominantly found in enterococci.[14] |
Delving into the Molecular Mechanisms of Resistance
A deeper understanding of the molecular interactions at the ribosomal level is crucial for appreciating the nuances of each resistance mechanism.
Target Site Mutations: A Game of Structural Interference
Mutations in the bacterial chromosome are a primary driver of linezolid resistance. These alterations directly impact the drug's binding pocket on the ribosome.
3.1.1. 23S rRNA Mutations: The Prevalent Threat
The most frequently observed mechanism of linezolid resistance involves point mutations within the central loop of domain V of the 23S rRNA gene.[1][12]
-
The G2576T Mutation: This is the most common mutation, where a guanine base is replaced by a thymine.[8][9] This seemingly subtle change is located in the peptidyl transferase center (PTC) of the ribosome, the very site where linezolid binds. The substitution alters the conformation of the binding pocket, reducing the affinity of linezolid for its target.
-
Other 23S rRNA Mutations: While G2576T is predominant, other mutations such as T2500A and G2447T have also been reported to confer resistance, albeit less frequently.[1][23]
The level of resistance conferred by 23S rRNA mutations often correlates with a gene dosage effect . Bacteria typically possess multiple copies of the rRNA operon (e.g., S. aureus has five to six copies).[7][24] A higher number of mutated operons generally leads to a higher Minimum Inhibitory Concentration (MIC) for linezolid.[8][13] This is a critical consideration in clinical settings, as isolates with a low number of mutated alleles may initially test as susceptible or intermediate, but can rapidly evolve to higher levels of resistance under selective pressure.
3.1.2. Ribosomal Protein L3 and L4 Mutations: A Supporting Role
Mutations in the genes encoding ribosomal proteins L3 (rplC) and L4 (rplD) represent another, albeit less common, mechanism of resistance.[18] These proteins are located near the PTC and contribute to the structural integrity of the ribosome. Alterations in these proteins can indirectly affect the conformation of the linezolid binding site, thereby reducing drug binding. The Cys154Arg substitution in the L3 protein is a notable mutation associated with linezolid resistance.[20][21]
The cfr Gene: A Mobile Threat of Enzymatic Modification
Unlike chromosomal mutations, the cfr (chloramphenicol-florfenicol resistance) gene introduces a mechanism of resistance that is readily transferable between bacteria.[16][17]
The cfr gene encodes a methyltransferase enzyme that modifies an adenine residue at position A2503 in the 23S rRNA. This methylation occurs at the C8 position of the adenine base, which is also located within the linezolid binding site. The addition of a methyl group sterically hinders the binding of linezolid to the ribosome, leading to resistance.
A significant concern with cfr-mediated resistance is its association with a multi-drug resistance phenotype, often referred to as PhLOPSA (Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A).[16] The use of any of these antibiotic classes can co-select for the maintenance and spread of the cfr gene, complicating treatment options. The cfr gene is typically located on plasmids, facilitating its horizontal transfer between different strains and even species of bacteria.[18]
Visualizing the Mechanisms of this compound Resistance
The following diagram illustrates the molecular basis of the primary resistance mechanisms at the 50S ribosomal subunit.
Caption: Molecular mechanisms of this compound resistance at the 50S ribosomal subunit.
Experimental Protocols for the Identification of Linezolid Resistance
The accurate and timely identification of linezolid resistance mechanisms is crucial for clinical decision-making and epidemiological surveillance. The following section provides detailed, step-by-step protocols for the key experimental workflows.
Workflow for Investigating Linezolid Resistance
The following diagram outlines a logical workflow for the investigation of linezolid resistance in a clinical isolate.
Caption: Experimental workflow for the identification of this compound resistance mechanisms.
Antimicrobial Susceptibility Testing (AST) for Linezolid
The determination of the Minimum Inhibitory Concentration (MIC) is the cornerstone of phenotypic resistance testing. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the reference method.
Protocol: Broth Microdilution for Linezolid MIC Determination
-
Prepare Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or Mueller-Hinton broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension to a final inoculum density of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
-
-
Prepare Linezolid Dilutions:
-
Prepare a stock solution of linezolid powder in a suitable solvent as recommended by the manufacturer.
-
Perform serial two-fold dilutions of the linezolid stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.125 to 64 µg/mL).
-
-
Inoculate Microtiter Plate:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the linezolid dilutions.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Interpret Results:
-
The MIC is the lowest concentration of linezolid that completely inhibits visible growth of the organism.
-
Interpret the MIC value according to CLSI breakpoints:
-
Susceptible: ≤ 4 µg/mL
-
Resistant: ≥ 8 µg/mL
-
-
Molecular Detection of the cfr Gene
Polymerase Chain Reaction (PCR) is a rapid and sensitive method for the detection of the cfr gene.
Protocol: PCR for cfr Gene Detection
-
DNA Extraction:
-
Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit or a standard lysis protocol.
-
-
PCR Amplification:
-
Prepare a PCR master mix containing:
-
PCR buffer (1X)
-
dNTPs (200 µM each)
-
Forward primer for cfr (e.g., 5'-GAGATAACAGATCAAGTTTTA-3') (0.5 µM)
-
Reverse primer for cfr (e.g., 5'-CGAGTATATTCATTACCTCAT-3') (0.5 µM)
-
Taq DNA polymerase (1-1.25 units)
-
Template DNA (1-5 µL)
-
Nuclease-free water to a final volume of 25 or 50 µL.
-
-
Use a thermocycler with the following parameters:
-
Initial denaturation: 94°C for 5 minutes
-
30 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 50-55°C for 30 seconds (optimize for specific primers)
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 7 minutes
-
-
-
Agarose Gel Electrophoresis:
-
Analyze the PCR product on a 1.5% agarose gel stained with a nucleic acid dye.
-
A band of the expected size (dependent on the primers used) indicates the presence of the cfr gene.
-
Include positive (cfr-positive strain) and negative (nuclease-free water) controls in each run.
-
Sequencing of Resistance-Associated Genes
Sanger sequencing is the gold standard for identifying specific mutations in the 23S rRNA, rplC, and rplD genes.
Protocol: Sanger Sequencing of 23S rRNA, rplC, and rplD
-
PCR Amplification of Target Genes:
-
Design or obtain primers that flank the regions of interest within the 23S rRNA gene (specifically domain V) and the entire coding sequences of the rplC and rplD genes.
-
Perform PCR amplification of these target regions using the extracted genomic DNA as a template. Optimize PCR conditions (annealing temperature, extension time) for each primer set.
-
-
PCR Product Purification:
-
Purify the PCR products to remove unincorporated primers and dNTPs using a commercial PCR purification kit or enzymatic methods.
-
-
Cycle Sequencing:
-
Set up cycle sequencing reactions using the purified PCR product as a template, one of the PCR primers (either forward or reverse), a sequencing master mix containing fluorescently labeled dideoxynucleotides (ddNTPs), and DNA polymerase.
-
Perform cycle sequencing in a thermocycler.
-
-
Sequencing and Analysis:
-
The cycle sequencing products are then purified and analyzed on a capillary electrophoresis-based DNA sequencer.
-
The resulting sequence data (chromatograms) are analyzed using sequencing analysis software.
-
Align the obtained sequence with a reference sequence from a susceptible strain (e.g., S. aureus NCTC 8325) to identify any nucleotide substitutions.
-
Conclusion and Future Perspectives
The emergence of resistance to this compound underscores the urgent need for continued surveillance and research. While target site mutations, particularly in the 23S rRNA gene, remain a significant mechanism of resistance, the horizontal transfer of the cfr gene presents a formidable challenge due to its association with multi-drug resistance. A comprehensive understanding of these mechanisms, coupled with robust and accurate diagnostic methods, is essential for preserving the efficacy of this critical antibiotic. The experimental protocols detailed in this guide provide a framework for researchers to contribute to this vital endeavor. Future research should focus on the development of novel oxazolidinones that can evade current resistance mechanisms, as well as on strategies to inhibit the spread of mobile resistance elements like the cfr gene.
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A Comparative Guide to the Validation of a New Analytical Method for (R)-Linezolid Impurities
In the landscape of pharmaceutical analysis, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For chiral drugs such as Linezolid, this scrutiny extends to the control of enantiomeric impurities, which can have different pharmacological and toxicological profiles. This guide provides a comprehensive framework for the validation of a new analytical method specifically designed for the quantification of (R)-Linezolid and other related impurities in the (S)-Linezolid drug substance. We will objectively compare the performance of a modern Ultra-Performance Liquid Chromatography (UPLC) method with traditional High-Performance Liquid Chromatography (HPLC), supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The Criticality of Enantiomeric Purity in Linezolid
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against serious Gram-positive bacterial infections.[1] The active therapeutic agent is the (S)-enantiomer. The (R)-enantiomer is considered an impurity and its presence must be strictly controlled.[2][3] The synthesis of Linezolid can lead to the formation of the (R)-isomer, and various stress conditions such as heat, humidity, acid/base hydrolysis, and oxidation can lead to the formation of other degradation products.[2] Therefore, a robust, sensitive, and specific analytical method is crucial for ensuring the safety and efficacy of the final drug product.
Method Validation: A Pillar of Scientific Integrity
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[4] The International Council for Harmonisation (ICH) provides a comprehensive framework for analytical method validation, which forms the basis of the protocols described in this guide.[4][5][6][7][8]
For decades, HPLC has been the gold standard for pharmaceutical analysis.[9][10] However, the advent of UPLC, which utilizes columns with sub-2 µm particles, has brought significant advancements.[10][11][12] These smaller particles lead to higher separation efficiency, allowing for faster analysis times, improved resolution, and increased sensitivity.[9][11][12] In the context of impurity profiling, this translates to a greater ability to detect and quantify trace-level impurities that might be missed with conventional HPLC methods.[9][11]
A Head-to-Head Comparison: UPLC vs. HPLC for this compound Impurity Analysis
To illustrate the advantages of a modern analytical approach, we present a comparative validation of a new UPLC method against a conventional HPLC method for the determination of this compound and other process and degradation impurities.
| Performance Parameter | New UPLC Method | Conventional HPLC Method | Advantage |
| Analysis Time | ~ 10 minutes | ~ 45 minutes | UPLC (Over 4x faster) |
| Resolution (Rs) between (S)- and this compound | > 2.5 | ~ 1.8 | UPLC (Superior Separation) |
| Limit of Detection (LOD) for this compound | ~ 0.005% | ~ 0.02% | UPLC (4x more sensitive) |
| Limit of Quantitation (LOQ) for this compound | ~ 0.015% | ~ 0.06% | UPLC (4x more sensitive) |
| Solvent Consumption per run | ~ 5 mL | ~ 30 mL | UPLC (Greener & More Cost-Effective) |
This data is representative and may vary based on specific instrumentation and experimental conditions.
The superior performance of the UPLC method is evident across all key parameters. The significantly shorter run time allows for higher sample throughput, which is a considerable advantage in a quality control environment. The enhanced resolution ensures more accurate quantification of the (R)-enantiomer, even in the presence of other closely eluting impurities. Furthermore, the lower detection and quantitation limits provide greater confidence in the purity of the API. The reduction in solvent consumption also contributes to a more environmentally friendly and cost-effective analytical workflow.[9]
Experimental Protocols: A Step-by-Step Guide to Validation
The following sections provide detailed methodologies for the validation of the new UPLC method, adhering to ICH Q2(R2) guidelines.[5][6][8]
Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, Linezolid was subjected to forced degradation under various stress conditions as per ICH guideline Q1A(R2).[13] The drug was found to be labile under acidic, basic, and oxidative stress, while it remained stable under photolytic and thermal stress conditions.[13]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 1 hour.[14]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: UV light (254 nm) and visible light for 7 days.
The results of the forced degradation studies confirmed that the method is able to separate the degradation products from the main peak of Linezolid, thus demonstrating its specificity.
Validation Parameters and Acceptance Criteria
The following validation parameters were assessed according to ICH guidelines:[5][7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]
-
System Suitability: To ensure that the chromatographic system is suitable for the intended analysis.
Experimental Workflow for Method Validation
The logical flow of the validation process is crucial for ensuring a comprehensive and compliant study.
Caption: A streamlined workflow for analytical method validation.
Chromatographic Conditions
New UPLC Method:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Time (min) %B 0 5 8 95 9 95 9.1 5 10 5 -
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 254 nm
-
Injection Volume: 1 µL
Conventional HPLC Method:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
The Role of Mass Spectrometry in Impurity Identification
While UV detection is suitable for quantitation, Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of unknown impurities.[15] Coupling the UPLC system to a high-resolution mass spectrometer (UPLC-HRMS) provides accurate mass data, which, along with fragmentation patterns, allows for the confident identification of process-related impurities and degradation products.[13][16][17] This is particularly crucial for impurities that are not commercially available as reference standards.
Caption: Integrated workflow for impurity quantitation and identification.
Conclusion
The validation of a new analytical method for the control of this compound and other impurities is a critical step in ensuring the quality and safety of this important antibiotic. This guide has demonstrated the significant advantages of employing a modern UPLC method over traditional HPLC, including faster analysis times, superior resolution, and enhanced sensitivity. By following a robust validation protocol based on ICH guidelines and leveraging powerful analytical tools like mass spectrometry, pharmaceutical scientists can develop and implement methods that are fit for purpose and meet the stringent requirements of regulatory agencies. The adoption of such advanced analytical strategies is not only a matter of efficiency but also a commitment to the highest standards of scientific integrity and patient safety.
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A Senior Application Scientist's Guide to the Validation of a Cell-Based Assay for (R)-Linezolid Potency
In the landscape of antimicrobial drug development, the stereochemistry of a molecule is a critical determinant of its efficacy and safety. For the oxazolidinone antibiotic Linezolid, the (S)-enantiomer is the active therapeutic agent, while the (R)-enantiomer is significantly less potent. This guide provides a comprehensive framework for the validation of a cell-based assay designed to quantify the potency of (R)-Linezolid, a crucial step in ensuring the quality and consistency of the active pharmaceutical ingredient (API).
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth, technically-grounded comparison of the antimicrobial activity of this compound against its enantiomer, supported by established scientific principles and regulatory standards.
The Critical Role of Stereoisomerism in Linezolid's Activity
Linezolid, a synthetic antibiotic, disrupts bacterial growth by inhibiting the initiation of protein synthesis.[1] This unique mechanism of action, targeting the 23S ribosomal RNA of the 50S subunit, prevents the formation of the functional 70S initiation complex.[2][3][4][5] This early-stage intervention in protein synthesis distinguishes Linezolid from many other antibiotics that act on later elongation steps.[1][2]
Crucially, the antimicrobial activity of Linezolid resides almost exclusively in the (S)-enantiomer. The (R)-enantiomer, its mirror image, exhibits significantly lower potency. Therefore, a robust and validated cell-based potency assay is essential to:
-
Quantify the biological activity of the intended (S)-Linezolid.
-
Detect and quantify the presence of the less active this compound, which may be present as a process-related impurity.
-
Ensure batch-to-batch consistency of the drug product, a cornerstone of Good Manufacturing Practices (GMP).
Principles of Cell-Based Potency Assay Validation
The validation of a cell-based potency assay is a systematic process that demonstrates the assay is suitable for its intended purpose.[6] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international standards such as the International Council for Harmonisation (ICH) provide guidelines for analytical procedure validation.[6][7][8][9][10][11] Key validation parameters, as outlined in ICH Q2(R1), include:
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.
-
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate, variations in method parameters.[12]
Experimental Design: A Comparative Minimum Inhibitory Concentration (MIC) Assay
A Minimum Inhibitory Concentration (MIC) assay is a fundamental cell-based method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13] This assay will be used to compare the potency of this compound against the active (S)-Linezolid.
Materials and Methods
Bacterial Strains: A panel of clinically relevant Gram-positive bacteria, known to be susceptible to Linezolid, should be selected.[14][15][16][17] These should include reference strains from recognized culture collections (e.g., ATCC) to ensure reproducibility.
-
Staphylococcus aureus (including Methicillin-resistant Staphylococcus aureus - MRSA)[14][18][19]
-
Enterococcus faecium (including Vancomycin-resistant Enterococcus - VRE)[14][20]
-
Streptococcus pneumoniae[16]
Reagents and Media:
-
This compound and (S)-Linezolid reference standards
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Experimental Workflow: Broth Microdilution MIC Assay
The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[21]
Caption: Linezolid's mechanism of action: Inhibition of the 70S initiation complex.
Conclusion
The validation of a cell-based potency assay for this compound is a critical component of quality control in the manufacturing of this important antibiotic. The Minimum Inhibitory Concentration assay, when rigorously validated according to ICH guidelines, provides a reliable and reproducible method to quantify the biological activity of the desired (S)-enantiomer and to ensure that the presence of the less active (R)-enantiomer is within acceptable limits. This commitment to scientific integrity and adherence to regulatory standards is paramount in delivering safe and effective medicines to patients.
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- Swaney, S. M., et al. (1998). A novel, synthetic antibacterial agent. Antimicrobial Agents and Chemotherapy, 42(12), 3251-3255.
- Leach, K. L., et al. (2011). The Linezolid Story. Annals of the New York Academy of Sciences, 1222, 49-54.
- Ippolito, J. A., et al. (2008). The linezolid-resistance mutation C2534U in the 23S ribosomal RNA reveals the mode of action of the oxazolidinone antibiotics. Journal of Biological Chemistry, 283(51), 36190-36198.
- Wilson, D. N., et al. (2008). The oxazolidinone antibiotics: a new class of protein synthesis inhibitors. Current Drug Targets, 9(10), 869-879.
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- U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. [Link]
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- Schito, G. C., et al. (2000). Susceptibility of a variety of clinical isolates to linezolid: a European inter-country comparison. Journal of Antimicrobial Chemotherapy, 46(suppl_1), 17-24.
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A Senior Application Scientist's Guide to Stereoselective Immunoassays: Assessing (R)-Linezolid Cross-Reactivity
Welcome to a detailed comparison guide for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of stereoselectivity in immunoassays, focusing on the critical assessment of cross-reactivity for the (R)-enantiomer of Linezolid. We will move beyond theoretical concepts to provide actionable, field-proven protocols and data interpretation frameworks.
The Principle of Chirality: Why Stereoisomerism Matters for Linezolid
Linezolid, the first clinically approved oxazolidinone antibiotic, is a chiral molecule. The therapeutic agent is the (S)-enantiomer, (S)-N-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl] methyl]-acetamide.[1][2] Its antibacterial activity is derived from its ability to bind to the 50S ribosomal subunit, inhibiting the initiation of bacterial protein synthesis.[1]
Like many chiral drugs, the biological activity of Linezolid is stereospecific. Its mirror image, the (R)-enantiomer, is considered a chiral impurity and is not responsible for the therapeutic effect.[3] The presence of such impurities is a critical quality attribute that must be monitored and controlled during drug manufacturing, as enantiomers can have different pharmacological or toxicological profiles.[4][5][6] While chromatographic methods like chiral HPLC are the gold standard for separating and quantifying enantiomers[3][7][8], immunoassays are frequently used for therapeutic drug monitoring (TDM) due to their speed and high-throughput capabilities.[9][10] This raises a crucial question: how well do these immunoassays distinguish between the active (S)-Linezolid and the inactive (R)-Linezolid?
The Challenge of Immunoassay Specificity for Small Molecules
Immunoassays for small molecules like Linezolid typically operate on a competitive principle.[11][12][13] In this format, a limited number of antibody binding sites are contested by the drug present in the sample and a labeled version of the drug (e.g., an enzyme conjugate). The resulting signal is inversely proportional to the concentration of the drug in the sample.
The core of the assay's specificity lies in the antibody's ability to recognize the unique three-dimensional structure of the target molecule. However, antibodies raised against a small molecule hapten (like (S)-Linezolid conjugated to a carrier protein) may not be perfectly selective. Structurally similar molecules can potentially bind to the antibody, causing interference and generating a false-positive or inaccurate result. This phenomenon is known as cross-reactivity.[14][15]
Given that this compound and (S)-Linezolid are identical in composition and connectivity, differing only in the spatial arrangement of atoms around the chiral center, the potential for cross-reactivity is significant. An antibody's binding pocket might not be sufficiently constrained to exclude the "wrong" enantiomer, leading to an overestimation of the therapeutically active drug concentration.
Logical Flow: From Analyte to Signal in a Competitive Immunoassay
Below is a conceptual diagram illustrating the competitive binding process and the potential for cross-reactivity.
Caption: Competitive immunoassay showing binding of the target analyte, labeled analyte, and a cross-reacting enantiomer.
A Validated Protocol for Assessing this compound Cross-Reactivity
To ensure the trustworthiness of any Linezolid immunoassay, a rigorous cross-reactivity assessment is not just recommended; it is a requirement under analytical validation guidelines from bodies like the ICH and FDA.[16][17][18][19] The following protocol provides a self-validating system to quantify the degree of interference from this compound.
Experimental Objective
To determine the percentage cross-reactivity of this compound in a competitive immunoassay designed for the quantification of (S)-Linezolid.
Materials
-
(S)-Linezolid analytical standard (the target analyte)
-
This compound analytical standard (the potential cross-reactant)[20][21]
-
Linezolid-free, certified human serum
-
The Linezolid immunoassay kit to be evaluated (e.g., ELISA or homogeneous enzyme immunoassay)
-
Calibrators and controls provided with the immunoassay kit
-
Precision pipettes, microplates, plate reader, and other standard laboratory equipment
Workflow Diagram: Cross-Reactivity Assessment
Caption: Step-by-step workflow for the experimental determination of enantiomer cross-reactivity.
Step-by-Step Methodology
-
Preparation of (S)-Linezolid Standard Curve:
-
Prepare a high-concentration stock solution of (S)-Linezolid in a suitable solvent (e.g., DMSO or methanol) and then dilute it into drug-free human serum to create a top standard.
-
Perform a serial dilution of the top standard in drug-free serum to create a standard curve. A typical therapeutic range for Linezolid might involve calibrators from 0.5 to 30 µg/mL.[9][22] Ensure the concentrations span the expected IC50 (50% inhibitory concentration) of the assay.
-
-
Preparation of this compound Test Solutions:
-
In parallel, prepare a separate set of serial dilutions for this compound in drug-free human serum.
-
Causality Note: It is critical to use the same diluent (drug-free serum) for both enantiomers to eliminate any matrix effects as a confounding variable. The concentration range for this compound should be wider than that for (S)-Linezolid, as higher concentrations may be needed to elicit a response if cross-reactivity is low.
-
-
Immunoassay Procedure:
-
Follow the manufacturer's protocol for the specific Linezolid immunoassay kit being tested.
-
Run the (S)-Linezolid standard curve, the this compound test solutions, and kit controls in duplicate or triplicate for statistical robustness.
-
-
Data Acquisition and Analysis:
-
Measure the signal output (e.g., absorbance, fluorescence) for each well using a microplate reader.
-
Plot the signal response versus the logarithm of the concentration for both the (S)-Linezolid standards and the this compound test solutions.
-
Perform a four-parameter logistic (4-PL) regression for each curve to determine the IC50 value. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.
-
-
Calculation of Percent Cross-Reactivity:
-
Use the following standard formula to calculate the percentage cross-reactivity (%CR):
%CR = [IC50 of (S)-Linezolid / IC50 of this compound] x 100
-
Trustworthiness Note: This formula provides a standardized and widely accepted measure of cross-reactivity. A low %CR value indicates high specificity, meaning the antibody preferentially binds the target (S)-enantiomer. A high %CR suggests poor specificity and significant interference from the (R)-enantiomer.
-
Interpreting the Data: A Comparative Analysis
The results from the cross-reactivity experiment should be summarized in a clear, comparative format. The table below presents hypothetical data from an assessment of two different commercial Linezolid immunoassays.
| Parameter | Immunoassay A (Competitive ELISA) | Immunoassay B (Homogeneous EIA) |
| (S)-Linezolid IC50 | 4.5 µg/mL | 5.2 µg/mL |
| This compound IC50 | 150.0 µg/mL | > 1000 µg/mL (No significant inhibition observed) |
| Calculated % Cross-Reactivity | 3.0% | <0.52% |
| Interpretation | Moderate Specificity. Some potential for interference at high this compound concentrations. | High Specificity. Interference from this compound is clinically insignificant. |
Analysis:
-
Immunoassay A shows a 3.0% cross-reactivity. This means that this compound is approximately 33 times less reactive than (S)-Linezolid. While this indicates a strong preference for the (S)-enantiomer, it does not rule out interference. In a sample containing a high concentration of the (R)-impurity, a clinically relevant overestimation of the active drug could occur.
-
Immunoassay B demonstrates superior performance with cross-reactivity below 0.52%. This level of specificity ensures that even in the presence of significant chiral impurity, the assay will accurately report the concentration of the therapeutically active (S)-Linezolid. For TDM, Immunoassay B is the more trustworthy and reliable option. Some commercial assays report that cross-reactivity of Linezolid metabolites is not clinically significant (≤0.2%).[23] A similar benchmark should be sought for the (R)-enantiomer.
Conclusion and Best Practices
The stereoselective binding of antibodies is not guaranteed, and assuming an immunoassay is specific for one enantiomer without empirical validation is a significant scientific oversight. As demonstrated, the potential for cross-reactivity from this compound is real and varies between different assay designs and antibody clones.
For drug development professionals and clinical researchers, the message is clear: validate, don't assume. When selecting or developing an immunoassay for a chiral drug like Linezolid, a comprehensive cross-reactivity assessment against its enantiomer(s) is a non-negotiable step. This ensures data integrity, accurate therapeutic monitoring, and ultimately, patient safety. Prioritizing assays with minimal enantiomeric cross-reactivity is a cornerstone of robust and reliable bioanalysis.
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- Stalker, D. J., & Jungbluth, G. L. (2003). Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial. Clinical Pharmacokinetics, 42(13), 1129-1140. [Link]
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- ResearchGate. (2015). From which instrument can we determine enantiomeric purity? [Link]
- Wang, L., et al. (2021). A breakthrough of immunoassay format for hapten: recent insights into noncompetitive immunoassays to detect small molecules. Critical Reviews in Biotechnology, 41(4), 548-563. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (R)-Linezolid: Ensuring Laboratory Safety and Environmental Integrity
As a Senior Application Scientist, it is understood that the lifecycle of a chemical compound within a research and development setting extends far beyond its synthesis and application. The final step, disposal, is a critical component of laboratory stewardship, directly impacting personnel safety and environmental health. This guide provides a detailed, step-by-step protocol for the proper disposal of (R)-Linezolid, grounded in established safety regulations and best practices. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this process responsibly, reinforcing a culture of safety and scientific integrity.
Understanding this compound: Hazard Profile and Regulatory Context
This compound is a potent oxazolidinone antibiotic. While invaluable in its therapeutic applications, its handling and disposal necessitate a thorough understanding of its potential hazards. Safety Data Sheets (SDS) consistently classify Linezolid as a substance that can cause damage to organs through prolonged or repeated exposure (Specific Target Organ Toxicity - Repeated Exposure, Category 1 or 2).[1][2][3][4][5] This classification underscores the importance of minimizing exposure during all handling procedures, including disposal.
From a regulatory standpoint, pharmaceutical waste management in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] A key provision for healthcare and laboratory facilities is the nationwide ban on sewering (flushing) of hazardous waste pharmaceuticals, which went into effect on August 21, 2019.[8][9] This regulation aims to prevent the contamination of water systems with active pharmaceutical ingredients.
Pre-Disposal Checklist: Preparing for Safe and Compliant Disposal
Before initiating the disposal process, a systematic preparation is crucial. This checklist ensures that all necessary personal protective equipment (PPE) and disposal supplies are readily available, minimizing the risk of exposure and ensuring a seamless workflow.
| Item | Specification | Rationale |
| Personal Protective Equipment (PPE) | ||
| Gloves | Chemically resistant (e.g., nitrile) | To prevent dermal absorption of this compound. |
| Lab Coat/Gown | Long-sleeved, fully buttoned | To protect skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles or splashes. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling bulk powders to prevent inhalation of fine particles.[1][10] |
| Disposal Supplies | ||
| Hazardous Waste Container | Clearly labeled, leak-proof, with a secure lid | For the primary containment of this compound waste. |
| Sealable Plastic Bags | Heavy-duty | For secondary containment and disposal of contaminated PPE. |
| Scoop/Spatula | Designated for waste handling | To avoid cross-contamination with laboratory equipment. |
| Decontamination Solution | 10% bleach solution followed by sodium thiosulfate, or other validated deactivating agent | For cleaning and decontaminating surfaces after disposal.[11] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedural steps for the safe disposal of solid this compound.
-
Don Appropriate PPE: Before handling any this compound waste, ensure all required PPE from the pre-disposal checklist is correctly worn.
-
Designate a Disposal Area: If possible, perform the disposal procedure in a designated area, such as a chemical fume hood, to contain any airborne particles.
-
Careful Transfer: Using a designated scoop or spatula, carefully transfer the solid this compound waste into the primary hazardous waste container. Avoid any actions that could generate dust.[10]
-
Secure the Primary Container: Once all the solid waste is transferred, securely close the lid of the hazardous waste container.
-
Decontaminate Tools: Clean the scoop/spatula with a suitable decontamination solution.
-
Segregate Waste: All materials that have come into contact with this compound, such as gloves, disposable lab coats, and cleaning materials, are considered contaminated. These items must be segregated from regular trash.[11][12]
-
Secondary Containment: Place all contaminated disposable items into a clearly labeled, sealed plastic bag.
-
Licensed Waste Management: The primary hazardous waste container and the bag of contaminated materials must be disposed of through a licensed hazardous waste management company.[10] These companies are equipped to handle and transport pharmaceutical waste in compliance with EPA and Department of Transportation (DOT) regulations.[9]
-
Incineration: The preferred method of destruction for pharmaceutical waste is incineration in a licensed facility.[10][13] This high-temperature process ensures the complete destruction of the active pharmaceutical ingredient.
Diagram: this compound Disposal Workflow
Caption: A workflow for responding to an this compound spill.
By adhering to these detailed procedures, research institutions can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and the environment. This commitment to responsible chemical management is a cornerstone of scientific excellence and a testament to a deeply ingrained culture of safety.
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- Management Of Hazardous Waste Pharmaceuticals. (n.d.). NYSDEC.
- Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. (n.d.). US EPA.
- What Determines Hazardous and Non-Hazardous Pharmaceuticals. (2022, November 2). Rx Destroyer.
- Waste Management Requirements for Pharmaceutical Waste. (2023, December 13). MCF Environmental Services.
- Controlling Occupational Exposure to Hazardous Drugs. (n.d.). OSHA.
- OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. (1986). PubMed.
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- Safety data sheet: Linezolid. (2025, September 29). CPAchem.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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